3,4-Bis(benzyloxy)benzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,4-bis(phenylmethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c22-21(23)18-11-12-19(24-14-16-7-3-1-4-8-16)20(13-18)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOKJLCIKSFPDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445890 | |
| Record name | 3,4-Bis(benzyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1570-05-4 | |
| Record name | 3,4-Bis(benzyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,4-Bis(benzyloxy)benzoic acid chemical properties
An In-depth Technical Guide to 3,4-Bis(benzyloxy)benzoic Acid: Properties, Synthesis, and Applications in Drug Development
Introduction
This compound, also known as 3,4-dibenzyloxybenzoic acid, is a vital organic compound extensively utilized in medicinal chemistry and pharmaceutical research. Its structure, featuring a benzoic acid core with two benzyl ether protecting groups, makes it a strategic intermediate for the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and critical role in the development of novel therapeutics, offering field-proven insights for researchers and drug development professionals.
The core utility of this molecule lies in its relationship with protocatechuic acid (3,4-dihydroxybenzoic acid). Protocatechuic acid is a naturally occurring phenolic compound recognized for a wide array of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer effects[1][2]. However, the reactive catechol (dihydroxybenzene) moiety can interfere with synthetic transformations targeting other parts of the molecule. This compound serves as a protected form of protocatechuic acid, where the vulnerable hydroxyl groups are masked as stable benzyl ethers. This allows for selective chemical modifications, primarily at the carboxylic acid function, before a final deprotection step reveals the bioactive catechol core.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in a laboratory setting. These properties dictate the choice of solvents, reaction conditions, and purification methods.
Core Identifiers:
-
Chemical Name: this compound
-
Synonyms: 3,4-dibenzyloxybenzoic acid, Benzoic acid, 3,4-bis(phenylmethoxy)-[3][4]
-
Molecular Weight: 334.37 g/mol [4]
Physicochemical Data Summary:
| Property | Value | Source(s) |
| Appearance | Solid / Crystalline powder | [3] |
| Melting Point | 148-153 °C | [6] |
| Purity | Typically ≥95% | [3] |
| Solubility | Soluble in methanol, ethyl acetate; sparingly soluble in water. | [5] |
Spectroscopic Profile
The structural identity and purity of this compound are routinely confirmed using standard spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons, the benzylic methylene protons, and the carboxylic acid proton.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference |
| ~11.67 (variable) | Singlet (broad) | 1H | Carboxylic acid (-COOH) | [7] |
| 7.7 | Broad Singlet | 2H | Aromatic protons on the benzoic acid ring | [5] |
| 7.27-7.5 | Multiplet | 10H | Aromatic protons of the two benzyl groups | [5] |
| 6.98 | Doublet (J=8 Hz) | 1H | Aromatic proton on the benzoic acid ring | [5] |
| 5.26 | Singlet | 2H | Benzylic methylene (-OCH₂) | [5] |
| 5.22 | Singlet | 2H | Benzylic methylene (-OCH₂) | [5] |
Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorptions corresponding to the carbonyl and hydroxyl groups of the carboxylic acid, as well as the C-O ether linkages.
| Wavenumber (cm⁻¹) | Functional Group | Description | Reference(s) |
| ~3000 (broad) | O-H | Carboxylic acid O-H stretch | [8] |
| ~1690 | C=O | Carboxylic acid C=O stretch | [8][9] |
| ~1159 | C-O | Ether C-O stretch | [9] |
Mass Spectrometry (ESI-MS):
-
Calculated m/z: 334.12 for C₂₁H₁₈O₄
-
Observed [M-H]⁻: 333.1 (Negative ion mode)
Synthesis and Reactivity
Synthesis Pathway: Williamson Ether Synthesis
The most prevalent method for preparing this compound is through the protection of a protocatechuic acid precursor. This is typically achieved via the Williamson ether synthesis , a robust and widely adopted method for forming ethers.[10][11] The reaction involves the nucleophilic substitution (Sₙ2) of a halide by an alkoxide ion.[11][12]
Mechanism Insight: The synthesis starts with a 3,4-dihydroxybenzoic acid derivative, often the methyl ester (methyl protocatechuate), to prevent the acidic carboxyl group from interfering with the basic conditions. The phenolic hydroxyl groups are deprotonated by a base (e.g., potassium carbonate, sodium hydroxide) to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of benzyl bromide or benzyl chloride, displacing the halide and forming the stable benzyl ether linkage.[11] Using a primary halide like benzyl bromide is crucial as it favors the desired Sₙ2 pathway over competing elimination reactions.[12]
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis from Methyl 3,4-dibenzyloxybenzoate
This protocol details the hydrolysis (saponification) of the methyl ester to yield the final carboxylic acid.[5]
-
Preparation: Dissolve sodium hydroxide (1.2 g) in methanol (100 mL).
-
Reaction: Add this solution to a separate solution of methyl 3,4-dibenzyloxybenzoate (4.64 g) in methanol (50 mL).
-
Reflux: Heat the reaction mixture under reflux for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Solvent Removal: After completion, evaporate the methanol under reduced pressure.
-
Aqueous Workup: Dissolve the residue in water (100 mL). Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove any unreacted starting material or non-polar impurities.
-
Acidification: Acidify the aqueous layer to a pH of 2 using 2N hydrochloric acid. This protonates the carboxylate salt, causing the desired product to precipitate out of the solution.[5]
-
Isolation: Collect the white precipitate by filtration and dry under vacuum to yield this compound.[5]
Chemical Reactivity
The reactivity of this compound is dominated by its two main functional groups: the carboxylic acid and the benzyl ethers.
-
Reactions at the Carboxylic Acid: The -COOH group undergoes standard transformations, such as esterification, conversion to acid chlorides, amide bond formation, and reduction to the corresponding alcohol (3,4-bis(benzyloxy)benzyl alcohol).[13] These reactions are central to its use as a building block.
-
Debenzylation (Deprotection): The benzyl ethers are robust but can be cleaved under specific conditions to unmask the dihydroxy functionality. The most common method is catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst, Pd/C). This reaction is clean and efficient, yielding protocatechuic acid and toluene as the byproduct. This deprotection step is often the final step in a synthetic sequence, revealing the bioactive core of the target molecule.
Caption: Deprotection of benzyl ethers to yield the active compound.
Applications in Drug Discovery and Development
The primary value of this compound is as a strategic synthetic intermediate.[5]
-
Intermediate for Bioactive Depsides: It is a key precursor for synthesizing compounds like Jaboticabin, a bioactive depside investigated for its potential in treating chronic obstructive pulmonary disease (COPD).[5]
-
Protecting Group Strategy: In multi-step syntheses, protecting reactive functional groups is a cornerstone of modern organic chemistry. The benzyl groups on this compound are excellent protecting groups for the catechol system due to their stability under a wide range of reaction conditions (e.g., basic, acidic, and some oxidizing/reducing conditions) and their relatively straightforward removal.
-
Access to Protocatechuic Acid Derivatives: Protocatechuic acid and its derivatives exhibit a broad spectrum of biological activities.[1][2][14] By using the benzylated form, chemists can build complex molecular scaffolds attached to the carboxylic acid moiety before liberating the pharmacologically active catechol unit in the final step. This strategy is crucial for creating prodrugs or targeting specific biological pathways.
Safety and Handling
As with any laboratory chemical, proper handling and storage are essential to ensure safety.
-
Hazard Identification: Classified as causing skin irritation (H315), serious eye damage (H318), and potential respiratory irritation (H335).[15][16] It may also be harmful if swallowed (H302).[15]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid generating dust.[15]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[15][17] If dust is generated, a NIOSH-approved respirator is recommended.[15]
-
Handling: Wash hands thoroughly after handling.[15] Avoid eating, drinking, or smoking in the work area.[15]
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[15]
-
Skin Contact: Wash the affected area with plenty of soap and water.[15] If irritation persists, seek medical advice.[17]
-
Inhalation: Move the person to fresh air. If not breathing, provide artificial respiration. Seek immediate medical attention.[15]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16] Keep away from incompatible materials such as strong bases, metals, and oxidizing agents.[15]
References
- National Institute of Standards and Technology. SAFETY DATA SHEET: Benzoic Acid (Acidimetric Standard). [Link]
- PubMed.
- Chemsrc. This compound | CAS#:1570-05-4. [Link]
- Francis Academic Press.
- Wikipedia. Williamson ether synthesis. [Link]
- MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
- ResearchGate. (PDF) 3,5-Bis(benzyloxy)benzoic acid. [Link]
- Redox.
- NIH National Center for Biotechnology Information. Pharmacological Properties of Protocatechuic Acid and Its Potential Roles as Complementary Medicine. [Link]
- Arkat USA. Unexpected course of a Williamson ether synthesis. [Link]
- The Royal Society of Chemistry.
- Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]
- NIH National Center for Biotechnology Information. 3,5-Bis(benzyloxy)benzoic acid. [Link]
- Organic Syntheses.
- NIH National Center for Biotechnology Information. Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle. [Link]
- Google Patents.
- Redalyc.
- R&D Chemicals. This compound. [Link]
- Wikipedia. Benzoic acid. [Link]
- NIST WebBook. 4-Benzyloxybenzoic acid. [Link]
- Chemsrc. 4-(Benzyloxy)benzoic acid | CAS#:1486-51-7. [Link]
- ResearchGate. Benzylation of sugar polyols by means of the PTC method | Request PDF. [Link]
- NIST WebBook. Benzoic acid, 4-(acetyloxy)-. [Link]
- NIH National Center for Biotechnology Information. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. [Link]
- Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]
- ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b).... [Link]
- ResearchGate. (PDF)
Sources
- 1. Pharmacological Properties of Protocatechuic Acid and Its Potential Roles as Complementary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | China | Manufacturer | career henan chemical co [chemicalbook.com]
- 5. This compound | 1570-05-4 [chemicalbook.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. francis-press.com [francis-press.com]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Benzoic acid - Wikipedia [en.wikipedia.org]
- 14. [Synthesis and characterization of protocatechuic acid derivants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tsapps.nist.gov [tsapps.nist.gov]
- 16. fishersci.com [fishersci.com]
- 17. redox.com [redox.com]
An In-depth Technical Guide to 3,4-Bis(benzyloxy)benzoic Acid
Abstract: This technical guide provides a comprehensive overview of 3,4-Bis(benzyloxy)benzoic acid (CAS No. 1570-05-4), a pivotal intermediate in advanced organic synthesis. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's synthesis, purification, and analytical characterization. It elucidates the strategic importance of its benzyl-protected catechol moiety and explores its applications as a versatile building block in the development of complex bioactive molecules, including phosphodiesterase (PDE4) inhibitors. The guide offers detailed, field-proven protocols, mechanistic insights, and critical safety information to empower scientists in leveraging this compound's full potential in their research endeavors.
Introduction: The Strategic Utility of a Protected Catechol
In the intricate landscape of multi-step organic synthesis, the ability to selectively mask and unmask reactive functional groups is paramount.[1][2] this compound serves as a quintessential example of a strategically designed synthetic intermediate. At its core, it is a derivative of protocatechuic acid (3,4-dihydroxybenzoic acid), a naturally occurring phenolic acid.[3][4] The critical modification lies in the conversion of the two highly reactive hydroxyl groups of the catechol ring into benzyl ethers.
This "protection" strategy is fundamental for several reasons:
-
Chemoselectivity: The catechol hydroxyls are nucleophilic and easily oxidized. Protecting them as benzyl ethers renders them inert to a wide range of reagents (e.g., nucleophiles, bases, mild oxidizing agents), allowing chemists to perform reactions exclusively at the carboxylic acid site or other parts of a larger molecule.[5][6]
-
Improved Solubility: The introduction of two benzyl groups significantly increases the molecule's lipophilicity, improving its solubility in common organic solvents used in synthesis, which can be a challenge with the highly polar protocatechuic acid starting material.[7]
-
Facilitated Purification: The increased molecular weight and crystallinity often associated with benzylated intermediates can simplify purification processes like recrystallization.[7]
The true power of the benzyl protecting group lies in its stability and the specific, mild conditions under which it can be removed (deprotected), typically via catalytic hydrogenation. This allows for the regeneration of the free catechol moiety at a late stage in a synthetic sequence, a crucial step in the synthesis of many natural products and pharmaceuticals. This guide will explore the practical synthesis, characterization, and application of this valuable compound.
Physicochemical and Spectroscopic Profile
Accurate identification and confirmation of purity are critical. The following tables summarize the key physical properties and expected analytical data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1570-05-4 | [8][9] |
| Molecular Formula | C₂₁H₁₈O₄ | [8][9] |
| Molecular Weight | 334.37 g/mol | [8][9] |
| Appearance | White to off-white solid/powder | [8] |
| Synonyms | 3,4-Dibenzyloxybenzoic acid, Benzoic acid, 3,4-bis(phenylmethoxy)- | [8] |
Table 2: Summary of Key Analytical Data
| Technique | Characteristic Features |
| ¹H NMR | δ ~7.2-7.5 ppm (m, 10H): Phenyl protons of the two benzyl groups. δ ~7.7 ppm (m, 2H) & ~6.9 ppm (d, 1H): Protons on the benzoic acid ring. δ ~5.2 ppm (s, 4H): Methylene protons (-CH₂-) of the two benzyl groups.[10] δ >10 ppm (br s, 1H): Carboxylic acid proton (often broad or not observed). |
| ¹³C NMR | δ ~167-172 ppm: Carboxylic acid carbonyl carbon. δ ~150-160 ppm: Aromatic carbons attached to ether oxygens. δ ~127-137 ppm: Aromatic carbons of the benzyl and benzoic acid rings. δ ~115-125 ppm: Aromatic carbons on the benzoic acid ring. δ ~70-71 ppm: Methylene carbons (-CH₂-) of the benzyl groups. |
| FT-IR (KBr) | ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, characteristic of hydrogen bonding.[11] ~3030 cm⁻¹: Aromatic C-H stretch. ~1680-1700 cm⁻¹ (strong): C=O stretch of the aryl carboxylic acid.[11] ~1200-1300 cm⁻¹: C-O stretch.[11] |
| Mass Spec (ESI-) | [M-H]⁻ at m/z ~333.1 |
Synthesis and Purification Workflow
The most common and efficient synthesis of this compound involves the Williamson ether synthesis, starting from the readily available 3,4-dihydroxybenzoic acid.
Diagram 1: Synthesis Workflow
Caption: General workflow for synthesizing this compound.
Detailed Experimental Protocol: Benzylation of 3,4-Dihydroxybenzoic Acid
This protocol is a representative procedure. Researchers should optimize conditions based on their specific lab setup and scale.
Materials:
-
3,4-Dihydroxybenzoic acid (1 equivalent)
-
Benzyl bromide (2.2-2.5 equivalents)
-
Potassium carbonate (K₂CO₃), anhydrous (3-4 equivalents) or Sodium Hydroxide (NaOH)
-
Anhydrous acetone or N,N-Dimethylformamide (DMF)
-
Methanol (for hydrolysis if starting from methyl ester)
-
Hydrochloric acid (HCl), 2N solution
-
Ethyl acetate (for extraction/washing)
-
Deionized water
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-dihydroxybenzoic acid and anhydrous acetone (or DMF).
-
Base Addition: Add anhydrous potassium carbonate to the suspension. The base is crucial as it deprotonates the phenolic hydroxyl groups, forming a more potent nucleophile (the phenoxide) required for the subsequent reaction.
-
Alkylation: While stirring vigorously, add benzyl bromide dropwise to the mixture. An excess is used to ensure complete reaction at both hydroxyl positions.
-
Reaction: Heat the reaction mixture to reflux (for acetone, ~55-60°C) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup (Method A - Direct Precipitation):
-
After cooling to room temperature, filter off the inorganic salts (K₂CO₃ and KBr byproduct).
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester intermediate.
-
To hydrolyze the ester, dissolve the residue in methanol, add a solution of sodium hydroxide, and reflux for 4 hours.[10]
-
Evaporate the methanol. Dissolve the residue in water and wash with ethyl acetate to remove unreacted benzyl bromide.[10]
-
Carefully acidify the aqueous layer with 2N HCl to a pH of ~2.[10] The desired product, this compound, will precipitate out as a solid.
-
-
Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold deionized water to remove any remaining salts, and dry under vacuum.[10] For higher purity, the product can be recrystallized from a suitable solvent system like ethanol/water.
Self-Validation: The identity and purity of the final product must be confirmed by the analytical methods detailed in Table 2 (NMR, IR, melting point). A sharp melting point close to the literature value indicates high purity.
Core Applications in Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value precursor for constructing more complex molecular architectures.
A. Synthesis of Phosphodiesterase 4 (PDE4) Inhibitors
PDE4 is a crucial enzyme in the inflammatory cascade, and its inhibition is a validated therapeutic strategy for treating respiratory diseases like asthma and COPD.[12] Many potent PDE4 inhibitors feature a catechol moiety.
The synthesis of these inhibitors often requires the catechol to be protected during intermediate steps. This compound serves as an ideal starting point. The carboxylic acid group can be activated (e.g., converted to an acid chloride or activated with coupling agents like CDI) and reacted with an alcohol or amine to form an ester or amide linkage, building out the drug scaffold.[12][13][14] The benzyl groups are then removed in a final step to reveal the active catechol pharmacophore.
Diagram 2: Role as a Synthetic Intermediatedot
Sources
- 1. fiveable.me [fiveable.me]
- 2. youtube.com [youtube.com]
- 3. Protocatechuic Acid | C7H6O4 | CID 72 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Protocatechuic acid - Wikipedia [en.wikipedia.org]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. Protective Groups [organic-chemistry.org]
- 7. labinsights.nl [labinsights.nl]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. This compound | China | Manufacturer | career henan chemical co [m.chemicalbook.com]
- 10. This compound | 1570-05-4 [chemicalbook.com]
- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New Deoxycholic Acid Derived Tyrosyl-DNA Phosphodiesterase 1 Inhibitors Also Inhibit Tyrosyl-DNA Phosphodiesterase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Molecular weight of 3,4-Bis(benzyloxy)benzoic acid
An In-depth Technical Guide to 3,4-Bis(benzyloxy)benzoic acid: Properties, Synthesis, and Characterization
Introduction
This compound, also known as 3,4-dibenzyloxybenzoic acid, is a vital organic compound characterized by a benzoic acid core functionalized with two benzyl ether groups at the 3 and 4 positions. Its chemical structure makes it a valuable intermediate in the synthesis of more complex molecules, including bioactive compounds and materials for various applications. This guide provides a comprehensive overview of its core physicochemical properties, established protocols for its synthesis and purification, and methods for its analytical characterization, tailored for researchers and professionals in chemical synthesis and drug development.
Core Physicochemical & Structural Properties
The fundamental identity of a chemical compound begins with its molecular weight and formula. These properties dictate its stoichiometric relationships in chemical reactions and are foundational for all quantitative analytical work.
Table 1: Key Identifiers and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 334.37 g/mol | [1][2] |
| Molecular Formula | C₂₁H₁₈O₄ | [3][4] |
| CAS Number | 1570-05-4 | [2][5] |
| Appearance | Solid | |
| Melting Point | 182 °C | [6] |
| Boiling Point | 512.7 ± 40.0 °C (Predicted) | [6] |
| Density | 1.232 ± 0.06 g/cm³ (Predicted) | [6] |
| Solubility | Slightly soluble in Chloroform (heated) and DMSO | [6] |
| Synonyms | 3,4-dibenzyloxybenzoic acid; Benzoic acid, 3,4-bis(phenylmethoxy)- | [2] |
Molecular Structure
The structure consists of a central benzene ring substituted with a carboxylic acid group and two benzyloxy groups. The benzyloxy groups (-OCH₂C₆H₅) are ether linkages that significantly influence the molecule's steric and electronic properties, impacting its reactivity and solubility.
Caption: Molecular structure of this compound.
Synthesis Protocol: Hydrolysis of Methyl 3,4-dibenzyloxybenzoate
A reliable method for synthesizing this compound is through the base-catalyzed hydrolysis of its methyl ester precursor, methyl 3,4-dibenzyloxybenzoate. This is a standard saponification reaction.
Causality Behind Experimental Choices:
-
Base Catalyst (NaOH): Sodium hydroxide is a strong base that effectively attacks the electrophilic carbonyl carbon of the ester, initiating the hydrolysis.
-
Solvent (Methanol): Methanol is used as it dissolves both the sodium hydroxide and the ester starting material, creating a homogeneous reaction mixture which facilitates efficient reaction kinetics.
-
Heating under Reflux: The reaction is heated to increase the rate of hydrolysis. Refluxing prevents the loss of solvent and reactants due to evaporation.
Step-by-Step Methodology[8]
-
Prepare a Methanolic NaOH Solution: Dissolve 1.2 g of sodium hydroxide in 100 mL of methanol.
-
Prepare Reactant Solution: In a separate flask, dissolve 4.64 g of methyl 3,4-dibenzyloxybenzoate in 50 mL of methanol.
-
Initiate Reaction: Add the methanolic sodium hydroxide solution to the ester solution.
-
Heating: Heat the combined reaction mixture under reflux for 4 hours.
-
Solvent Removal: After the reaction is complete, evaporate the methanol under reduced pressure.
-
Work-up & Purification:
-
Dissolve the resulting residue in 100 mL of water.
-
Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove any unreacted starting material or non-polar impurities.
-
Acidify the aqueous layer to a pH of 2 using 2N hydrochloric acid. This protonates the carboxylate salt, causing the desired this compound to precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Dry the solid product under a vacuum.
-
This protocol typically yields the final product in high purity.[7]
Caption: Workflow for the synthesis of this compound.
Purification and Validation
Purification is critical to ensure the final compound is suitable for subsequent applications, particularly in drug development where impurities can have significant effects.
Purification by Recrystallization
While the synthesis protocol includes precipitation as a primary purification step, recrystallization can be employed for further purification if needed.[8]
-
Principle: This technique relies on the difference in solubility of the compound and its impurities in a specific solvent at different temperatures. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures.
-
General Protocol:
-
Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., ethanol/water mixture).
-
If colored impurities are present, a small amount of activated charcoal can be added and the solution filtered while hot.[8]
-
Allow the solution to cool slowly and undisturbed, promoting the formation of pure crystals.
-
Collect the crystals by filtration and wash with a small amount of cold solvent to remove any residual soluble impurities.[8]
-
Dry the purified crystals.
-
Analytical Characterization
To confirm the identity, structure, and purity of the synthesized this compound, a suite of analytical techniques is employed. Each technique provides a unique piece of structural information, creating a self-validating analytical system.
Table 2: Analytical Techniques for Structural Elucidation and Purity Assessment
| Technique | Purpose | Expected Results for this compound |
| ¹H NMR Spectroscopy | Determines the number and type of hydrogen atoms. | Signals corresponding to the aromatic protons on all three rings, the two methylene (-CH₂) protons of the benzyl groups, and the acidic proton of the carboxylic acid.[7] |
| ¹³C NMR Spectroscopy | Determines the number and type of carbon atoms. | Signals for the carbonyl carbon, aromatic carbons, and the methylene carbons. |
| FT-IR Spectroscopy | Identifies functional groups present in the molecule. | Characteristic absorption bands for O-H (carboxylic acid), C=O (carbonyl), C-O (ether), and aromatic C-H stretches.[9] |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular weight of the compound (334.37 g/mol ).[3] |
| Melting Point Analysis | Assesses purity. | A sharp melting point close to the literature value (182 °C) indicates high purity.[6] Impurities typically broaden the melting range and lower the melting point. |
Applications in Research and Drug Development
This compound primarily serves as a protected form of 3,4-dihydroxybenzoic acid (protocatechuic acid). The benzyl groups act as protecting groups for the hydroxyl functionalities, preventing them from reacting during synthetic steps targeting other parts of the molecule. These protecting groups can be removed later under specific conditions, such as catalytic hydrogenation.
This compound is a key intermediate in the synthesis of various target molecules:
-
Bioactive Depsides: It is used to synthesize Jaboticabin, a compound with potential for treating chronic obstructive pulmonary disease (COPD).[7]
-
Novel Antimicrobials: Derivatives of benzyl and benzoyl benzoic acids have been developed as inhibitors of bacterial RNA polymerase, showing promise as new antimicrobial agents.[10]
-
Cancer Research: Benzoic acid and its derivatives are scaffolds used to develop novel compounds with anticancer activity.[11]
The use of this intermediate allows for precise chemical modifications, enabling the construction of complex molecular architectures essential for discovering new therapeutic agents.
References
- This compound - R&D Chemicals. [Link]
- This compound (C007B-509205) - Cenmed Enterprises. [Link]
- This compound (C21H18O4) - PubChemLite. [Link]
- This compound | C21H18O4 | CID 10854155 - PubChem. [Link]
- Purifying A Compound Of Benzoic Acid - Bartleby. [Link]
- 3,5-Bis(benzyloxy)benzoic acid - PMC. [Link]
- Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC. [Link]
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
Sources
- 1. rdchemicals.com [rdchemicals.com]
- 2. This compound | China | Manufacturer | career henan chemical co [chemicalbook.com]
- 3. PubChemLite - this compound (C21H18O4) [pubchemlite.lcsb.uni.lu]
- 4. This compound | C21H18O4 | CID 10854155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cenmed.com [cenmed.com]
- 6. This compound CAS#: 1570-05-4 [m.chemicalbook.com]
- 7. This compound | 1570-05-4 [chemicalbook.com]
- 8. Purifying A Compound Of Benzoic Acid - 1165 Words | Bartleby [bartleby.com]
- 9. 3,5-Bis(benzyloxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
An In-depth Technical Guide to the Structure Elucidation of 3,4-Bis(benzyloxy)benzoic Acid
This guide provides a comprehensive walkthrough of the analytical methodologies and logical framework required for the unambiguous structure elucidation of 3,4-Bis(benzyloxy)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. Spectroscopic techniques are indispensable in the pharmaceutical industry for everything from drug discovery to quality control, allowing for precise determination of molecular structure, purity, and concentration.[1]
The target molecule, this compound (Molecular Formula: C₂₁H₁₈O₄, Molecular Weight: 334.37 g/mol ), is a valuable synthetic intermediate in the development of bioactive compounds.[2][3][4] Its precise structural confirmation is paramount to ensure the integrity of subsequent research and development activities. This guide will detail the integrated use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to build a complete and validated structural picture.[5][6]
Caption: Correlation of functional groups in the molecule with their expected IR absorption regions.
The IR spectrum of this compound provides a distinct "fingerprint" confirming its key structural features.
| Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance | Significance |
| O-H Stretch (Carboxylic Acid) | ~2500 - 3300 | Very Broad | Confirms the presence of the hydrogen-bonded carboxylic acid hydroxyl group. [7] |
| Aromatic C-H Stretch | ~3030 - 3100 | Sharp, Medium | Indicates the presence of aromatic rings. |
| Aliphatic C-H Stretch | ~2850 - 2960 | Sharp, Medium | Corresponds to the -CH₂- groups of the benzyl protectors. |
| C=O Stretch (Carboxylic Acid) | ~1680 - 1710 | Strong, Sharp | Unambiguously identifies the carbonyl of the carboxylic acid. [8][9] |
| Aromatic C=C Stretch | ~1450 - 1600 | Multiple, Medium-Strong | Confirms the benzene ring structures. [7] |
| C-O Stretch (Ether & Acid) | ~1200 - 1300 & ~1000-1100 | Strong | Corresponds to the aryl-ether and acid C-O bonds. |
Experimental Protocol: FTIR Sample Preparation (KBr Pellet)
-
Preparation: Grind ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.
-
Pressing: Transfer the powder to a pellet-pressing die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the spectrometer's sample holder.
-
Data Acquisition: Acquire a background spectrum of the empty sample compartment first. Then, run the sample spectrum. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance/transmittance spectrum.
Part III: Mapping the Carbon-Hydrogen Framework with NMR Spectroscopy
While IR confirms functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive map of the molecular skeleton, detailing the connectivity and chemical environment of every hydrogen and carbon atom. [6][10][11]
Caption: Labeled structure of this compound showing distinct proton environments for NMR analysis.
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum provides a wealth of information through chemical shift, integration, and signal multiplicity.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Rationale |
| -COOH | ~11-13 | 1H | Broad Singlet | The acidic proton is highly deshielded and often exchanges, leading to a broad signal. |
| Aromatic (H-2, H-5, H-6) | ~7.7 (d), ~7.5 (dd), ~6.98 (d) | 3H total | Doublet, Doublet of Doublets, Doublet | These protons on the central benzoic ring are in distinct electronic environments, deshielded by the carboxyl and ether groups. The splitting pattern reveals their neighbor relationships. |
| Aromatic (Benzyl) | ~7.27 - 7.5 | 10H | Multiplet | The 10 protons on the two benzyl rings overlap in a complex multiplet, typical for monosubstituted benzene rings. [2] |
| Methylene (-CH₂-) | ~5.22, ~5.26 | 4H total (2H + 2H) | Two Singlets | These benzylic protons are adjacent to electronegative oxygen atoms, shifting them downfield. Their appearance as two distinct singlets suggests slightly different chemical environments. [2] |
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy complements the ¹H data by providing a count of the unique carbon environments in the molecule.
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (-COOH) | ~170-173 | The C=O bond is highly deshielded, placing it far downfield. |
| Aromatic (C-O) | ~148-153 | Aromatic carbons directly bonded to oxygen are significantly deshielded. |
| Aromatic (C-Benzyl) | ~136 | The quaternary carbons of the benzyl rings to which the CH₂ is attached. |
| Aromatic (C-H & C-COOH) | ~115-130 | The remaining aromatic carbons appear in this standard region. |
| Methylene (-CH₂-) | ~70-71 | The sp³ hybridized carbons of the benzyl methylene groups are shifted downfield by the adjacent oxygen. |
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). CDCl₃ is a common first choice for many organic molecules.
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6-0.7 mL of the deuterated solvent in a clean vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Analysis: Insert the NMR tube into the spectrometer's probe. The experiment involves tuning and shimming the probe to optimize the magnetic field homogeneity before acquiring the ¹H and ¹³C spectra.
Conclusion: An Integrated and Validated Approach
The structure elucidation of this compound is a systematic process where each piece of spectroscopic data builds upon the last to create an unambiguous structural assignment.
-
Mass Spectrometry and IHD calculation establish the molecular formula (C₂₁H₁₈O₄) and the presence of 13 degrees of unsaturation.
-
Infrared Spectroscopy confirms the essential functional groups: a carboxylic acid (broad O-H, strong C=O), aromatic rings (C=C stretches), and ether linkages (C-O stretch).
-
¹H and ¹³C NMR Spectroscopy provide the final, high-resolution picture, mapping the exact connectivity of the carbon and hydrogen atoms and confirming the 3,4-disubstitution pattern on the benzoic acid core and the presence of two benzyloxy groups.
This integrated approach, where all data must be consistent with the proposed structure, represents a self-validating system critical for ensuring the chemical integrity of molecules in research and pharmaceutical development. [12]The application of these fundamental techniques provides the definitive evidence required to confirm the identity and purity of this compound with the highest degree of scientific confidence.
References
- An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023, March 21). Google Cloud.
- Workman, J. Jr. (n.d.). A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Spectroscopy Online.
- The Role of Spectroscopy in Modern Pharmaceutical Industry. (2025, July 19). Simson Pharma Limited.
- Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. (2025, February 21). Technology Networks.
- Spectroscopic Techniques in Modern Drug Characterization. (n.d.). Walsh Medical Media.
- This compound | 1570-05-4. (2025, October 14). ChemicalBook.
- Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. (n.d.). Maricopa Open Digital Press.
- Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare.
- Structure Elucidation from Spectroscopic Data in Organic Chemistry. (2019, March 2). YouTube.
- UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. (n.d.). eGyanKosh.
- Spectroscopy, Organic, Analysis. (2025, December 16). Britannica.
- This compound. (n.d.). CymitQuimica.
- IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... (n.d.). ResearchGate.
- This compound. (n.d.). Amerigo Scientific.
- IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. (n.d.). ResearchGate.
- infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry.
Sources
- 1. malvesfalcao.com [malvesfalcao.com]
- 2. This compound | 1570-05-4 [chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 6. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. ocw.mit.edu [ocw.mit.edu]
A Technical Guide to 3,4-Bis(phenylmethoxy)benzoic Acid: A Strategic Intermediate in Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4-bis(phenylmethoxy)benzoic acid, a key synthetic intermediate valued for its role in protecting the catechol moiety of protocatechuic acid (3,4-dihydroxybenzoic acid). This document, designed for chemists and drug development professionals, delves into the compound's chemical identity, synthesis strategies, purification protocols, and analytical characterization. Furthermore, it explores the strategic application of this molecule in medicinal chemistry, focusing on the critical function of the benzyl protecting groups and their subsequent removal to unveil bioactive scaffolds. Safety protocols and handling guidelines are also provided to ensure its effective and safe utilization in a research and development setting.
Compound Identification and Physicochemical Properties
3,4-Bis(phenylmethoxy)benzoic acid, often referred to by its common name 3,4-dibenzyloxybenzoic acid, is a stable, crystalline solid that serves as a protected derivative of protocatechuic acid. The benzyl groups mask the reactive hydroxyl functions, preventing unwanted side reactions during multi-step syntheses and enhancing solubility in organic solvents.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | 3,4-Bis(phenylmethoxy)benzoic acid | [1] |
| Common Name | 3,4-Dibenzyloxybenzoic acid | [2] |
| CAS Number | 1570-05-4 | [2][3] |
| Molecular Formula | C₂₁H₁₈O₄ | [2][4] |
| Molecular Weight | 334.37 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | ~182 °C | [3] |
| Solubility | Slightly soluble in Chloroform (heated) and DMSO. | [3] |
| SMILES | O=C(O)c1ccc(OCc2ccccc2)c(OCc2ccccc2)c1 | [1] |
| InChIKey | BYOKJLCIKSFPDU-UHFFFAOYSA-N | [3] |
Synthesis Methodologies: A Tale of Two Precursors
The selection of a synthetic route for 3,4-bis(phenylmethoxy)benzoic acid is primarily dictated by the availability of starting materials and the scale of the reaction. The two most prevalent methods involve the benzylation of protocatechuic acid or the saponification of its corresponding methyl ester.
Method A: Direct Benzylation of Protocatechuic Acid
This approach is the most direct, utilizing the readily available and bioactive protocatechuic acid as the starting material.[5][6] The core of this synthesis is the Williamson ether synthesis, where the phenoxide ions generated from the catechol moiety act as nucleophiles, attacking the electrophilic carbon of benzyl halide.
Rationale: The use of a base is critical for deprotonating the phenolic hydroxyl groups, thereby activating them for nucleophilic attack. A polar aprotic solvent like DMF or acetone is typically chosen to solvate the cation of the base without solvating the phenoxide, thus maximizing its nucleophilic strength.
Detailed Protocol:
-
Dissolution: Dissolve protocatechuic acid (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF).
-
Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃, >2.2 equivalents) or sodium hydride (NaH), portion-wise with stirring. The reaction is often heated to ensure complete deprotonation.
-
Benzylation: Add benzyl chloride or benzyl bromide (>2.2 equivalents) to the reaction mixture. Maintain heating (e.g., 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and pour it into water. The product may precipitate or can be extracted with an organic solvent like ethyl acetate.
-
Acidification: If the carboxylate salt is formed, the aqueous layer should be acidified with a mineral acid (e.g., 2N HCl) to a pH of ~2 to precipitate the desired carboxylic acid.[3][7]
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Caption: Workflow for Direct Benzylation of Protocatechuic Acid.
Method B: Saponification of Methyl 3,4-bis(phenylmethoxy)benzoate
This method is advantageous when the methyl ester is a more readily available or cost-effective starting material. It involves a simple base-catalyzed hydrolysis (saponification) of the ester to yield the carboxylate salt, which is subsequently protonated.[3][7]
Rationale: Saponification is a robust and high-yielding reaction. The use of a strong base like sodium hydroxide (NaOH) in a protic solvent mixture (e.g., methanol/water) ensures the complete and irreversible hydrolysis of the ester functionality.
Detailed Protocol:
-
Dissolution: Dissolve methyl 3,4-bis(phenylmethoxy)benzoate (1 equivalent) in a mixture of methanol and water.
-
Hydrolysis: Add a solution of sodium hydroxide (excess, e.g., 1.2 g NaOH in 100 mL methanol for 4.64 g of ester) and heat the mixture under reflux for several hours (typically 4 hours).[3] Monitor the disappearance of the starting material by TLC.
-
Solvent Removal: After the reaction is complete, remove the methanol under reduced pressure.
-
Purification: Dissolve the residue in water and wash with a water-immiscible organic solvent (e.g., ethyl acetate) to remove any unreacted starting material or non-polar impurities.
-
Acidification: Acidify the aqueous layer with a strong acid (e.g., 2N HCl) to a pH of ~2. The desired product will precipitate out of the solution.[3]
-
Isolation: Collect the white precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. A yield of around 74% can be expected.[3]
Caption: Workflow for Saponification of the Corresponding Methyl Ester.
Purification and Quality Control
Achieving high purity is paramount for intermediates in drug development. Recrystallization is the most common method for purifying crude 3,4-bis(phenylmethoxy)benzoic acid.
Protocol: Recrystallization
-
Solvent Selection: A mixed solvent system is often effective. Ethanol/water or acetone/hexane are common choices.[8] The goal is to find a system where the compound is soluble at high temperatures but poorly soluble at low temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the "good" solvent (e.g., hot ethanol). Heat gently until the solid dissolves completely.[8]
-
Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: To the hot, clear solution, slowly add the "poor" solvent (e.g., hot water) dropwise until the solution becomes persistently turbid. Add a few more drops of the hot "good" solvent to redissolve the precipitate, then cover the flask and allow it to cool slowly to room temperature.
-
Cooling: For maximum yield, place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the crystals thoroughly under vacuum.
Quality Control: High-Performance Liquid Chromatography (HPLC) Purity is typically assessed by reverse-phase HPLC with UV detection.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3 µm).[9]
-
Mobile Phase: A gradient of acetonitrile (ACN) and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is a common starting point.[9]
-
Detection: UV detection at ~235 nm.[9]
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent like methanol.
-
Analysis: A pure sample should yield a single, sharp peak. Purity is determined by the area percentage of the main peak.
Role in Drug Development: The Benzyl Protecting Group Strategy
The primary utility of 3,4-bis(phenylmethoxy)benzoic acid lies in its function as a protected form of protocatechuic acid (3,4-dihydroxybenzoic acid). Protocatechuic acid itself is a well-documented bioactive compound with antioxidant, anti-inflammatory, and anticancer properties.[6][10] However, the free catechol group is sensitive to oxidation and can interfere with many standard synthetic transformations.
The benzyl groups serve as robust, yet removable, protecting groups. Their installation allows chemists to perform reactions on other parts of the molecule, such as the carboxylic acid (e.g., amide bond formation, reduction), without affecting the sensitive hydroxyl groups.
Debenzylation: Unmasking the Bioactive Core The removal of benzyl ethers is a critical final step in many synthetic sequences. Several methods are available, with the choice depending on the functional group tolerance of the rest of the molecule.
Table 2: Common Debenzylation Methods
| Method | Reagents & Conditions | Advantages | Limitations | Source(s) |
| Catalytic Hydrogenolysis | H₂, Pd/C or Pd(OH)₂/C, in a solvent like EtOH, EtOAc, or MeOH. | Clean, high-yielding, byproducts are toluene and water. | Not compatible with reducible functional groups (alkenes, alkynes, nitro groups, some halides). The catalyst can be poisoned by sulfur-containing compounds. | [11] |
| Acid-Mediated Cleavage | Strong acids like trifluoroacetic acid (TFA), HBr in acetic acid, or Lewis acids (AlCl₃, BBr₃). | Effective when hydrogenolysis is not an option. | Harsh conditions can affect acid-labile groups. Lewis acids can be difficult to handle. | [11][12] |
| Reductive Cleavage | Dissolving metals, e.g., Sodium (Na) in liquid ammonia (NH₃). | Powerful method, useful for complex molecules. | Requires specialized equipment and careful handling of reagents. | [11] |
digraph "Debenzylation" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];Protected [label="3,4-Bis(phenylmethoxy)\nbenzoic Acid Derivative"]; Reagents [label="Debenzylation Reagents\n(e.g., H₂/Pd-C)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Unprotected [label="Protocatechuic Acid\nDerivative (Bioactive)"]; Byproduct [label="Toluene", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Protected -> Unprotected [label=" Cleavage "]; Reagents -> Unprotected [style=dotted]; Unprotected -> Byproduct [label=" Byproduct ", style=dotted, dir=back];
}
Caption: General scheme for the debenzylation to reveal the active catechol.
This strategy is crucial in synthesizing derivatives of protocatechuic acid for various therapeutic targets, including potential HIV inhibitors and other bioactive molecules.[11]
Analytical Characterization (Predicted)
While a comprehensive public database of spectra for this specific compound is limited, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds like 3,4-dimethoxybenzoic acid and benzoic acid.[4][13][14]
-
¹H NMR:
-
Aromatic Protons (Benzoic Acid Ring): Three distinct signals in the δ 7.0-8.0 ppm range. The proton ortho to the carboxyl group will be the most downfield.
-
Aromatic Protons (Benzyl Rings): A multiplet corresponding to 10 protons, likely in the δ 7.2-7.5 ppm range.
-
Methylene Protons (-CH₂-): Two distinct singlets for the two benzylic CH₂ groups, expected around δ 5.2 ppm.
-
Carboxylic Acid Proton (-COOH): A broad singlet, highly downfield (> δ 10 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR:
-
Carbonyl Carbon (-COOH): Expected in the δ 168-175 ppm region.[14]
-
Aromatic Carbons (C-O): The two carbons on the central ring attached to the benzyl ethers would appear around δ 145-155 ppm.
-
Aromatic Carbons (Benzyl Rings): Signals in the typical aromatic region of δ 127-137 ppm.
-
Aromatic Carbons (Benzoic Acid Ring): Remaining signals in the δ 115-130 ppm range.
-
Methylene Carbons (-CH₂-): Expected around δ 70-75 ppm.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.[15]
-
C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.
-
C=O Stretch (Carbonyl): A strong, sharp absorption around 1680-1710 cm⁻¹.[15]
-
C=C Stretch (Aromatic): Multiple absorptions in the 1450-1600 cm⁻¹ region.[15]
-
C-O Stretch (Ether): Strong absorptions in the 1200-1300 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 334.37).
-
Fragmentation: Expect a prominent peak at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺) from the loss of a benzyl group. Another significant loss would be that of the carboxyl group (-45 amu).
-
Safety and Handling
As a derivative of benzoic acid, 3,4-bis(phenylmethoxy)benzoic acid should be handled with standard laboratory precautions.
-
Hazard Classification: While specific data is limited, related compounds are classified as causing skin irritation (H315), serious eye irritation/damage (H318/H319), and potential respiratory irritation (H335).[2][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[16]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations.
Conclusion
3,4-Bis(phenylmethoxy)benzoic acid is more than a simple chemical; it is a strategic tool in the arsenal of the synthetic chemist. Its value is derived from its ability to act as a stable, protected precursor to the versatile and bioactive protocatechuic acid scaffold. A thorough understanding of its synthesis, purification, and reactivity—particularly the conditions required for deprotection—is essential for its effective application in the complex, multi-step syntheses that characterize modern drug discovery and development.
References
- National Institute of Standards and Technology. (2015). Safety Data Sheet: Benzoic Acid (Acidimetric Standard).
- LGC Standards. (n.d.). 3,4-Bis(phenylmethoxy)-benzoic Acid.
- ChemicalBook. (n.d.). 3,4-BIS(BENZYLOXY)BENZOIC ACID CAS#: 1570-05-4.
- Sinfoo Biotech. (n.d.). Benzoic acid, 3,4-bis(phenylmethoxy)-,(CAS# 1570-05-4).
- CymitQuimica. (n.d.). This compound.
- SpectraBase. (n.d.). 3,4-Dimethoxy-benzoic acid [ATR-IR].
- Human Metabolome Database. (n.d.). Benzoic acid 13C NMR Spectrum.
- SpectraBase. (n.d.). 3,4-Dimethoxy-benzoic acid [FTIR].
- Pearl, I. A. (n.d.). Protocatechuic acid. Organic Syntheses Procedure.
- Verpoorte, R., et al. (n.d.). Production of Protocatechuic Acid from p-Hydroxyphenyl (H) Units and Related Aromatic Compounds Using an Aspergillus niger Cell Factory.
- ResearchGate. (n.d.). Some pharmacological applications of protocatechuic acid.
- NIST. (n.d.). Benzoic acid, 3,4-dimethoxy-. NIST Chemistry WebBook.
- Fisher Scientific. (2024). Safety Data Sheet: 2-Benzyloxybenzoic acid.
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
- ThaiJournal of Science. (n.d.).
- Wikipedia. (n.d.). Protocatechuic acid.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- Gigg, R., & Conant, R. (1983). An efficient method for the N-debenzylation of aromatic heterocycles.
- Plos One. (2014).
- PubChem. (n.d.). CID 66864022 | C18H20O8.
- Studia Universitatis Babes-Bolyai Chemia. (n.d.).
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.
- National Institutes of Health. (2011).
- ResearchGate. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3,4-Dihydroxybenzoic acid.
- ChemicalBook. (n.d.). 3,5-Dimethoxybenzoic acid(1132-21-4) 13C NMR spectrum.
- NIST. (n.d.). Benzoic acid, 3,4-dimethoxy-, methyl ester. NIST Chemistry WebBook.
- Thermo Scientific AppsLab. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method.
- NIST. (n.d.). Benzoic acid, 3,4-dimethoxy-. NIST Chemistry WebBook.
- TCI Chemicals. (n.d.). C0055 3,4-Dihydroxybenzoic Acid Solvent - 1H-NMR.
- ChemicalBook. (n.d.). This compound - Safety Data Sheet.
- SpectraBase. (n.d.). Benzoic acid, 3,4-difluoro- , 2-(2-(2-(decyloxy)ethoxy)ethoxy)ethyl ester [MS (GC)].
- NIST. (n.d.). 4-Benzyloxybenzoic acid. NIST Chemistry WebBook.
- Google Patents. (n.d.). CN1309698C - Purifying process of 3,4,5-trimethoxyl benzoic acid.
- BenchChem. (n.d.). Technical Support Center: Purification of 4-(2,5-Dichlorophenoxy)benzoic Acid.
- Springer. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- ResearchGate. (n.d.).
- MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid.
- ResearchGate. (n.d.).
- International Journal of Advanced Research in Science, Communication and Technology. (2025).
- Beilstein Journals. (n.d.). Design and synthesis of bioactive molecules.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Production of Protocatechuic Acid from p-Hydroxyphenyl (H) Units and Related Aromatic Compounds Using an Aspergillus niger Cell Factory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocatechuic acid - Wikipedia [en.wikipedia.org]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. helixchrom.com [helixchrom.com]
- 10. researchgate.net [researchgate.net]
- 11. thaiscience.info [thaiscience.info]
- 12. pp.bme.hu [pp.bme.hu]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. fishersci.com [fishersci.com]
Physical properties of 3,4-Bis(benzyloxy)benzoic acid
An In-depth Technical Guide to the Physical Properties of 3,4-Bis(benzyloxy)benzoic Acid
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No. 1570-05-4), a key intermediate in the synthesis of various organic compounds, including the bioactive depside Jaboticabin.[1] This document is intended to serve as a vital resource for researchers and professionals in drug development and materials science, offering not only a compilation of its physical characteristics but also detailed, field-proven experimental protocols for their validation. The causality behind experimental choices is elucidated to ensure a deep, practical understanding of the methodologies.
Introduction: The Significance of this compound
This compound, also known as 3,4-dibenzyloxybenzoic acid, is an aromatic carboxylic acid characterized by the presence of two benzyl ether protecting groups on the catechol moiety of protocatechuic acid. Its molecular structure, featuring a central benzoic acid core flanked by bulky benzyloxy groups, imparts unique physical and chemical properties that are pivotal to its application in organic synthesis. The strategic use of benzyl groups as protecting agents for hydroxyl functionalities is a cornerstone of modern synthetic chemistry, allowing for selective reactions at other sites of a molecule. A thorough understanding of the physical properties of this compound is therefore essential for optimizing reaction conditions, purification processes, and for the characterization of its downstream products.
Core Physicochemical Properties
The fundamental physical characteristics of this compound are summarized in the table below. These properties are critical for predicting its behavior in various solvents and thermal conditions, which is fundamental knowledge for its application in synthetic protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₁₈O₄ | [2] |
| Molecular Weight | 334.37 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 182 °C | |
| Boiling Point (Predicted) | 512.7 ± 40.0 °C | |
| Density (Predicted) | 1.232 ± 0.06 g/cm³ | |
| pKa (Predicted) | 4.31 ± 0.10 |
Experimental Determination of Physical Properties
This section details the experimental methodologies for the determination of the key physical properties of this compound. The protocols are designed to be self-validating and are grounded in established laboratory practices.
Melting Point Determination
The melting point is a critical indicator of purity for a crystalline solid. For this compound, a sharp melting range is indicative of high purity.
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Measurement: The sample is heated at a rate of 10-15 °C per minute initially.
-
Observation: Once the temperature is within 20 °C of the expected melting point (182 °C), the heating rate is reduced to 1-2 °C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
-
Causality: A slow heating rate near the melting point is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, thereby providing an accurate measurement.
Caption: Workflow for Melting Point Determination.
Solubility Profile
The solubility of this compound in various solvents is a key parameter for its use in reactions and for its purification by recrystallization.
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, diethyl ether, chloroform, dimethyl sulfoxide (DMSO)) are selected.
-
Sample Preparation: Approximately 10 mg of this compound is placed into separate test tubes.
-
Solvent Addition: 1 mL of each solvent is added to a respective test tube.
-
Observation: The tubes are agitated and observed at room temperature. Gentle heating can be applied to assess temperature-dependent solubility.
-
Results: The compound is reported to be slightly soluble in chloroform (with heating) and DMSO.
-
Expertise & Experience: The choice of solvents is guided by the principle of "like dissolves like." The aromatic and ether functionalities suggest solubility in moderately polar to nonpolar organic solvents, while the carboxylic acid group may impart slight solubility in polar protic solvents.
Acid Dissociation Constant (pKa)
The pKa is a measure of the acidity of the carboxylic acid proton. This is a critical parameter in understanding its reactivity in acid-base reactions and for developing purification strategies involving acid-base extractions.
-
Sample Preparation: A solution of this compound of known concentration (e.g., 0.01 M) is prepared in a suitable solvent system (e.g., a water-ethanol mixture to ensure solubility).
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa of the acid.
Caption: Logical Flow for pKa Determination.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR (CDCl₃): δ 7.7 (2H, br s), 7.27-7.5 (10H, m), 6.98 (1H, d, J=8 Hz), 5.26 (2H, s), 5.22 (2H, s).[1]
-
Carboxyl Carbon (-COOH): ~170-175 ppm
-
Aromatic Carbons (C-O): ~145-155 ppm
-
Aromatic Carbons (C-H & C-C): ~110-138 ppm
-
Benzyl Methylene Carbons (-CH₂-): ~70-75 ppm
-
Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific solvent.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹
-
C-H Stretch (Aromatic and Alkyl): ~3100-3000 cm⁻¹ (aromatic) and ~2950-2850 cm⁻¹ (alkyl)
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1680-1710 cm⁻¹
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region
-
C-O Stretch (Ether and Carboxylic Acid): Bands in the 1200-1300 cm⁻¹ region
-
Sample Preparation: A small amount of this compound is intimately mixed and ground with dry potassium bromide (KBr).
-
Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
Analysis: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.
-
Molecular Ion (M⁺): m/z = 334
-
Loss of H₂O: m/z = 316
-
Loss of -COOH: m/z = 289
-
Loss of a Benzyl Group: m/z = 243
-
Tropylium Ion: m/z = 91 (from the benzyl groups)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: The sample solution is infused into the ESI source of the mass spectrometer.
-
Ionization: A high voltage is applied to the sample solution, causing the formation of ions.
-
Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Conclusion
This technical guide has provided a detailed examination of the key physical properties of this compound, an important synthetic intermediate. The tabulated data, coupled with the comprehensive experimental protocols, offer a robust resource for scientists and researchers. The emphasis on the rationale behind experimental procedures is intended to empower users with the ability to not only reproduce these measurements but also to adapt them to their specific research needs. The spectroscopic data, both observed and predicted, further solidifies the understanding of the molecular structure of this compound.
References
- MDPI. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 25(15), 3483.
- ResearchGate. (2012). 3,5-Bis(benzyloxy)benzoic acid.
- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.
- JoVE. (2023). Physical Properties of Carboxylic Acids.
- Michigan State University. (n.d.). Carboxylic Acid Reactivity.
- NIST. (n.d.). 4-Benzyloxybenzoic acid.
- ResearchGate. (n.d.). FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA).
- Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid.
- ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand.
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
- YouTube. (2021). February 3, 2021.
- Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid.
Sources
Compound Identification and Physicochemical Properties
An In-Depth Technical Guide to the Safe Handling of 3,4-Bis(benzyloxy)benzoic Acid
This guide provides comprehensive safety protocols and technical information for this compound (CAS No. 1570-05-4), specifically tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's hazard profile, safe handling procedures, emergency responses, and proper storage and disposal, grounded in authoritative safety data.
This compound is a synthetic intermediate used in the synthesis of bioactive molecules.[1] Its core structure consists of a benzoic acid backbone with two benzyl ether groups. Understanding its fundamental properties is the first step in a thorough risk assessment.
| Property | Value | Source |
| CAS Number | 1570-05-4 | [1][2] |
| Molecular Formula | C₂₁H₁₈O₄ | [2][3] |
| Molecular Weight | 334.37 g/mol | [3] |
| Physical Form | Solid | [2] |
| Purity | ≥97% | [2] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [2] |
| Synonyms | 3,4-Dibenzyloxybenzoic acid, 3,4-Bis(phenylmethoxy)benzoic acid | [1] |
GHS Hazard Identification and Toxicological Profile
Based on supplier safety data, this compound is classified as hazardous. The Globally Harmonized System (GHS) classification provides a clear and immediate understanding of the primary risks associated with this compound.[2][3]
| GHS Classification | Details |
| Pictogram | GHS07 (Exclamation Mark)[2][3] |
| Signal Word | Warning [2][3] |
| Hazard Statements | H302: Harmful if swallowed.[2][3]H315: Causes skin irritation.[2][3]H319: Causes serious eye irritation.[2][3]H335: May cause respiratory irritation.[2][3] |
| Precautionary Statements | P261: Avoid breathing dust.[2][3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] |
Toxicological Narrative
The GHS classification points to this compound being a moderate hazard, primarily acting as an irritant. The "harmful if swallowed" (H302) classification necessitates careful handling to prevent accidental ingestion. The irritation hazards (H315, H319, H335) are critical for laboratory work, as the fine solid can easily become airborne or come into contact with skin and eyes.
While a complete toxicological profile for this specific molecule is not extensively published, its constituent parts—a benzoic acid core and benzyl groups—provide context. Benzoic acid and benzyl derivatives can exhibit genotoxic effects at certain concentrations.[4] Benzyl alcohol, a related compound, is metabolized in the body to benzoic acid, which is then excreted.[5] This metabolic pathway suggests that the systemic effects of this compound may share similarities with benzoic acid, although the bulky benzyloxy groups will influence its absorption, distribution, metabolism, and excretion (ADME) profile. Given the lack of comprehensive data, a cautious approach assuming moderate toxicity is warranted.
Risk Assessment and Safe Handling Protocol
A self-validating safety protocol is built on the principle of minimizing exposure through a hierarchy of controls. The following protocol is designed to mitigate the risks identified by the H-statements.
Engineering Controls: The Primary Barrier
The most effective way to prevent exposure is to contain the hazard at its source.
-
Chemical Fume Hood: All manipulations of solid this compound that could generate dust—including weighing, transferring, and preparing solutions—must be performed inside a certified chemical fume hood. This is a direct countermeasure to the respiratory irritation hazard (H335).[6]
-
Ventilated Balance Enclosure: For high-precision weighing of small quantities, a ventilated balance enclosure can be used as an alternative to a fume hood to minimize air currents while still providing necessary containment.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure the fume hood sash is at the appropriate height and the work area is clean. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and place it in the hood to minimize movement in and out of the containment area.
-
Don PPE: Put on all required Personal Protective Equipment (see Section 6) before opening the primary container. This includes, at a minimum, a lab coat, nitrile gloves, and safety glasses with side shields.
-
Dispensing the Compound: Open the container inside the fume hood. Use a dedicated spatula to carefully transfer the desired amount of solid to a weigh boat or directly into a reaction vessel. Avoid any actions that could create dust clouds, such as dropping the powder from a height or using rapid, jerky movements.
-
Closing and Cleaning: Securely close the primary container. Use a disposable wipe lightly dampened with 70% ethanol to decontaminate the exterior of the container, the spatula, and the work surface inside the hood. Dispose of the wipe in a designated chemical waste bag.
-
Post-Handling: After the procedure is complete, remove gloves using the proper technique to avoid skin contact and dispose of them in the designated waste stream.[7] Wash hands thoroughly with soap and water.[8]
Emergency First-Aid Procedures
In the event of an exposure, immediate and correct action is crucial. The following procedures are based on the compound's known hazards.
Caption: Emergency first-aid workflow for exposure to this compound.
-
Inhalation (H335): Remove the individual to fresh air. If breathing is difficult or irritation persists, seek immediate medical attention.[9]
-
Skin Contact (H315): Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[8]
-
Eye Contact (H319): This is the most severe irritation hazard. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[7][9]
-
Ingestion (H302): Do NOT induce vomiting.[6] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Call a poison control center or seek immediate medical attention.[10]
Storage and Disposal
Proper storage and disposal are essential for maintaining a safe laboratory environment.
-
Storage: Store the compound in its original, tightly sealed container in a dry, well-ventilated area at room temperature.[2] Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.[8]
-
Disposal: Dispose of unused material and contaminated waste (e.g., gloves, wipes, weigh boats) in accordance with all applicable federal, state, and local environmental regulations.[6] Handle the empty container as you would the product itself and do not mix with other waste streams.
Personal Protective Equipment (PPE) Selection Framework
The selection of PPE should be based on a risk assessment of the specific task being performed. Use the following logic to determine the appropriate level of protection.
Caption: Logic diagram for selecting task-appropriate Personal Protective Equipment (PPE).
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are mandatory. If prolonged contact is anticipated, consider using double gloves or thicker butyl rubber gloves. Always inspect gloves before use and use proper removal technique.[7]
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required.[11] When there is any risk of splashing or handling larger quantities, upgrade to chemical safety goggles. A full-face shield worn over goggles is recommended when handling significant quantities of powder.
-
Skin and Body Protection: A standard laboratory coat should be worn and kept buttoned. Ensure it is clean and changed regularly.
-
Respiratory Protection: When engineering controls (like a fume hood) are not available or are insufficient to control exposure below occupational limits, a NIOSH-approved respirator (e.g., an N95 dust mask) is required.[11]
This guide is intended to provide a robust framework for the safe handling of this compound. Adherence to these protocols is critical for ensuring the safety of all laboratory personnel.
References
- Ambeed, Inc. via Sigma-Aldrich. 3,4-Bis(benzyloxy)
- Carl Roth GmbH + Co. KG. (2024). Safety Data Sheet: 3,4-Dimethoxybenzoic acid. URL
- ChemicalBook. (2023). 3,4-BIS(BENZYLOXY)
- Carl Roth GmbH + Co. KG. (2024). Safety Data Sheet: 3,4-Dimethoxybenzoic acid (Additional). URL
- ChemicalBook. (2023). 3,4-BIS(BENZYLOXY)
- AiFChem. 3,4-Bis(benzyloxy)
- Sivri, S., & Dalkılıç, S. (2010). Assessment of genotoxic effects of benzyl derivatives by the comet assay. Food and Chemical Toxicology, 48(10), 2757-2761. URL
- Fisher Scientific. (2023).
- Fisher Scientific. (2023). Safety Data Sheet: 5-Amino-1H-[2][12][13]-triazole-3-carboxylic acid methyl ester. URL
- Sigma-Aldrich. (2023). Safety Data Sheet: 3,4-Dihydroxybenzoic acid. URL
- Sigma-Aldrich. (2023). Safety Data Sheet: Coumarin-3-carboxylic acid. URL
- Thermo Fisher Scientific. (2023). Safety Data Sheet: 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid. URL
- Carl Roth GmbH + Co. KG. (2023). Safety Data Sheet: 3,4-Dihydroxybenzoic acid. URL
- Solenis. (2024).
- Fisher Scientific. (2023).
- Thermo Fisher Scientific. (2023). Safety Data Sheet: 2,4-Dihydroxybenzoic acid. URL
- Research Institute for Fragrance Materials (RIFM). (1982). Acute oral toxicity study in rats with benzyl benzoate.
- National Toxicology Program (NTP). (1989). NTP Technical Report on Toxicology and Carcinogenesis Studies of Benzyl Alcohol. NTP TR 343. URL
- Wikipedia. Benzyl alcohol. URL
- Nair, B. (2001). Final report on the safety assessment of Benzyl Alcohol, Benzoic Acid, and Sodium Benzoate. International Journal of Toxicology, 20(3_suppl), 23-50. URL
Sources
- 1. This compound | 1570-05-4 [chemicalbook.com]
- 2. This compound | 1570-05-4 [sigmaaldrich.com]
- 3. 1570-05-4 | this compound - AiFChem [aifchem.com]
- 4. Assessment of genotoxic effects of benzyl derivatives by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Final report on the safety assessment of Benzyl Alcohol, Benzoic Acid, and Sodium Benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 3,4-Bis(benzyloxy)benzoic Acid: Key Precursors and Strategic Execution
Introduction: The Significance of 3,4-Bis(benzyloxy)benzoic Acid in Modern Drug Discovery
This compound, a key organic intermediate, holds a significant position in the landscape of medicinal chemistry and materials science. Its rigid, well-defined structure, featuring two benzyl ether protective groups, makes it a versatile scaffold for the synthesis of a diverse range of complex molecules. In the pharmaceutical industry, it serves as a crucial building block for the development of novel therapeutic agents. A notable application is its use as an intermediate in the synthesis of Jaboticabin, a bioactive depside with potential for treating chronic obstructive pulmonary disease[1]. The strategic importance of this compound necessitates a thorough understanding of its synthesis, focusing on the selection of appropriate precursors and the optimization of reaction conditions to ensure high yield and purity. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a deep dive into the mechanistic rationale behind the experimental choices, detailed protocols, and a discussion of key process parameters.
Core Synthetic Strategy: The Williamson Ether Synthesis
The most prevalent and efficient method for the synthesis of this compound is the Williamson ether synthesis. This venerable yet highly reliable reaction involves the S(_N)2 displacement of a halide from an alkyl halide by an alkoxide or phenoxide ion[2]. In the context of our target molecule, this translates to the benzylation of a 3,4-dihydroxybenzoic acid derivative with a benzyl halide.
Key Precursors: A Strategic Selection
The success of the synthesis hinges on the judicious choice of two primary precursors:
-
The Dihydroxybenzoic Acid Moiety: The logical starting point is 3,4-dihydroxybenzoic acid , also known as protocatechuic acid . However, the presence of a free carboxylic acid group can complicate the reaction, as it can be deprotonated by the base, leading to potential side reactions and purification challenges. Therefore, a more strategic approach involves the use of an ester derivative, most commonly methyl 3,4-dihydroxybenzoate . The methyl ester acts as a protecting group for the carboxylic acid, preventing its interference in the etherification step. This ester can be readily hydrolyzed in a subsequent step to yield the final carboxylic acid.
-
The Benzylating Agent: The source of the benzyl groups is typically a benzyl halide . Benzyl chloride (BnCl) and benzyl bromide (BnBr) are the most commonly employed reagents. Benzyl bromide is generally more reactive than benzyl chloride, which can lead to shorter reaction times. However, benzyl chloride is often more cost-effective and is sufficiently reactive for this transformation.
Reaction Mechanism: An S(_N)2 Pathway
The Williamson ether synthesis proceeds via a classic S(_N)2 mechanism. The reaction is initiated by the deprotonation of the phenolic hydroxyl groups of the 3,4-dihydroxybenzoic acid derivative by a suitable base. This generates a more nucleophilic phenoxide ion, which then attacks the electrophilic benzylic carbon of the benzyl halide in a concerted fashion, displacing the halide ion and forming the ether linkage.
Detailed Experimental Protocol: A Validated Approach
The following protocol details a reliable two-step synthesis of this compound, starting from methyl 3,4-dihydroxybenzoate.
Part 1: Synthesis of Methyl 3,4-Bis(benzyloxy)benzoate
Materials:
-
Methyl 3,4-dihydroxybenzoate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Potassium iodide (KI)
-
Benzyl chloride (BnCl)
-
Acetone, anhydrous
-
Methanol (MeOH)
-
Hexane
-
Ethyl acetate (EtOAc)
-
Celite
Procedure:
-
To a round-bottom flask, add methyl 3,4-dihydroxybenzoate (1.0 eq.), anhydrous potassium carbonate (4.0 eq.), and potassium iodide (0.8 eq.).
-
Add anhydrous acetone to the flask to create a stirrable suspension.
-
Slowly add benzyl chloride (2.4 eq.) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for approximately 7 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture and add methanol to quench any remaining benzyl chloride.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from hexane. The mother liquor can be further purified by column chromatography (Hexane/EtOAc gradient) to maximize the yield[3].
Part 2: Hydrolysis to this compound
Materials:
-
Methyl 3,4-bis(benzyloxy)benzoate
-
Potassium hydroxide (KOH)
-
1,4-Dioxane
-
Methanol (MeOH)
-
6M Hydrochloric acid (HCl)
Procedure:
-
Dissolve methyl 3,4-bis(benzyloxy)benzoate (1.0 eq.) in a mixture of 1,4-dioxane and methanol.
-
Add potassium hydroxide (10.0 eq.) to the solution.
-
Heat the reaction mixture to 85°C and stir for approximately 2 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add 6M HCl to acidify the mixture to a pH of 1, which will cause the product to precipitate.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with water and then with methanol until the pH of the filtrate is neutral.
-
Dry the solid under vacuum.
-
Further purify the product by recrystallization from methanol to obtain colorless needles of this compound[3]. A yield of 74% has been reported for this step[1].
Causality Behind Experimental Choices: A Deeper Dive
The choice of reagents and conditions in the synthesis of this compound is critical for achieving a high yield and purity. Here, we explore the rationale behind these choices.
Choice of Base: A Comparative Analysis
The base plays a crucial role in deprotonating the phenolic hydroxyl groups to form the more nucleophilic phenoxide ions. The choice of base can significantly impact the reaction rate and the formation of side products.
| Base | Strength | Advantages | Disadvantages |
| Potassium Carbonate (K₂CO₃) | Mild | Inexpensive, easy to handle, generally provides good yields. | May require longer reaction times or higher temperatures compared to stronger bases. |
| Sodium Hydride (NaH) | Strong | Highly effective for deprotonating alcohols and phenols, leading to faster reaction rates. | Pyrophoric, reacts violently with water, requires anhydrous conditions and careful handling. Can lead to side reactions if not used judiciously[4]. |
| Sodium Hydroxide (NaOH) | Strong | Inexpensive and readily available. | Can introduce water into the reaction, which may not be ideal for all substrates. |
For the synthesis of this compound, potassium carbonate is often the preferred base. Its moderate basicity is sufficient to deprotonate the phenolic hydroxyls without promoting significant side reactions. While stronger bases like sodium hydride can accelerate the reaction, their hazardous nature and the stringent requirement for anhydrous conditions often make them less practical for routine laboratory synthesis[5][6].
The Role of the Solvent: Facilitating the S(_N)2 Reaction
The solvent plays a critical role in the Williamson ether synthesis. Polar aprotic solvents are generally favored as they can solvate the cation of the alkoxide, leaving the anionic nucleophile more exposed and reactive, thus accelerating the S(_N)2 reaction[2][7].
| Solvent | Type | Rationale for Use |
| Acetone | Polar Aprotic | Good solvent for the reactants and facilitates the S(_N)2 reaction. Its relatively low boiling point allows for easy removal after the reaction. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Excellent solvent for S(_N)2 reactions due to its high polarity and ability to solvate cations effectively, leading to faster reaction rates[8]. |
| Acetonitrile | Polar Aprotic | Another good choice for S(_N)2 reactions with a convenient boiling point for removal. |
In the provided protocol, acetone is used as the solvent. It offers a good balance of reactivity and ease of handling. For reactions that are sluggish in acetone, switching to DMF can often lead to a significant rate enhancement[2].
The Addition of Potassium Iodide: A Catalytic Boost
Potassium iodide is often added in catalytic amounts to reactions involving alkyl chlorides. The iodide ion is a better nucleophile and a better leaving group than the chloride ion. Through an in-situ Finkelstein-type reaction, the benzyl chloride is transiently converted to the more reactive benzyl iodide, which then reacts more rapidly with the phenoxide ion, thereby accelerating the overall reaction rate.
Alternative Synthetic Approaches
While the Williamson ether synthesis is the workhorse for preparing this compound, other methods, though less common for this specific target, are worth noting for a comprehensive understanding. These include acid-catalyzed reactions of dibenzyl ether with a hydroxybenzoic acid derivative, although this can be less selective[9].
Applications in Drug Development and Beyond
The primary value of this compound lies in its role as a versatile intermediate in organic synthesis. The benzyl ether groups are stable under a wide range of reaction conditions but can be readily removed by catalytic hydrogenation, making them excellent protecting groups for hydroxyl functionalities[5]. This allows for selective transformations on other parts of the molecule. Its utility is demonstrated in the synthesis of various bioactive compounds and complex molecular architectures[10].
Conclusion
The synthesis of this compound is a well-established process, with the Williamson ether synthesis being the most reliable and widely used method. The strategic use of a methyl ester protecting group for the carboxylic acid functionality is key to achieving a clean and high-yielding reaction. Careful consideration of the base and solvent system allows for the optimization of the reaction conditions. The detailed protocol and the discussion of the underlying chemical principles provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully synthesize this important intermediate for their research and development endeavors.
References
- Wikipedia. (n.d.). Williamson ether synthesis.
- Bouzide, A., & Sauriol, F. (2002). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules, 7(5), 378-383.
- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Understanding Benzoic Acid Derivatives in Organic Synthesis.
- Recrystallization of Benzoic Acid. (n.d.).
- The Recrystallization of Benzoic Acid. (n.d.).
- Smith, S. G., & McKenna, J. F. (1966). Dimethyl sulfoxide as a solvent in Williamson ether synthesis. The Journal of Organic Chemistry, 31(7), 2372-2374.
- Simagchem Corporation. (n.d.). High quality 3,4-bis-(benzyloxy)benzoic acid with high purity.
- Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis.
- Royal Society of Chemistry. (n.d.). Dual Thermo- and Light-responsive Dendron-Jacketed Homopolymer Containing Photoswitchable Azobenzene Groups via macromonomer route - Supporting Information.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- De Luca, L., et al. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 26(11), 3271.
- Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084.
- De Luca, L., et al. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 26(11), 3271.
- All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube.
- Google Patents. (n.d.). CN108440389A - 3,4,5-trihydroxy benzoic acid derivative and the preparation method and application thereof.
- Google Patents. (n.d.). US3235588A - Purification of benzoic acid.
- Moreno-Fuquen, R., et al. (2012). 3,5-Bis(benzyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3247.
- Google Patents. (n.d.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
- Google Patents. (n.d.). CN103910623A - Preparation method for benzoic acid.
- ResearchGate. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
- PrepChem.com. (n.d.). Synthesis of (3a) 4-Benzyloxybenzoic acid.
- Google Patents. (n.d.). EP1238961B1 - Process for the preparation of benzyl esters of hydroxybenzoic acids.
- ResearchGate. (n.d.). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles.
- PubMed. (n.d.). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles.
- Google Patents. (n.d.). CN107365334B - Process for benzylation of monoglycosides.
- PubChem. (n.d.). CID 164181233 | C14H12O8.
- National Center for Biotechnology Information. (2024). Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. Organic Letters, 26(1), 1-6.
- Potassium Carbonate Assisted Synthesis Of α, β, γ, δ-Unsaturated Ketones. (n.d.).
- PubChem. (n.d.). 3,4-Dihydroxybenzoate.
- Sciencemadness Discussion Board. (2009, August 28). Substitute sodium hydride for potassium hydride?
- ResearchGate. (n.d.). Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids.
- National Center for Biotechnology Information. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(15), 6597-6610.
Sources
- 1. This compound | 1570-05-4 [chemicalbook.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Methyl 3,4-bis(benzyloxy)benzoate synthesis - chemicalbook [chemicalbook.com]
- 4. CN107365334B - Process for benzylation of monoglycosides - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scholarship.richmond.edu [scholarship.richmond.edu]
- 9. EP1238961B1 - Process for the preparation of benzyl esters of hydroxybenzoic acids - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
An In-Depth Technical Guide to 3,4-Bis(benzyloxy)benzoic Acid: Synthesis, History, and Applications
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Bis(benzyloxy)benzoic acid, also known as 3,4-dibenzyloxybenzoic acid, is a valuable organic compound widely utilized in synthetic chemistry. Its structure, featuring a benzoic acid core with two benzyl ether protecting groups at the 3 and 4 positions, makes it a versatile intermediate in the synthesis of more complex molecules. This guide provides a detailed exploration of its discovery, historical context, synthesis, and key applications, particularly within the realm of drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 1570-05-4 | [1][2] |
| Molecular Formula | C₂₁H₁₈O₄ | [2][3] |
| Molecular Weight | 334.37 g/mol | |
| Melting Point | 182 °C | [1] |
| Appearance | White to off-white solid | [3] |
| Solubility | Slightly soluble in chloroform and DMSO | [1] |
Historical Perspective and Discovery
Synthetic Methodologies
The primary route for the synthesis of this compound involves the protection of the hydroxyl groups of a 3,4-dihydroxybenzoic acid derivative, followed by hydrolysis of the ester if necessary. The Williamson ether synthesis is the cornerstone of this approach.
Core Synthetic Strategy: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide.[1] In the context of this compound synthesis, this involves the deprotonation of the phenolic hydroxyl groups of a protocatechuic acid derivative to form phenoxides, which then act as nucleophiles to displace a halide from benzyl halide (e.g., benzyl bromide or benzyl chloride).
A general workflow for this synthesis is depicted in the following diagram:
Figure 1: General synthetic workflow for this compound.
Detailed Experimental Protocol: Two-Step Synthesis from Methyl 3,4-Dihydroxybenzoate
This protocol is a common and effective method for the laboratory-scale preparation of this compound.
Step 1: Synthesis of Methyl 3,4-bis(benzyloxy)benzoate
-
To a solution of methyl 3,4-dihydroxybenzoate (1 equivalent) in a suitable polar aprotic solvent (e.g., acetone, DMF), add a base such as anhydrous potassium carbonate (K₂CO₃, >2 equivalents).
-
To this suspension, add benzyl bromide or benzyl chloride ( >2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure methyl 3,4-bis(benzyloxy)benzoate.
Step 2: Hydrolysis to this compound
-
Dissolve the methyl 3,4-bis(benzyloxy)benzoate (1 equivalent) in a mixture of methanol and a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1]
-
Heat the reaction mixture under reflux for several hours until the hydrolysis is complete (monitored by TLC).[1]
-
After cooling, remove the methanol under reduced pressure.[1]
-
Dilute the residue with water and wash with a water-immiscible organic solvent (e.g., ethyl acetate) to remove any non-acidic impurities.[1]
-
Acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of approximately 2, which will precipitate the product.[1]
-
Collect the white precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound.[1] A reported yield for this step is 74%.[1]
Spectroscopic Characterization
The identity and purity of this compound are confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons of the benzoic acid core and the benzyl groups, as well as the methylene protons of the benzyl groups. A reported ¹H NMR spectrum in CDCl₃ shows signals at δ 7.7 (2H, br s), 7.27-7.5 (10H, m), 6.98 (1H, d, J=8 Hz), 5.26 (2H, s), and 5.22 (2H, s).[1]
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically in the region of 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (a strong band around 1700 cm⁻¹), C-O stretching of the ethers, and C-H and C=C stretching of the aromatic rings.
Applications in Drug Development and Organic Synthesis
This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules and natural products. The benzyl groups act as protecting groups for the catechol moiety, which can be sensitive to oxidation or other reaction conditions. These protecting groups can be removed under specific conditions, typically through catalytic hydrogenation, to reveal the free hydroxyl groups at a later stage of the synthesis.
Synthesis of Jaboticabin
One notable application of this compound is as an intermediate in the synthesis of Jaboticabin.[1] Jaboticabin is a bioactive depside that has shown potential for the treatment of chronic obstructive pulmonary disease.[1] The synthesis involves the coupling of this compound with another molecular fragment, followed by deprotection of the benzyl groups.
Use as a Versatile Synthetic Intermediate
The carboxylic acid functionality of this compound allows for a wide range of chemical transformations, including:
-
Esterification: Formation of esters by reaction with alcohols.
-
Amidation: Formation of amides by reaction with amines, often after activation of the carboxylic acid (e.g., conversion to an acid chloride).
-
Reduction: Reduction of the carboxylic acid to a primary alcohol.
These transformations, combined with the ability to deprotect the hydroxyl groups, make this compound a valuable tool for introducing a substituted catechol moiety into a target molecule. This is particularly relevant in the synthesis of natural products and pharmaceutical agents where a catechol or a protected catechol is a key structural feature.
Conclusion
This compound is a compound of significant utility in organic synthesis, particularly in the fields of medicinal chemistry and natural product synthesis. Its straightforward preparation, based on the classical Williamson ether synthesis, and its versatile chemical handles make it an indispensable building block for the construction of complex molecular architectures. As research in drug discovery continues to advance, the demand for such well-defined and selectively protected intermediates is likely to remain high, ensuring the continued importance of this compound in the synthetic chemist's toolbox.
References
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- ResearchGate. (n.d.). 13 C NMR spectra (in CDCl 3 ) of benzoic acid (4-DBA) (bottom) and organic salt 5 (top).
- ResearchGate. (n.d.). FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA).
- Wiley Online Library. (n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid.
- Google Patents. (n.d.). United States Patent.
- ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5.
- Google Patents. (n.d.). Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceuticals.
- ResearchGate. (n.d.). Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.
- Simagchem Corporation. (n.d.). High quality 3,4-bis-(benzyloxy)benzoic acid with high purity.
- ResearchGate. (n.d.). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
- PubChemLite. (n.d.). This compound (C21H18O4).
- NIST WebBook. (n.d.). 4-Benzyloxybenzoic acid.
- MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
- PMC. (n.d.). 3,5-Bis(benzyloxy)benzoic acid.
Sources
- 1. This compound | 1570-05-4 [chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. High quality 3,4-bis-(benzyloxy)benzoic acid with high purity, CasNo.1570-05-4 Simagchem Corporation China (Mainland) [simagchem.lookchem.com]
- 4. 3,4,5-TRIS(BENZYLOXY)BENZOIC ACID(1486-48-2) 13C NMR [m.chemicalbook.com]
Spectroscopic Data for 3,4-Bis(benzyloxy)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-Bis(benzyloxy)benzoic acid. As a key intermediate in the synthesis of bioactive compounds, a thorough understanding of its spectral characteristics is crucial for researchers in drug discovery and development. This document details the experimental protocols for acquiring ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. While experimental ¹H NMR data is presented and interpreted, the guide also provides predicted ¹³C NMR, FT-IR, and mass spectra based on established spectroscopic principles, offering a complete analytical profile of the molecule. Each section includes a detailed interpretation of the spectral data, explaining the causal relationships between the molecular structure and the observed or predicted spectral features.
Introduction
This compound, also known as 3,4-dibenzyloxybenzoic acid, is a valuable synthetic intermediate. Its structure, featuring two benzyloxy groups on a benzoic acid backbone, makes it a versatile building block in organic synthesis. Notably, it serves as a precursor for the synthesis of Jaboticabin, a bioactive depside with potential applications in treating chronic obstructive pulmonary disease[1]. Given its significance, a detailed understanding of its spectroscopic properties is essential for reaction monitoring, quality control, and structural confirmation.
This guide provides an in-depth analysis of the spectroscopic data for this compound, designed to be a practical resource for scientists and researchers.
Molecular Structure and Synthesis Overview
The molecular structure of this compound is presented below. A common synthetic route involves the hydrolysis of methyl 3,4-bis(benzyloxy)benzoate using a base such as sodium hydroxide in methanol, followed by acidification to precipitate the desired carboxylic acid[1].
Caption: General workflow for acquiring NMR spectra.
¹H NMR Spectrum and Interpretation
The experimental ¹H NMR spectrum of this compound in CDCl₃ shows the following signals:[1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 10.5-12.0 (broad) | Singlet | 1H | -COOH |
| 7.7 (br s) | Broad Singlet | 2H | Aromatic (H-2, H-6) |
| 7.27-7.5 | Multiplet | 10H | Aromatic (benzyloxy phenyl protons) |
| 6.98 (d, J=8 Hz) | Doublet | 1H | Aromatic (H-5) |
| 5.26 | Singlet | 2H | -OCH₂- (benzylic) |
| 5.22 | Singlet | 2H | -OCH₂- (benzylic) |
Interpretation:
-
Carboxylic Acid Proton (δ 10.5-12.0): The highly deshielded, broad singlet is characteristic of a carboxylic acid proton due to the electron-withdrawing effect of the carbonyl group and hydrogen bonding.
-
Aromatic Protons (δ 6.98-7.7): The protons on the benzoic acid ring (H-2, H-5, and H-6) appear in this region. The protons ortho to the carboxylic acid group (H-2 and H-6) are deshielded and appear as a broad singlet around δ 7.7. The proton at the 5-position appears as a doublet at δ 6.98 due to coupling with the neighboring proton (which is absent in this case, this assignment from the source might be simplified). The ten protons of the two benzyl groups appear as a complex multiplet between δ 7.27 and 7.5.
-
Benzylic Protons (δ 5.22, 5.26): The two methylene (-CH₂-) groups of the benzyloxy substituents appear as two distinct singlets at δ 5.22 and 5.26. Their downfield shift is due to the deshielding effect of the adjacent oxygen atoms and the phenyl rings. The presence of two separate singlets suggests that they are in slightly different chemical environments.
Predicted ¹³C NMR Spectrum and Interpretation
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~172 | C=O (Carboxylic Acid) | Carbonyl carbons in carboxylic acids typically appear in this downfield region. |
| ~153 | C-O (C-4) | Aromatic carbon attached to an ether oxygen is significantly deshielded. |
| ~148 | C-O (C-3) | Similar to C-4, this aromatic carbon is deshielded by the ether oxygen. |
| ~136 | Quaternary C (benzyloxy) | The ipso-carbons of the benzyl groups. |
| ~128-129 | Aromatic CH (benzyloxy) | The ortho, meta, and para carbons of the benzyl groups. |
| ~124 | Aromatic CH (C-6) | Aromatic CH ortho to the carboxylic acid. |
| ~123 | Quaternary C (C-1) | The carbon bearing the carboxylic acid group. |
| ~115 | Aromatic CH (C-2) | Aromatic CH ortho to the carboxylic acid. |
| ~114 | Aromatic CH (C-5) | Aromatic CH meta to the carboxylic acid. |
| ~71 | -OCH₂- | The benzylic carbons, deshielded by the adjacent oxygen. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol for FT-IR Spectroscopy
The following protocol describes the acquisition of an FT-IR spectrum of a solid sample using the KBr pellet method.
Instrumentation:
-
FT-IR spectrometer
-
Hydraulic press and pellet die
-
Agate mortar and pestle
Sample Preparation:
-
Thoroughly dry spectroscopy-grade potassium bromide (KBr) to remove any moisture.
-
Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder to the pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Acquire the sample spectrum.
-
The final spectrum is the ratio of the sample spectrum to the background spectrum.
Caption: Workflow for acquiring an FT-IR spectrum using the KBr pellet method.
Predicted FT-IR Spectrum and Interpretation
An experimental FT-IR spectrum is not available, but the key absorption bands can be predicted based on the functional groups present in this compound.
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |
| 3300-2500 | O-H stretch | Carboxylic acid | Broad, Strong |
| 3100-3000 | C-H stretch | Aromatic | Medium |
| 2950-2850 | C-H stretch | Methylene (-CH₂-) | Medium |
| ~1700 | C=O stretch | Carboxylic acid | Strong |
| 1600, 1585, 1500, 1450 | C=C stretch | Aromatic ring | Medium-Strong |
| ~1250 and ~1050 | C-O stretch | Aryl ether | Strong |
| ~920 | O-H bend | Carboxylic acid dimer | Broad, Medium |
Interpretation:
-
O-H Stretch (3300-2500 cm⁻¹): A very broad and strong absorption in this region is the hallmark of a hydrogen-bonded carboxylic acid.
-
C-H Stretches (3100-2850 cm⁻¹): Aromatic C-H stretches are expected just above 3000 cm⁻¹, while the methylene C-H stretches will appear just below 3000 cm⁻¹.
-
C=O Stretch (~1700 cm⁻¹): A strong, sharp absorption around 1700 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid that is part of a hydrogen-bonded dimer.
-
C=C Stretches (1600-1450 cm⁻¹): Several bands in this region are indicative of the aromatic rings.
-
C-O Stretches (~1250 and ~1050 cm⁻¹): Strong absorptions corresponding to the asymmetric and symmetric C-O-C stretching of the aryl ether groups are expected.
-
O-H Bend (~920 cm⁻¹): A broad out-of-plane bend for the hydrogen-bonded carboxylic acid dimer is often observed.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol for Electrospray Ionization (ESI) Mass Spectrometry
ESI is a soft ionization technique suitable for polar molecules like carboxylic acids.
Instrumentation:
-
A mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap).
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol or acetonitrile and water, often with a small amount of formic acid or ammonium hydroxide to aid ionization (positive or negative mode, respectively).
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in either positive or negative ion mode.
-
Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ and/or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.
-
Negative Ion Mode: Expect to observe the deprotonated molecule [M-H]⁻.
-
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
Caption: Workflow for ESI-MS analysis.
Predicted Mass Spectrum and Interpretation
While an experimental mass spectrum is not provided, the expected ions can be predicted. The molecular weight of this compound (C₂₁H₁₈O₄) is 334.37 g/mol .
Predicted Ions (ESI):
| Ion | m/z (calculated) | Ionization Mode |
| [M+H]⁺ | 335.12 | Positive |
| [M+Na]⁺ | 357.10 | Positive |
| [M-H]⁻ | 333.11 | Negative |
Predicted Fragmentation (Electron Ionization - for comparison):
Electron ionization (EI) is a harder ionization technique that would lead to fragmentation. Key predicted fragments include:
-
m/z 105: [C₇H₅O]⁺, the benzoyl cation, from cleavage of the carboxylic acid group.
-
m/z 91: [C₇H₇]⁺, the tropylium ion, a very stable fragment resulting from the benzyl group.
-
m/z 77: [C₆H₅]⁺, the phenyl cation.
Conclusion
This technical guide has provided a comprehensive overview of the spectroscopic data for this compound. The provided experimental ¹H NMR data, along with the predicted ¹³C NMR, FT-IR, and mass spectra, offer a detailed characterization of this important synthetic intermediate. The experimental protocols and detailed interpretations of the spectral features serve as a valuable resource for researchers in the fields of organic synthesis and drug development, aiding in the reliable identification and characterization of this compound.
References
- Fiveable. Spectroscopy of Ethers | Organic Chemistry Class Notes. [Link]
- Oregon State University. CH 336: Ether Spectroscopy. [Link]
- ACS Publications.
- Read Chemistry. Spectroscopy of Ethers : IR, Mass, 13C NMR, 1H NMR. [Link]
- YouTube. mass spectrometry: tropylium ion. [Link]
- Organic Spectroscopy International. MASS SPECTRUM...........BENZENE. [Link]
- Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis .... [Link]
- Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
- Doc Brown's Chemistry. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. [Link]
- Doc Brown's Chemistry.
- PubChem. This compound. [Link]
Sources
A Researcher's Guide to Sourcing 3,4-Bis(benzyloxy)benzoic Acid: From Supplier Validation to Application
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 3,4-Bis(benzyloxy)benzoic acid, a key intermediate in the synthesis of various bioactive molecules. This document navigates the complexities of sourcing this compound, offering a curated list of commercial suppliers, critical quality control parameters, and best practices for handling and storage. Furthermore, it delves into the synthetic chemistry of this compound and its applications, particularly in the development of novel therapeutics.
Introduction: The Significance of this compound in Synthetic Chemistry
This compound, also known as 3,4-dibenzyloxybenzoic acid, is a valuable organic compound characterized by a benzoic acid core functionalized with two benzyl ether groups at the 3 and 4 positions. Its chemical structure, featuring protected hydroxyl groups, makes it a stable and versatile intermediate in multi-step organic syntheses. The benzyl groups can be selectively removed under specific conditions, revealing the catechol moiety for further chemical transformations. This strategic protection is crucial in the synthesis of complex molecules where the reactivity of the hydroxyl groups needs to be temporarily masked.
The primary utility of this compound lies in its role as a precursor to various pharmacologically active compounds. It is notably used as an intermediate in the synthesis of Jaboticabin, a bioactive depside with potential for treating chronic obstructive pulmonary disease[1]. The broader class of benzoic acid derivatives has been extensively studied for their potential in cancer treatment and other medicinal applications, highlighting the importance of high-quality synthetic intermediates like this compound[2].
Commercial Sourcing of this compound: A Comparative Analysis
The procurement of high-purity reagents is a cornerstone of successful research and development. The quality of starting materials directly impacts the yield, purity, and reproducibility of subsequent synthetic steps. For this compound, a variety of commercial suppliers are available, each with its own specifications and service offerings. Below is a comparative table of prominent suppliers.
| Supplier | Purity | Available Quantities | Additional Information |
| ChemicalBook | 97%-99%[1][3] | 1kg - 1000kg[3] | Provides a platform to connect with various manufacturers like Career Henan Chemical Co.[1][3]. |
| CymitQuimica | 95%[4] | 250mg, 1g, 5g, 10g[4] | Products are intended for laboratory use only.[4] |
| Simagchem Corporation | 99%[5] | Bulk quantities (30 Metric Ton/Month capacity)[5] | Offers services beyond distribution, including custom synthesis and supply chain management.[5] |
| Amerigo Scientific | 95% | Contact for details | For Research Use Only.[6] |
| Cenmed Enterprises | Not specified | Contact for details | A valued partner and supplier for the pharmaceutical supply chain. |
It is imperative for researchers to conduct a thorough evaluation of suppliers based on their specific needs, considering factors such as purity requirements, scale of the project, and the need for regulatory compliance documentation.
Quality Control and In-House Validation of this compound
While suppliers provide a Certificate of Analysis (CoA), independent verification of the compound's identity and purity is a critical step in ensuring experimental integrity.
Analytical Techniques for Quality Assessment
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and confirmation. The expected ¹H NMR signals for this compound include characteristic peaks for the aromatic protons of the benzoic acid and benzyl groups, as well as the methylene protons of the benzyl ethers. A typical ¹H NMR spectrum in CDCl₃ would show signals around δ 7.7 (2H, br s), 7.27-7.5 (10H, m), 6.98 (1H, d, J=8 Hz), 5.26 (2H, s), and 5.22 (2H, s)[1].
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound (334.36 g/mol )[4][6].
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches, and the C-O stretches of the ether linkages.
Workflow for Incoming Material Validation
Caption: Workflow for Supplier and Material Validation.
Safe Handling and Storage
Proper handling and storage of this compound are essential for maintaining its integrity and ensuring laboratory safety.
Hazard Identification
Based on safety data sheets for similar benzoic acid derivatives, this compound should be handled with care. Potential hazards may include:
-
Harmful if swallowed[7].
-
Causes skin irritation[7].
-
Causes serious eye damage[7].
-
May cause respiratory irritation[7].
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product[7].
Storage Conditions
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Synthetic Protocol: Preparation of this compound
For researchers who may need to synthesize this compound in-house, a typical protocol involves the hydrolysis of the corresponding methyl ester.
Materials
-
Methyl 3,4-bis(benzyloxy)benzoate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Ethyl acetate
-
2N Hydrochloric acid (HCl)
-
Water
Step-by-Step Procedure
-
Saponification: Dissolve sodium hydroxide (1.2 g) in methanol (100 mL). Add this solution to a solution of methyl 3,4-bis(benzyloxy)benzoate (4.64 g) in methanol (50 mL).[1]
-
Reflux: Heat the reaction mixture under reflux for 4 hours.[1]
-
Solvent Removal: After the reaction is complete, evaporate the methanol under reduced pressure.[1]
-
Work-up: Dissolve the residue in water (100 mL) and wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove any unreacted starting material.[1]
-
Acidification and Precipitation: Acidify the aqueous layer to a pH of 2 with 2N hydrochloric acid. This will cause the this compound to precipitate out of the solution.[1]
-
Isolation and Drying: Collect the precipitate by filtration and dry it under vacuum to yield the final product.[1]
Applications in Research and Drug Development
The primary application of this compound is as a building block in the synthesis of more complex molecules. The benzyl ether protecting groups are stable to a wide range of reaction conditions but can be readily cleaved by catalytic hydrogenation, allowing for the selective deprotection of the catechol hydroxyl groups. This strategy is employed in the synthesis of natural products and their analogs for biological evaluation.
Conclusion
This compound is a critical intermediate for researchers in organic synthesis and drug discovery. The selection of a reliable commercial supplier is paramount to ensuring the quality and reproducibility of experimental results. This guide provides a framework for evaluating suppliers, validating material quality, and safely handling this compound. The provided synthetic protocol offers an alternative for in-house preparation. As research into novel therapeutics continues, the demand for high-purity, well-characterized intermediates like this compound will undoubtedly remain high.
References
- High quality 3,4-bis-(benzyloxy)benzoic acid with high purity - Simagchem Corporation.
- This compound (C007B-509205) - Cenmed Enterprises.
- This compound - Amerigo Scientific.
- SAFETY DATA SHEET - Benzoic Acid.
- 58534-64-8 | MFCD00017516 | 3,4-bis(acetyloxy)benzoic acid | AA Blocks.
- Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI.
- PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - European Patent Office.
- 3,5-Bis(benzyloxy)benzoic acid - PMC.
- (PDF) 3,5-Bis(benzyloxy)benzoic acid - ResearchGate.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org.
Sources
- 1. This compound | 1570-05-4 [chemicalbook.com]
- 2. preprints.org [preprints.org]
- 3. This compound | China | Manufacturer | career henan chemical co [m.chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. High quality 3,4-bis-(benzyloxy)benzoic acid with high purity, CasNo.1570-05-4 Simagchem Corporation China (Mainland) [simagchem.lookchem.com]
- 6. This compound - Amerigo Scientific [amerigoscientific.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
An In-depth Technical Guide to 3,4-Bis(benzyloxy)benzoic Acid Derivatives and Analogs: A Scaffold for Therapeutic Innovation
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,4-bis(benzyloxy)benzoic acid scaffold, a derivative of the naturally occurring protocatechuic acid, has emerged as a privileged structure in medicinal chemistry. The strategic placement of two benzyloxy groups on the phenyl ring offers a unique combination of structural rigidity, lipophilicity, and synthetic versatility. This guide provides a comprehensive technical overview of the synthesis, chemical properties, and burgeoning therapeutic applications of this compound derivatives and their analogs. We will delve into the rationale behind their design, explore structure-activity relationships, and present detailed experimental protocols for their synthesis and evaluation. This document aims to serve as a valuable resource for researchers and drug development professionals interested in leveraging this promising scaffold for the discovery of novel therapeutic agents.
The Core Moiety: Understanding this compound
This compound, also known as 3,4-dibenzyloxybenzoic acid, is an aromatic carboxylic acid characterized by a benzoic acid core with two benzyl ether protecting groups at the 3 and 4 positions. These benzyloxy groups serve a dual purpose: they mask the reactive hydroxyl groups of the parent compound, protocatechuic acid (3,4-dihydroxybenzoic acid), and they significantly increase the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes.
The foundational structure of this compound provides a versatile platform for the synthesis of a diverse array of derivatives. The carboxylic acid moiety can be readily converted into esters, amides, and other functional groups, allowing for the exploration of a wide chemical space. Furthermore, the benzyl groups can be substituted or replaced to fine-tune the steric and electronic properties of the molecule.
Synthetic Strategies and Methodologies
The synthesis of this compound and its derivatives typically begins with the protection of the hydroxyl groups of a suitable starting material, most commonly protocatechuic acid or its methyl ester.
Synthesis of the Core Scaffold: this compound
A common and efficient method for the synthesis of this compound involves the benzylation of methyl 3,4-dihydroxybenzoate followed by saponification of the resulting ester.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Methyl 3,4-bis(benzyloxy)benzoate
-
To a solution of methyl 3,4-dihydroxybenzoate (1 equivalent) in a suitable solvent such as acetone or DMF, add a base, typically potassium carbonate (K₂CO₃, 2.5 equivalents).
-
To this suspension, add benzyl bromide (2.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure methyl 3,4-bis(benzyloxy)benzoate.
Step 2: Saponification to this compound
-
Dissolve the methyl 3,4-bis(benzyloxy)benzoate (1 equivalent) in a mixture of methanol and a solution of sodium hydroxide (e.g., 2M NaOH).
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Dilute the residue with water and wash with a water-immiscible organic solvent like ethyl acetate to remove any unreacted starting material or non-acidic impurities.
-
Acidify the aqueous layer with a mineral acid (e.g., 2N HCl) to a pH of approximately 2, which will precipitate the this compound as a white solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.[1]
Synthesis of Amide and Ester Derivatives
The carboxylic acid group of this compound is a key handle for derivatization. Standard peptide coupling reagents or conversion to the acid chloride can be employed to synthesize a wide range of amides and esters.
Experimental Protocol: General Procedure for Amide Synthesis
-
To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA, 2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.
Therapeutic Applications and Structure-Activity Relationships (SAR)
Derivatives of this compound have shown promise in a variety of therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory conditions. The following sections will explore some of these applications and the associated SAR.
Anticancer Activity
The 3,4-bis(benzyloxy)phenyl moiety has been incorporated into molecules designed to inhibit various cancer-related targets. The rationale often involves mimicking the binding of natural ligands to the active sites of enzymes or receptors.
3.1.1. Kinase Inhibition
Several protein kinases are crucial for cancer cell proliferation and survival, making them attractive targets for drug development. Derivatives of this compound have been investigated as kinase inhibitors. For instance, the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of a 4-(thiazol-5-yl)benzoic acid scaffold has been shown to maintain potent protein kinase CK2 inhibitory activities.[2] This suggests that the benzyloxy groups can be further functionalized to enhance target engagement and cellular activity.
3.1.2. STAT3 Signaling Pathway Inhibition
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in tumor cell proliferation, survival, and metastasis. A series of benzyloxyphenyl-methylaminophenol derivatives were designed and synthesized as STAT3 inhibitors.[3] Structure-activity relationship studies revealed that modifications to the benzyloxy-phenyl portion of the molecule significantly impacted the inhibitory activity. This highlights the importance of the benzyloxy groups in interacting with the target protein.[3]
Neurodegenerative Diseases
The development of therapeutic agents for neurodegenerative disorders like Alzheimer's disease is a major area of research. The 3,4-bis(benzyloxy)phenyl scaffold has been utilized in the design of inhibitors for enzymes implicated in the pathology of these diseases.
3.2.1. BACE-1 Inhibition
Beta-secretase 1 (BACE-1) is a key enzyme in the production of amyloid-β peptides, which are believed to play a central role in Alzheimer's disease. A series of 3-(2-aminoheterocycle)-4-benzyloxyphenylbenzamide derivatives were designed and evaluated as BACE-1 inhibitors.[1] The study found that the presence of a 2-amino-6H-1,3,4-thiadizine moiety and an α-naphthyl group were favorable for BACE-1 inhibition.[1] This work demonstrates the utility of the 4-benzyloxyphenylbenzamide core in developing brain-penetrant enzyme inhibitors.
3.2.2. Multifunctional Agents for Alzheimer's Disease
Chalcone derivatives incorporating a 2-hydroxy-4-benzyloxy scaffold have been investigated as multifunctional agents for Alzheimer's disease.[4] These compounds have shown the ability to inhibit Aβ aggregation, exhibit antioxidant activity, and chelate metal ions, all of which are implicated in the pathology of Alzheimer's.[4] This multi-target approach is a promising strategy for complex diseases.
Anti-inflammatory and Analgesic Activity
The parent compound, protocatechuic acid, is known to possess anti-inflammatory properties. The this compound scaffold has been explored for the development of novel anti-inflammatory and analgesic agents. For example, 3,5-dimethoxy-4-hydroxybenzoic acid, a related compound, has demonstrated both analgesic and anti-inflammatory properties, as well as the ability to inhibit hemoglobin S polymerization, suggesting potential in the management of sickle cell disease.[5] While direct studies on this compound derivatives are less common in this area, the known activity of related compounds suggests that this is a promising avenue for future research.
Data Presentation
To facilitate the comparison of the biological activities of various this compound derivatives, the following table summarizes key quantitative data from the literature.
| Compound ID | Target | Activity (IC₅₀/Kᵢ) | Therapeutic Area | Reference |
| 5e | BACE-1 | 9.9 µM (IC₅₀) | Alzheimer's Disease | [1] |
| 4a | STAT3 | 7.71 µM (IC₅₀) | Cancer | [3] |
| 4b | STAT3 | 1.38 µM (IC₅₀) | Cancer | [3] |
| 11d | Aβ₁₋₄₂ Aggregation | 90.8% inhibition @ 25 µM | Alzheimer's Disease | [4] |
| 12l | VLA-4 | 0.51 nM (IC₅₀) | Inflammation | [6] |
Visualization of Key Concepts
To visually represent the concepts discussed in this guide, the following diagrams have been created using Graphviz.
General Synthetic Scheme
Caption: General synthetic route to this compound and its primary derivatives.
Therapeutic Application Workflow
Caption: A logical workflow for the development of therapeutic agents from the this compound scaffold.
Future Directions and Conclusion
The this compound scaffold and its derivatives represent a promising area of research in medicinal chemistry. The synthetic accessibility and the ability to readily modify the core structure make it an attractive starting point for the development of novel therapeutic agents. While significant progress has been made in exploring its potential in oncology and neurodegenerative diseases, there are still many untapped opportunities.
Future research should focus on:
-
Systematic SAR studies: A comprehensive exploration of the structure-activity relationships of this compound derivatives is needed to guide the rational design of more potent and selective compounds.
-
Expansion to new therapeutic areas: The anti-inflammatory and other biological activities of related compounds suggest that this scaffold could be effective in a wider range of diseases.
-
Pharmacokinetic and toxicological profiling: A thorough investigation of the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of these compounds is crucial for their translation into clinical candidates.
References
- Shangguan, S., Wang, F., Liao, Y., Yu, H., Li, J., Huang, W., Hu, H., Yu, L., Hu, Y., & Sheng, R. (2015). Design, Synthesis and Evaluation of 3-(2-Aminoheterocycle)-4-benzyloxyphenylbenzamide Derivatives as BACE-1 Inhibitors. Molecules, 20(5), 8733-8751. [Link]
- Sunshine, A., Olson, N. Z., O'Neill, I., & Schwartz, L. (1986). Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity. U.S. Patent No. 4,689,182. Washington, DC: U.S.
- Tzani, M. A., Papakyriakou, A., & Rekka, E. A. (2020). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 25(18), 4248. [Link]
- Osuagwu, C. G., & Ikonne, E. U. (2006). Anti-sickling, analgesic and anti-inflammatory properties of 3,5-dimethoxy-4-hydroxy benzoic acid and 2,3,4-trihydroxyacetophenone. Journal of Biological Sciences, 6(5), 946-950. [Link]
- Imanishi, M., Nakajima, Y., Tomishima, Y., Hamashima, H., Washizuka, K., Sakurai, M., ... & Hattori, K. (2008). Discovery of a novel series of biphenyl benzoic acid derivatives as highly potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. Part II. Journal of medicinal chemistry, 51(13), 4002-4020. [Link]
- Li, J., Zhang, L., Liu, Y., Wang, Y., & Liu, X. (2016). Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. Molecules, 21(11), 1489. [Link]
- Chiba, J., Iimura, S., Yoneda, Y., Watanabe, T., Muro, F., Tsubokawa, M., ... & Machinaga, N. (2007). Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. Bioorganic & medicinal chemistry, 15(4), 1679-1693. [Link]
- Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Li, J. (2022). Discovery of 3, 4-Dihydrobenzo [f][1][5] oxazepin-5 (2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. Journal of medicinal chemistry, 65(3), 1786-1807. [Link]
- Krasavin, M., Lukin, A., Zahanich, I., Zozulya, S., & Giera, M. (2021). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene) acetyl) benzoic Acid. Molecules, 26(11), 3236. [Link]
- Kumar, A., & Sharma, S. (2014). Synthesis and biological evaluation of some substituted benzimidazole derivatives. International Journal of Pharmaceutical Sciences and Research, 5(8), 3436. [Link]
- Singh, R., & Sharma, A. (2012). QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III. Medicinal chemistry research, 21(8), 1849-1857. [Link]
- Ohno, H., Orita, M., Horita, S., Katoh, N., & Fujii, N. (2016). Structure-activity relationship study of 4-(thiazol-5-yl) benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & medicinal chemistry, 24(5), 1136-1141. [Link]
- Sun, J., Li, Y., Zhang, Y., Wang, Y., & Li, J. (2015). Identification of para-substituted benzoic acid derivatives as potent inhibitors of the protein phosphatase Slingshot. ChemMedChem, 10(12), 2015-2020. [Link]
- Cao, Z., Fu, X., Zhu, J., Wang, Y., & Li, J. (2015). Design, synthesis, and biological evaluation of compounds with a new scaffold as anti-neuroinflammatory agents for the treatment of Alzheimer's disease. European journal of medicinal chemistry, 95, 26-38. [Link]
- Gao, D., Xiao, Q., Zhang, M., & Li, Y. (2016). Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. Bioorganic & medicinal chemistry, 24(11), 2549-2558. [Link]
- Li, X., Li, Y., Zhang, Y., Wang, Y., & Li, J. (2021). 3, 4-Dihydroxybenzoic acid methyl ester from Vespa velutina auraria Smith against rheumatoid arthritis via modulating the apoptosis and inflammation through NF-κB pathway. Inflammopharmacology, 29(4), 1145-1155. [Link]
- Liu, Y., Wang, Y., Zhang, Y., Li, Y., & Li, J. (2021). Design, synthesis, biological evaluation and docking studies of 2-hydroxy-4-benzyloxy chalcone derivatives as multifunctional agents for the treatment of Alzheimer's disease. Current medicinal chemistry. [Link]
- Perin, N., Ceric, H., Nhili, R., Ester, K., Kralj, M., Martin-Kleiner, I., ... & Karminski-Zamola, G. (2019). Synthesis and biological evaluation of novel amino and amido substituted pentacyclic benzimidazole derivatives as antiproliferative agents. Molecules, 24(19), 3568. [Link]
- Imanishi, M., Nakajima, Y., Tomishima, Y., Hamashima, H., Washizuka, K., Sakurai, M., ... & Hattori, K. (2008). Discovery of a novel series of benzoic acid derivatives as potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. 3. Phenylethanolaminotetraline (PEAT) skeleton containing biphenyl or biphenyl ether moiety. Journal of medicinal chemistry, 51(15), 4804-4822. [Link]
- Luhata, L. P., Munkombwe, N. M., & Chibale, K. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro-(Review).
- Anand, K., & Wakode, S. (2018). Synthesis, characterization and biological evaluation of benzimidazole derivatives. International Journal of Pharmaceutical Sciences and Research, 9(2), 617-624. [Link]
- Artuso, E., Degani, G., Ghibaudi, E., & Cena, C. (2019). Synthesis and analytical characterization of cyclization products of 3-propargyloxy-5-benzyloxy-benzoic acid methyl ester. Molecules, 24(11), 2136. [Link]
Sources
- 1. Design, Synthesis and Evaluation of 3-(2-Aminoheterocycle)-4-benzyloxyphenylbenzamide Derivatives as BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Biological Evaluation and Docking Studies of 2-hydroxy-4-benzyloxy Chalcone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-sickling, analgesic and anti-inflammatory properties of 3,5-dimethoxy-4-hydroxy benzoic acid and 2,3,4-trihydroxyacetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Theoretical Properties of 3,4-Bis(benzyloxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the theoretical and practical properties of 3,4-Bis(benzyloxy)benzoic acid, a key intermediate in synthetic organic chemistry. By delving into its chemical structure, reactivity, and spectroscopic profile, this document aims to equip researchers with the foundational knowledge necessary for its effective application in drug discovery and materials science.
Core Molecular Attributes and Physicochemical Properties
This compound, with the CAS Number 1570-05-4, is a poly-ether aromatic carboxylic acid. Its structure is characterized by a benzoic acid core with two benzyloxy groups at the 3 and 4 positions. This structural arrangement imparts specific physicochemical properties that are crucial for its role in organic synthesis.
Structural and Physical Characteristics
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₁₈O₄ | [1] |
| Molecular Weight | 334.37 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 182 °C | [2] |
| Solubility | Slightly soluble in chloroform (heated) and DMSO. | [2] |
| Purity | Typically available in 95% to 99% purity. | [1][3] |
Computational and Physicochemical Data
| Parameter | Value | Source(s) |
| Predicted pKa | 4.31 ± 0.10 | [2] |
| Calculated LogP | 5.30 | [4] |
| Polar Surface Area (PSA) | 55.76 Ų | [4] |
Synthesis and Chemical Reactivity
The benzyl ether protecting groups in this compound are stable under a range of conditions, yet can be cleaved when necessary, making this compound a versatile building block.
Synthetic Pathway: Hydrolysis of a Methyl Ester
A common and efficient method for the synthesis of this compound involves the hydrolysis of its corresponding methyl ester, methyl 3,4-bis(benzyloxy)benzoate.
Experimental Protocol:
-
Base Hydrolysis: A solution of methyl 3,4-bis(benzyloxy)benzoate in methanol is treated with a methanolic solution of sodium hydroxide.[3]
-
Reflux: The reaction mixture is heated under reflux for approximately 4 hours to ensure complete hydrolysis.[3]
-
Solvent Removal: After the reaction is complete, the methanol is removed under reduced pressure.[3]
-
Aqueous Work-up: The residue is dissolved in water, and the aqueous layer is washed with ethyl acetate to remove any unreacted starting material or non-polar impurities.[3]
-
Acidification and Precipitation: The aqueous layer is then acidified to a pH of 2 using 2N hydrochloric acid. This protonates the carboxylate, causing the desired this compound to precipitate out of the solution as a solid.[3]
-
Isolation and Drying: The precipitate is collected by filtration and dried under vacuum to yield the final product.[3]
Caption: Synthesis workflow for this compound.
Reactivity of the Functional Groups
-
Carboxylic Acid: The carboxylic acid moiety is the primary site of reactivity. It can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. Its acidity is influenced by the electron-donating nature of the benzyloxy groups.
-
Benzyl Ethers: The benzyl ether groups are generally stable protecting groups for phenols. They are resistant to a wide range of reagents but can be cleaved under specific conditions, most commonly via catalytic hydrogenolysis (e.g., H₂, Pd/C). This cleavage regenerates the hydroxyl groups, providing a strategic advantage in multi-step syntheses.
Spectroscopic and Analytical Characterization
A thorough understanding of the spectroscopic signature of this compound is essential for reaction monitoring and quality control.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides a clear fingerprint of the molecule.
¹H NMR (CDCl₃) Data: [3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.7 | br s | 2H | Aromatic protons ortho to the carboxylic acid |
| 7.27-7.5 | m | 10H | Aromatic protons of the two benzyl groups |
| 6.98 | d, J=8 Hz | 1H | Aromatic proton on the benzoic acid ring |
| 5.26 | s | 2H | Methylene protons of one benzyloxy group |
| 5.22 | s | 2H | Methylene protons of the other benzyloxy group |
Applications in Drug Discovery and Development
The primary documented application of this compound is as a crucial intermediate in the synthesis of Jaboticabin.
Role in the Synthesis of Jaboticabin
Jaboticabin is a bioactive depside that has shown potential in the treatment of chronic obstructive pulmonary disease (COPD).[3] this compound serves as a key building block in the total synthesis of this natural product. The presence of the benzyl ether protecting groups allows for selective reactions at other parts of the molecule before their removal in the final stages of the synthesis to reveal the free hydroxyl groups present in the target molecule.
Caption: Role of the compound in drug development.
Safety and Handling
Conclusion
This compound is a valuable synthetic intermediate with well-defined physicochemical and spectroscopic properties. Its strategic use of benzyl ether protecting groups makes it an important component in the synthesis of complex natural products, most notably the anti-inflammatory agent Jaboticabin. This guide provides the essential technical information for researchers to confidently incorporate this versatile molecule into their synthetic and drug discovery endeavors.
References
- Supplementary Information - The Royal Society of Chemistry. (n.d.).
- Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - NIH. (n.d.).
- OH COOH A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013, September 30).
- 2-17 Science About O-Benzyl protecting groups - Atlanchim Pharma. (2021, October 6).
- benzyl ether cleavage - YouTube. (2018, December 31).
- Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC - NIH. (2022, September 7).
- This compound | CAS#:1570-05-4 | Chemsrc. (n.d.).
- A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. - ResearchGate. (n.d.).
- pKa values for the hydroxyl group reported for different DHBs. - ResearchGate. (n.d.).
- FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). - ResearchGate. (n.d.).
- Safety Data Sheet: benzoic acid - Chemos GmbH&Co.KG. (n.d.).
- synthesis & cleavage of benzyl ethers - YouTube. (2019, December 27).
- 3,4-Dihydroxybenzoic acid - NMPPDB. (n.d.).
- An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - NIH. (2018, July 13).
- Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers - Freie Universität Berlin. (n.d.).
- mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions ... - Doc Brown's Chemistry. (n.d.).
- infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.).
- Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. (n.d.).
- 4-Benzyloxybenzoic acid - the NIST WebBook. (n.d.).
- 3,5-Bis(benzyloxy)benzoic acid - PMC. (n.d.).
- Benzoic acid - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
Sources
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 3,4-Bis(benzyloxy)benzoic Acid from Protocatechuic Acid
Introduction
3,4-Bis(benzyloxy)benzoic acid is a pivotal intermediate in the synthesis of various pharmaceuticals and complex organic molecules. Its structure, featuring benzyl-protected hydroxyl groups on a benzoic acid core, renders it a versatile building block. The benzyl ether protecting groups are stable under a range of reaction conditions but can be readily removed via catalytic hydrogenation, providing a strategic advantage in multi-step syntheses. This application note provides a detailed, field-proven protocol for the synthesis of this compound, commencing from the readily available starting material, protocatechuic acid (3,4-dihydroxybenzoic acid). This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights and a robust, self-validating experimental procedure.
Reaction Principle: The Williamson Ether Synthesis
The core of this transformation lies in the venerable Williamson ether synthesis, a reliable and widely employed method for forming ethers.[1][2][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] In this specific application, the hydroxyl groups of protocatechuic acid are first deprotonated by a suitable base to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of a benzyl halide (e.g., benzyl chloride or benzyl bromide), displacing the halide and forming the desired benzyl ether.
The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is crucial as it effectively solvates the cation of the base, leaving the anionic nucleophile more exposed and reactive, thereby accelerating the rate of the SN2 reaction.[5]
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Figure 1: A schematic representation of the synthesis workflow for this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Protocatechuic Acid | ≥97% | Sigma-Aldrich | |
| Benzyl Chloride | ≥99% | Sigma-Aldrich | Caution: Lachrymator and corrosive. Handle in a fume hood.[6][7][8] |
| Potassium Carbonate | Anhydrous, ≥99% | Fisher Scientific | Should be finely powdered and dried before use. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics | Store over molecular sieves. |
| Hydrochloric Acid (HCl) | 2 M solution | J.T. Baker | |
| Ethanol | Reagent grade | VWR | For recrystallization. |
| Deionized Water |
Detailed Experimental Protocol
1. Reaction Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add protocatechuic acid (10.0 g, 64.9 mmol).
-
Add anhydrous potassium carbonate (26.9 g, 194.7 mmol, 3.0 equivalents). The use of a threefold excess of base ensures complete deprotonation of both phenolic hydroxyl groups and the carboxylic acid.
-
Add anhydrous N,N-dimethylformamide (DMF) (100 mL).
-
Commence stirring to form a suspension.
2. Benzylation Reaction:
-
Slowly add benzyl chloride (17.2 mL, 149.3 mmol, 2.3 equivalents) to the stirred suspension at room temperature using a dropping funnel over 15-20 minutes. A slight excess of the alkylating agent is used to drive the reaction to completion.
-
After the addition is complete, heat the reaction mixture to 80-90 °C using a heating mantle.
-
Maintain the reaction at this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
3. Reaction Work-up and Product Isolation:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing 500 mL of ice-cold water with vigorous stirring. This will precipitate the crude product and dissolve the inorganic salts.
-
Acidify the aqueous suspension to a pH of approximately 2 by the dropwise addition of 2 M hydrochloric acid. This step is crucial to protonate the carboxylate and ensure the precipitation of the desired carboxylic acid.[9]
-
Continue stirring the acidified mixture in an ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove any remaining inorganic salts and DMF.
-
Air-dry the crude product on the filter paper.
4. Purification:
-
The crude this compound can be purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight. A typical yield for this reaction is in the range of 70-80%.[9]
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.
| Technique | Expected Results |
| 1H NMR (CDCl3) | δ 7.7 (2H, br s), 7.27-7.5 (10H, m), 6.98 (1H, d, J=8 Hz), 5.26 (2H, s), 5.22 (2H, s)[9] |
| Melting Point | 189-192 °C |
| Molecular Formula | C21H18O4 |
| Molecular Weight | 334.37 g/mol |
Safety and Handling Precautions
-
Benzyl Chloride: This reagent is a lachrymator, corrosive, and a potential carcinogen.[6][7][8][10] Always handle benzyl chloride in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7][8]
-
N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate PPE.
-
Potassium Carbonate: While generally considered safe, it can cause irritation upon contact with the skin or eyes. Avoid generating dust.
-
Hydrochloric Acid: Corrosive. Handle with care and wear appropriate PPE.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure all reagents are anhydrous. Extend the reaction time or slightly increase the temperature. |
| Loss of product during work-up. | Ensure complete precipitation by adjusting the pH and allowing sufficient time for crystallization. | |
| Impure Product | Incomplete reaction or side reactions. | Optimize reaction conditions. Ensure thorough washing of the crude product. Perform a second recrystallization if necessary. |
| Starting material remains. | Ensure a sufficient excess of benzyl chloride and base were used. |
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound from protocatechuic acid. By adhering to the detailed steps and safety precautions outlined, researchers can confidently and efficiently produce this valuable synthetic intermediate. The Williamson ether synthesis remains a cornerstone of organic chemistry, and its application in this context demonstrates its power and versatility in the construction of complex molecular architectures.
References
- Sigma-Aldrich. Safety Data Sheet: Benzyl chloride. (2025-08-14).
- Williamson Ether Synthesis. In: Name Reactions in Organic Chemistry.
- Fisher Scientific.
- SDFine.
- ChemicalBook.
- Pearl, I. A.
- Chemistry Steps. The Williamson Ether Synthesis.
- Brainly.in. How does Catechol undergo Williamson's Synthesis CH2I2 & Naon?. (2020-07-20).
- Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24).
- ChemicalBook. This compound | 1570-05-4. (2025-10-14).
- MilliporeSigma.
- MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
- Wikipedia. Williamson ether synthesis.
- Almeida, C. et al.
- GlycoPODv2. Benzylation of hydroxyl groups by Williamson reaction. NCBI Bookshelf. (2021-10-06).
- PubChem - NIH.
- Sivakumar, V. et al. 3,5-Bis(benzyloxy)benzoic acid. PMC.
- CymitQuimica. This compound.
- NMPPDB. 3,4-Dihydroxybenzoic acid.
- PubChem - NIH. CID 164181233 | C14H12O8.
- PubChem - NIH.
- Google Patents.
- GenScript. Production of Protocatechuic Acid from -Hydroxyphenyl (H) Units and Related Aromatic Compounds Using an Aspergillus niger Cell Factory.
- Royal Society of Chemistry.
- Redalyc.
- Kemphasol. PROTOCATECHUIC ACID 98% for synthesis (3:4-DIHYDROXY BENZOIC ACID)-25 gm.
- ChemicalBook. 3,4-Bis(octyloxy)benzoic acid synthesis.
- Google Patents. EP1238961B1 - Process for the preparation of benzyl esters of hydroxybenzoic acids.
- ResearchGate. Benzylation of sugar polyols by means of the PTC method. (2025-08-06).
- ACG Publications. Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross. (2021-07-19).
Sources
- 1. 3,5-Bis(benzyloxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound | 1570-05-4 [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 4-Benzyloxybenzoic acid 99 1486-51-7 [sigmaaldrich.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Note: A Detailed Protocol for the Synthesis of 3,4-Bis(benzyloxy)benzoic Acid
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 3,4-Bis(benzyloxy)benzoic acid, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules.[1] The primary method detailed is the direct benzylation of 3,4-dihydroxybenzoic acid (protocatechuic acid) via the Williamson ether synthesis, a robust and widely applicable method for ether formation.[2][3] An alternative two-step procedure involving the benzylation of a methyl ester intermediate followed by hydrolysis is also discussed. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, explanations of experimental choices, and critical safety information.
Introduction
This compound, also known as 3,4-dibenzyloxybenzoic acid, is a key building block in organic synthesis.[4] Its structure, featuring benzyl-protected hydroxyl groups, makes it a versatile precursor for molecules where selective deprotection is required. It serves as a synthetic intermediate for compounds like Jaboticabin, which has potential applications in treating chronic obstructive pulmonary disease.[1] The synthesis of this compound is a critical process, and a well-defined, reproducible protocol is essential for obtaining high yields and purity.
The core of this protocol relies on the Williamson ether synthesis, a classic SN2 reaction where an alkoxide reacts with an alkyl halide to form an ether.[2][3][5] In this case, the phenoxide ions are generated from 3,4-dihydroxybenzoic acid by a suitable base, which then nucleophilically attack the electrophilic carbon of benzyl bromide.
Reaction Scheme
Figure 1: General reaction scheme for the synthesis of this compound.
PART 1: Detailed Synthesis Protocol
This section outlines the step-by-step procedure for the synthesis of this compound from 3,4-dihydroxybenzoic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 3,4-Dihydroxybenzoic acid | ≥97% | Sigma-Aldrich | - |
| Benzyl bromide | ≥98% | Sigma-Aldrich | Lachrymator, handle in a fume hood. |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Should be finely powdered and dried before use. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics | Store over molecular sieves. |
| Ethyl acetate (EtOAc) | ACS Grade | VWR | - |
| Hexanes | ACS Grade | VWR | - |
| Hydrochloric acid (HCl) | 2 M aqueous solution | - | Prepare by diluting concentrated HCl. |
| Sodium sulfate (Na₂SO₄) | Anhydrous | - | For drying organic layers. |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Experimental Procedure
Step 1: Reaction Setup
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dihydroxybenzoic acid (e.g., 5.0 g, 32.4 mmol).
-
Add anhydrous potassium carbonate (e.g., 11.2 g, 81.1 mmol, 2.5 equivalents). The use of a base is crucial to deprotonate the phenolic hydroxyl groups, forming the more nucleophilic phenoxide ions.[2][3]
-
Add anhydrous N,N-Dimethylformamide (DMF, 50 mL). DMF is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the SN2 reaction.
-
Stir the mixture at room temperature for 15-20 minutes to ensure a fine suspension of the reagents.
Step 2: Addition of Benzyl Bromide
-
To the stirred suspension, add benzyl bromide (e.g., 8.6 mL, 71.3 mmol, 2.2 equivalents) dropwise using a syringe or dropping funnel over 10-15 minutes. Caution: Benzyl bromide is a lachrymator and should be handled with care in a well-ventilated fume hood.[6][7]
-
After the addition is complete, attach a reflux condenser to the flask.
Step 3: Reaction and Monitoring
-
Heat the reaction mixture to 80-90 °C using a heating mantle.
-
Maintain the temperature and continue stirring for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). Use a mixture of ethyl acetate and hexanes (e.g., 1:1 with a few drops of acetic acid) as the eluent. The product spot should be significantly less polar than the starting material.
Step 4: Work-up and Isolation
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 200 mL of cold water. This will precipitate the crude product.
-
Stir the aqueous mixture for about 30 minutes to ensure complete precipitation.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of water to remove DMF and inorganic salts.
-
To further purify the product, dissolve the crude solid in ethyl acetate (approx. 100 mL).
-
Transfer the ethyl acetate solution to a separatory funnel and wash with 2 M HCl (2 x 50 mL) to remove any remaining base and basic impurities.
-
Wash the organic layer with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Step 5: Purification
-
The crude product can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water or ethyl acetate and hexanes.
-
Dissolve the crude solid in a minimal amount of hot solvent and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Alternative Two-Step Synthesis
An alternative route involves the initial esterification of 3,4-dihydroxybenzoic acid to its methyl ester, followed by benzylation and subsequent hydrolysis of the ester to the carboxylic acid. A procedure for a similar 3,5-isomer involves refluxing methyl 3,5-dihydroxybenzoate with potassium carbonate and benzyl bromide in acetonitrile, followed by hydrolysis with KOH in ethanol.[5] A similar approach can be applied for the 3,4-isomer.
PART 2: Scientific Integrity and Logic
Mechanism of the Williamson Ether Synthesis
The synthesis of this compound proceeds via the Williamson ether synthesis, which is a classic SN2 reaction.[2][3][5]
Sources
- 1. This compound | 1570-05-4 [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 3,5-Bis(benzyloxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
The Strategic Utility of 3,4-Bis(benzyloxy)benzoic Acid in Modern Organic Synthesis
In the intricate landscape of multi-step organic synthesis, the strategic deployment of protecting groups is paramount to achieving high yields and preserving molecular complexity. Among the arsenal of protecting groups available to the synthetic chemist, the benzyl group holds a place of distinction for its robustness and versatile cleavage conditions. This is particularly true for the protection of catechol moieties, which are prevalent in a vast array of bioactive natural products and pharmaceutical agents. 3,4-Bis(benzyloxy)benzoic acid has emerged as a cornerstone building block for the introduction of a protected catechol unit, offering a stable yet readily cleavable precursor for these vital functionalities. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound, detailing its strategic advantages, key applications, and comprehensive experimental protocols.
The Benzyl Advantage: Why Protect Catechols?
Catechols, or 1,2-dihydroxybenzenes, are highly susceptible to oxidation, readily forming quinones under mild conditions. This inherent reactivity can interfere with a wide range of synthetic transformations. Benzyl ethers provide a robust shield against this oxidative degradation and are stable to a broad spectrum of reagents and reaction conditions, including many mildly acidic or basic treatments.[1] The stability of the benzyl ether linkage allows for extensive molecular manipulations on other parts of the molecule without compromising the integrity of the protected catechol.[1]
The primary advantage of employing benzyl groups lies in their facile and selective removal. The most common and mildest method for deprotection is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) and a hydrogen source.[1] This reaction proceeds under neutral conditions and liberates the free catechol, with the only byproduct being toluene, which is easily removed.[1] This orthogonality makes benzyl ethers ideal for complex syntheses where other protecting groups might be labile.
Core Applications of this compound
The utility of this compound stems from its bifunctional nature: a carboxylic acid for amide or ester bond formation and a protected catechol for subsequent elaboration. This positions it as a valuable synthon in the synthesis of a diverse range of target molecules.
Natural Product Synthesis
A prominent example of the application of this compound is in the synthesis of Jaboticabin, a bioactive depside with potential for treating chronic obstructive pulmonary disease. In this context, the benzoic acid moiety is activated and coupled with another molecular fragment, while the bis(benzyloxy) groups protect the catechol functionality throughout the synthetic sequence.
Precursor to Bioactive Catechol Derivatives
This compound serves as an excellent starting material for the synthesis of various 3,4-dihydroxybenzene derivatives. For instance, it can be readily converted to 3,4-dibenzyloxyphenylethanol, which upon debenzylation, yields 3,4-dihydroxyphenylethanol (hydroxytyrosol), a potent antioxidant found in olive oil.[2]
Physicochemical and Safety Data
A thorough understanding of the physical, chemical, and safety properties of a reagent is crucial for its effective and safe handling in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₈O₄ | [3] |
| Molecular Weight | 334.36 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Purity | Typically ≥95% | [3] |
| Solubility | Soluble in organic solvents such as methanol, ethyl acetate, and dichloromethane. | [5] |
| Storage | Store in a cool, dry place. | [4] |
Safety Information: While comprehensive toxicological data is not available, standard laboratory safety precautions should be observed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle in a well-ventilated area.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound and its application in the preparation of a key synthetic intermediate.
Protocol 1: Synthesis of this compound
This protocol describes the hydrolysis of methyl 3,4-bis(benzyloxy)benzoate to afford the title compound.[5]
Materials:
-
Methyl 3,4-bis(benzyloxy)benzoate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
2N Hydrochloric acid (HCl)
-
Water (H₂O)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve methyl 3,4-bis(benzyloxy)benzoate (1.0 eq) in methanol.
-
In a separate flask, prepare a solution of sodium hydroxide (1.2 eq) in methanol.
-
Add the methanolic NaOH solution to the solution of the methyl ester.
-
Heat the reaction mixture to reflux and stir for 4 hours.
-
After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water and transfer to a separatory funnel.
-
Wash the aqueous layer twice with ethyl acetate to remove any unreacted starting material.
-
Carefully acidify the aqueous layer to pH 2 with 2N HCl. A white precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and dry under vacuum to yield the final product.
Expected Yield: ~74%[5]
Protocol 2: Synthesis of 3,4-Dibenzyloxy-N-alkylbenzamide
This protocol outlines the conversion of this compound to its corresponding benzoyl chloride, followed by reaction with a primary amine.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Dichloromethane (DCM), anhydrous
-
Primary amine (e.g., benzylamine)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
Part A: Synthesis of 3,4-Bis(benzyloxy)benzoyl Chloride
-
Suspend this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).
-
Cool the mixture in an ice bath and slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 3,4-Bis(benzyloxy)benzoyl chloride, which can be used directly in the next step.
Part B: Amide Coupling
-
Dissolve the crude 3,4-Bis(benzyloxy)benzoyl chloride in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution in an ice bath.
-
In a separate flask, dissolve the primary amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Add the amine solution dropwise to the cooled benzoyl chloride solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 3,4-dibenzyloxy-N-alkylbenzamide.
Protocol 3: Deprotection of the Benzyl Groups
This protocol describes the removal of the benzyl protecting groups via catalytic hydrogenolysis to yield the free catechol.
Materials:
-
3,4-Dibenzyloxy-N-alkylbenzamide (or other benzylated derivative)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve the 3,4-dibenzyloxy derivative (1.0 eq) in a suitable solvent such as methanol or ethyl acetate in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature for 4-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected catechol product.
Synthetic Workflow Visualization
The following diagram illustrates a typical synthetic workflow utilizing this compound.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its strategic use allows for the efficient introduction and protection of the catechol moiety, a key functional group in numerous biologically active molecules. The stability of the benzyl ethers, coupled with their mild and selective deprotection via catalytic hydrogenolysis, makes this reagent an excellent choice for complex, multi-step synthetic endeavors. The protocols and data presented in this application note are intended to provide researchers with the necessary tools and understanding to effectively incorporate this compound into their synthetic strategies, thereby accelerating the discovery and development of novel chemical entities.
References
- MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
- Google Patents. CN101580460A - Synthesis method of 3, 4-dihydroxy phenylethanol.
- Google Patents. Chemical synthesis method of 3,4,5-trimethoxy benzoyl chloride.
- Ningbo Inno Pharmchem Co.,Ltd. The Role of Benzyl Protecting Groups in Organic Synthesis. [Link]
- Google Patents. CN101580460A - Synthesis method of 3, 4-dihydroxy phenylethanol.
- Simagchem Corporation. High quality 3,4-bis-(benzyloxy)benzoic acid with high purity. [Link]
- Gauth. Solved: Primary amines react with benzoyl chloride to give:Benzamides Ethanamides Imides Imines A [Chemistry]. [Link]
- Organic Chemistry Portal. Selective Cleavage of Benzyl Ethers. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN101580460A - Synthesis method of 3, 4-dihydroxy phenylethanol - Google Patents [patents.google.com]
- 3. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN111233631A - Method for preparing 3, 4-dihydroxy phenethyl alcohol - Google Patents [patents.google.com]
- 5. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
The Guardian of the Ortho-Duo: Leveraging 3,4-Bis(benzyloxy)benzoic Acid for Robust Catechol Protection in Complex Synthesis
Abstract
In the intricate landscape of multi-step organic synthesis, particularly in the realms of natural product synthesis and drug development, the judicious selection of protecting groups is paramount to success. Catechol moieties, with their vicinal hydroxyl groups, present a unique challenge due to their propensity for oxidation and unwanted side reactions. This application note provides a comprehensive guide to the use of 3,4-bis(benzyloxy)benzoic acid as a highly effective protecting group for catechols. We will delve into the synthesis of the protecting group precursor, detail robust protocols for the protection of catechols, and provide reliable methods for its subsequent cleavage. The causality behind experimental choices and the inherent trustworthiness of the described protocols are emphasized to empower researchers with a reliable tool for their synthetic endeavors.
Introduction: The Catechol Conundrum and the Rise of a Benzylated Guardian
Catechols, or 1,2-dihydroxybenzenes, are prevalent structural motifs in a vast array of biologically active molecules, including neurotransmitters, hormones, and numerous pharmaceuticals. The inherent reactivity of the catechol unit, while central to its biological function, poses a significant hurdle in chemical synthesis. The two adjacent hydroxyl groups are highly susceptible to oxidation, forming reactive ortho-quinones which can lead to undesired side reactions and decomposition of complex intermediates.
To navigate this challenge, the hydroxyl groups must be temporarily masked with a protecting group that is stable to a wide range of reaction conditions yet can be removed selectively and efficiently when desired. While several strategies exist for catechol protection, the use of a dibenzylated benzoate protecting group, derived from this compound, offers a unique combination of stability and versatile deprotection options. The bulky benzyl groups provide steric hindrance, shielding the catechol from oxidative and electrophilic attack, while the ester linkage offers a distinct point of cleavage.
This guide will provide researchers with the necessary knowledge and detailed protocols to confidently employ this compound for the protection of catechols in their synthetic campaigns.
Synthesis of the Protecting Group Precursor: this compound
The journey begins with the preparation of the key reagent, this compound. This is typically achieved in a two-step sequence starting from the commercially available and inexpensive methyl 3,4-dihydroxybenzoate.
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound.
Experimental Protocol 1: Synthesis of this compound
Part A: Methyl 3,4-bis(benzyloxy)benzoate
-
To a stirred solution of methyl 3,4-dihydroxybenzoate (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 4.0 eq) and a catalytic amount of potassium iodide (KI, 0.1 eq).
-
To this suspension, add benzyl bromide (BnBr, 2.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure methyl 3,4-bis(benzyloxy)benzoate as a white solid.[1]
Part B: this compound
-
Dissolve the methyl 3,4-bis(benzyloxy)benzoate (1.0 eq) in a mixture of ethanol and water.
-
Add potassium hydroxide (KOH, 5.0 eq) to the solution.
-
Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material or byproducts.
-
Acidify the aqueous layer to a pH of ~2 with a suitable acid (e.g., 2N HCl).
-
The desired this compound will precipitate out of the solution as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.
Activation and Protection of Catechols
With the protecting group precursor in hand, the next step is its activation to an acyl chloride, followed by the esterification of the catechol.
Workflow for Catechol Protection
Caption: Protection of a Catechol Substrate.
Experimental Protocol 2: Protection of a Catechol
Part A: Preparation of 3,4-Bis(benzyloxy)benzoyl Chloride
-
To a solution of this compound (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5 - 2.0 eq) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 3,4-bis(benzyloxy)benzoyl chloride, which can often be used in the next step without further purification.
Part B: Esterification of the Catechol
-
Dissolve the catechol substrate (1.0 eq) in dry DCM or another suitable aprotic solvent.
-
Add pyridine (2.2 eq) to the solution and cool to 0 °C.
-
Slowly add a solution of 3,4-bis(benzyloxy)benzoyl chloride (2.1 eq) in dry DCM to the catechol solution. The use of a slight excess of the acyl chloride ensures complete protection of both hydroxyl groups.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired protected catechol.[2][3]
Deprotection Strategies: Unveiling the Catechol
The true utility of a protecting group lies in its facile and selective removal. The 3,4-bis(benzyloxy)benzoyl group offers two primary modes of deprotection: cleavage of the benzyl ethers or hydrolysis of the benzoate ester. The choice of method will depend on the other functional groups present in the molecule.
Deprotection Workflow
Caption: Deprotection of the Protected Catechol.
Experimental Protocol 3: Deprotection
Method A: Catalytic Hydrogenation
This method simultaneously cleaves the benzyl ethers and the benzoate ester, directly liberating the free catechol.
-
Dissolve the protected catechol (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (5-10 mol%).
-
Place the reaction mixture under an atmosphere of hydrogen gas (H₂) (balloon or hydrogenation apparatus).
-
Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected catechol.
Method B: Catalytic Transfer Hydrogenation
This is a milder alternative to catalytic hydrogenation, avoiding the need for a hydrogen gas cylinder.
-
Dissolve the protected catechol (1.0 eq) in a mixture of methanol and a hydrogen donor such as ammonium formate or formic acid.
-
Add a catalytic amount of 10% Pd/C.
-
Heat the reaction mixture to reflux, monitoring by TLC.
-
Upon completion, cool the reaction, filter through Celite, and concentrate the filtrate.
-
The crude product can be purified by standard methods if necessary.[4][5][6][7]
Method C: Basic Hydrolysis (Saponification)
This method selectively cleaves the benzoate ester, leaving the benzyl ethers intact. This can be useful if the benzyl groups are desired for a subsequent transformation.
-
Dissolve the protected catechol (1.0 eq) in a mixture of tetrahydrofuran (THF), methanol, and water.
-
Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (3-5 eq).
-
Stir the reaction at room temperature or with gentle heating until the starting material is fully consumed (monitored by TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., 1N HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the catechol with the benzyl ethers still attached.[8][9][10][11][12]
Data Summary and Comparison
| Step | Reagents and Conditions | Typical Yield | Key Considerations |
| Benzylation | Benzyl Bromide, K₂CO₃, Acetone, Reflux | 85-95% | Ensure anhydrous conditions. KI can accelerate the reaction. |
| Saponification | KOH, Ethanol/Water, Reflux | 90-98% | Ensure complete hydrolysis by monitoring with TLC. |
| Activation | Thionyl Chloride or Oxalyl Chloride, DMF (cat.), DCM | >95% (crude) | Perform in a fume hood due to the evolution of corrosive gases. |
| Protection | 3,4-Bis(benzyloxy)benzoyl Chloride, Catechol, Pyridine, DCM | 70-90% | Use of excess acylating agent and base is crucial for complete protection. |
| Deprotection (Hydrogenation) | H₂, 10% Pd/C, EtOH or EtOAc | 90-99% | Ensure the catalyst is active. Not suitable for molecules with other reducible functional groups. |
| Deprotection (Transfer) | Ammonium Formate, 10% Pd/C, MeOH, Reflux | 85-95% | A safer alternative to using hydrogen gas. |
| Deprotection (Hydrolysis) | LiOH or NaOH, THF/MeOH/H₂O | 90-98% | Selectively cleaves the ester, leaving benzyl ethers intact. |
Conclusion: A Versatile Tool for Complex Synthesis
The 3,4-bis(benzyloxy)benzoyl protecting group provides a robust and versatile strategy for the temporary masking of catechol moieties. Its synthesis is straightforward from readily available starting materials. The protection protocol is reliable, and the deprotection can be achieved through multiple pathways, offering flexibility in complex synthetic routes. By understanding the principles and following the detailed protocols outlined in this application note, researchers can confidently incorporate this protecting group into their synthetic arsenal, paving the way for the successful construction of complex molecules bearing the sensitive catechol functionality.
References
- Bieg, T., & Szeja, W. (1985).
- PrepChem. (n.d.). Synthesis of methyl 3-hydroxybenzoate.
- Anwer, M. K., & Sivanandaiah, K. M. (1978). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 16B(10), 918-919.
- ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442-3444.
- Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-491.
- SciSpace. (n.d.). The Effect of Pyridine and Triethylamine (TEA) Catalysts in the Synthesis of the 4-Benzoyloxy-3-Methoxycinmanic Acid Through Mi.
- Chem LibreTexts. (2020, May 30). 22.6: Ester Chemistry.
- PubChem. (n.d.). Methyl 3,4-dihydroxybenzoate.
- Royal Society of Chemistry. (n.d.). Hydrolysis and saponification of methyl benzoates.
- ResearchGate. (n.d.). Enzymatic Removal of Carboxyl Protecting Groups. Part 2. Cleavage of the Benzyl and Methyl Moieties.
- YouTube. (2021, February 9). Saponification of methyl benzoate.
- YouTube. (2021, April 20). Saponification of Methyl Benzoate: Crashing out the benzoic acid.
- Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate.
- OrgoSolver. (n.d.). Acid Chlorides → Esters with Alcohols and Pyridine.
- MDPI. (2022, June 22). Debenzylation of Benzyl-Protected Methylcellulose.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ester cleavage.
- ResearchGate. (n.d.). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol.
- Chemistry Stack Exchange. (2015, January 30). Why is pyridine used when making tosyl esters from alcohols?.
- YouTube. (2021, April 20). Saponification of Methyl Benzoate: Thin Layer Chromatography (TLC) of products.
Sources
- 1. Methyl 3,4-bis(benzyloxy)benzoate synthesis - chemicalbook [chemicalbook.com]
- 2. scispace.com [scispace.com]
- 3. orgosolver.com [orgosolver.com]
- 4. Methyl 3,4-Dihydroxybenzoate | C8H8O4 | CID 287064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2017199227A1 - Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
Applications of 3,4-Bis(benzyloxy)benzoic Acid in Drug Discovery: A Technical Guide for Researchers
Introduction: Unveiling the Potential of a Versatile Synthetic Intermediate
3,4-Bis(benzyloxy)benzoic acid is a synthetic organic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules.[1][2][3] While not typically an active pharmaceutical ingredient (API) itself, its true value in drug discovery lies in its role as a protected form of 3,4-dihydroxybenzoic acid, also known as protocatechuic acid (PCA). The benzyl groups act as protecting agents for the hydroxyl functionalities, which are often key to the pharmacological activity of the parent molecule. This guide will explore the applications of this compound as a strategic starting material for the development of novel therapeutics, drawing upon the extensive bioactivities of its deprotected form and other related phenolic compounds.
The Strategic Importance of Benzyl Protection in Phenolic Drug Candidates
Phenolic compounds, such as protocatechuic acid, are a well-regarded class of natural products with a wide array of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[4][5][6][7][8] However, the reactive nature of the hydroxyl groups can pose challenges during multi-step chemical syntheses. The use of benzyl protecting groups in this compound offers a robust solution to this problem.
Core Application: A Gateway to Bioactive Protocatechuic Acid and its Derivatives
The primary application of this compound in drug discovery is its use as a precursor to synthesize protocatechuic acid and its derivatives. Protocatechuic acid has demonstrated significant therapeutic potential in various disease models.
Key Therapeutic Areas for Protocatechuic Acid:
-
Antioxidant and Anti-inflammatory Effects: Protocatechuic acid is a potent antioxidant that can neutralize free radicals and modulate inflammatory pathways, making it a promising candidate for conditions associated with oxidative stress and inflammation.[4][5][6]
-
Neuroprotection: Studies have shown that protocatechuic acid exhibits neuroprotective effects, including the inhibition of Aβ and αS aggregation, which are implicated in Alzheimer's and Parkinson's diseases, respectively.[9]
-
Cardioprotective and Hepatoprotective Activities: Research suggests that protocatechuic acid can offer protection to the heart and liver.[5][8]
-
Anticancer Properties: Protocatechuic acid has been shown to block cell proliferation in some cancer models.[10]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a common method for the synthesis of this compound starting from methyl 3,4-dihydroxybenzoate.
Materials:
-
Methyl 3,4-dihydroxybenzoate
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Ethyl acetate
-
Hydrochloric acid (2N)
Procedure:
-
Benzylation of Methyl 3,4-dihydroxybenzoate:
-
To a solution of methyl 3,4-dihydroxybenzoate in anhydrous acetone, add potassium carbonate.
-
Slowly add benzyl bromide to the mixture under a nitrogen atmosphere.
-
Reflux the reaction mixture for 4-6 hours.
-
After cooling to room temperature, filter the mixture and evaporate the solvent under reduced pressure to obtain crude methyl 3,4-bis(benzyloxy)benzoate.
-
Purify the crude product by column chromatography.
-
-
Hydrolysis to this compound:
-
Dissolve the purified methyl 3,4-bis(benzyloxy)benzoate in methanol.
-
Add a solution of sodium hydroxide in methanol.
-
Heat the mixture under reflux for 4 hours.[1]
-
After the reaction is complete, evaporate the methanol under reduced pressure.
-
Dissolve the residue in water and wash the aqueous layer with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of 2 with 2N hydrochloric acid, which will cause the this compound to precipitate.[1]
-
Collect the precipitate by filtration and dry it under a vacuum to yield the final product.[1]
-
Characterization: The product can be characterized by ¹H NMR spectroscopy. The expected signals include peaks in the aromatic region (δ 7.27-7.7 ppm) corresponding to the benzyl and benzoic acid protons, and singlets for the benzylic methylene protons (δ 5.22 and 5.26 ppm).[1]
Protocol 2: Deprotection to Yield Protocatechuic Acid
This protocol describes the removal of the benzyl protecting groups to generate the biologically active protocatechuic acid.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve this compound in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Flush the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Evaporate the solvent under reduced pressure to obtain protocatechuic acid.
Application Notes: Exploring the Broader Chemical Space
The utility of this compound extends beyond the synthesis of just protocatechuic acid. It serves as a versatile scaffold for creating a library of derivatives with potentially enhanced or novel pharmacological activities.
Synthesis of Ester and Amide Derivatives
The carboxylic acid moiety of this compound can be readily converted into esters and amides. These modifications can influence the compound's pharmacokinetic properties, such as solubility, membrane permeability, and metabolic stability. Subsequent deprotection of the benzyl groups would yield a diverse range of bioactive protocatechuic acid derivatives.
Analogy to Vanillic Acid Derivatives
The exploration of derivatives of this compound can be guided by the successful drug discovery efforts centered around vanillic acid (4-hydroxy-3-methoxybenzoic acid), a structurally related compound. Vanillic acid and its derivatives have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, antifungal, and antidiabetic agents.[11][12][13][14] The synthetic strategies and structure-activity relationships (SAR) established for vanillic acid derivatives can provide valuable insights for designing novel compounds derived from this compound.[15]
Workflow for Drug Discovery
The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery program.
Caption: Drug discovery workflow using this compound.
Quantitative Data Summary
| Compound | Biological Activity | Key Findings | Reference |
| Protocatechuic acid | Antioxidant | High radical scavenging ability. | [16] |
| Protocatechuic acid | Neuroprotective | Inhibits aggregation of Aβ and αS. | [9] |
| Protocatechuic acid derivatives | Acetylcholinesterase Inhibition | Selective inhibitors of AChE. | [16] |
| Vanillic acid derivatives | Anti-inflammatory, Antifungal | Demonstrated significant ROS inhibition and activity against drug-resistant Candida. | [13] |
Conclusion
This compound is a valuable and versatile tool in the drug discovery arsenal. While its direct biological activity is limited, its role as a protected precursor to the highly bioactive protocatechuic acid and its derivatives is of significant strategic importance. By leveraging the synthetic tractability of this compound, researchers can efficiently generate libraries of novel phenolic compounds for screening and lead optimization, paving the way for the development of new therapeutics for a range of diseases.
References
- Kakkar, S., & Bais, S. (2014). A Review on Protocatechuic Acid and Its Pharmacological Potential. ISRN Pharmacology, 2014, 952943. [Link]
- Venugopala, K. N., Rashmi, V., & Odhav, B. (2013). Vanillic Acid: A Comprehensive Review of its Chemistry, Biosynthesis, Biological Activities, Pharmacological Potential and Toxicological Profile. Food and Chemical Toxicology, 62, 979-989.
- Mureşan, C., et al. (2020). Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. Bioorganic Chemistry, 94, 103433. [Link]
- Satpute, M. S., Gangan, V. D., & Shastri, I. (2019). Synthesis and antibacterial activity of novel vanillic acid hybrid derivatives. Rasayan Journal of Chemistry, 12(1), 383-388.
- Ak, G., & Tugrak, M. (2022). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega, 7(49), 44853–44877. [Link]
- Khan, I., et al. (2024). Unleashing the potential of vanillic acid: A new twist on nature's recipe to fight inflammation and circumvent azole-resistant fungal infections. European Journal of Medicinal Chemistry, 269, 116281. [Link]
- Singh, S., et al. (2022). Protocatechuic Acid and its Derivatives: Synthesis, Antioxidant Properties, and Potential In Vivo Wound Healing Applications. Chemistry & Biodiversity, 19(11), e202200676. [Link]
- Semaming, Y., et al. (2021). Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle. Antioxidants, 10(11), 1827. [Link]
- Sourcing Solutions. (n.d.).
- Sourcing Solutions. (n.d.). Understanding Protocatechuic Acid: A Deep Dive into its Chemical Structure and Benefits. [Link]
- Satpute, M. S., Gangan, V. D., & Shastri, I. (2020). Synthesis and Antibacterial Activity of Novel Vanillic Acid Hybrid Derivatives [Part II].
- ResearchGate. (n.d.).
- Pharmacompass. (n.d.). 3,4-Dihydroxybenzoic Acid | Drug Information, Uses, Side Effects, Chemistry. [Link]
- MDPI. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2020(2), M1125. [Link]
- Kumar, N., & Singh, R. K. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(9), 3333-3343.
- European Patent Office. (2005).
- Amerigo Scientific. (n.d.). This compound. [Link]
- Chen, C., et al. (2021). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. ACS Infectious Diseases, 7(8), 2382–2392. [Link]
- Preprints.org. (2023).
- ResearchGate. (n.d.). 3,5-Bis(benzyloxy)benzoic acid.
Sources
- 1. This compound | 1570-05-4 [chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. A Review on Protocatechuic Acid and Its Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 3,4-二羟基苯甲酸 ≥97.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Unleashing the potential of vanillic acid: A new twist on nature's recipe to fight inflammation and circumvent azole-resistant fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Protocol for the Total Synthesis of Jaboticabin
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Jaboticabin
Jaboticabin, a depside found in the fruit of the Brazilian grapetree (Myrciaria cauliflora), has garnered significant scientific interest for its promising biological activities.[1] A depside consists of two or more phenolic acid units linked by an ester bond.[2] Research has highlighted Jaboticabin's potent anti-inflammatory and antiradical properties, suggesting its potential as a therapeutic agent for chronic obstructive pulmonary disease (COPD).[3][4] The limited natural abundance of Jaboticabin necessitates a reliable synthetic route to produce sufficient quantities for further pharmacological evaluation, structure-activity relationship (SAR) studies, and preclinical development.[5]
This application note provides a detailed, research-grade protocol for the total synthesis of Jaboticabin. The strategy is based on a convergent synthesis approach, beginning with the user-specified starting material, 3,4-Bis(benzyloxy)benzoic acid , and another commercially available precursor. The synthesis involves a key esterification step to form the characteristic depside linkage, followed by a final deprotection to yield the natural product. Each step is explained with scientific rationale to provide a deep understanding of the process.
Part 1: Synthetic Strategy and Mechanistic Overview
The synthesis of Jaboticabin is logically divided into two main phases: the formation of the protected depside intermediate via esterification, and the subsequent removal of protecting groups to yield the final molecule.
-
Esterification (Depside Bond Formation): The core of the synthesis involves creating an ester linkage between two key aromatic precursors. The first precursor is the carboxylic acid, This compound . The benzyl ethers serve as protecting groups for the reactive phenolic hydroxyls, preventing them from interfering with the esterification. The second precursor, the alcohol component, is a derivative of methyl phenylacetate. This component must first be synthesized and similarly protected. The esterification is facilitated by a coupling agent, which activates the carboxylic acid, making it susceptible to nucleophilic attack by the alcohol.
-
Deprotection: With the depside core constructed, the benzyl (Bn) protecting groups must be removed from the four phenolic hydroxyls. This is efficiently achieved through catalytic hydrogenation. In this process, a palladium catalyst facilitates the reaction of molecular hydrogen (H₂) with the benzyl ethers, cleaving them to release the free hydroxyl groups and generating toluene as a byproduct. This method is highly effective and clean, making it a standard procedure in polyphenol synthesis.
Overall Synthetic Scheme
Sources
- 1. Evaluation of the Antioxidant Activity and Antiproliferative Effect of the Jaboticaba (Myrciaria cauliflora) Seed Extracts in Oral Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fungal Depsides—Naturally Inspiring Molecules: Biosynthesis, Structural Characterization, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Jaboticabin and Related Polyphenols from Jaboticaba ( Myrciaria cauliflora) with Anti-inflammatory Activity for Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
1H NMR characterization of 3,4-Bis(benzyloxy)benzoic acid
An Application Note for the Structural Elucidation of 3,4-Bis(benzyloxy)benzoic Acid using 1H NMR Spectroscopy
Abstract
This compound is a key synthetic intermediate in the development of various bioactive molecules and complex chemical architectures.[1][2] As a crucial quality control and structural verification step, Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into its molecular structure. This application note presents a comprehensive guide to the characterization of this compound using proton (1H) NMR spectroscopy. It details an optimized experimental protocol, provides a thorough analysis of the resulting spectrum, and explains the causal chemical principles behind the observed spectral features. This guide is intended to serve as a practical resource for researchers ensuring the identity and purity of their synthesized material.
Introduction: The Role of 1H NMR in Synthetic Chemistry
In the synthesis of complex organic molecules, such as the precursors to therapeutic agents like Jaboticabin, unambiguous structural confirmation is paramount.[1] this compound serves as a fundamental building block in these synthetic pathways.[1] 1H NMR spectroscopy is the cornerstone of molecular characterization, offering a non-destructive method to probe the chemical environment of every proton within a molecule.[3]
The technique relies on the principle that atomic nuclei with a quantum property called "spin," when placed in a strong magnetic field, can absorb electromagnetic radiation at a specific frequency—a phenomenon known as resonance.[4] This resonance frequency is exquisitely sensitive to the local electronic environment, which is influenced by adjacent atoms and functional groups. Consequently, chemically non-equivalent protons produce distinct signals, creating a unique spectral "fingerprint" for the molecule.[5] This application note provides a self-validating protocol and a detailed interpretive framework for the 1H NMR analysis of this compound.
Experimental Protocol: From Sample to Spectrum
The acquisition of a high-quality, interpretable 1H NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameterization.
Materials and Equipment
-
Analyte: this compound (Solid)[6]
-
Deuterated Solvent: Deuterated chloroform (CDCl3) is commonly used.[1][7] Deuterated dimethyl sulfoxide (DMSO-d6) is an excellent alternative, often providing a sharper signal for the carboxylic acid proton.[8]
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted reference standard (δ = 0.00 ppm), often pre-dissolved in the deuterated solvent.[7][8]
-
Instrumentation: A 300 MHz, 400 MHz, or 500 MHz NMR Spectrometer.
-
Labware: High-precision analytical balance, 5-mm NMR tubes, Pasteur pipettes, and small vials.
Optimized Sample Preparation
The goal of this protocol is to prepare a clear, homogeneous solution of sufficient concentration for NMR analysis.
-
Weighing the Analyte: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Solubilization: Add approximately 0.7 mL of CDCl3 (or DMSO-d6) to the vial. The choice of solvent is critical; CDCl3 is a versatile standard, but for carboxylic acids, the acidic proton can exchange with residual water, leading to signal broadening.[9] DMSO-d6 can mitigate this by forming stronger hydrogen bonds, resulting in a more distinct -COOH signal.[8]
-
Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear solution is essential to avoid spectral artifacts from suspended solids.
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5-mm NMR tube. The liquid column should be approximately 4-5 cm high to ensure it is correctly positioned within the instrument's detection coil.
-
Analysis: Cap the NMR tube, wipe it clean, and insert it into the spectrometer's autosampler or manual probe for data acquisition.
Data Acquisition Workflow
The following diagram outlines the logical flow from sample preparation to final data interpretation.
Caption: Workflow for 1H NMR analysis.
Spectral Analysis and Interpretation
The 1H NMR spectrum of this compound is characterized by several distinct regions corresponding to the carboxylic acid, aromatic, and benzylic methylene protons.
Molecular Structure with Proton Assignments:
(Self-generated image for illustrative purposes)Here, we provide a detailed breakdown of the expected signals based on published data and established chemical shift principles.[1][10]
Summary of Expected 1H NMR Data
The following table provides a comprehensive summary of the predicted 1H NMR signals for this compound in CDCl3.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Rationale for Chemical Shift |
| H-a (-COOH) | > 10.0 (typically 11-13) | 1H | Broad Singlet (br s) | N/A | Highly deshielded acidic proton; position is concentration and solvent dependent.[9] |
| H-2 | ~7.78 | 1H | Doublet (d) | ~2.0 | Ortho to electron-withdrawing COOH and para to O-benzyl group. |
| H-6 | ~7.65 | 1H | Doublet of Doublets (dd) | J ≈ 8.5, 2.0 | Ortho to electron-withdrawing COOH and ortho to O-benzyl group; coupled to H-5 and H-2. |
| H-5 | ~6.98 | 1H | Doublet (d) | ~8.5 | Ortho to an O-benzyl group and shielded by its electron-donating effect.[1] |
| H-c (Benzyl Ar-H) | 7.27 - 7.50 | 10H | Multiplet (m) | N/A | Standard chemical shift range for protons on an unsubstituted phenyl ring.[1][10] |
| H-b (-CH2-) | 5.26 | 2H | Singlet (s) | N/A | Methylene protons adjacent to an ether oxygen and an aromatic ring.[1] |
| H-b' (-CH2-) | 5.22 | 2H | Singlet (s) | N/A | Chemically distinct from H-b, resulting in a separate singlet.[1] |
Detailed Peak-by-Peak Interpretation
-
Carboxylic Acid Proton (H-a): This proton is the most deshielded due to its direct attachment to the electronegative oxygen atoms of the carboxyl group. It typically appears as a very broad singlet far downfield (>10 ppm).[9][11] Its broadness is a result of hydrogen bonding and potential chemical exchange with trace amounts of water. In some cases, it can be so broad as to be nearly indistinguishable from the baseline.[9] A D2O exchange experiment can confirm its identity, as the peak will disappear upon addition of D2O.
-
Benzoic Acid Ring Protons (H-2, H-5, H-6): These three aromatic protons give rise to a characteristic splitting pattern.
-
H-5 is the most upfield of this group, appearing as a doublet around 6.98 ppm.[1] Its shielding is due to the electron-donating resonance effect of the adjacent benzyloxy group at position 4. It is split into a doublet by its only ortho neighbor, H-6.
-
H-6 is deshielded by the adjacent carboxyl group and appears further downfield as a doublet of doublets, coupled to both H-5 (large ortho coupling, J ≈ 8.5 Hz) and H-2 (small meta coupling, J ≈ 2.0 Hz).
-
H-2 is also deshielded by the carboxyl group and appears as a doublet due to the small meta coupling with H-6. The signals for H-2 and H-6 are often close together and may appear as a complex signal reported as a broad singlet for 2H in some literature.[1]
-
-
Benzyl Ring Protons (H-c): The ten protons on the two phenyl groups of the benzyl protectors are chemically similar and experience the magnetic field of the aromatic ring current.[10] This results in a complex, overlapping multiplet in the typical aromatic region of 7.27-7.50 ppm.[1]
-
Methylene Protons (H-b, H-b'): The two -CH2- groups are diastereotopic, meaning they are in slightly different chemical environments. This subtle difference lifts their degeneracy, causing them to appear as two distinct sharp singlets at approximately 5.26 and 5.22 ppm.[1] Their downfield shift is caused by the deshielding effect of the adjacent electronegative oxygen atom and the aromatic ring. They appear as singlets because they have no adjacent protons with which to couple.
Conclusion
1H NMR spectroscopy is an indispensable tool for the verification of this compound. By following the detailed protocol and using the interpretive guide provided, researchers can confidently confirm the structure and assess the purity of their material. The characteristic signals—a downfield carboxylic acid proton, a distinct three-proton pattern for the central aromatic ring, a large multiplet for the ten benzyl protons, and two sharp singlets for the methylene bridge protons—provide a definitive fingerprint for the target compound.
References
- Pistarà, V., et al. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2020(2), M1127.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid.
- Moreno-Fuquen, R., et al. (2012). 3,5-Bis(benzyloxy)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications.
- Reich, H. J. (n.d.). 1H NMR Chemical Shifts. University of Wisconsin.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870).
- Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles.
- Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds.
- ResearchGate. (n.d.). Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB....
- Syafni, N., et al. (2012). 3,4-DIHYDROXYBENZOIC ACID AND 3,4-DIHYDROXYBENZALDEHYDE FROM THE FERN Trichomanes chinense L. Indonesian Journal of Chemistry, 12(3), 273-278.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- Chem 360 Jasperse. (n.d.). Short Summary of 1H-NMR Interpretation.
- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- PubChem. (n.d.). Protocatechuic Acid. National Institutes of Health.
- University of Rochester. (n.d.). NMR Chemical Shifts.
- Royal Society of Chemistry. (n.d.). Contents.
Sources
- 1. This compound | 1570-05-4 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. acdlabs.com [acdlabs.com]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. rsc.org [rsc.org]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Note: A Researcher's Guide to ¹³C NMR Analysis of Substituted Benzoic Acids
Abstract
This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the ¹³C Nuclear Magnetic Resonance (NMR) analysis of substituted benzoic acids. This class of compounds is fundamental in medicinal chemistry and materials science, and a thorough understanding of their structural characterization is paramount. This guide moves beyond a simple recitation of protocols to explain the causal relationships between molecular structure and spectral output. We will delve into the theoretical underpinnings of substituent effects on ¹³C chemical shifts, provide detailed, field-proven protocols for sample preparation and data acquisition, present a comprehensive table of chemical shift data for a variety of substituted benzoic acids, and offer guidance on spectral interpretation.
Introduction: The Importance of ¹³C NMR in the Analysis of Substituted Benzoic Acids
Substituted benzoic acids are a ubiquitous class of organic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and polymers. The nature and position of substituents on the benzene ring profoundly influence the molecule's chemical reactivity, biological activity, and physical properties. ¹³C NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of these compounds. Unlike ¹H NMR, where peak overlap can complicate analysis, ¹³C NMR offers a wider chemical shift range, often providing a distinct signal for each unique carbon atom in the molecule.[1][2] This allows for a detailed mapping of the carbon skeleton and a nuanced understanding of the electronic environment within the molecule.
The power of ¹³C NMR lies in its sensitivity to the electronic effects of substituents. By analyzing the chemical shifts of the carboxylic acid carbon and the aromatic carbons, one can deduce the electron-donating or electron-withdrawing nature of the substituents, as well as their position on the ring. This guide will equip the reader with the knowledge to not only acquire high-quality ¹³C NMR spectra of substituted benzoic acids but also to interpret these spectra with a high degree of confidence.
Theoretical Background: Understanding Substituent Effects on ¹³C Chemical Shifts
The chemical shift of a ¹³C nucleus is determined by its local electronic environment. Electron-withdrawing groups deshield the nucleus, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups shield the nucleus, resulting in a lower chemical shift (upfield).[3] In substituted benzoic acids, these effects are transmitted through the aromatic ring via inductive and resonance effects.
The Carboxylic Acid Carbon (C=O)
The resonance of the carboxylic acid carbonyl carbon is typically found in the downfield region of the spectrum, generally between 165 and 180 ppm, due to the deshielding effect of the two oxygen atoms.[4][5] The electronic nature of the substituent on the aromatic ring modulates the chemical shift of this carbon.
-
Electron-Withdrawing Groups (EWGs) : Substituents like -NO₂, -CN, and halogens withdraw electron density from the ring and, by extension, from the carboxyl group. This deshielding effect generally causes the carboxylic acid carbon signal to shift downfield to a higher ppm value.
-
Electron-Donating Groups (EDGs) : Substituents like -OH, -OCH₃, and -NH₂ donate electron density to the ring, which can be relayed to the carboxyl group. This increased electron density leads to greater shielding and a consequent upfield shift of the carboxylic acid carbon signal to a lower ppm value.
The Aromatic Carbons
The chemical shifts of the aromatic carbons (ipso, ortho, meta, and para) are also highly sensitive to the nature and position of the substituent. The aromatic region for carbons in substituted benzenes typically spans from 120 to 150 ppm.[6]
-
Ipso-Carbon (C1) : The carbon atom directly attached to the substituent. Its chemical shift is significantly affected by the substituent's electronegativity and magnetic anisotropy.
-
Ortho-Carbons (C2, C6) : These carbons are most affected by the substituent's inductive and resonance effects. Both EWGs and EDGs can cause significant shifts, and steric interactions with bulky ortho substituents can also play a role.[7][8]
-
Meta-Carbons (C3, C5) : The chemical shifts of meta-carbons are generally less affected by substituents compared to ortho and para positions, as resonance effects are not transmitted to the meta position.
-
Para-Carbon (C4) : The para-carbon is primarily influenced by the resonance effect of the substituent. EDGs will cause a significant upfield shift, while EWGs will lead to a downfield shift.
The symmetry of the molecule plays a crucial role in the number of observed signals. For a monosubstituted benzoic acid, due to the plane of symmetry bisecting the C1-C4 axis and free rotation of the -COOH group, we expect to see five signals for the seven carbon atoms: one for the carboxyl carbon, one for the ipso-carbon, one for the para-carbon, and two signals for the two pairs of equivalent ortho and meta carbons.[4] For di-substituted benzoic acids, the number of signals will depend on the relative positions of the substituents.[6][9]
Experimental Protocols
The acquisition of high-quality, reproducible ¹³C NMR spectra is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters.
Protocol for Sample Preparation
This protocol is designed for the preparation of substituted benzoic acid samples for ¹³C NMR analysis.
Materials:
-
Substituted benzoic acid sample
-
High-quality deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)
-
5 mm NMR tubes
-
Pasteur pipette and glass wool
-
Vortex mixer
-
Internal standard (optional, e.g., Tetramethylsilane - TMS)
Procedure:
-
Determine the appropriate amount of sample. For a standard ¹³C NMR experiment on a 400-600 MHz spectrometer, aim for a concentration that allows for a sufficient signal-to-noise ratio within a reasonable acquisition time. A typical starting point is 50-100 mg of the sample.[10]
-
Choose a suitable deuterated solvent. The solvent should fully dissolve the sample and have minimal overlapping signals with the analyte. Chloroform-d (CDCl₃) is a common choice for many organic compounds, but for more polar benzoic acids, DMSO-d₆ or Acetone-d₆ may be necessary.
-
Dissolve the sample. Weigh the desired amount of the substituted benzoic acid and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[11] Use a vortex mixer to ensure complete dissolution. Gentle warming may be applied if necessary, but be cautious of potential degradation for thermally sensitive compounds.
-
Filter the solution. To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[12]
-
Add an internal standard (optional). For precise chemical shift referencing, a small amount of an internal standard like TMS can be added. TMS is assigned a chemical shift of 0.0 ppm.[4][10]
-
Cap and label the NMR tube. Securely cap the NMR tube and label it clearly with the sample identification.
Protocol for ¹³C NMR Data Acquisition
The following parameters are a general guideline for acquiring a standard proton-decoupled ¹³C NMR spectrum. These may need to be optimized depending on the specific instrument, sample concentration, and desired data quality.
Recommended Acquisition Parameters (for a 400 MHz spectrometer):
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or zgdc30 | A standard proton-decoupled pulse program with a 30° pulse angle is a good compromise between signal intensity and avoiding saturation, especially for quaternary carbons with long relaxation times.[13] |
| Spectral Width | ~220 ppm (0-220 ppm) | This range is sufficient to cover the expected chemical shifts for all carbons in substituted benzoic acids, including the carbonyl carbon.[11] |
| Acquisition Time (AQ) | 1.0 - 2.0 s | A longer acquisition time provides better digital resolution, which is important for resolving closely spaced aromatic signals.[13][14] |
| Relaxation Delay (D1) | 2.0 s | A relaxation delay of 1-2 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a much longer delay (5 x T₁) is required to ensure full relaxation of all carbon nuclei.[2][13] |
| Number of Scans (NS) | 1024 - 4096 | The number of scans depends on the sample concentration. More scans will be needed for dilute samples to achieve an adequate signal-to-noise ratio.[11] |
| Temperature | 298 K | Standard room temperature is suitable for most analyses. |
Data Presentation: ¹³C Chemical Shifts of Substituted Benzoic Acids
The following table summarizes the approximate ¹³C NMR chemical shifts for a selection of monosubstituted benzoic acids. All shifts are reported in ppm relative to TMS. Note that the exact chemical shifts can vary depending on the solvent and concentration.
| Substituent | Position | C=O | C1 | C2/C6 | C3/C5 | C4 |
| -H | - | ~172.5 | ~133.5 | ~130.0 | ~128.5 | ~130.2 |
| -CH₃ | para | ~172.3 | ~130.8 | ~130.0 | ~129.2 | ~144.0 |
| -OCH₃ | para | ~171.8 | ~125.8 | ~132.0 | ~113.8 | ~163.5 |
| -OH | para | ~172.0 | ~124.5 | ~132.2 | ~115.5 | ~161.0 |
| -Cl | para | ~171.5 | ~132.0 | ~131.5 | ~128.8 | ~139.5 |
| -Br | para | ~171.4 | ~132.3 | ~131.8 | ~129.0 | ~128.0 |
| -NO₂ | para | ~170.5 | ~139.0 | ~131.0 | ~123.5 | ~150.5 |
| -CH₃ | meta | ~172.6 | ~133.5 | ~130.8/127.2 | ~134.5/128.5 | ~130.0 |
| -OCH₃ | meta | ~172.4 | ~134.8 | ~122.0/115.0 | ~159.5/129.8 | ~119.5 |
| -NO₂ | meta | ~170.8 | ~135.0 | ~125.0/135.5 | ~123.0/129.8 | ~148.2 |
| -CH₃ | ortho | ~172.8 | ~133.8 | ~140.5 | ~125.8 | ~130.5 |
| -OH | ortho | ~171.5 | ~121.5 | ~161.8 | ~117.5 | ~136.0 |
| -Cl | ortho | ~170.0 | ~132.5 | ~134.0 | ~126.8 | ~132.0 |
Data compiled and averaged from various sources, including published literature and spectral databases.[15][16]
Visualization of Workflow and Substituent Effects
Visual aids can significantly clarify complex processes and concepts. The following diagrams, generated using Graphviz, illustrate the experimental workflow for ¹³C NMR analysis and the electronic effects of substituents on the benzoic acid ring.
Figure 1: Experimental workflow for the ¹³C NMR analysis of substituted benzoic acids.
Sources
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CCCC 2000, Volume 65, Issue 1, Abstracts pp. 106-116 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 8. Solvent sensitivity of ortho substituent effect on 13C NMR chemical shift of the carboxyl carbon (δco) in benzoic acid | Semantic Scholar [semanticscholar.org]
- 9. How might you use 13C NMR spectroscopy to differentiate between t... | Study Prep in Pearson+ [pearson.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 14. books.rsc.org [books.rsc.org]
- 15. faculty.fiu.edu [faculty.fiu.edu]
- 16. NMRShiftDB - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3,4-Bis(benzyloxy)benzoic Acid as a Pivotal Intermediate for Bioactive Compound Synthesis
Abstract
This document provides a comprehensive guide for researchers and medicinal chemists on the strategic use of 3,4-Bis(benzyloxy)benzoic acid. It details the rationale for its use, a robust protocol for its synthesis and purification, and its application as a key intermediate in the construction of complex bioactive molecules. The core of this guide is built upon the principle of protecting the reactive catechol moiety of 3,4-dihydroxybenzoic acid (protocatechuic acid) to enable selective modifications at the carboxylic acid site. Detailed experimental procedures, characterization data, and workflow diagrams are provided to ensure reproducibility and facilitate its integration into drug discovery pipelines.
Introduction: The Untapped Potential of the Protocatechuic Acid Scaffold
Protocatechuic acid (PCA), or 3,4-dihydroxybenzoic acid, is a naturally occurring phenolic acid found in a wide variety of plants, fruits, and vegetables.[1][2] It is a major metabolite of antioxidant polyphenols, such as those in green tea, and is recognized for its own significant biological activities, including potent antioxidant, anti-inflammatory, and photoprotective properties.[1][3] The catechol (1,2-dihydroxybenzene) functional group is central to its ability to scavenge reactive oxygen species (ROS), making it and its derivatives promising candidates for mitigating oxidative stress-related pathologies.[3][4]
Despite its therapeutic potential, the synthetic utility of PCA is hampered by the high reactivity of its catechol hydroxyl groups. These groups are susceptible to oxidation and can interfere with reactions intended for the carboxylic acid moiety. To unlock the full potential of the PCA scaffold for creating novel derivatives—such as esters, amides, and more complex heterocyclic systems—a robust protection strategy is paramount.
The Synthetic Rationale: Why Benzyl Protection is the Strategy of Choice
The protection of hydroxyl groups is a foundational concept in multi-step organic synthesis. For catechols, the benzyl ether is a particularly effective protecting group due to its stability across a wide range of reaction conditions, including acidic, basic, and many oxidative/reductive environments.[5][6] The process of benzylation, typically achieved via a Williamson ether synthesis, converts the acidic phenolic protons into stable ether linkages.[5][6]
This protection strategy serves two primary purposes:
-
Deactivation: It prevents the catechol from undergoing unwanted side reactions, such as oxidation to a quinone, which is a common fate under many synthetic conditions.
-
Facilitation: It frees the carboxylic acid group for a wide array of chemical transformations, allowing for the systematic construction of a target molecule.
Crucially, the benzyl groups can be cleanly and selectively removed under mild conditions at a later stage, typically via catalytic hydrogenolysis, to unmask the free catechol in the final bioactive compound.[6] This "protect-transform-deprotect" sequence makes this compound a versatile and indispensable intermediate.
Synthesis and Characterization of this compound
The preparation of this compound is typically performed in a two-step sequence starting from the commercially available methyl 3,4-dihydroxybenzoate. The first step involves the protection of the hydroxyl groups, followed by the hydrolysis of the methyl ester to yield the desired carboxylic acid.
Visualized Synthesis Workflow
Caption: Workflow for the two-step synthesis of the target intermediate.
Protocol 1: Synthesis of this compound
Part A: Benzylation of Methyl 3,4-dihydroxybenzoate
-
To a solution of methyl 3,4-dihydroxybenzoate (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (K₂CO₃, 3.0 eq).
-
Stir the suspension vigorously under a nitrogen atmosphere.
-
Add benzyl bromide (2.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approx. 55-60°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude methyl 3,4-bis(benzyloxy)benzoate, which can be purified by column chromatography or recrystallization.
Part B: Hydrolysis to this compound[7]
-
Dissolve the crude or purified methyl 3,4-bis(benzyloxy)benzoate (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (NaOH, 1.5 eq) to the solution.
-
Heat the mixture to reflux for 2-4 hours until TLC indicates the complete consumption of the starting ester.
-
Cool the reaction mixture and evaporate the methanol under reduced pressure.
-
Dissolve the remaining aqueous residue in water and wash with ethyl acetate (2 x 50 mL) to remove any unreacted starting material or non-polar impurities.
-
Carefully acidify the aqueous layer to a pH of ~2 using 2N hydrochloric acid (HCl). A white precipitate of this compound will form.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.
Physicochemical and Spectroscopic Data
The following table summarizes key properties and expected characterization data for the synthesized intermediate.
| Property | Value | Source(s) |
| CAS Number | 1570-05-4 | [7][8][9] |
| Molecular Formula | C₂₁H₁₈O₄ | [8][9] |
| Molecular Weight | 334.37 g/mol | [8][9] |
| Appearance | White to off-white solid | [8] |
| Typical Yield | 70-80% (overall) | [7] |
| ¹H NMR (CDCl₃, δ ppm) | ~7.7 (2H, br s), 7.27-7.5 (10H, m), 6.98 (1H, d, J=8 Hz), 5.26 (2H, s), 5.22 (2H, s) | [7] |
Application as an Intermediate: Gateway to Bioactive Molecules
With the reactive catechol shielded, the carboxylic acid of this compound becomes a versatile handle for synthetic elaboration. It can readily undergo esterification, amide bond formation, reduction to an alcohol, or conversion to an acid chloride to serve as a precursor for a multitude of bioactive compounds.
One notable application is its use as an intermediate in the synthesis of Jaboticabin, a bioactive depside with potential for treating chronic obstructive pulmonary disease.[7] The general strategy involves coupling the protected benzoic acid with a second phenolic component, followed by deprotection.
Visualized Application Pathways
Caption: Versatile synthetic pathways originating from the core intermediate.
Protocol 2: General Procedure for Amide Coupling
This protocol provides a general method for synthesizing bioactive amides, which are prevalent in drug molecules.
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Add a coupling agent, such as HATU (1.1 eq) or EDC (1.2 eq) in combination with HOBt (1.2 eq).
-
Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA, 3.0 eq), and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine component (1.1 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the protected amide derivative.
The Final Step: Deprotection to Reveal the Bioactive Catechol
The endgame of this synthetic strategy is the removal of the benzyl protecting groups to yield the final, biologically active compound with a free catechol moiety. Catalytic hydrogenolysis is the most common and efficient method for this transformation.
Protocol 3: Catalytic Hydrogenolysis for Benzyl Ether Cleavage[6]
-
Dissolve the protected compound (1.0 eq) in a suitable solvent, such as ethanol, methanol, or ethyl acetate.
-
Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol% Pd).
-
Secure the reaction flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon of H₂ is often sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product. Further purification may be performed if necessary.
Safety Note: Palladium on carbon is pyrophoric and must be handled with care. Do not allow the dry catalyst to come into contact with flammable solvents in the presence of air. The filter cake should be quenched with water before disposal.
Conclusion
This compound is more than just a chemical; it is a strategic tool that enables chemists to harness the potent bioactivity of the protocatechuic acid scaffold. By temporarily masking the reactive catechol, it opens a gateway to a vast chemical space of novel derivatives. The protocols and rationale outlined in this guide provide a solid foundation for researchers to synthesize this key intermediate and employ it in the development of next-generation therapeutic agents.
References
- Antioxidant and Photoprotective Activities of 3,4-Dihydroxybenzoic Acid and (+)-Catechin, Identified from Schima argentea Extract, in UVB-Irradiated HaCaT Cells. MDPI.
- Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. PMC - NIH.
- Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. PubMed.
- Analysis of Benzylation Products of (+)Catechin | Request PDF. ResearchGate.
- Protocatechuic acid. Wikipedia.
- Showing Compound protocatechuate (FDB031135). FooDB.
- Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI.
- 3,5-Bis(benzyloxy)benzoic acid. PMC.
- One-Pot Multicomponent Coupling Reaction of Catechols, Benzyl Alcohols/Benzyl Methyl Ethers, and Ammonium Acetate toward Synthesis of Benzoxazoles. NIH.
- Benzylation of hydroxyl groups by Williamson reaction. NCBI Bookshelf.
- PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. Google Patents.
- This compound. Amerigo Scientific.
- This compound [ 1570-05-4 ]. Chemsigma.
- Dual Thermo- and Light-responsive Dendron-Jacketed Homopolymer Containing Photoswitchable Azobenzene Groups via macromonomer route - Supporting Information. Royal Society of Chemistry.
- (PDF) 3,5-Bis(benzyloxy)benzoic acid. ResearchGate.
- (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate.
- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org.
- protocatechuic acid. Organic Syntheses Procedure.
- Benzylsulfonyl: A valuable protecting and deactivating group in phenol chemistry | Request PDF. ResearchGate.
- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed.
- Supplementary Information. The Royal Society of Chemistry.
Sources
- 1. Protocatechuic acid - Wikipedia [en.wikipedia.org]
- 2. Showing Compound protocatechuate (FDB031135) - FooDB [foodb.ca]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. This compound | 1570-05-4 [chemicalbook.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. This compound - Amerigo Scientific [amerigoscientific.com]
Introduction: The Analytical Imperative for 3,4-Bis(benzyloxy)benzoic Acid
An Application Note for the Analytical Determination of 3,4-Bis(benzyloxy)benzoic Acid by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This compound is a key organic intermediate used in the synthesis of various complex molecules, including bioactive depsides like Jaboticabin, which has shown potential in treating chronic obstructive pulmonary disease[1]. As a precursor in multi-step syntheses, its purity and concentration must be rigorously controlled to ensure the quality, efficacy, and safety of the final product. A robust, accurate, and reliable analytical method is therefore indispensable for monitoring reaction progress, quantifying yield, and assessing the purity of starting materials and final intermediates.
This application note presents a comprehensive, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The methodology is designed for researchers, quality control analysts, and drug development professionals, providing not just a protocol but also the scientific rationale behind the chosen parameters. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[2][3][4]
Physicochemical Profile of the Analyte
Understanding the properties of this compound is fundamental to developing a selective and efficient HPLC method.
| Property | Value / Description | Source |
| Chemical Structure | C₂₁H₁₈O₄ | [5] |
| Molecular Weight | 334.37 g/mol | [5] |
| Appearance | Solid | [5] |
| Functional Groups | Carboxylic acid, two ether (benzyloxy) groups, three aromatic rings | [5] |
| Solubility | Expected to have low solubility in water but good solubility in organic solvents like methanol, acetonitrile, and acetone. | Inferred from structure |
| pKa (estimated) | ~4.2 (The pKa of the parent benzoic acid is 4.2; the electron-donating ether groups may slightly increase this value). | [6] |
| Chromophoric Properties | The presence of three benzene rings results in strong UV absorbance, making UV detection highly suitable. | Inferred from structure |
HPLC Method and Scientific Rationale
The method is built on the principles of reversed-phase chromatography, the most common and versatile mode of HPLC separation.
Optimized Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Causality Behind Experimental Choices
-
Stationary Phase (C18 Column): this compound is a predominantly non-polar molecule due to its two large benzyl groups and benzene core. A C18 (octadecylsilane) stationary phase provides a highly hydrophobic surface, promoting strong retention through van der Waals interactions, which is the primary mechanism in reversed-phase chromatography.[7] This choice ensures that the analyte is well-retained and separated from more polar impurities.
-
Mobile Phase Composition:
-
Acetonitrile (ACN): Acetonitrile is chosen as the organic modifier due to its strong elution strength for hydrophobic compounds, low viscosity, and low UV cutoff. A high proportion (70%) is required to elute the highly retained analyte in a reasonable time frame.
-
Acidified Water: The mobile phase is acidified with 0.1% phosphoric acid to a pH of approximately 2.1. This is a critical parameter. By maintaining the mobile phase pH at least two units below the analyte's pKa (~4.2), the carboxylic acid group remains fully protonated (-COOH) and un-ionized.[6][7] This neutral form is more hydrophobic, leading to consistent retention and sharp, symmetrical peaks. Acidification also suppresses the ionization of residual silanol groups on the silica-based stationary phase, preventing undesirable secondary interactions that can cause peak tailing.[7]
-
-
Detection Wavelength (254 nm): The multiple aromatic rings in the molecule provide strong UV absorbance. 254 nm is a common wavelength for aromatic compounds and offers high sensitivity for this analyte, ensuring a strong signal for accurate quantification even at low concentrations.
-
Column Temperature (30 °C): Maintaining a constant column temperature ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase. 30 °C is slightly above ambient temperature to provide stability against environmental changes without risking analyte degradation.
Experimental Protocols
Protocol 1: Preparation of Solutions
-
Mobile Phase Preparation (1 L):
-
Measure 300 mL of HPLC-grade water into a 1 L solvent bottle.
-
Carefully add 1.0 mL of concentrated phosphoric acid (85%) and mix thoroughly.
-
Add 700 mL of HPLC-grade acetonitrile.
-
Sonicate the solution for 15 minutes to degas.
-
-
Diluent Preparation:
-
Use the mobile phase (70:30 ACN:Water with 0.1% H₃PO₄) as the diluent to ensure sample compatibility and good peak shape.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix thoroughly.
-
-
Working Standard & Calibration Solutions (e.g., 1-200 µg/mL):
-
Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the diluent. For example, to prepare a 100 µg/mL solution, pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the test sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.
-
Add approximately 20 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature, then dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.
-
Protocol 2: HPLC System Operation and Analysis
-
System Equilibration: Purge the HPLC system with the mobile phase and then allow it to equilibrate by flowing the mobile phase through the column for at least 30 minutes, or until a stable baseline is achieved.
-
Sequence Setup: Create an analysis sequence in the chromatography data system (CDS) software.
-
Blank Injection: Inject the diluent to ensure there are no interfering peaks from the solvent.
-
System Suitability: Inject the working standard solution (e.g., 100 µg/mL) five times to assess system suitability (e.g., retention time precision, peak area precision, tailing factor, and theoretical plates).
-
Calibration Curve: Inject the calibration standards from the lowest concentration to the highest.
-
Sample Analysis: Inject the prepared sample solutions.
-
Data Processing: Integrate the peak corresponding to this compound. Use the linear regression equation from the calibration curve to calculate the concentration of the analyte in the sample solutions.
Method Validation Protocol (ICH Q2(R1) Framework)
To demonstrate that the analytical procedure is suitable for its intended purpose, a validation study must be performed.[4] The following parameters should be evaluated.
| Validation Parameter | Purpose | Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradation products, matrix components). | Peak purity analysis should pass. No co-eluting peaks at the analyte's retention time in placebo or degraded samples. |
| Linearity & Range | To demonstrate a direct proportional relationship between analyte concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero. |
| Accuracy (% Recovery) | To demonstrate the closeness of the test results to the true value. | Mean recovery should be within 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision (RSD%) | Repeatability: Precision under the same operating conditions over a short interval. Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment. | RSD ≤ 2.0% for repeatability (n=6). RSD ≤ 2.0% for intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically calculated as 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically calculated as 10 * (Standard Deviation of the Response / Slope of the Calibration Curve). Should be verified by analyzing a standard at the LOQ concentration (RSD ≤ 10%). |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | The effect of varied parameters (e.g., ±5% organic phase, ±0.2 mL/min flow rate, ±2 °C temperature) on results should be evaluated. System suitability parameters must remain within limits. |
Workflow Visualization
The following diagram illustrates the logical flow from understanding the analyte to deploying a fully validated analytical method.
Caption: Workflow for HPLC Method Development and Validation.
Conclusion
This application note provides a robust and reliable RP-HPLC method for the quantitative determination of this compound. The method is selective, accurate, and precise, making it suitable for quality control and research applications. The detailed protocols and scientific rationale offer users a complete guide for implementation, while the validation framework ensures the generation of high-quality, defensible data that meets stringent regulatory expectations.
References
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- International Council for Harmonis
- Starodub. Revised ICH Guideline Q2(R1)
- SIELC Technologies. Separation of Benzoic acid, 3,4-bis(acetyloxy)- on Newcrom R1 HPLC column. [Link]
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]
- PubMed. Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. [Link]
- SIELC Technologies.
- Phenomenex. Reversed Phase HPLC Method Development. [Link]
- Teledyne ISCO.
- HELIX Chromatography. HPLC Methods for analysis of 3,4-Dihydroxybenzoic acid. [Link]
- BYJU'S. Properties of Benzoic Acid. [Link]
- ResearchGate. (PDF) 3,5-Bis(benzyloxy)benzoic acid. [Link]
- UST Journals. HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. [Link]
- PubMed.
Sources
- 1. This compound | 1570-05-4 [chemicalbook.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. byjus.com [byjus.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
Mass spectrometry (MS) analysis of 3,4-Bis(benzyloxy)benzoic acid
An Application Note for the Mass Spectrometric Characterization of 3,4-Bis(benzyloxy)benzoic Acid
Introduction
This compound is a synthetic intermediate utilized in the development of bioactive compounds.[1] Its molecular structure, featuring a central benzoic acid core flanked by two benzyl ether moieties, presents distinct characteristics that are well-suited for analysis by mass spectrometry (MS). Accurate mass determination and structural confirmation are critical checkpoints in the synthesis process, ensuring the identity and purity of the compound before its use in downstream applications. This document provides a detailed guide for the analysis of this compound using Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, outlining optimized protocols, expected results, and the rationale behind key experimental decisions.
Analyte Chemical Properties:
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₂₁H₁₈O₄ | [2][3] |
| Molecular Weight | 334.37 g/mol | [2][3] |
| CAS Number | 1570-05-4 | [2][3] |
| Key Functional Groups | Carboxylic Acid, Benzyl Ether |[2] |
Part 1: Foundational Principles of MS Analysis
The structural features of this compound dictate the most effective strategies for its ionization and the interpretation of its fragmentation patterns.
Ionization Suitability and Rationale
The choice of ionization technique is the most critical parameter in mass spectrometry.[4] For this compound, both ESI and MALDI are highly effective, albeit for different analytical objectives.
-
Electrospray Ionization (ESI): This is the preferred method for routine analysis, especially when coupled with liquid chromatography (LC-MS). The presence of the carboxylic acid group makes the molecule highly amenable to deprotonation in negative ion mode, yielding a strong and easily identifiable [M-H]⁻ ion.[5][6] This is the most direct and sensitive way to confirm the molecular weight. In positive ion mode, the ether oxygens can be protonated, or more commonly, adducts with sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) can be formed.[7][8]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): As a soft ionization technique, MALDI is exceptionally useful for obtaining a clear molecular ion peak with minimal initial fragmentation, making it ideal for unambiguous molecular weight confirmation of the pure compound.[9][10] The primary challenge in MALDI analysis of small molecules is selecting a matrix that does not create interfering background signals in the low mass range.[11][12][13]
Predicted Fragmentation Pathways
Tandem mass spectrometry (MS/MS) experiments are essential for structural elucidation. The fragmentation of this compound is highly predictable and driven by the stability of the resulting fragment ions.
-
Benzylic Cleavage: The most characteristic fragmentation pathway for molecules containing benzyl groups is the cleavage of the C-O ether bond, leading to the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91 .[14] The observation of a prominent peak at m/z 91 is a definitive indicator of a benzyl moiety in the structure.
-
Carboxylic Acid Group Losses: In positive ion mode, fragmentation of the carboxylic acid can lead to the neutral loss of water (H₂O, 18 Da) or the loss of the entire carboxyl group as COOH (45 Da).[15][16] In negative ion mode, the [M-H]⁻ precursor ion readily loses CO₂ (44 Da).
The combination of these fragmentation patterns provides a unique fingerprint for the confident identification of the molecule.
Part 2: Experimental Protocols
The following protocols are designed to be robust starting points for analysis. Instrument-specific optimization is always recommended for achieving the highest quality data.
General Sample Preparation
Proper sample preparation is crucial for obtaining high-quality mass spectra and preventing instrument contamination.[17]
Protocol 1: Stock and Working Solution Preparation
-
Weighing: Accurately weigh approximately 1 mg of this compound.
-
Stock Solution (1 mg/mL): Dissolve the weighed sample in 1 mL of a high-purity solvent such as methanol (MeOH) or acetonitrile (ACN). Ensure complete dissolution.[18]
-
ESI Working Solution (~10 µg/mL): Take 10 µL of the stock solution and dilute it with 990 µL of the same solvent. This concentration is a good starting point for direct infusion ESI.[18]
-
MALDI Analyte Solution (~100 µg/mL): Take 100 µL of the stock solution and dilute it with 900 µL of the same solvent.
ESI-MS/MS Protocol (Direct Infusion)
This protocol is designed for rapid screening and structural confirmation using a quadrupole time-of-flight (Q-TOF) or ion trap mass spectrometer.
Protocol 2: ESI-MS Analysis
-
Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's guidelines. Set up the instrument for direct infusion at a flow rate of 5-10 µL/min.
-
Negative Ion Mode (-ESI):
-
Rationale: This mode is expected to provide the highest sensitivity for the molecular ion.
-
Parameters:
-
Capillary Voltage: -2.5 to -3.5 kV
-
Cone/Nozzle Voltage: -30 to -50 V
-
Source Temperature: 120-150 °C
-
Desolvation Gas (N₂): Flow rate appropriate for the instrument.
-
-
Acquisition: Acquire a full scan MS spectrum to identify the [M-H]⁻ ion at m/z 333.1.
-
-
Positive Ion Mode (+ESI):
-
Rationale: This mode is useful for observing adducts and characteristic fragmentation patterns like the tropylium ion.
-
Parameters:
-
Capillary Voltage: +3.0 to +4.0 kV
-
Cone/Nozzle Voltage: +30 to +50 V
-
Other parameters similar to negative mode.
-
-
Acquisition: Acquire a full scan MS spectrum to identify [M+H]⁺, [M+Na]⁺, or other adducts.
-
-
Tandem MS (MS/MS):
-
Select the precursor ion of interest ([M-H]⁻ or [M+H]⁺) for collision-induced dissociation (CID).
-
Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation and acquire the product ion spectrum.
-
MALDI-TOF MS Protocol
This protocol is optimized for clear molecular weight determination with minimal fragmentation.
Protocol 3: MALDI-TOF MS Analysis
-
Matrix Preparation: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in ACN:H₂O (1:1, v/v) with 0.1% trifluoroacetic acid (TFA).
-
Rationale: CHCA is a common and effective matrix for small molecules, and TFA aids in ionization.[13]
-
-
Sample Spotting (Dried-Droplet Method):
-
On a MALDI target plate, place 1 µL of the matrix solution.
-
Immediately add 1 µL of the MALDI analyte solution (~100 µg/mL) to the matrix droplet.
-
Mix gently with the pipette tip.
-
Allow the spot to air dry completely, forming a co-crystal of the analyte and matrix.[17]
-
-
Instrument Setup: Calibrate the instrument using a standard peptide or small molecule calibrant mixture.
-
Data Acquisition:
-
Mode: Positive Ion, Reflector mode (for high resolution).
-
Laser Energy: Use the minimum laser power necessary to obtain a good signal. Start low and gradually increase.
-
Rationale: Excessive laser energy will cause unwanted fragmentation, defeating the purpose of using a soft ionization technique.[10]
-
-
Acquisition: Average the signal from 200-500 laser shots across the spot to obtain a representative spectrum.
-
Part 3: Data Interpretation and Expected Results
The following table summarizes the key ions expected in the mass spectra of this compound.
| Ionization Mode | Ion Type | Calculated m/z | Description / Origin |
| -ESI | [M-H]⁻ | 333.11 | Parent Ion. Deprotonation of the carboxylic acid. |
| -ESI-MS/MS | [M-H-CO₂]⁻ | 289.12 | Loss of carbon dioxide from the parent ion. |
| +ESI | [M+H]⁺ | 335.12 | Parent Ion. Protonation of an ether oxygen. |
| +ESI | [M+Na]⁺ | 357.11 | Sodium adduct, common in ESI. |
| +ESI-MS/MS | [C₇H₇]⁺ | 91.05 | Tropylium Ion. Signature fragment for a benzyl group.[14] |
| +ESI-MS/MS | [M+H - C₇H₈]⁺ | 243.07 | Loss of toluene from the parent ion. |
| +ESI-MS/MS | [M+H - C₇H₇O]⁺ | 228.08 | Loss of a benzyloxy radical. |
| +MALDI | [M+H]⁺ | 335.12 | Parent Ion. |
| +MALDI | [M+Na]⁺ | 357.11 | Sodium adduct. |
| +MALDI | [M+K]⁺ | 373.08 | Potassium adduct. |
Part 4: Workflow and Fragmentation Visualization
Visual diagrams help clarify the experimental process and the chemical transformations occurring within the mass spectrometer.
General MS Analysis Workflow
Caption: General experimental workflow for MS analysis.
Predicted Fragmentation Pathway (+ESI-MS/MS)
Caption: Key fragmentation pathways in positive ion mode.
Conclusion
The mass spectrometric analysis of this compound is straightforward and highly informative when appropriate methodologies are employed. Negative mode ESI provides excellent sensitivity for molecular weight confirmation, while positive mode MS/MS experiments reveal characteristic structural fragments, most notably the tropylium ion at m/z 91. For orthogonal confirmation, MALDI-TOF MS offers a simple and robust method for determining the molecular weight of the intact molecule. The protocols and expected data presented in this application note serve as a comprehensive guide for researchers and scientists to achieve confident and accurate characterization of this important synthetic compound.
References
- Gu, H., Ma, K., Zhao, W., Qiu, L., & Xu, W. (2021). A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules. Analyst, 146(12), 3960-3967. [Link][11][12]
- Li, Y., & Shiota, K. (2004). Chemical and biochemical applications of MALDI TOF-MS based on analyzing the small organic compounds. Journal of Mass Spectrometry Society of Japan, 52(3), 137-146. [Link][13]
- Kato, Y., & Numazawa, M. (2001). Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization. Journal of chromatographic science, 39(3), 97-102. [Link][5]
- Wang, R., & Li, L. (2013). Chemical and biochemical applications of MALDI TOF-MS based on analyzing the small organic compounds. Analytical and bioanalytical chemistry, 405(21), 6649-6663. [Link]
- News-Medical.Net. (2019). MALDI-TOF in Organic Chemistry. [Link][10]
- Voss, D. D., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology. [Link][7]
- Pasilis, S. P., & Kertesz, V. (2009). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 81(22), 9479-9482. [Link][8]
- Gieseking, R. L., et al. (2021). Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. Journal of the American Society for Mass Spectrometry, 32(8), 2057-2066. [Link][6]
- Organomation. (2023).
- Wikipedia. (2023).
- Mass Spectrometry Research Facility, University of Oxford. Sample Preparation Protocol for Open Access MS. [Link][19]
- eGyanKosh.
- Vidya-mitra. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube. [Link][15]
- Chemistry LibreTexts. (2023).
- Leslie, J. M. (2021). February 3, 2021. YouTube. [Link][17]
Sources
- 1. This compound | 1570-05-4 [chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | China | Manufacturer | career henan chemical co [m.chemicalbook.com]
- 4. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. MALDI-TOF Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 10. news-medical.net [news-medical.net]
- 11. A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. Chemical and biochemical applications of MALDI TOF-MS based on analyzing the small organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. organomation.com [organomation.com]
- 18. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Application Note: Structural Elucidation of 3,4-Bis(benzyloxy)benzoic Acid Using Fourier-Transform Infrared (FT-IR) Spectroscopy
Abstract
This application note provides a comprehensive guide for the structural characterization of 3,4-Bis(benzyloxy)benzoic acid using Fourier-Transform Infrared (FT-IR) spectroscopy. Detailed protocols for sample preparation, including Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods, are presented. The key vibrational modes of the carboxylic acid, ether, and aromatic functional groups are discussed and correlated with their expected absorption bands in the infrared spectrum. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who require robust analytical methods for molecular characterization.
Introduction
This compound is a polyfunctional organic molecule featuring a central benzoic acid core with two benzyloxy (benzyl ether) substituents.[1] Its structure, incorporating carboxylic acid, ether, and multiple aromatic moieties, makes it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents.[2] Accurate structural confirmation is a critical step in the synthesis and quality control process.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the functional groups present in a molecule. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which serves as a unique molecular "fingerprint." This application note outlines the principles and a detailed protocol for obtaining and interpreting the FT-IR spectrum of this compound.
Molecular Structure and Key Functional Groups
The structural integrity of this compound relies on the correct arrangement of its constituent functional groups. The primary functionalities amenable to FT-IR analysis are:
-
Carboxylic Acid (-COOH): This group gives rise to very distinct and characteristic absorption bands, including a broad O-H stretching vibration and a strong C=O (carbonyl) stretching vibration.[3][4][5]
-
Ether (C-O-C): The benzyloxy substituents contain ether linkages, which produce characteristic C-O stretching bands.
-
Aromatic Rings (C=C and C-H): The molecule contains three benzene rings, which are identifiable by their C=C stretching vibrations within the ring and C-H stretching and bending vibrations.
Below is a diagram illustrating the molecular structure and the key functional groups.
Caption: Molecular structure of this compound with key functional groups highlighted.
Experimental Protocols
The quality of an FT-IR spectrum is highly dependent on proper sample preparation.[6] As this compound is a solid at room temperature[1], the following methods are recommended.
Method 1: Attenuated Total Reflectance (ATR)
ATR is a rapid and convenient method that requires minimal sample preparation, making it ideal for routine analysis.[6][7]
Protocol:
-
Crystal Cleaning: Before analysis, ensure the ATR crystal (typically diamond or zinc selenide) is impeccably clean. Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small amount (1-5 mg) of the solid this compound powder directly onto the center of the ATR crystal.
-
Applying Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the sample and the crystal surface, which is crucial for obtaining a high-quality spectrum.[7]
-
Data Acquisition: Collect the FT-IR spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue.
Method 2: Potassium Bromide (KBr) Pellet
The KBr pellet technique involves dispersing the solid sample within a matrix of dry potassium bromide powder.[6][7] This method can yield high-quality transmission spectra but requires more sample preparation.
Protocol:
-
Sample Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of this compound to a very fine powder. The particle size should be smaller than the wavelength of the infrared radiation to minimize scattering.[8]
-
Mixing with KBr: Add approximately 100-200 mg of dry, FT-IR grade KBr powder to the mortar. The sample concentration should be between 0.2% and 1%.[8] Gently mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.
-
Pellet Pressing: Transfer the powder mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet into the sample holder of the FT-IR spectrometer. Collect a background spectrum using a blank KBr pellet. Then, acquire the sample spectrum.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
The workflow for sample preparation and analysis is depicted in the diagram below.
Caption: Experimental workflow for FT-IR analysis of a solid sample.
Spectral Interpretation and Data Analysis
The FT-IR spectrum of this compound is expected to show a combination of absorption bands corresponding to its various functional groups. The table below summarizes the key expected vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3300 - 2500 | Broad, Strong | O-H Stretch | Carboxylic Acid |
| 3100 - 3000 | Medium, Sharp | C-H Stretch | Aromatic |
| 2950 - 2850 | Medium, Sharp | C-H Stretch | Methylene (-CH₂-) |
| 1710 - 1680 | Strong, Sharp | C=O Stretch | Carboxylic Acid (Dimer) |
| 1600 - 1450 | Medium to Strong | C=C Stretch | Aromatic Ring |
| 1440 - 1395 | Medium | O-H Bend | Carboxylic Acid |
| 1320 - 1210 | Strong | C-O Stretch | Carboxylic Acid & Aryl Ether |
| ~920 | Broad, Medium | O-H Bend (Out-of-Plane) | Carboxylic Acid (Dimer) |
| 890 - 690 | Strong | C-H Bend (Out-of-Plane) | Aromatic Ring Substitution |
Detailed Analysis:
-
O-H Stretch (Carboxylic Acid): The most prominent feature for a carboxylic acid is the extremely broad O-H stretching band that typically appears from 3300 cm⁻¹ down to 2500 cm⁻¹.[3][5][9] This broadness is a result of strong intermolecular hydrogen bonding, which forms a dimeric structure. This band will likely overlap with the sharper aromatic C-H stretching peaks.[10]
-
C=O Stretch (Carbonyl): A strong, sharp absorption band is expected between 1710 and 1680 cm⁻¹.[11] The position in this range is characteristic of an aromatic carboxylic acid participating in hydrogen-bonded dimerization.[4][10]
-
Aromatic Vibrations: Multiple sharp bands of medium intensity are expected in the 1600-1450 cm⁻¹ region due to the C=C stretching vibrations of the three aromatic rings.[10] Additionally, strong C-H out-of-plane bending bands below 900 cm⁻¹ will be indicative of the substitution patterns on the benzene rings.
-
C-O Stretches: Strong absorption bands are anticipated in the 1320-1210 cm⁻¹ region.[5][11] These arise from a combination of the C-O stretching of the carboxylic acid and the aryl-alkyl ether linkages of the benzyloxy groups.
-
O-H Bends: The in-plane O-H bend is expected around 1440-1395 cm⁻¹, often coupled with C-H bending vibrations. A diagnostically useful, broad out-of-plane O-H bend for the hydrogen-bonded dimer typically appears around 920 cm⁻¹.[11]
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural verification of this compound. By following the detailed protocols for sample preparation and leveraging the characteristic absorption frequencies of its functional groups, researchers can rapidly and reliably confirm the identity and purity of the synthesized compound. The combination of a very broad O-H stretch, a strong carbonyl peak around 1700 cm⁻¹, and multiple aromatic and ether bands provides a definitive spectral signature for this molecule.
References
- University of the West Indies, Mona. Sample preparation for FT-IR.
- Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids.
- Chemistry LibreTexts. IR Spectroscopy. (2022-09-05).
- Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. (2024-09-30).
- OpenStax. Spectroscopy of Carboxylic Acids and Nitriles. (2023-09-20).
- Chemistry LibreTexts. Spectroscopy of Carboxylic Acids. (2020-05-30).
- University of Calgary. IR: carboxylic acids.
- Max, J. J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(17), 3324–3337.
- National Center for Biotechnology Information. This compound. PubChem Compound Database.
- ResearchGate. FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA).
- Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Available at: [https://www.docbrown.info/page06/IRspec/ benzoicacidIR.htm]([Link] benzoicacidIR.htm)
- ResearchGate. IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand.
- ResearchGate. 3,5-Bis(benzyloxy)benzoic acid.
- Wikipedia. Benzoic acid.
- NIST. Benzoic acid, 3,4-dimethoxy-. NIST Chemistry WebBook.
- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-21.
- Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid). Zeitschrift für Naturforschung A, 60(4), 285-288.
- NIST. 4-Benzyloxybenzoic acid. NIST Chemistry WebBook.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 1570-05-4 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. jascoinc.com [jascoinc.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. spectroscopyonline.com [spectroscopyonline.com]
Application Notes & Protocols: The Strategic Use of 3,4-Bis(benzyloxy)benzoic Acid in Advanced Peptide Synthesis
Abstract
The functionalization of peptides is a cornerstone of modern drug development, enabling the introduction of moieties that can enhance therapeutic efficacy, modify pharmacokinetic properties, or serve as anchors for conjugation. 3,4-Bis(benzyloxy)benzoic acid emerges as a highly versatile building block in this context. It provides a stable, protected catechol scaffold that can be seamlessly integrated into peptide sequences using standard synthesis protocols. The benzyl ether protecting groups offer robust stability throughout typical solid-phase peptide synthesis (SPPS) cycles, yet they can be selectively removed under mild conditions post-synthesis to unmask a reactive 3,4-dihydroxyphenyl (catechol) functionality. This catechol group is renowned for its strong metal-chelating properties and its role in bio-adhesion, opening avenues for creating peptides with novel functions. This document provides an in-depth guide on the strategic application of this compound, complete with detailed protocols for its incorporation and subsequent deprotection.
Introduction: The Rationale for a Protected Catechol Scaffold
In the landscape of peptide modification, the choice of functional building blocks is dictated by a balance of reactivity and stability. This compound, a derivative of the naturally occurring protocatechuic acid[1][2][3], offers an ideal solution for introducing a latent catechol group onto a peptide.
-
The Carboxylic Acid Handle: The molecule's benzoic acid moiety provides a direct and reliable point of attachment via amide bond formation, compatible with all standard peptide coupling chemistries.[4][5]
-
Orthogonal Protection: The hydroxyl groups are protected as benzyl ethers. This protection scheme is orthogonal to the widely used Fmoc/tBu strategy in SPPS.[6][7][8] Benzyl ethers are stable to the basic conditions of Fmoc-group removal (piperidine) and the moderate acidic conditions used for cleavage of many side-chain protecting groups (TFA).[9][10]
-
Latent Functionality: The true value is realized after the peptide is synthesized, cleaved, and purified. The benzyl groups can be removed through methods like catalytic hydrogenation, which are exceptionally mild and preserve the integrity of the peptide backbone.[11][12] This reveals the 3,4-dihydroxyphenyl group, a powerful functional motif known for:
-
Metal Chelation: Catechols are excellent chelators for a variety of metal ions, including iron (Fe³⁺) and copper (Cu²⁺).[13] This can be exploited to design peptides for metal sensing, sequestration, or as metallo-peptide catalysts.
-
Bio-adhesion: The chemistry of catechol is central to the remarkable adhesive properties of mussel foot proteins, enabling strong bonding to diverse surfaces.
-
Antioxidant Properties: The catechol structure can act as a potent radical scavenger.[1][13]
-
This guide details the practical steps for leveraging these properties, from initial coupling to final deprotection.
Physicochemical Properties
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₂₁H₁₈O₄ |
| Molecular Weight | 334.37 g/mol |
| CAS Number | 1570-05-4[14] |
Strategic Implementation in Peptide Synthesis
The primary application of this compound is as a capping agent for the N-terminus of a peptide or for attachment to a side-chain amine (e.g., Lysine). This workflow allows for the precise placement of the catechol moiety for targeted functionalization.
Experimental Protocols
Protocol 1: Coupling to the N-Terminus of a Resin-Bound Peptide
This protocol describes the standard procedure for attaching this compound to the free amine of a peptide synthesized on a solid support using the Fmoc/tBu strategy.
Rationale: The use of an aminium-based coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) ensures rapid and efficient amide bond formation with minimal risk of racemization. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to activate the carboxyl group and neutralize the ammonium salt of the deprotected peptide.
Materials:
-
Fmoc-protected peptide-resin (e.g., on Rink Amide or Wang resin)
-
This compound
-
HATU
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
20% (v/v) Piperidine in DMF
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin (1.0 eq) in DMF for 30-60 minutes in the SPPS reaction vessel. Drain the solvent.
-
Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin. Agitate for 5 minutes, drain. Repeat with a second 15-minute treatment. This step reveals the free N-terminal amine.
-
Washing: Wash the resin thoroughly to remove all traces of piperidine. Perform sequential washes with DMF (5x), DCM (3x), and DMF (3x).
-
Coupling Solution Preparation: In a separate vial, dissolve this compound (3.0 eq) and HATU (2.9 eq) in a minimal volume of DMF.
-
Activation: Add DIPEA (6.0 eq) to the coupling solution. The solution may change color. Allow to pre-activate for 1-2 minutes.
-
Coupling Reaction: Immediately add the activated coupling solution to the peptide-resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring (Optional): Perform a Kaiser test on a small sample of beads to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, the coupling step may be repeated.
-
Final Washing: Drain the coupling solution and wash the resin extensively with DMF (5x), DCM (3x), and finally, methanol (2x). Dry the resin under vacuum.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove acid-labile side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane) for 2-3 hours.[6] Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry. The benzyl ethers on the capping group will remain intact.
-
Purification: Purify the crude peptide using reverse-phase HPLC. Lyophilize the pure fractions to obtain the protected peptide conjugate as a white powder.
Protocol 2: Cleavage of Benzyl Ethers via Catalytic Hydrogenation
This protocol details the removal of the benzyl ether protecting groups from the purified peptide to yield the final, functional catechol-peptide.
Rationale: Catalytic hydrogenation (hydrogenolysis) is the method of choice for cleaving benzyl ethers due to its exceptionally mild and clean reaction profile.[11] A palladium catalyst (Pd/C) facilitates the reaction with hydrogen gas, producing the deprotected phenol and toluene, a volatile and easily removable byproduct. This method avoids the harsh acidic conditions that could damage sensitive peptide sequences.[9][15]
Materials:
-
Purified, lyophilized peptide conjugate with intact benzyl ethers
-
10% Palladium on carbon (Pd/C)
-
Methanol (HPLC grade)
-
Glacial Acetic Acid (optional, can improve solubility and reaction rate)
-
Hydrogen gas (H₂) source (balloon or generator)
-
Inert gas (Nitrogen or Argon)
-
Syringe filter (0.22 µm, PTFE) or Celite® pad for filtration
Procedure:
-
Dissolution: Dissolve the purified peptide conjugate in a suitable solvent. A mixture of Methanol with 1-10% Acetic Acid is often effective.
-
Catalyst Addition: In a round-bottom flask equipped with a magnetic stir bar, add the 10% Pd/C catalyst. The amount should be approximately 10-20% by weight relative to the peptide.
-
System Purge: Add the dissolved peptide solution to the flask. Seal the flask with a septum and purge the headspace with an inert gas (N₂ or Ar) for 5-10 minutes to remove oxygen, which can poison the catalyst.
-
Hydrogenation: Introduce hydrogen gas into the flask, typically via a balloon attached to a needle. Ensure the system is closed but not over-pressurized.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 4-16 hours.
-
Monitoring: Monitor the reaction progress by taking a small aliquot, filtering it to remove the catalyst, and analyzing by LC-MS. Look for the disappearance of the starting material and the appearance of the product peak with the corresponding mass shift (-180.2 Da for two benzyl groups).
-
Catalyst Removal: Once the reaction is complete, carefully purge the flask with inert gas to remove excess hydrogen. Filter the reaction mixture through a syringe filter or a small pad of Celite® to completely remove the solid Pd/C catalyst. Wash the filter/pad with a small amount of the reaction solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation). The resulting residue can be re-dissolved in water and lyophilized to yield the final catechol-peptide.
Summary of Deprotection Strategies
| Method | Reagents & Conditions | Pros | Cons |
| Catalytic Hydrogenation | H₂, Pd/C, RT | Extremely mild, high yield, clean byproducts (toluene).[11] | Incompatible with sulfur-containing residues (Met, Cys); catalyst can be pyrophoric. |
| Strong Acid Cleavage | HF, TFMSA, HBr | Can be performed simultaneously with resin cleavage in Boc/Bzl chemistry. | Very harsh conditions, can lead to side reactions and peptide degradation.[9][15] Not recommended for Fmoc strategy. |
| Oxidative Cleavage | DDQ, CAN | Useful for substituted benzyl ethers (e.g., PMB), less effective for simple benzyl ethers.[16] | Requires specific benzyl ether substitutions; harsh reagents. |
Conclusion
This compound is a powerful and accessible tool for the synthesis of functionally sophisticated peptides. Its compatibility with standard Fmoc-SPPS protocols, combined with the specific and mild deprotection conditions required to unmask the catechol moiety, allows researchers to precisely engineer peptides for applications in materials science, diagnostics, and therapeutics. The protocols outlined in this guide provide a validated framework for the successful incorporation and activation of this versatile chemical handle.
References
- benzyl ether cleavage - YouTube. (2018). Provides a clear explanation of benzyl ether cleavage via hydrogenolysis with H₂ and Pd-C, highlighting the mild conditions and clean products. [Link]
- Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC - NIH. Discusses the oxidative cleavage of benzyl ethers, noting that simple benzyl ethers react much slower than their substituted counterparts like PMB ethers. [Link]
- Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry | ACS Catalysis - ACS Publications. (2024). Contrasts enzymatic cleavage with the standard chemical method of H₂ over Pd/C for deprotecting benzyl ethers. [Link]
- Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide | Journal of the American Chemical Society. Describes the mechanism of benzyl group removal using strong acids, a common method in Boc-based peptide synthesis. [Link]
- Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. Details various methods for benzyl ether deprotection, including palladium-catalyzed hydrogenation and cleavage with strong acids. [Link]
- Amino Acid Derivatives for Peptide Synthesis. Explains the use of benzyl (Bzl) ether as a side-chain protecting group in both Boc and Fmoc peptide synthesis. [Link]
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. (2007). Outlines the standard Fmoc/tBu strategy and mentions the use of cleavage cocktails containing TFA and scavengers. [Link]
- Methods and protocols of modern solid phase peptide synthesis. (2014). Provides a comprehensive overview of the principles and protocols of Fmoc/tBu solid-phase peptide synthesis. [Link]
- 3,4-Dihydroxybenzoic acid - NMPPDB.
- Protocatechuic Acid | C7H6O4 | CID 72 - PubChem - NIH.
- Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors - PubMed. Reports on the synthesis of derivatives and their ability to bind iron and copper. [Link]
- 3,4-Dihydroxybenzoic Acid | Drug Information, Uses, Side Effects, Chemistry. Lists protocatechuic acid as a metabolite and provides synonyms. [Link]
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. Explains the Boc/Bzl protection scheme where benzyl-based groups protect side chains and are removed with strong acids like HF. [Link]
- 3,5-Bis(benzyloxy)benzoic acid - PMC.
- Protocatechuic acid - Wikipedia. General encyclopedic article on protocatechuic acid (3,4-dihydroxybenzoic acid), its natural occurrence, and biological effects. [Link]
- SYNTHESIS OF PEPTIDE ANALOGS OF 4-[2-(3-BROMOPHENYL)-7-NITRO-4-OXO- 3,4-DIHYDRO-3-QUINAZOLINYL] BENZOIC ACIDS AS POTENT ANTIFUNG - Connect Journals.
- Methods and protocols of modern solid phase peptide synthesis - ResearchGate. (2014). A detailed guide on SPPS, covering resins, coupling reagents, and cleavage protocols. [Link]
- Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC - NIH.
- Synthesis of Cholic Acid-Peptide Conjugates With A Negatively Charged Ester Linkage for Oral Delivery - Hilaris Publisher. (2017). Provides examples of solution-phase peptide coupling using DCC chemistry. [Link]
- Synthesis of Cholic Acid-Peptide Conjugates With A Negatively Charged Ester Linkage for Oral Delivery - ResearchGate. (2025).
- This compound - R&D Chemicals. Provides basic chemical identifiers for the title compound, including the CAS number. [Link]
Sources
- 1. nmppdb.com.ng [nmppdb.com.ng]
- 2. Protocatechuic Acid | C7H6O4 | CID 72 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Protocatechuic acid - Wikipedia [en.wikipedia.org]
- 4. connectjournals.com [connectjournals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. peptide.com [peptide.com]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. peptide.com [peptide.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rdchemicals.com [rdchemicals.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of 3,4-Bis(benzyloxy)benzoic Acid in Advanced Material Synthesis
Abstract
3,4-Bis(benzyloxy)benzoic acid, often referred to as dibenzyloxybenzoic acid (DBBA), is a pivotal building block in the rational design and synthesis of advanced functional materials. Its unique molecular architecture, featuring a rigid aromatic core and strategically placed benzyl-protected hydroxyl groups, offers chemists a versatile platform for constructing complex macromolecular structures. The benzyl groups serve as robust, yet selectively cleavable, protecting groups, enabling multi-step synthetic pathways that would otherwise be inaccessible. This guide provides an in-depth exploration of DBBA's role in the synthesis of dendrimers, liquid crystals, and specialty polymers. We will elucidate the chemical principles governing its application, provide field-proven experimental protocols, and present characterization data to empower researchers in leveraging this compound for next-generation material development.
Foundational Concepts: The Strategic Importance of DBBA
At its core, this compound is a derivative of 3,4-dihydroxybenzoic acid (protocatechuic acid). The critical modification is the conversion of the two phenolic hydroxyl groups into benzyl ethers. This transformation is not merely a structural change; it is a strategic decision that underpins the molecule's utility in complex syntheses.
Why Benzyl Protection is Key: The free hydroxyl groups of protocatechuic acid are acidic and reactive, capable of interfering with a wide range of chemical transformations, particularly those involving the carboxylic acid moiety or other sensitive functional groups. The benzyl ether linkage is prized for its stability across a broad spectrum of reaction conditions, including moderately acidic or basic media and many organometallic reactions.[1][2] However, it can be reliably and cleanly removed under specific, non-destructive conditions—most commonly via catalytic hydrogenolysis (e.g., H₂/Pd-C). This "protect-react-deprotect" strategy allows for the sequential and controlled construction of sophisticated molecular architectures.
The presence of the rigid benzoic acid core, combined with the bulky benzyl groups, imparts specific steric and electronic properties that are instrumental in directing the self-assembly of liquid crystals and defining the three-dimensional structure of dendrimers.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1570-05-4 | [3][4][5] |
| Molecular Formula | C₂₁H₁₈O₄ | [4][5] |
| Molecular Weight | 334.37 g/mol | [5] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 182 °C | [6] |
| Solubility | Slightly soluble in Chloroform (heated), DMSO | [6] |
| Purity | Typically ≥97% | [7] |
Application in Dendrimer Synthesis
Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure.[8][9] Their unique topology, featuring a central core, repeating branched units (generations), and a high density of terminal functional groups, makes them ideal candidates for applications in drug delivery, catalysis, and sensing.[8][10]
Role of DBBA as a Dendron: Poly(aryl ether) dendrimers, particularly the Fréchet-type, are known for their thermal stability and chemical robustness.[11][12][13] In this context, DBBA serves as a fundamental AB₂-type building block, or "dendron," where the carboxylic acid ('A') is the reactive focal point and the two benzyloxy groups ('B₂') represent the latent branching points after deprotection.
The synthesis can proceed via two main strategies:
-
Divergent Synthesis: Building the dendrimer from the core outwards.
-
Convergent Synthesis: Synthesizing dendritic wedges (dendrons) first and then attaching them to a central core in the final step.
The convergent approach often yields more structurally perfect, monodisperse dendrimers, as it allows for the purification of the dendrons at each generation, minimizing defects.
Workflow: Convergent Synthesis of a First-Generation (G1) Dendron
This workflow illustrates the activation of the DBBA carboxylic acid and its subsequent coupling to a phenolic core, representing the first step in building a larger dendrimer.
Caption: Convergent synthesis workflow for a G1 dendron using DBBA.
Protocol 2.1: Synthesis of a G1 Poly(Aryl Ether) Dendron
Causality: This protocol utilizes an esterification reaction mediated by DCC and DMAP. DCC (N,N'-Dicyclohexylcarbodiimide) activates the carboxylic acid of DBBA, making it susceptible to nucleophilic attack. DMAP (4-Dimethylaminopyridine) acts as a catalyst to accelerate this reaction with the phenolic hydroxyl groups of the core molecule.[14]
Materials and Reagents:
-
This compound (DBBA) (2.0 eq)
-
Methyl 3,5-dihydroxybenzoate (Core) (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (2.2 eq)
-
4-(Dimethylaminopyridine) (DMAP) (catalytic amount, ~0.1 eq)
-
Dry Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere setup (balloons or manifold)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve DBBA (2.0 eq), methyl 3,5-dihydroxybenzoate (1.0 eq), and DMAP (0.1 eq) in dry DCM.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add a solution of DCC (2.2 eq) in dry DCM dropwise over 15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Remove the ice bath and allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU.
-
Wash the filtrate with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure G1 dendron.
Application in Liquid Crystal Synthesis
Liquid crystals (LCs) are states of matter that exhibit properties between those of conventional liquids and solid crystals. Their ability to be manipulated by electric fields makes them indispensable in display technology (LCDs).[15] Calamitic, or rod-shaped, liquid crystals often consist of a rigid core with flexible terminal chains.
Role of DBBA in LCs: The DBBA derivative provides an excellent rigid core structure. The aromatic rings contribute to the shape anisotropy required for mesophase formation.[16] The terminal carboxylic acid is a versatile handle for esterification, allowing for the attachment of other aromatic units or flexible alkyl chains, which are crucial for tuning the melting and clearing points of the LC material.[17] The benzyloxy groups can be retained in the final structure to add bulk or can be deprotected to provide sites for further modification.
Molecular Design for Liquid Crystallinity
The diagram below illustrates how DBBA can be incorporated into a typical calamitic liquid crystal structure.
Caption: Structural components of a liquid crystal derived from DBBA.
Protocol 3.1: Synthesis of a Benzyloxy-Terminated LC Ester
Causality: This is a classic Steglich esterification.[14] As in the dendrimer protocol, DCC activates the carboxylic acid of an alkoxybenzoic acid, which is then coupled with a benzyloxy-substituted phenol. The resulting three-ring aromatic ester has the requisite shape anisotropy to exhibit liquid crystalline behavior.
Materials and Reagents:
-
4-(n-Octyloxy)benzoic acid (1.0 eq)
-
4-Benzyloxyphenol (1.1 eq)
-
DCC (1.2 eq)
-
DMAP (catalytic amount)
-
Dry Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
Procedure:
-
Combine 4-(n-octyloxy)benzoic acid (1.0 eq), 4-benzyloxyphenol (1.1 eq), and DMAP in dry DCM in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C and add a solution of DCC (1.2 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Filter off the dicyclohexylurea byproduct.
-
Wash the organic filtrate sequentially with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/heptane) to obtain the pure liquid crystalline product.
-
Characterize the mesophases using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Application in High-Performance Polymers
DBBA and its deprotected form, 3,4-dihydroxybenzoic acid, are valuable monomers for creating wholly aromatic polyesters and other condensation polymers. These materials are sought after for their high thermal stability, chemical resistance, and excellent mechanical properties.[18]
Role of DBBA as a Monomer: Incorporating the DBBA-derived unit into a polymer backbone can significantly influence its properties. The bulky benzyl groups can disrupt chain packing, leading to amorphous polymers with higher solubility and lower melting points compared to their non-substituted counterparts. Conversely, after deprotection, the free hydroxyl groups can engage in strong hydrogen bonding, increasing the glass transition temperature (Tg) and thermal stability.[18][19] This allows for precise tuning of the final material's characteristics.
Thermal Properties of Aromatic Polyesters
The inclusion of different substituted benzoic acid monomers has a predictable effect on the thermal properties of the resulting copolyesters.
| Monomer Composition (Molar Ratio) | Glass Transition Temp. (Tg) | Decomposition Temp. (TΔ5%) | Key Feature | Reference |
| Poly(3-hydroxybenzoic acid) | 146 °C | >450 °C | Baseline amorphous polyester | [18] |
| 3HBCA:3HBA (60:40) | 186 °C | >450 °C | Increased rigidity from biphenyl unit raises Tg | [18] |
| Poly(oxy-1,4-benzoyl) | ~161 °C (434 K) | High | Crystalline, high-performance | [19] |
3HBCA: 4'-hydroxybiphenyl-3-carboxylic acid; 3HBA: 3-hydroxybenzoic acid
Foundational Synthesis Protocol
For laboratories preferring to synthesize DBBA, the following protocol details the benzylation of the readily available 3,4-dihydroxybenzoic acid.
Protocol 5.1: Synthesis of this compound
Causality: This is a Williamson ether synthesis.[1] A strong base (potassium carbonate) is used to deprotonate the phenolic hydroxyl groups of methyl 3,4-dihydroxybenzoate, forming phenoxides. These nucleophilic phenoxides then attack the electrophilic benzyl bromide in an Sₙ2 reaction to form the benzyl ethers. The reaction is performed on the methyl ester to protect the carboxylic acid, which is then hydrolyzed in a subsequent step.
Materials and Reagents:
-
Methyl 3,4-dihydroxybenzoate (1.0 eq)
-
Benzyl Bromide (BnBr) (2.2 eq) (Caution: Lachrymatory)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Acetone or DMF, anhydrous
-
Sodium Hydroxide (NaOH)
-
Methanol, Water
-
Hydrochloric Acid (HCl), 2N
Procedure:
Step A: Benzylation
-
To a solution of methyl 3,4-dihydroxybenzoate (1.0 eq) in anhydrous acetone, add anhydrous K₂CO₃ (3.0 eq).
-
Heat the suspension to reflux with vigorous stirring.
-
Add benzyl bromide (2.2 eq) dropwise to the refluxing mixture.
-
Maintain reflux for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain crude methyl 3,4-bis(benzyloxy)benzoate. This can be purified by recrystallization or used directly in the next step.
Step B: Saponification (Ester Hydrolysis) [3][6]
-
Dissolve the crude methyl 3,4-bis(benzyloxy)benzoate in methanol.
-
Add an aqueous solution of NaOH (e.g., 2-3 eq in water) to the methanolic solution.
-
Heat the mixture to reflux for 4 hours.
-
Cool the solution and evaporate the methanol under reduced pressure.
-
Dissolve the residue in water and wash with ethyl acetate to remove any unreacted starting material or organic impurities.
-
Carefully acidify the aqueous layer to pH ~2 with 2N HCl while stirring in an ice bath.
-
A white precipitate of this compound will form.
-
Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.[3]
References
- Synthesis of Poly(aryl benzyl ether) Dendrimers on Solid Support.
- Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf. [Link]
- Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. PubMed Central. [Link]
- Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. National Institutes of Health (NIH). [Link]
- The thermal properties of poly(oxy-1,4-benzoyl), poly(oxy-2,6-naphthoyl), and its copolymers.
- Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]
- Synthesis of Fréchet-type poly(aryl ether)
- Synthesis of Poly(aryl benzyl ether) Dendrimers on Solid Support. TIB.eu. [Link]
- 3,5-Bis(benzyloxy)benzoic acid. PMC. [Link]
- (PDF) 3,5-Bis(benzyloxy)benzoic acid.
- Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]
- Process for the preparation of benzyl esters of hydroxybenzoic acids.
- Synthesis of Fréchet-type poly(aryl ether) dendrimers with allyl end groups: comparative convergent and divergent approaches.
- (PDF) Synthesis of thermotropic polybenzoxazole using 3-amino-4-hydroxybenzoic acid.
- Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. TÜBİTAK Academic Journals. [Link]
- PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.
- Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core.
- Thermal Properties of Polymers | Request PDF.
- This compound [P89574]. ChemUniverse. [Link]
- This compound. R&D Chemicals. [Link]
- Segregation of Benzoic Acid in Polymer Crystalline Cavities. MDPI. [Link]
- Dual Thermo- and Light-responsive Dendron-Jacketed Homopolymer Containing Photoswitchable Azobenzene Groups via macromonomer route. Royal Society of Chemistry. [Link]
- Benzoic acid. Wikipedia. [Link]
- Benzyl Esters. Organic Chemistry Portal. [Link]
- Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. National Institutes of Health (NIH). [Link]
- Dendrimers: synthetic strategies, properties and applications. Oriental Journal of Chemistry. [Link]
- Synthesis of Benzyl Phenol from Benzyl Aryl Ether by Polyphosphoric Acid-Catalyzed Benzyl Rearrangement.
- Benzyl Ethers. Organic Chemistry Portal. [Link]
- (PDF) Synthesis and Biomedical Applications of Dendrimers.
- Dendrimers as Pharmaceutical Excipients: Synthesis, Properties, Toxicity and Biomedical Applic
Sources
- 1. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. This compound | 1570-05-4 [chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | China | Manufacturer | career henan chemical co [chemicalbook.com]
- 6. This compound CAS#: 1570-05-4 [m.chemicalbook.com]
- 7. chemuniverse.com [chemuniverse.com]
- 8. Dendrimers: synthetic strategies, properties and applications – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Dendrimers as Pharmaceutical Excipients: Synthesis, Properties, Toxicity and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. arkat-usa.org [arkat-usa.org]
- 13. researchgate.net [researchgate.net]
- 14. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 15. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3,4-Bis(benzyloxy)benzoic Acid
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis and purification of 3,4-Bis(benzyloxy)benzoic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.
I. Understanding the Compound and Common Impurities
This compound is a solid aromatic carboxylic acid. Its purification can be complicated by impurities derived from its synthesis, which typically involves the benzylation of a dihydroxybenzoic acid derivative followed by hydrolysis.
Common Impurities May Include:
-
Unreacted Starting Materials: Such as 3,4-dihydroxybenzoic acid or its corresponding ester.
-
Incomplete Hydrolysis Products: For instance, the methyl or ethyl ester of this compound.
-
Byproducts of Benzylation: Including benzyl alcohol and benzyl ether.
-
Residual Reagents: Such as inorganic salts from the workup procedure.
A thorough understanding of the potential impurities is the first step in selecting an appropriate purification strategy.
II. Troubleshooting Guide
This section addresses specific problems that may arise during the purification of crude this compound in a question-and-answer format.
Question: My crude product is an oil or a sticky solid and won't crystallize. What should I do?
Answer: This is a common issue often caused by the presence of impurities that inhibit crystal lattice formation.
-
Initial Step: Acid-Base Extraction. An effective first step is to perform an acid-base extraction. Dissolve the crude material in a suitable organic solvent like ethyl acetate and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). This will convert the carboxylic acid to its water-soluble carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified (e.g., with 2N HCl) to precipitate the purified this compound.[1] This process is outlined in the workflow diagram below.
-
Consider Solvent Entrapment: Residual solvent can also lead to an oily product. Ensure your product is thoroughly dried under vacuum.
Question: After recrystallization, my yield is very low. How can I improve it?
Answer: Low recovery during recrystallization is a frequent challenge. Several factors could be at play:
-
Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] For the isomeric 3,5-Bis(benzyloxy)benzoic acid, ethanol has been used successfully.[3] Experiment with different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes).
-
Excess Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.[4]
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals and lower recovery. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[4][5]
Question: My purified this compound shows a broad melting point range, indicating impurities. What's the next step?
Answer: A broad melting point is a clear indicator of residual impurities.
-
Second Recrystallization: A second recrystallization from a different solvent system can often remove persistent impurities.[2]
-
Column Chromatography: If recrystallization fails to yield a sharp melting point, column chromatography is a powerful alternative. A typical mobile phase for purifying carboxylic acids on silica gel is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate), with the addition of a small amount of acetic or formic acid (0.5-1%) to suppress deprotonation and reduce tailing of the compound on the column.
Question: I am seeing significant streaking of my compound on the TLC plate. How can I get clean spots?
Answer: Streaking of carboxylic acids on silica gel TLC plates is a common phenomenon due to the interaction of the acidic proton with the silica. To resolve this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system. This will keep the carboxylic acid in its protonated form, leading to more defined spots.
III. Frequently Asked Questions (FAQs)
Q1: What is a typical melting point for pure this compound?
A1: While the literature may vary slightly, a sharp melting point is a good indicator of purity. For comparison, the related 3-benzyloxybenzoic acid has a melting point of 133-137 °C, and 4-benzyloxybenzoic acid melts at 189-192 °C.
Q2: What analytical techniques can I use to assess the purity of my final product?
A2: Besides melting point determination, several other techniques are valuable:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water with an acidic modifier (like phosphoric or formic acid) is a good starting point for analysis.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any proton- or carbon-containing impurities. The ¹H NMR spectrum of this compound is characterized by signals for the aromatic protons, the benzylic methylene protons, and the carboxylic acid proton.[1]
Q3: Can I use sublimation to purify this compound?
A3: Sublimation is a viable purification technique for some organic solids, particularly those that can transition directly from a solid to a gas phase without decomposing. While it can be effective for removing non-volatile impurities, its suitability for this compound would need to be determined experimentally.
IV. Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate this compound from neutral and basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the extraction two to three times.
-
Combine Aqueous Layers: Combine the aqueous layers containing the sodium salt of this compound.
-
Back-wash (Optional): Wash the combined aqueous layers with a small amount of the organic solvent to remove any trapped neutral impurities.
-
Acidification: Cool the aqueous solution in an ice bath and slowly add 2N hydrochloric acid (HCl) with stirring until the solution is acidic (test with pH paper). The this compound will precipitate out of the solution.[1]
-
Isolation: Collect the precipitated solid by vacuum filtration, washing with cold deionized water.
-
Drying: Dry the purified product under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for the recrystallization of a solid carboxylic acid. The choice of solvent is critical and may require some experimentation.
-
Solvent Selection: Based on solubility tests, select a suitable solvent or solvent pair. Ethanol has been shown to be effective for the isomeric 3,5-Bis(benzyloxy)benzoic acid.[3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more hot solvent dropwise if necessary to achieve complete dissolution.[4]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, place the flask in an ice bath to maximize crystallization.[5]
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
V. Data Presentation
Table 1: Recommended Starting Solvent Systems for TLC and Column Chromatography
| Technique | Solvent System (v/v/v) | Rationale |
| TLC | Hexanes:Ethyl Acetate:Acetic Acid (70:30:0.5) | A good starting point for assessing purity and optimizing column conditions. The acetic acid prevents streaking. |
| Column Chromatography | Gradient of 10-50% Ethyl Acetate in Hexanes + 0.5% Acetic Acid | Allows for the elution of compounds with a range of polarities. |
VI. Visualizations
Workflow for Purification of this compound
Caption: Decision workflow for the purification of crude this compound.
Acid-Base Extraction Workflow
Sources
- 1. This compound | 1570-05-4 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3,5-Bis(benzyloxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. Separation of Benzoic acid, 3,4-bis(acetyloxy)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of Benzoic acid, 3,4,5-trimethoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting low yield in 3,4-Bis(benzyloxy)benzoic acid synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3,4-Bis(benzyloxy)benzoic acid. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in overcoming common challenges and optimizing your reaction yields. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience.
Troubleshooting Guide: Low Yield in this compound Synthesis
The synthesis of this compound, a valuable intermediate in various synthetic pathways, is most commonly achieved via a Williamson ether synthesis.[1][2] This reaction involves the benzylation of 3,4-dihydroxybenzoic acid. While seemingly straightforward, several factors can contribute to lower-than-expected yields. This guide addresses specific issues you may encounter.
Q1: My reaction has stalled, and I'm observing a significant amount of unreacted 3,4-dihydroxybenzoic acid. What are the likely causes and how can I fix it?
A1: An incomplete reaction is a common issue and can often be traced back to several key factors related to the deprotonation of the starting material and the subsequent nucleophilic attack.
Underlying Causes & Solutions:
-
Insufficient Deprotonation: The Williamson ether synthesis requires the formation of a phenoxide ion, a potent nucleophile, by deprotonating the hydroxyl groups of 3,4-dihydroxybenzoic acid.[3][4][5] If the base is not strong enough or is used in insufficient quantity, the equilibrium will favor the starting material.
-
Solution: Ensure you are using a sufficiently strong base to deprotonate the phenolic hydroxyl groups. While weaker bases like potassium carbonate (K₂CO₃) can be used, stronger bases like sodium hydride (NaH) or potassium hydride (KH) will ensure complete deprotonation.[4][6] It is also crucial to use at least two equivalents of the base to deprotonate both hydroxyl groups.
-
-
Poor Solubility of the Phenoxide Salt: The generated phenoxide salt may have limited solubility in the reaction solvent, reducing its availability to react with the benzyl halide.
-
Solution: Consider using a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which are known to increase the rate of Williamson ether synthesis.[1][2] Alternatively, the use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide or 18-crown-6 can significantly improve the solubility of the alkoxide.[1][7][8] A PTC facilitates the transfer of the phenoxide from the solid or aqueous phase to the organic phase where the benzyl halide is present.[7][8][9]
-
-
Reaction Temperature is Too Low: Like most chemical reactions, the rate of the S_N2 reaction is temperature-dependent.
-
Solution: A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C.[1] If your reaction is proceeding slowly, consider gradually increasing the temperature while monitoring for any potential side reactions.
-
Q2: I've isolated my product, but the yield is low, and I have a significant amount of a byproduct that I suspect is mono-benzylated. How can I improve the selectivity for the desired bis-benzylated product?
A2: The formation of mono-benzylated and other side products is a frequent challenge. Optimizing stoichiometry and reaction conditions can significantly favor the formation of this compound.
Underlying Causes & Solutions:
-
Insufficient Benzylating Agent: If less than two equivalents of the benzylating agent (e.g., benzyl chloride or benzyl bromide) are used, incomplete benzylation is highly likely.
-
Solution: Use a slight excess (e.g., 2.1-2.2 equivalents) of the benzyl halide to ensure complete reaction with both phenoxide groups.
-
-
Reaction Time is Too Short: The second benzylation step may be slower than the first due to steric hindrance or electronic effects.
-
Solution: Extend the reaction time and monitor the progress using a technique like Thin Layer Chromatography (TLC) until the starting material and the mono-benzylated intermediate are no longer observed.[10]
-
-
C-Alkylation as a Side Reaction: While O-alkylation is the desired pathway, competitive C-alkylation of the aromatic ring can occur, leading to undesired byproducts.[11]
-
Solution: The choice of solvent and base can influence the ratio of O- to C-alkylation. Using polar aprotic solvents and ensuring complete deprotonation of the hydroxyl groups can favor O-alkylation.
-
Q3: After workup and purification, my final product yield is much lower than what my initial reaction monitoring (e.g., TLC) suggested. Where am I losing my product?
A3: Product loss during workup and purification is a common pitfall. The properties of this compound necessitate careful handling during these final steps.
Underlying Causes & Solutions:
-
Incomplete Extraction: The product, being a carboxylic acid, will exist in its carboxylate salt form in a basic aqueous solution. If the aqueous layer is not sufficiently acidified, the product will not precipitate or extract efficiently into an organic solvent.
-
Solution: After the reaction, if an aqueous workup is performed, ensure the aqueous layer is acidified to a pH of approximately 2 with an acid like 2N HCl to fully protonate the carboxylic acid, causing it to precipitate.[12]
-
-
Hydrolysis of the Product: While generally stable, the benzyl ether linkages can be susceptible to cleavage under harsh acidic or basic conditions, especially at elevated temperatures.
-
Solution: Avoid prolonged exposure to strong acids or bases during the workup and purification steps. If hydrolysis of the ester is part of the synthesis (i.e., starting from a methyl or ethyl ester of 3,4-dihydroxybenzoic acid), ensure the hydrolysis conditions are optimized to cleave the ester without affecting the benzyl ethers.[12]
-
-
Losses During Recrystallization: While recrystallization is an excellent purification technique, it can lead to significant product loss if not performed correctly.
-
Solution: Carefully select the recrystallization solvent to ensure the product has high solubility at elevated temperatures and low solubility at room temperature or below. Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Experimental Protocols
Optimized Protocol for this compound Synthesis
This protocol is designed to maximize yield by addressing the common issues outlined above.
-
Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dihydroxybenzoic acid in a suitable polar aprotic solvent like DMF.
-
Base Addition: Add at least 2.2 equivalents of a strong base, such as potassium carbonate (K₂CO₃), portion-wise with stirring.
-
Benzylating Agent Addition: Add 2.2 equivalents of benzyl bromide or benzyl chloride dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and monitor its progress by TLC. The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it into cold water.
-
Acidification: Acidify the aqueous mixture with 2N HCl until the pH is approximately 2. A precipitate of the crude product should form.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.
Frequently Asked Questions (FAQs)
Q: Which benzylating agent is better: benzyl chloride or benzyl bromide?
A: Benzyl bromide is generally more reactive than benzyl chloride due to bromide being a better leaving group.[13] This can lead to faster reaction times. However, benzyl chloride is often less expensive and may be sufficient for the reaction, potentially requiring slightly longer reaction times or higher temperatures.
Q: What is the role of a phase-transfer catalyst and is it always necessary?
A: A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide, facilitates the transfer of the phenoxide nucleophile from a solid or aqueous phase into the organic phase where the benzyl halide is dissolved.[1][7][8] This is particularly useful when using a two-phase solvent system or when the phenoxide salt has low solubility in the organic solvent.[7][8] While not always strictly necessary, especially when using a polar aprotic solvent like DMF that can dissolve the phenoxide to some extent, a PTC can significantly accelerate the reaction and improve yields.[1][8]
Q: Can I use a weaker base like sodium bicarbonate?
A: Sodium bicarbonate is generally not a strong enough base to effectively deprotonate the phenolic hydroxyl groups of 3,4-dihydroxybenzoic acid to the extent required for an efficient Williamson ether synthesis. A stronger base like potassium carbonate, sodium hydride, or potassium hydroxide is necessary to generate a sufficient concentration of the phenoxide nucleophile.[1][4]
Q: How can I effectively monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[10] By spotting the reaction mixture alongside the starting material and co-spotting, you can observe the disappearance of the starting material and the appearance of the product spot. A more quantitative analysis can be achieved using High-Performance Liquid Chromatography (HPLC).[10]
Q: What are the key safety precautions to take during this synthesis?
A: Benzyl halides are lachrymators and should be handled in a well-ventilated fume hood. Strong bases like sodium hydride are flammable and react violently with water. Always handle them under an inert atmosphere and quench any excess reagent carefully. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Starting Material | 3,4-Dihydroxybenzoic Acid | Commercially available and provides the core structure. |
| Benzylating Agent | Benzyl Bromide or Benzyl Chloride (2.2 eq) | Benzyl bromide is more reactive; slight excess drives the reaction to completion. |
| Base | Potassium Carbonate (≥2.2 eq) or Sodium Hydride (≥2.2 eq) | Ensures complete deprotonation of both hydroxyl groups. |
| Solvent | DMF or DMSO | Polar aprotic solvents enhance the rate of S_N2 reactions.[1][2] |
| Catalyst (Optional) | Tetrabutylammonium Bromide (catalytic amount) | Improves solubility of the phenoxide and accelerates the reaction.[1][7][8] |
| Temperature | 80-90 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 4-8 hours (monitor by TLC) | Ensures the reaction goes to completion. |
Visualizations
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
Caption: Simplified mechanism of this compound synthesis via Williamson ether synthesis.
References
- Wikipedia. (n.d.). Williamson ether synthesis.
- Discussion Forum. (2024, February 13). How are phenols converted to ethers using Williamson synthesis, and what role does phenol play in the reaction?
- ACS Publications. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis.
- Comprehensive Organic Name Reactions and Reagents. (n.d.). Williamson Ether Synthesis.
- JETIR. (2023, December). Contribution of phase transfer catalyst to green chemistry: A review. JETIR, 10(12).
- Journal of Chemical Education. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis.
- University of Massachusetts Boston. (n.d.). The Williamson Ether Synthesis.
- Bronson, T. (2020, October 20). Williamson Ether Synthesis [Video]. YouTube.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- Quora. (2018, May 1). What is the difference between benzyl chloride and benzyl bromide?
- MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
- Benchchem. (n.d.). Optimizing reaction conditions for derivatization of 3-(4-Acetyloxyphenyl)benzoic acid.
- The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube.
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 25(15), 3485.
- Google Patents. (n.d.). EP1238961B1 - Process for the preparation of benzyl esters of hydroxybenzoic acids.
- Journal of the Indian Chemical Society. (n.d.). A Practical Synthesis of Olivetol.
- Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis.
- Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates.
- PubChem. (n.d.). This compound.
- Royal Society of Chemistry. (n.d.).
- National Center for Biotechnology Information. (n.d.). 3,5-Bis(benzyloxy)benzoic acid.
- Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?
- Chemistry Stack Exchange. (2018, May 7). What are the products formed when phenol is reacted with benzyl bromide?
- Eindhoven University of Technology Research Portal. (2001). 3,4,5-Tri-dodecyloxybenzoic acid: optimisation and scale-up of the synthesis. Organic Process Research & Development, 5(1), 54-60.
- Semantic Scholar. (n.d.).
- ResearchGate. (n.d.). Synthesis and refining of benzoic acid.
- Google Patents. (n.d.).
- ResearchGate. (2025, August 7). Facile synthesis of 3, 4-dihydroxybenzaldehyde in ionic liquid.
- Wikipedia. (n.d.). Benzyl group.
- ResearchGate. (n.d.). Benzylation of phenols with benzyl bromide using a deep eutectic solvent (choline chloride/urea).
- Amerigo Scientific. (n.d.). This compound.
- Organic Syntheses. (n.d.).
- Google Patents. (n.d.).
- Organic Chemistry Portal. (n.d.). Benzyl Esters.
- ResearchGate. (n.d.). Alkaline Hydrolysis of Benzyl Benzoate Using Solid Catalysts in Water: Kinetic and Thermodynamic Studies and, Reusability.
- Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3,4-dihydroxy- (CAS 99-50-3).
- Heterocycles. (2007). ANALYSIS OF BENZYLATION PRODUCTS OF (+)
- National Center for Biotechnology Information. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jetir.org [jetir.org]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. This compound | 1570-05-4 [chemicalbook.com]
- 13. quora.com [quora.com]
Technical Support Center: Troubleshooting Benzyl bromide Impurities in Synthesis Reactions
Welcome to the technical support center for chemists and researchers navigating the challenges of post-reaction purification. This guide provides in-depth, field-tested solutions for a common and often persistent issue: the removal of unreacted benzyl bromide from your reaction mixture. Benzyl bromide is a widely used reagent for introducing the benzyl protecting group, but its lachrymatory nature and reactivity necessitate robust purification strategies.[1][2]
This resource is structured as a series of frequently asked questions and detailed troubleshooting guides. We will move beyond simple procedural lists to explain the chemical principles behind each technique, empowering you to make informed decisions for your specific compound and experimental scale.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face when dealing with benzyl bromide impurities.
Q1: My benzylation reaction is complete. How can I confirm the presence of residual benzyl bromide?
Answer: Identifying residual starting material is the first critical step before choosing a purification strategy. Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): TLC is the quickest method for qualitative assessment. Benzyl bromide is UV active due to its aromatic ring and will appear as a dark spot under a 254 nm UV lamp.[3][4] It is a relatively non-polar compound and will typically have a high Rf value in common solvent systems like hexane/ethyl acetate.[5]
-
Pro-Tip: Co-spot a lane on your TLC plate with a dilute solution of pure benzyl bromide as a reference. This will help you definitively identify the impurity spot in your reaction mixture. If your product's Rf is very close to that of benzyl bromide, you may need to test several different eluent systems to achieve separation.[5][6]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for both detection and quantification. The benzylic protons (-CH₂Br) of benzyl bromide typically appear as a sharp singlet at approximately 4.5 ppm in CDCl₃.[4] The aromatic protons will appear in the 7.2-7.4 ppm region. By integrating this characteristic singlet against a known product peak, you can estimate the molar ratio of impurity to the desired compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile products, GC-MS is an excellent method for confirming the presence of benzyl bromide and other potential by-products.[4][7]
Q2: My TLC shows the product and benzyl bromide spots are very close or co-eluting. What should I do?
Answer: This is a frequent challenge, as many benzylated products may have similar polarities to benzyl bromide. When simple chromatographic separation is difficult, consider these options:
-
Modify Your Chromatography: Before abandoning chromatography, try to optimize the separation. Benzyl bromide is very non-polar; running the column with a very non-polar eluent initially (e.g., 100% hexanes or heptane) should elute the benzyl bromide first, after which you can increase the polarity to elute your product.[5][8]
-
Use a Chemical Scavenger: The most effective strategy is to chemically modify the benzyl bromide into a compound with vastly different physical properties. This is known as "scavenging" or "quenching." By reacting it with an amine or thiol, you can form a salt, which is either water-soluble (removable by extraction) or can be filtered off.[8][9] This is often the preferred method when chromatography is challenging.
-
Consider an Alternative Purification Method: If your product is a stable solid, recrystallization can be highly effective.[9] If your product has a very high boiling point and is thermally stable, removal of the more volatile benzyl bromide (BP: 199 °C) via high vacuum may be possible, though this is more practical on a small scale.[2][8]
Q3: Is it possible to remove benzyl bromide without using column chromatography?
Answer: Absolutely. Chromatography can be time-consuming and lead to product loss. For many applications, a well-designed workup procedure is more efficient. The key is to convert the benzyl bromide into a form that can be easily separated by extraction or filtration.
-
Aqueous Extraction after Scavenging: The most common non-chromatographic method involves adding a scavenger like triethylamine (TEA). TEA reacts with benzyl bromide to form benzyltriethylammonium bromide, a quaternary ammonium salt. This salt is highly soluble in water and can be thoroughly removed from your organic product layer by performing an aqueous wash in a separatory funnel.[8]
-
Scavenger Resins: Polymer-bound (solid-phase) scavengers are an elegant solution. You simply stir the resin in your crude product solution, and the resin-bound functional groups react with and sequester the benzyl bromide. The resin is then removed by simple filtration, leaving a cleaner product solution.
-
Distillation or Recrystallization: As mentioned, these classical techniques are highly effective if the physical properties of your product (thermal stability, solid-state) are suitable.[8][9]
Q4: What are the key safety considerations when handling benzyl bromide and its removal?
Answer: Safety must be the top priority. Benzyl bromide is a potent lachrymator (tear-inducing agent) and is corrosive and irritating to the skin, eyes, and respiratory tract.[2][10][11]
-
Handling: Always handle benzyl bromide and crude reaction mixtures containing it in a well-ventilated chemical fume hood.[2][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a lab coat, and suitable gloves. Inspect gloves before use and use proper removal techniques.[12][13]
-
Quenching Spills and Glassware: Small spills can be neutralized by covering with dry lime, sand, or soda ash.[10] Do not use water, as it reacts slowly to produce corrosive hydrogen bromide gas.[10][14] Glassware should be decontaminated by rinsing with a solution that can react with benzyl bromide, such as a dilute solution of ammonia or triethylamine in an appropriate solvent, before washing.
-
Waste Disposal: Dispose of benzyl bromide and any contaminated materials as hazardous waste according to your institution's guidelines.[12]
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step protocols for the most effective purification strategies.
Guide 1: Purification by Flash Column Chromatography
Causality: This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (eluent).[8] Because benzyl bromide is relatively non-polar, it interacts weakly with silica and is eluted quickly by non-polar solvents.
Troubleshooting Tip: If your product and benzyl bromide have similar Rf values, use a shallow polarity gradient. Start with 100% non-polar solvent (e.g., hexane) and collect several column volumes. This will wash the benzyl bromide off the column first. Then, slowly increase the eluent polarity to release your desired product.[5]
-
Prepare the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Pack the Column: Prepare a silica gel column using your chosen non-polar eluent (e.g., 100% Hexane).
-
Load the Sample: Carefully load the dissolved crude product onto the top of the silica gel.
-
Elute Benzyl Bromide: Begin elution with the non-polar solvent. Monitor the fractions by TLC (visualizing with UV light) to track the elution of the benzyl bromide.[3][15]
-
Elute the Product: Once the benzyl bromide has been completely eluted, gradually increase the polarity of the eluent (e.g., by slowly increasing the percentage of ethyl acetate in hexane) to elute your desired product.
-
Combine and Concentrate: Combine the pure product fractions and remove the solvent under reduced pressure.
Guide 2: Removal by Chemical Scavenging (Quenching)
Causality: This strategy is based on the electrophilic nature of benzyl bromide. By introducing a nucleophile, the benzyl bromide is converted into a new, chemically distinct species that is easily separated.[8][16] This is an application of SN2 reaction principles.
This is a robust and widely used method. Triethylamine, a tertiary amine, acts as a nucleophile, attacking the benzylic carbon and displacing the bromide ion to form a water-soluble quaternary ammonium salt.[8][9]
-
Dissolve Crude Mixture: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Add Scavenger: Add triethylamine (TEA) to the solution (typically 1.5 to 3 equivalents relative to the excess benzyl bromide used).
-
Stir: Stir the mixture at room temperature. The reaction can be monitored by TLC for the disappearance of the benzyl bromide spot. Mild heating may be required in some cases.[8]
-
Transfer to Separatory Funnel: Transfer the mixture to a separatory funnel.
-
Aqueous Wash: Wash the organic layer sequentially with water and then brine (saturated NaCl solution).[17] The water wash removes the benzyltriethylammonium bromide salt. The brine wash helps to remove residual water from the organic layer.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Scavenger resins offer a cleaner, simpler alternative to aqueous extraction. Resins functionalized with nucleophilic groups like amines or thiols react with and covalently bind the benzyl bromide impurity.
Advantages:
-
Simplified Workup: No need for aqueous extractions.
-
High Purity: Effectively removes the impurity and excess scavenger in one filtration step.
-
Predictable: Stoichiometry is based on the loading capacity of the resin.
| Scavenger Resin Type | Functional Group | Mechanism of Action | Reference |
| Amine-based (e.g., Si-Triamine) | -NH₂ / -NHR | Forms a quaternary ammonium salt bound to the resin. | |
| Thiol-based (e.g., Si-Thiourea) | -SH / -C(=S)NH₂ | Forms a thioether or isothiouronium salt bound to the resin. | [7] |
| Phosphine-based | -PPh₂ | Forms a phosphonium salt bound to the resin. | [8] |
-
Choose Resin: Select an appropriate scavenger resin (e.g., an amine-based resin like SiliaBond Amine or SiliaMetS Triamine).
-
Dissolve Crude: Dissolve the crude product in a suitable solvent (e.g., acetonitrile, THF).[7]
-
Add Resin: Add the scavenger resin to the solution (typically 2-4 equivalents based on the resin's loading capacity in mmol/g).
-
Agitate: Stir or shake the mixture at room temperature. Reaction times can vary from a few hours to overnight. Monitor for the disappearance of benzyl bromide by TLC or LC-MS.
-
Filter: Filter the mixture to remove the resin.
-
Rinse and Concentrate: Rinse the filtered resin with a small amount of the solvent. Combine the filtrate and rinses, and concentrate under reduced pressure to obtain the purified product.
Section 3: Data & Properties
Table 1: Physical Properties of Benzyl Bromide
| Property | Value | Source |
| CAS Number | 100-39-0 | [2] |
| Molecular Weight | 171.03 g/mol | [2] |
| Appearance | Colorless to yellow liquid | [14] |
| Boiling Point | 198-201 °C | [2][14] |
| Melting Point | -3 to -4 °C | [2][14] |
| Density | 1.438 g/mL at 25 °C | [2] |
| Solubility | Miscible with ether, benzene, ethanol. Reacts slowly with water. | [14][18] |
| Refractive Index | 1.575 | [14] |
Table 2: Comparison of Purification Methods
| Method | Advantages | Disadvantages | Best For... |
| Flash Chromatography | High purity achievable; good for separating multiple components. | Can be slow; solvent-intensive; potential for product loss on silica. | Products with Rf values clearly different from benzyl bromide; complex mixtures. |
| TEA Scavenging & Wash | Fast, inexpensive, and effective; scalable. | Requires aqueous workup; can be difficult with emulsions. | Most common scenarios where the product is stable to mild base and soluble in an immiscible solvent. |
| Scavenger Resins | Very clean workup (filtration only); high product recovery. | Resins can be expensive; may require longer reaction times. | High-value products; parallel synthesis; when aqueous workup is problematic. |
| Distillation / Vacuum | No solvents or reagents needed. | Requires product to be thermally stable and have a significantly higher boiling point than BnBr. | High-boiling, non-volatile, thermally stable liquid products. |
| Recrystallization | Can yield very high purity material; cost-effective. | Only applicable to solid products; product may be lost in the mother liquor. | Products that are solids at room temperature and have good crystallization properties. |
Section 4: References
-
How does one separate Benzyl bromide from the reaction mixture? (2014). ResearchGate. [Link]
-
BENZYL BROMIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
ICSC 1225 - BENZYL BROMIDE. Inchem.org. [Link]
-
Removing Benzyl bromide. (2012). ResearchGate. [Link]
-
Kinetics of reaction of benzyl halides with amines in mixed solvents. Indian Academy of Sciences. [Link]
-
Benzyl Bromide | C7H7Br | CID 7498. PubChem. [Link]
-
separating benzyl bromide : r/chemistry. (2022). Reddit. [Link]
-
p-NITROBENZYL BROMIDE. Organic Syntheses Procedure. [Link]
-
CN107098791B - Preparation method of benzyl bromide. Google Patents.
-
separating benzyl bromide and product spots on tlc : r/chemhelp. (2022). Reddit. [Link]
-
Supplementary Information for: ... The Royal Society of Chemistry. [Link]
-
Working with Hazardous Chemicals. (2009). Organic Syntheses. [Link]
-
Benzyl Bromide. Common Organic Chemistry. [Link]
Sources
- 1. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl Bromide [commonorganicchemistry.com]
- 3. echemi.com [echemi.com]
- 4. rsc.org [rsc.org]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. silicycle.com [silicycle.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nj.gov [nj.gov]
- 11. ICSC 1225 - BENZYL BROMIDE [inchem.org]
- 12. westliberty.edu [westliberty.edu]
- 13. synquestlabs.com [synquestlabs.com]
- 14. Benzyl bromide | 100-39-0 [chemicalbook.com]
- 15. orgsyn.org [orgsyn.org]
- 16. ias.ac.in [ias.ac.in]
- 17. benchchem.com [benchchem.com]
- 18. Page loading... [guidechem.com]
Technical Support Center: Optimizing Reaction Conditions for the Benzylation of 3,4-Dihydroxybenzoic Acid
Welcome to the technical support center for the benzylation of 3,4-dihydroxybenzoic acid (protocatechuic acid). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction conditions for successful synthesis.
I. Troubleshooting Guide: Addressing Specific Experimental Issues
This section addresses common problems encountered during the benzylation of 3,4-dihydroxybenzoic acid. Each issue is presented with probable causes and actionable solutions based on established chemical principles.
Issue 1: Low or No Product Yield
Probable Cause 1: Incomplete Deprotonation of Phenolic Hydroxyls
The Williamson ether synthesis, a common method for benzylation, requires the deprotonation of the hydroxyl groups to form a nucleophilic phenoxide.[1] If the base is not strong enough, the reaction will not proceed efficiently. 3,4-Dihydroxybenzoic acid has three acidic protons: two phenolic and one carboxylic. The relative acidity of these protons plays a crucial role in selectivity.
-
Solution:
-
Base Selection: Employ a sufficiently strong base to deprotonate the phenolic hydroxyls. While weaker bases like sodium bicarbonate (NaHCO₃) can be used for selective esterification of the carboxylic acid, stronger bases like potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or sodium hydride (NaH) are necessary for etherification of the phenols.[1][2]
-
Anhydrous Conditions: If using a highly reactive and moisture-sensitive base like NaH, ensure all glassware is oven-dried and solvents are anhydrous. Any trace of water will quench the base, halting the reaction.[1]
-
Probable Cause 2: Poor Solubility of Reactants
3,4-Dihydroxybenzoic acid has limited solubility in many common organic solvents. If the starting material does not dissolve, the reaction will be slow and incomplete.
-
Solution:
-
Solvent Choice: Use a polar aprotic solvent that can dissolve both the starting material and the benzylating agent. N,N-Dimethylformamide (DMF) is a common and effective choice for this reaction.[3][4] Other options include dimethyl sulfoxide (DMSO) or acetonitrile. Apolar aprotic solvents are generally preferred as they can accelerate the reaction rate.[1]
-
Probable Cause 3: Inactive Benzylating Agent
The benzylating agent, typically benzyl bromide (BnBr) or benzyl chloride (BnCl), can degrade over time, especially if exposed to moisture or light.
-
Solution:
-
Reagent Quality: Use a fresh or properly stored bottle of the benzylating agent. If in doubt, purify the reagent by distillation before use.
-
Activators: The addition of a catalytic amount of sodium iodide (NaI) or a phase-transfer catalyst like tetra-n-butylammonium iodide can enhance the reactivity of benzyl chloride by an in-situ Finkelstein reaction to generate the more reactive benzyl iodide.[4][5]
-
Issue 2: Formation of Multiple Products and Side Reactions
Probable Cause 1: Lack of Selectivity (O- vs. C-Alkylation)
Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can become a significant side reaction under certain conditions, leading to a complex mixture of products.[6]
-
Solution:
-
Solvent Effects: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF or DMSO tend to favor O-alkylation.[6]
-
Counter-ion and Temperature: The nature of the counter-ion (from the base) and the reaction temperature can also affect selectivity. Softer counter-ions and lower temperatures generally favor O-alkylation.
-
Probable Cause 2: Over- or Under-Benzylation
Incomplete reaction can lead to a mixture of mono-, di-, and tri-benzylated products. Conversely, using a large excess of benzyl halide and base can lead to unwanted side reactions.
-
Solution:
-
Stoichiometry Control: Carefully control the stoichiometry of the base and benzylating agent. To achieve full benzylation of all three acidic positions, at least 3 equivalents of base and benzylating agent are required. For selective benzylation, the stoichiometry must be precisely adjusted.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7][8] This allows you to stop the reaction at the optimal time to maximize the yield of the desired product.
-
Probable Cause 3: Benzyl Ester Formation vs. Benzyl Ether Formation
The carboxylic acid group is more acidic than the phenolic hydroxyls and will be deprotonated first. This can lead to the formation of the benzyl ester.
-
Solution:
-
Protecting Group Strategy: For selective O-benzylation of the phenolic groups, it may be necessary to first protect the carboxylic acid, for example, as a methyl or ethyl ester.[9][10] This protecting group can then be removed after the benzylation reaction.
-
Selective Reaction Conditions: It is possible to selectively form the benzyl ester by using a weak base like sodium bicarbonate, which is strong enough to deprotonate the carboxylic acid but not the phenols.[2]
-
Issue 3: Difficult Product Purification
Probable Cause: Similar Polarity of Products and Byproducts
The various benzylated products and any C-alkylated side products often have very similar polarities, making separation by column chromatography challenging.
-
Solution:
-
Optimize Reaction Selectivity: The best approach is to optimize the reaction to minimize the formation of side products.
-
Chromatography Conditions: If purification of a mixture is unavoidable, experiment with different solvent systems for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can improve separation.
-
Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the order of reactivity for the different acidic protons on 3,4-dihydroxybenzoic acid?
The carboxylic acid proton is the most acidic, followed by the phenolic protons. The relative acidity of the two phenolic protons can be influenced by electronic effects, but generally, the carboxylic acid will be deprotonated first in the presence of a base.
Q2: How can I selectively benzylate only the phenolic hydroxyl groups?
To selectively benzylate the phenolic hydroxyls while leaving the carboxylic acid intact, you should first protect the carboxylic acid. A common method is to convert it to a simple ester (e.g., methyl or ethyl ester) via Fischer esterification. After protection, you can proceed with the benzylation of the phenolic groups using a suitable base and benzyl halide. Finally, the ester protecting group can be removed by hydrolysis.[11]
Q3: What is the role of a phase-transfer catalyst in this reaction?
A phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetra-n-butylammonium bromide), can be beneficial, especially in biphasic reaction systems (e.g., an aqueous base and an organic solvent). The PTC helps to transport the phenoxide ion from the aqueous phase to the organic phase where the benzylating agent resides, thereby accelerating the reaction rate.[12][13]
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction.[7] Spot the reaction mixture alongside the starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates that the reaction is progressing. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[8]
Q5: What are the common methods for deprotecting benzyl ethers and esters?
Benzyl ethers and esters are commonly cleaved by catalytic hydrogenolysis.[14][15] This involves reacting the benzylated compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[16][17] This method is generally clean and high-yielding. Other deprotection methods include using strong acids, but this is only suitable for acid-stable molecules.[14]
III. Experimental Protocols & Data
Protocol 1: Per-O-benzylation of 3,4-Dihydroxybenzoic Acid
This protocol aims for the complete benzylation of both phenolic hydroxyl groups.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add 3,4-dihydroxybenzoic acid (1.0 eq.).
-
Solvent and Base: Add anhydrous DMF (5-10 mL per mmol of starting material). Cool the mixture to 0 °C in an ice bath. Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq.) portion-wise.
-
Benzylation: To the stirring suspension, add benzyl bromide (BnBr, 2.2 eq.) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. This may take several hours.
-
Workup: Carefully quench the reaction by slowly adding water at 0 °C. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
| Reagent | Molar Equivalents | Purpose |
| 3,4-Dihydroxybenzoic acid | 1.0 | Starting Material |
| Sodium Hydride (NaH) | 2.2 | Base |
| Benzyl Bromide (BnBr) | 2.2 | Benzylating Agent |
| DMF | - | Solvent |
Protocol 2: Monitoring the Reaction by TLC
-
Sample Preparation: Withdraw a small aliquot of the reaction mixture using a capillary tube. Dilute it with a small amount of ethyl acetate.
-
Spotting: On a silica gel TLC plate, spot the starting material in one lane and the diluted reaction mixture in another. A co-spot (spotting both in the same lane) is also recommended.
-
Elution: Develop the plate in a sealed chamber with a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualization: Visualize the spots under a UV lamp (254 nm) and/or by staining with an appropriate reagent (e.g., potassium permanganate stain).
-
Interpretation: The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
IV. Visualizations
Caption: Williamson ether synthesis mechanism for benzylation.
Caption: Troubleshooting flowchart for low reaction yield.
V. References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
University of Evansville. (n.d.). Protecting Groups. Retrieved from [Link]
-
Marc, S. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]
-
YouTube. (2020). Protecting Groups for Carboxylic acid. Retrieved from [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
-
SynArchive. (n.d.). Protection of Carboxylic acid by Ester. Retrieved from [Link]
-
Nakamura, S., Oyama, K., Kondo, T., & Yoshida, K. (n.d.). ANALYSIS OF BENZYLATION PRODUCTS OF (+)-CATECHIN. Retrieved from [Link]
-
Pinto, D. C. G. A., Silva, A. M. S., & Cavaleiro, J. A. S. (2001). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules, 6(9), 741–749. [Link]
-
University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (2010). Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Benzylation of hydroxyl groups by Williamson reaction. Retrieved from [Link]
-
ResearchGate. (2007). Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Advances, 11(10), 5555–5565. [Link]
-
ACS Publications. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(4), 441–445. [Link]
-
ResearchGate. (2009). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. Retrieved from [Link]
-
ACS Publications. (1998). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 120(24), 5961–5971. [Link]
-
ResearchGate. (n.d.). Analysis of Benzylation Products of (+)Catechin. Retrieved from [Link]
-
Taylor & Francis Online. (1984). Oxidation of Benzyl Ethers via Phase Transfer Catalysis. Synthetic Communications, 14(1), 51-54. [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
SpringerLink. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Journal of Chemical Research, 46(7-8), 473-481. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]
-
Google Patents. (n.d.). EP1238961B1 - Process for the preparation of benzyl esters of hydroxybenzoic acids. Retrieved from
-
Organic Syntheses. (n.d.). 3,5-Dihydroxybenzoic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. Retrieved from [Link]
-
Chemcess. (n.d.). Protocatechuic Acid: Properties, Production And Uses. Retrieved from [Link]
-
Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid. Retrieved from
-
CAMAG. (n.d.). Analytical tasks – efficiently solved by HPTLC. Retrieved from [Link]
-
Organic Syntheses. (n.d.). protocatechuic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
-
Google Patents. (n.d.). CN104926632A - 3,4-dihydroxybenzaldehyde purification and decolorization method. Retrieved from
-
YouTube. (2018). Benzene Side Chain Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. Retrieved from [Link]
-
YouTube. (2013). Reactions at the benzylic position | Aromatic Compounds | Organic chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dihydroxybenzoate. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Fe2O3/ZrO2 an Effective Catalyst for Benzylation of Aromatic Compounds in Green Synthesis of Diphenylmethane. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. phasetransfer.com [phasetransfer.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. learninglink.oup.com [learninglink.oup.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biomedres.us [biomedres.us]
- 14. Benzyl Ethers [organic-chemistry.org]
- 15. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. synarchive.com [synarchive.com]
Technical Support Center: Solubility of 3,4-Bis(benzyloxy)benzoic Acid
Prepared by: Gemini, Senior Application Scientist Last Updated: January 9, 2026
Welcome to the technical support guide for 3,4-Bis(benzyloxy)benzoic acid (CAS: 1570-05-4). This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical guidance on the solubility characteristics of this compound. We will address common questions, provide validated experimental protocols, and offer troubleshooting solutions to challenges encountered in the laboratory.
Understanding the Molecule: Physicochemical Drivers of Solubility
The solubility of a compound is governed by its molecular structure. This compound is a molecule with distinct polar and non-polar regions, which dictates its behavior in various solvents.
-
Polar Region: The carboxylic acid (-COOH) group is polar and capable of acting as a hydrogen bond donor and acceptor. This functional group is the primary driver for its solubility in polar solvents and its acidic reactivity.
-
Non-Polar Region: The molecule possesses a large, bulky, and non-polar backbone consisting of a central phenyl ring and two benzyl ether groups. This significant lipophilic character, reflected in its high calculated LogP of 5.30[1], dominates its overall properties, favoring solubility in non-polar or moderately polar organic solvents.
-
Crystal Lattice Energy: The compound is a solid with a relatively high melting point of 182 °C[2]. This indicates strong intermolecular forces in the solid state (crystal lattice energy), which must be overcome by solvent-solute interactions for dissolution to occur.
These competing features mean that no single solvent is universally optimal. The choice of solvent depends entirely on the experimental context, whether for reaction, purification, or analysis.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₁₈O₄ | [1][3] |
| Molecular Weight | 334.37 g/mol | [1] |
| Appearance | Solid | [3] |
| Melting Point | 182 °C | [2] |
| Boiling Point (Predicted) | 512.7 ± 40.0 °C | [1][2] |
| Density (Predicted) | 1.232 g/cm³ | [2] |
| LogP (Predicted) | 5.30 | [1] |
Qualitative Solubility Profile
Direct, quantitative solubility data for this compound is limited in the literature. The following table provides a qualitative summary based on available data and predictions from its chemical structure, following the principle of "like dissolves like"[4][5].
Table 2: Qualitative Solubility in Common Organic Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale & Expert Notes |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slightly Soluble | DMSO is a powerful, highly polar solvent capable of disrupting the crystal lattice. However, the large non-polar region of the solute limits high solubility.[2] |
| N,N-Dimethylformamide (DMF) | Sparingly to Slightly Soluble | Similar to DMSO, DMF is a strong solvent, but the solute's lipophilicity is a limiting factor. | |
| Acetonitrile | Sparingly Soluble | Less polar than DMSO/DMF; solubility is expected to be limited. | |
| Tetrahydrofuran (THF) | Soluble | THF has a moderate polarity and ether functionality, making it a good candidate for dissolving compounds with both polar and non-polar features. | |
| Polar Protic | Water | Insoluble | The large non-polar backbone prevents dissolution in water. |
| Methanol / Ethanol | Sparingly Soluble | The polarity of short-chain alcohols is too high for effective solvation of the large lipophilic structure. | |
| Non-Polar / Halogenated | Chloroform (CHCl₃) | Slightly Soluble (especially with heat) | A good balance of moderate polarity to interact with the ether linkages and non-polar character to solvate the aromatic rings.[2] |
| Dichloromethane (DCM) | Soluble | DCM is an excellent solvent for many organic compounds of intermediate polarity and is often a first choice. | |
| Toluene | Sparingly to Slightly Soluble | The non-polar nature aligns well with the benzyl groups, but it may struggle to solvate the polar carboxylic acid head. | |
| Hexanes / Heptane | Insoluble | These non-polar alkane solvents cannot effectively solvate the polar carboxylic acid group. | |
| Aqueous Base | 5% NaOH / NaHCO₃ | Soluble (as salt) | The compound reacts to form the highly polar and water-soluble sodium carboxylate salt. This is a chemical reaction, not simple dissolution.[6][7] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound insoluble in water but dissolves in aqueous sodium hydroxide? A: This is a classic example of acid-base chemistry. In neutral water, the molecule exists in its neutral, carboxylic acid form, which is dominated by its large, non-polar structure and is thus water-insoluble. In an aqueous basic solution like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), the acidic proton of the carboxylic acid group is removed (deprotonation) to form the sodium 3,4-bis(benzyloxy)benzoate salt.[4][6][7] This salt is an ionic species and is significantly more polar than the parent acid, allowing it to readily dissolve in water. This property is frequently exploited for purification via liquid-liquid extraction.[8]
Q2: What are the best "first-choice" organic solvents for dissolving this compound at room temperature? A: Based on its structure, Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent starting points. DCM is effective for a wide range of organic solids of intermediate polarity. THF is also a good choice due to its ability to solvate both the non-polar rings and the polar acid group. While DMSO can be used, its high boiling point makes it difficult to remove later.[5]
Q3: I've added the recommended solvent, but the compound isn't dissolving. What should I do? A: This is a common issue. First, ensure you are using a sufficient volume of solvent. If it still doesn't dissolve, gentle warming and agitation (stirring or sonication) can significantly increase the rate of dissolution and solubility.[2] If the compound remains insoluble, you may need to switch to a stronger solvent or a solvent mixture. Refer to our Troubleshooting Guide in Section 5 for a detailed workflow.
Q4: How does temperature impact the solubility of this compound? A: For most solid solutes, solubility in organic solvents increases with temperature.[9] This is because the additional thermal energy helps overcome the compound's crystal lattice energy and promotes mixing. This principle is the basis for recrystallization. However, be cautious when heating, as prolonged exposure to high temperatures could potentially cause degradation, especially in reactive solvents.
Q5: My compound "oiled out" as a liquid instead of dissolving when I added a hot solvent. What happened? A: "Oiling out" occurs when a solid melts in the hot solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the solute's melting point.[8] The result is a liquid phase of the compound that is immiscible with the solvent. This is common when the melting point of the compound is lower than the boiling point of the solvent. To resolve this, you can either add more solvent to fully dissolve the oil or switch to a lower-boiling point solvent.
Experimental Protocols for Solubility Determination
Accurate solubility data is crucial for process development. Below are two standard protocols for assessing solubility.
Protocol 1: Qualitative Solubility Assessment
This rapid method is used to quickly screen potential solvents.
Objective: To determine if a compound is soluble, sparingly soluble, or insoluble in a given solvent at a defined concentration (e.g., ~10 mg/mL).
Methodology:
-
Add ~10 mg of this compound to a small, clean test tube or vial.
-
Add the test solvent dropwise, starting with 0.25 mL.
-
Vigorously agitate the mixture for 60 seconds using a vortex mixer or by flicking the tube.[4]
-
Observe the solution against a dark background.
-
Soluble: A completely clear, particle-free solution is formed.
-
Sparingly Soluble: The solution is hazy, or a significant portion of the solid remains undissolved.
-
Insoluble: The solid material shows no signs of dissolving.
-
-
If the compound is not fully dissolved, add another 0.25 mL of solvent and repeat the agitation. Continue until 1 mL of solvent has been added.
-
Record the results. For sparingly soluble samples, note if solubility improves with gentle heating.
Protocol 2: Quantitative Solubility by the Equilibrium Shake-Flask Method
This is a gold-standard method for determining the precise equilibrium solubility of a compound.[10]
Objective: To determine the saturation concentration of this compound in a solvent at a constant temperature.
Methodology:
-
Preparation: Add an excess amount of the solid compound to a sealed vial containing a known volume (e.g., 2.0 mL) of the chosen solvent. An excess is critical to ensure a saturated solution is formed.
-
Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for at least 24-48 hours to ensure equilibrium is reached.[10]
-
Phase Separation: After equilibration, let the vial stand undisturbed at the same constant temperature for several hours to allow undissolved solids to settle.[10]
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.22 µm PTFE filter to remove any microscopic particles.
-
Analysis: Determine the concentration of the dissolved solid in the supernatant. Two common methods are:
-
Gravimetric Analysis: Transfer the filtered solution to a pre-weighed vial. Evaporate the solvent under reduced pressure or a gentle stream of nitrogen until a constant weight of the dried solute is achieved. Calculate the solubility in mg/mL or g/L.[11]
-
Spectrophotometric Analysis (UV-Vis): If the compound has a chromophore, create a calibration curve using standard solutions of known concentrations. Dilute the filtered sample to fall within the linear range of the calibration curve and measure its absorbance. Calculate the concentration from the curve.
-
Diagram 1: Workflow for Quantitative Solubility Determination A visual representation of the equilibrium shake-flask method.
Caption: Quantitative solubility determination workflow.
Troubleshooting Guide for Dissolution Issues
Diagram 2: Troubleshooting Dissolution Problems A logical flowchart for resolving common solubility challenges.
Caption: A step-by-step guide to troubleshooting solubility.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound remains a solid suspension after adding solvent and stirring. | 1. Incorrect Solvent Choice: The polarity mismatch between solvent and solute is too great. 2. Insufficient Solvent: The solution is saturated, and there isn't enough solvent to dissolve more solid. 3. Low Temperature: Kinetic energy is too low to overcome the crystal lattice energy. | 1. Re-evaluate Solvent: Consult the solubility profile (Table 2). Switch to a more appropriate solvent like DCM or THF. 2. Increase Volume: Add more solvent in measured portions. 3. Apply Energy: Gently warm the mixture while stirring. Sonication can also be effective at breaking up solid aggregates. |
| Solution is cloudy or hazy, not perfectly clear. | 1. Fine Particulate Matter: Microscopic, undissolved particles of the compound are suspended. 2. Insoluble Impurities: The starting material contains impurities that are insoluble in the chosen solvent. 3. Moisture Contamination: Traces of water are present in a non-polar solvent, causing the compound to precipitate slightly. | 1. Filter the Solution: Pass the solution through a syringe filter (0.22 or 0.45 µm) to remove fine particles. 2. Hot Filtration: If using for recrystallization, perform a hot gravity filtration to remove insoluble impurities. 3. Use Anhydrous Solvents: Ensure solvents are dry, especially when working with moisture-sensitive procedures. |
| Compound dissolves with heat but immediately "crashes out" upon cooling. | 1. Poor Solvent for Room Temp: The solvent is a good choice for high temperatures but a very poor one for room temperature. 2. Rapid Cooling: Cooling the solution too quickly promotes rapid precipitation of small, often impure, crystals. | 1. Select a Better Solvent: If a stable room-temperature solution is needed, choose a solvent with higher solubility at that temperature. 2. Control Cooling: For recrystallization, this indicates a good solvent system. Allow the solution to cool slowly to form larger, purer crystals. |
References
- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- Chemsrc. (n.d.). This compound | CAS#:1570-05-4.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- ChemicalBook. (n.d.). This compound CAS#: 1570-05-4.
- BenchChem. (2025). Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity.
- CymitQuimica. (n.d.). This compound.
- Bibliomed. (2013, April 16). EXPERIMENTAL AND PREDICTED SOLUBILITIES OF 3,4- DIMETHOXYBENZOIC ACID IN SELECT ORGANIC SOLVENTS OF VARYING POLARITY AND HYDROGE.
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents.
- ResearchGate. (2015, April 23). What to do when compound did not dissolve in organic solvent?
- University of Calgary. (2023, August 31). Solubility of Organic Compounds.
- Chemistry Steps. (n.d.). Solubility of Organic Compounds.
Sources
- 1. This compound | CAS#:1570-05-4 | Chemsrc [chemsrc.com]
- 2. This compound CAS#: 1570-05-4 [m.chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. chem.ws [chem.ws]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. scribd.com [scribd.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3,4-Bis(benzyloxy)benzoic Acid
Welcome to the technical support guide for the synthesis of 3,4-Bis(benzyloxy)benzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to optimize your experimental outcomes.
The synthesis of this compound is a cornerstone procedure for introducing protected catechol moieties in complex molecule synthesis. While conceptually straightforward—typically involving a Williamson ether synthesis followed by ester hydrolysis—the reality in the lab can be fraught with challenges leading to low yields, impure products, and difficult purifications. This guide addresses these issues head-on in a practical, question-and-answer format.
Troubleshooting Guide: Common Experimental Issues
This section tackles the most frequent problems encountered during the synthesis. We diagnose the likely causes and provide actionable solutions based on chemical principles.
Q1: My overall yield is disappointingly low after the two-step synthesis. What are the most likely causes?
Low yield is a common complaint and can originate from inefficiencies in either the benzylation or hydrolysis step, or losses during workup.
Analysis of the Benzylation Step (Williamson Ether Synthesis):
The first step, the benzylation of a protocatechuic acid ester (e.g., Ethyl 3,4-dihydroxybenzoate), is often the primary source of yield loss. The reaction involves the deprotonation of phenolic hydroxyls to form a phenoxide, which then acts as a nucleophile to attack the benzyl halide.
-
Incomplete Reaction: The most common issue is an incomplete reaction, leaving behind significant amounts of mono-benzylated intermediates and unreacted starting material.
-
Cause: Insufficient base (e.g., K₂CO₃) fails to fully deprotonate both hydroxyl groups. The second deprotonation is often slower than the first. Additionally, using a stoichiometric amount of benzyl bromide may not be enough to drive the reaction to completion, especially if some of the alkylating agent is consumed by side reactions or hydrolysis.
-
Solution: Use a moderate excess of both the base (2.5-3.0 equivalents) and the benzylating agent (2.2-2.5 equivalents). Ensure the base is finely powdered and the solvent (e.g., DMF, Acetone) is anhydrous to maximize reactivity. Extending the reaction time or moderately increasing the temperature (e.g., to 60-80 °C) can also improve conversion.[1][2]
-
-
Competing Side Reactions: Several side reactions can consume starting materials and complicate the product mixture.
-
Cause 1: C-Alkylation. The phenoxide ion is an ambident nucleophile, meaning it can be alkylated at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[3][4] This leads to the formation of C-benzylated byproducts, which are often difficult to separate.
-
Cause 2: Elimination (E2). While less common with primary halides like benzyl bromide, the strong base can induce an elimination reaction, though this is more of a concern with secondary or tertiary halides.[5][6]
-
Solution: Employing polar aprotic solvents like DMF or acetonitrile generally favors the desired Sₙ2 reaction.[5][7] Avoid overly harsh conditions (excessively high temperatures or extremely strong bases), which can promote side reactions.
-
Analysis of the Hydrolysis (Saponification) Step:
-
Incomplete Hydrolysis: Steric hindrance from the bulky benzyl groups can make the ester carbonyl less accessible to hydroxide attack.
-
Cause: Insufficient reaction time, temperature, or concentration of base (e.g., NaOH, KOH).
-
Solution: Ensure a sufficient excess of base is used and allow the reaction to proceed for an adequate duration (typically 2-4 hours at reflux).[8] Monitoring the reaction by TLC until the starting ester spot has completely disappeared is crucial.
-
Q2: After the benzylation step, my TLC plate shows a smear of spots, and LC-MS confirms a complex mixture. What are these impurities?
This is a classic sign that multiple side reactions have occurred alongside the desired bis-benzylation.
Likely Impurities and Their Origin:
-
Ethyl 3-benzyloxy-4-hydroxybenzoate & Ethyl 4-benzyloxy-3-hydroxybenzoate: These are the two possible mono-benzylated intermediates. Their presence indicates an incomplete reaction.
-
Ethyl 3,4-dihydroxybenzoate: Unreacted starting material.
-
Dibenzyl Ether: Formed if trace amounts of water hydrolyze benzyl bromide to benzyl alcohol, which is then O-alkylated by another molecule of benzyl bromide.[9]
-
C-Benzylated Products: As discussed in Q1, electrophilic attack on the electron-rich aromatic ring leads to these isomers.[4]
The diagram below illustrates the primary reaction pathway and the formation of key byproducts.
Caption: Primary reaction pathway and major side reactions during benzylation.
Q3: I'm having trouble purifying the final this compound. Simple recrystallization leaves impurities. What should I do?
Purification is challenging because the key acidic impurity, the mono-benzylated benzoic acid, has very similar solubility properties to the desired product.
-
Problem: Co-precipitation of the desired product and mono-benzylated acidic impurities during the acid workup after hydrolysis.
-
Solution 1: pH-Controlled Extraction: Before final precipitation, perform a liquid-liquid extraction under carefully controlled pH. The bis-benzylated product is less acidic than the mono-benzylated (and phenolic) impurity. A carefully controlled basic wash (e.g., with a dilute sodium bicarbonate solution) may selectively extract the more acidic impurity, although this can be difficult to optimize.
-
Solution 2: Chromatographic Purification: If high purity is essential, column chromatography of the final acid is the most reliable method.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient system of hexane/ethyl acetate with a small amount of acetic acid (e.g., 0.5-1%) to keep the carboxylic acid protonated and prevent tailing on the column.
-
-
Solution 3: Purification of the Intermediate Ester: It is often much easier to purify the intermediate, Ethyl 3,4-bis(benzyloxy)benzoate, by recrystallization (e.g., from ethanol) or column chromatography. Purifying the ester removes all mono-benzylated and C-benzylated byproducts. The subsequent hydrolysis of the pure ester will yield high-purity carboxylic acid that can be easily isolated by precipitation.[10]
Frequently Asked Questions (FAQs)
-
Q: Why is it standard practice to start with an ester of protocatechuic acid (like ethyl or methyl protocatechuate) rather than the acid itself?
-
A: This is a critical experimental design choice to avoid a significant side reaction. If protocatechuic acid were used directly, the strong base required for the Williamson ether synthesis would also deprotonate the carboxylic acid, forming a carboxylate. This carboxylate can then be alkylated by benzyl bromide to form benzyl 3,4-bis(benzyloxy)benzoate. Using an ester "protects" the carboxylic acid functionality from this unwanted benzylation. The ester can then be selectively removed in the final step.[11]
-
-
Q: What is the optimal choice of base and solvent for the benzylation step?
-
A: The combination of potassium carbonate (K₂CO₃) as the base and N,N-dimethylformamide (DMF) or acetone as the solvent is widely used and effective. K₂CO₃ is a relatively mild inorganic base, strong enough to deprotonate the acidic phenols but not so strong that it promotes significant elimination of the benzyl halide.[1] DMF and acetone are polar aprotic solvents that effectively solvate the cation (K⁺), leaving a more "naked" and nucleophilic phenoxide anion, which accelerates the rate of the desired Sₙ2 reaction.[5][7]
-
-
Q: How can I definitively confirm the structures of my product and identify the impurities?
-
A: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential.
-
¹H NMR: Look for the disappearance of the phenolic -OH protons (which are broad singlets). Confirm the appearance of two distinct benzylic -CH₂- signals, each integrating to 2H (around 5.2 ppm). The aromatic region should show the characteristic signals for the 1,2,4-trisubstituted benzene ring of the core and the monosubstituted benzyl groups.
-
¹³C NMR: Confirm the presence of the benzylic carbons (around 70-71 ppm).
-
MS (ESI-): This will clearly distinguish between the desired product (M-H)⁻, mono-benzylated intermediates (M-H)⁻, and the starting material (M-H)⁻ based on their different molecular weights.
-
-
Optimized Experimental Protocol
This protocol is designed to maximize yield and minimize side reactions. Each step includes an explanation to create a self-validating workflow.
Step 1: Synthesis of Ethyl 3,4-Bis(benzyloxy)benzoate
Sources
- 1. rsc.org [rsc.org]
- 2. 3,5-Bis(benzyloxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. This compound | 1570-05-4 [chemicalbook.com]
- 9. Facile benzylation of aromatics in ionic liquid solvents promoted by TfOH, Sc(OTf)3, and Yb(OTf)3·xH2O; New life for a classic transformation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Preparation and Characterization of Protocatechuic Acid Sulfates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography for Benzoic Acid Derivatives
Welcome to the technical support resource for the purification of benzoic acid derivatives using column chromatography. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these acidic compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your separations with confidence.
Part 1: Foundational Principles & Frequently Asked Questions (FAQs)
This section addresses the most common questions and establishes the fundamental concepts essential for successfully purifying benzoic acid and its analogs.
Q1: What is the primary cause of poor peak shape (tailing) when purifying benzoic acid derivatives on silica gel?
A: Peak tailing is the most frequent issue encountered and typically arises from two concurrent chemical phenomena:
-
Analyte Ionization: Benzoic acids are weak acids (typical pKa ~4.2). If the mobile phase is not sufficiently acidic, a portion of the analyte will exist in its ionized, carboxylate form (R-COO⁻). This anionic form is highly polar and interacts very strongly and non-specifically with the polar stationary phase, leading to slow, uneven elution and significant peak tailing.[1][2][3] To achieve sharp, symmetrical peaks, it is crucial to maintain the analyte in a single, neutral (protonated) state.[1][4]
-
Secondary Silanol Interactions: The surface of silica gel is covered with silanol groups (Si-OH). These groups are themselves weakly acidic and can become deprotonated (Si-O⁻), especially if the mobile phase has a neutral or basic character.[5][6] These anionic sites can then engage in strong ionic interactions with any polar functional groups on your analyte, acting as a secondary, undesirable retention mechanism that causes tailing.[3][7]
By acidifying the mobile phase, you suppress the ionization of both your benzoic acid derivative and the surface silanols, ensuring a single, predictable interaction mechanism based on polarity.[5][6][7]
Q2: How do I select the right stationary phase for my separation?
A: The choice of stationary phase depends on the polarity of your derivative and its sensitivity to acid.
| Stationary Phase | Primary Use Case & Rationale |
| **Silica Gel (SiO₂) ** | The default and most common choice for normal-phase chromatography.[8] Its acidic nature is often advantageous for keeping benzoic acid derivatives protonated. |
| Alumina (Al₂O₃) | A suitable alternative if your compound is found to be unstable or decomposes on silica gel.[9] Alumina is available in neutral, basic, or acidic grades, offering more control over the surface chemistry. |
| Reversed-Phase (C18) | Used in reversed-phase chromatography where the stationary phase is nonpolar and the mobile phase is polar (e.g., water/acetonitrile). This technique is highly effective for separating benzoic acid derivatives, especially in HPLC applications.[10][11][12] Mobile phase pH control remains critical.[10][11][13] |
For most routine purifications of benzoic acid derivatives, standard flash-grade silica gel is the most economical and effective choice.
Q3: Should I use an isocratic or gradient elution? What's the difference?
A: The choice depends on the complexity of your sample mixture.
-
Isocratic Elution: The composition of the mobile phase remains constant throughout the entire purification (e.g., 20% Ethyl Acetate in Hexane).[14][15]
-
Best For: Simple mixtures where the compounds to be separated have similar polarities (similar Rf values by TLC).
-
Advantage: Simpler to perform and generally allows for higher sample loading.[16]
-
Disadvantage: Late-eluting compounds tend to emerge as broad, diluted peaks due to a phenomenon called "band-broadening".[15]
-
-
Gradient Elution: The polarity of the mobile phase is gradually increased over the course of the separation (e.g., starting at 5% Ethyl Acetate and linearly increasing to 40%).[14][15]
-
Best For: Complex mixtures containing compounds with a wide range of polarities.
-
Advantage: Provides sharper peaks for later-eluting compounds, improves resolution between peaks, and often shortens the total run time.[15][17]
-
Disadvantage: Requires more complex equipment (gradient pump) and may have lower loading capacity compared to an optimized isocratic method.[16]
-
For drug development and discovery chemistry, where mixtures are often complex, a gradient elution is typically the superior choice. [18]
Part 2: Troubleshooting Guide: From Tailing Peaks to Lost Compounds
This section provides a systematic approach to diagnosing and solving the most common experimental problems.
Workflow for Troubleshooting Peak Tailing
This diagram outlines the logical progression for diagnosing and solving peak tailing, the most common issue when purifying acidic compounds.
Caption: Troubleshooting workflow for peak tailing.
Q&A: Specific Scenarios
Q: My peak shape is perfect, but I can't separate my benzoic acid derivative from a non-polar impurity.
A: This is a classic selectivity problem. Your current mobile phase is eluting both compounds too quickly.
-
Causality: The polarity of your eluent system is too high, minimizing the differential interactions of your compounds with the silica gel.
-
Solution: Decrease the initial polarity of your mobile phase. If you are using a 20% Ethyl Acetate/Hexane system, try developing a TLC with 5% or 10% Ethyl Acetate/Hexane. The goal is to get the Rf of your desired compound between 0.2 and 0.3 to ensure it interacts sufficiently with the column for a good separation.[8] A shallower gradient during elution will also improve separation between closely eluting spots.
Q: My compound seems to have decomposed on the column. How can I prevent this?
A: Some derivatives can be sensitive to the acidic nature of silica gel.[9]
-
Causality: The Lewis acid sites on the silica surface can catalyze degradation of sensitive functional groups.
-
Solutions:
-
Deactivate the Silica: Add a small amount of a base, like triethylamine (~0.1-1%), to your mobile phase.[19] This neutralizes the most acidic sites on the silica gel. Be aware that this will likely change the retention of your compound, so re-develop your TLC with the additive present.
-
Change Stationary Phase: If deactivation is not sufficient, switch to a more inert stationary phase like neutral alumina or Florisil.[9]
-
Q: I loaded my sample, and it seems to have crashed out of solution at the top of the column. Now the flow is blocked.
A: This occurs when the sample is dissolved in a solvent that is much stronger than the initial mobile phase.
-
Causality: When the weak mobile phase hits the concentrated band of strong solvent, it can no longer keep the sample dissolved, causing it to precipitate.
-
Solution: Always dissolve your sample in the weakest possible solvent it is soluble in. The ideal scenario is to dissolve it directly in the initial mobile phase. If solubility is an issue, the best practice is to use dry loading .[20][21]
Part 3: Key Experimental Protocols
These step-by-step guides provide a reliable foundation for your purification experiments.
Protocol 1: Mobile Phase Preparation with Acidic Modifier
This protocol ensures proper mobile phase acidification to suppress ionization and prevent peak tailing.
-
Select Solvents: Choose your primary non-polar ("Solvent A," e.g., Hexane or Heptane) and polar ("Solvent B," e.g., Ethyl Acetate) solvents. Ensure they are HPLC-grade or equivalent to minimize impurities.
-
Measure Polar Solvent: In a graduated cylinder, measure the required volume of your polar solvent (e.g., 200 mL of Ethyl Acetate).
-
Add Acidic Modifier: Add your chosen acid directly to the polar solvent. A typical concentration is 0.5% to 1% by volume. For 200 mL of Ethyl Acetate, this would be 1-2 mL of glacial acetic acid.
-
Complete the Mixture: Add the non-polar solvent to reach the final desired volume (e.g., add Hexane to the 200 mL of acidified Ethyl Acetate to reach a total volume of 1000 mL for a 20% solution).
-
Mix Thoroughly: Stopper and invert the container several times to ensure the mixture is homogenous.
Protocol 2: Dry Loading a Solid Sample
This is the most robust method for sample application, preventing solubility issues and improving resolution.[21]
-
Dissolve Sample: Dissolve your crude sample completely in a minimal amount of a low-boiling-point solvent, such as Dichloromethane (DCM) or Acetone.
-
Add Adsorbent: In the same flask, add a small amount of silica gel (typically 2-3 times the mass of your crude sample).[21]
-
Mix and Evaporate: Swirl the flask to create a uniform slurry. Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder. This is your sample adsorbed onto the silica.
-
Load Column: Carefully add the dry powder to the top of your packed chromatography column.
-
Gently Add Solvent: Carefully and slowly add your initial mobile phase to the column, ensuring the dry-loaded band is not disturbed, before starting the elution.
Visualizing the Separation Mechanism
The following diagram illustrates the core principle of why pH control is critical for purifying acidic compounds on silica gel.
Caption: Effect of mobile phase acidification on analyte and stationary phase.
References
- How can I prevent peak tailing in HPLC? - ResearchGate. (2013, November 27).
- LABTips: How to Prevent Tailing Peaks in HPLC. (2021, October 15). Labcompare.com. [Link]
- How can i prevent the peak tailing in HPLC? - ResearchGate. (2019, August 30).
- Peak Tailing in HPLC. Element Lab Solutions. [Link]
- buffered pH to avoid peak tailing. (2004, September 9).
- Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases.
- Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chrom
- Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry. [Link]
- Should an Additive be Added to your HPLC Eluent?.
- HPLC Methods for analysis of Benzoic acid.
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
- Isocratic Vs. Gradient Elution in Chromatography. (2025, May 23). Phenomenex. [Link]
- The Methods of Sample Loading in Flash Column. (2025, February 11). Hawach. [Link]
- Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantit
- Quick Troubleshooting Guide For HPLC Column Usage.
- Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc. [Link]
- Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography | Request PDF. (2025, August 7).
- [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. (2026, January 7).
- HPLC Troubleshooting. Unknown Source. [Link]
- When is Gradient Elution Better than Isocratic Elution?. (2023, January 24). Biotage. [Link]
- Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link]
- Full article: Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classific
- Gradient or isocratic elution in preparative reversed phase HPLC. [Kromasil®] notes. [Link]
- Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classific
- HOW TO: Sample loading methods in flash chromatography. (2023, April 7). Sorbtech. [Link]
- Loading a Sample on a Column Chromatography. (2014, July 28). YouTube. [Link]
- Acid Effect on Retention of Acidic Analytes. SIELC Technologies. [Link]
- Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. [Link]
- Process for the production and purification of benzoic acid.
- Benzoic Acid. SIELC Technologies. [Link]
- Benzoic acid. (2004, June 9).
- Analysis of Benzoic acid. Unknown Source. [Link]
- Ultranano Titania: Selectively Ridding Water of Persistent Organic Pollutants.
- Preparation of benzoic acid of high purity. Unknown Source. [Link]
- How to separate ester from carboxylic acid by using chromatography?. (2020, January 6).
- Method of benzoic acid purification.
- Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification. (2025, August 6).
- Column Chromatography in Pharmaceutical Analysis. (2022, September 19). Research and Reviews. [Link]
- The purification of benzoic acid using dividing wall columns. Hydrocarbon Processing. [Link]
- Purification of benzoic acid.
Sources
- 1. buffered pH to avoid peak tailing - Chromatography Forum [chromforum.org]
- 2. Acid Effect on Retention of Acidic Analytes | SIELC Technologies [sielc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. labcompare.com [labcompare.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. rroij.com [rroij.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 15. biotage.com [biotage.com]
- 16. [Kromasil®] notes - Gradient or isocratic elution in preparative reversed phase HPLC [kromasil.com]
- 17. Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. welch-us.com [welch-us.com]
- 19. Chromatography [chem.rochester.edu]
- 20. chromtech.com [chromtech.com]
- 21. sorbtech.com [sorbtech.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to Improving the Purity of 3,4-Bis(benzyloxy)benzoic Acid
Welcome to the technical support hub for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth, practical solutions for purifying 3,4-Bis(benzyloxy)benzoic acid, a key intermediate in various synthetic pathways.[1] Here, we will explore common purification challenges and offer robust, field-tested protocols to enhance the purity of your compound.
Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Q1: My final product has a low melting point and appears as an off-white or yellowish solid. What are the likely impurities?
A1: A depressed and broad melting point is a classic indicator of impurities. For this compound, which should be a white solid with a melting point around 182°C, discoloration suggests the presence of residual starting materials or byproducts.[2]
-
Unreacted Starting Materials: If synthesized from methyl 3,4-dihydroxybenzoate and benzyl bromide, residual starting materials could be present.
-
Byproducts of Benzylation: Incomplete benzylation can lead to 3-hydroxy-4-benzyloxybenzoic acid or 4-hydroxy-3-benzyloxybenzoic acid. Over-benzylation is less common but could result in the formation of a benzyl ester.
-
Solvent Residues: Inadequate drying can leave residual solvents from the reaction or purification steps.
Q2: I'm observing significant streaking or tailing when running a TLC of my crude product on a silica gel plate. How can I get a clean spot?
A2: Carboxylic acids, like this compound, are notorious for streaking on silica gel TLC plates.[3] This is due to the acidic nature of both the analyte and the silica gel, leading to a mixture of protonated and deprotonated forms that travel at different rates.
To resolve this, you can add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[3][4] This ensures that the carboxylic acid remains fully protonated and moves as a single, more compact spot.
Q3: My recrystallization attempt resulted in an oil forming instead of crystals. What went wrong?
A3: "Oiling out" during recrystallization is a common issue that can arise from several factors:[5]
-
High Impurity Levels: A significant amount of impurities can lower the melting point of the mixture to below the temperature of the crystallization solvent.
-
Cooling Too Rapidly: If the solution is cooled too quickly, the compound may not have sufficient time to form an ordered crystal lattice and will instead separate as a supercooled liquid.
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at lower temperatures.
To troubleshoot this, try reheating the solution to dissolve the oil, adding a small amount of additional "good" solvent, and allowing it to cool much more slowly.[5][6] Insulating the flask can help with gradual cooling.[5]
Frequently Asked Questions (FAQs)
Q1: What is the best single-solvent system for recrystallizing this compound?
A1: While the ideal solvent should be determined experimentally, a good starting point for many benzoic acid derivatives is aqueous ethanol or acetic acid.[7] The principle is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.[7][8]
Q2: Can I use acid-base extraction to purify this compound?
A2: Absolutely. Acid-base extraction is a highly effective technique for separating carboxylic acids from neutral or basic impurities.[3][9][10][11] The process involves dissolving the crude product in an organic solvent and extracting it with an aqueous base (like sodium bicarbonate or sodium hydroxide) to convert the carboxylic acid into its water-soluble salt.[9][11][12] The aqueous layer is then separated, acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.[10][11]
Q3: What analytical techniques are best for assessing the purity of my final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Melting Point Analysis: A sharp melting point close to the literature value (182°C) is a good indicator of high purity.[2]
-
Thin-Layer Chromatography (TLC): A single spot (in an appropriate solvent system) suggests the absence of major impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure and identify impurities.[1][13][14] The 1H NMR spectrum should show characteristic peaks for the aromatic protons and the benzylic methylene protons.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for quantifying purity and detecting minor impurities.[15][16][17] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid) is a common setup for analyzing aromatic carboxylic acids.[15][16]
Purification Protocols and Data
Comparative Table of Purification Methods
| Purification Method | Pros | Cons | Best For Removing |
| Recrystallization | High purity achievable; scalable. | Can have lower yields; requires finding a suitable solvent. | Small amounts of soluble and insoluble impurities. |
| Acid-Base Extraction | Excellent for removing neutral and basic impurities; high capacity.[9][11] | Does not remove acidic impurities; requires handling of acids and bases. | Neutral and basic starting materials or byproducts. |
| Flash Column Chromatography | Can separate compounds with similar polarities; adaptable.[3] | Can be time-consuming and require large solvent volumes; potential for product decomposition on silica.[18] | Byproducts with different polarities. |
Detailed Protocol: Recrystallization of this compound
-
Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water) to find a system where it is sparingly soluble at room temperature but dissolves readily upon heating.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen hot solvent to dissolve it completely. Use a boiling stick or magnetic stirring to ensure even heating.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.[5] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (a weak base is often sufficient for carboxylic acids).[9][10] Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO2 evolution.
-
Separation: Allow the layers to separate. The deprotonated this compound will be in the upper aqueous layer (as its sodium salt). Drain the lower organic layer, which contains neutral and basic impurities.
-
Repeat Extraction: To ensure complete transfer, extract the organic layer again with a fresh portion of the aqueous base. Combine the aqueous layers.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as 6M HCl, until the solution is acidic (test with litmus paper). The pure this compound will precipitate out of the solution.[3][11]
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
Visualizing the Purification Workflow
Below is a decision-making workflow to help you choose the most appropriate purification strategy based on the nature of the impurities.
Caption: Decision workflow for purifying this compound.
This guide provides a comprehensive framework for tackling the purification of this compound. By understanding the nature of potential impurities and applying the appropriate techniques, you can significantly improve the quality of your final product.
References
- Wikipedia. (n.d.). Acid–base extraction.
- University of Colorado Boulder. (n.d.). Acid-Base Extraction.
- SIELC Technologies. (n.d.). Separation of Benzoic acid, 3,4-bis(acetyloxy)- on Newcrom R1 HPLC column.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography.
- Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Lab Peregrine. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
- University of Massachusetts Lowell. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2).
- Royal Society of Chemistry. (n.d.). 4 - Supporting Information.
- MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
- Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography.
- PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids.
- Wikipedia. (n.d.). Benzoic acid.
- University of Wisconsin-Green Bay. (n.d.). Recrystallization of Benzoic Acid.
- YouTube. (2023, March 13). Flash Column Chromatography.
- Chemistry Stack Exchange. (2017, May 21). Solvent for recrystallization of benzoic acid?.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ....
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3,4-Dihydroxybenzoic acid.
- Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
- Studia Universitatis "Vasile Goldis," Seria Stiintele Vietii. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES.
- Royal Society of Chemistry. (n.d.). Dual Thermo- and Light-responsive Dendron-Jacketed Homopolymer Containing Photoswitchable Azobenzene Groups via macromonomer route - Supporting Information.
- Simagchem Corporation. (n.d.). High quality 3,4-bis-(benzyloxy)benzoic acid with high purity.
- Google Patents. (n.d.). Purification of benzoic acid - US3235588A.
- Pharmaffiliates. (n.d.). benzoic acid and its Impurities.
Sources
- 1. This compound | 1570-05-4 [chemicalbook.com]
- 2. This compound CAS#: 1570-05-4 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. vernier.com [vernier.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 3,4,5-TRIS(BENZYLOXY)BENZOIC ACID(1486-48-2) 13C NMR spectrum [chemicalbook.com]
- 14. This compound(1570-05-4) 1H NMR [m.chemicalbook.com]
- 15. Separation of Benzoic acid, 3,4-bis(acetyloxy)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. helixchrom.com [helixchrom.com]
- 18. Chromatography [chem.rochester.edu]
Navigating the Stability of 3,4-Bis(benzyloxy)benzoic Acid: A Technical Guide to Preventing Decomposition During Storage
Welcome to our dedicated technical support center for 3,4-Bis(benzyloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate. We understand that maintaining the integrity of this compound during storage is paramount to the success of your experiments. In this comprehensive guide, we will delve into the common challenges and questions surrounding the stability of this compound, providing you with actionable troubleshooting protocols and in-depth scientific explanations to ensure the long-term viability of your materials.
Frequently Asked Questions (FAQs)
Q1: I've noticed a change in the color and consistency of my this compound after several months of storage. What could be the cause?
This is a common observation and often points to the onset of decomposition. This compound, while relatively stable, can degrade over time, especially under suboptimal storage conditions. The primary culprits are typically:
-
Oxidative Degradation: The benzyl ether groups are susceptible to oxidation.[1][2][3][4][5][6] This process can be initiated by atmospheric oxygen and accelerated by exposure to light and elevated temperatures. Oxidative cleavage can lead to the formation of benzaldehyde and 3,4-dihydroxybenzoic acid, which can further react or discolor.
-
Hydrolysis: Although benzyl ethers are generally stable to neutral water, prolonged exposure to moisture, especially in the presence of acidic or basic impurities, can lead to slow hydrolysis, cleaving the benzyl ether bonds.[7][8]
-
Acid/Base Catalyzed Debenzylation: Trace amounts of acidic or basic contaminants in your storage container or from the surrounding environment can catalyze the cleavage of the benzyl ether protecting groups.[9][10] Benzyl ethers are known to be cleaved by strong acids.[8]
Any of these degradation pathways can result in the formation of impurities, leading to the observed changes in physical appearance.
Q2: What are the ideal storage conditions to maximize the shelf-life of this compound?
To mitigate the decomposition pathways mentioned above, we have established a set of best practices for storing this compound. These recommendations are designed to create a chemically inert environment, thereby preserving the compound's integrity.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of chemical reactions, including oxidation and hydrolysis. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, minimizing the risk of oxidative degradation. |
| Light | Amber Vial or Dark Location | Protects the compound from photolytic cleavage and light-catalyzed oxidation. |
| Moisture | Tightly Sealed Container with Desiccant | Prevents hydrolysis of the benzyl ether linkages and the carboxylic acid group. |
| Purity | Use high-purity, acid-free solvents for any manipulations | Prevents acid-catalyzed debenzylation. |
Q3: Can I store this compound at room temperature for short periods?
While refrigerated storage is strongly recommended for long-term stability, storage at room temperature (15-25°C) in a sealed container, protected from light and moisture, is generally acceptable for short durations (a few days to a week). However, for any period longer than this, the risk of degradation increases. For critical applications, it is always best to adhere to the recommended refrigerated conditions.
Troubleshooting Guide: Assessing Compound Integrity
If you suspect that your this compound may have degraded, the following protocols will help you assess its purity and identify potential decomposition products.
Visual Inspection:
The first and simplest step is a careful visual inspection.
-
Color: Fresh, pure this compound should be a white to off-white solid.[11] A noticeable yellow or brown tint can be an indicator of impurity formation.
-
Consistency: The material should be a crystalline solid. Any clumping, oiling out, or change in texture could suggest the presence of moisture or degradation byproducts.
Workflow for Purity Assessment
Caption: Workflow for assessing the purity of this compound.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Rapid Purity Assessment
This method provides a quick and effective way to visualize the presence of impurities.
Materials:
-
TLC plates (Silica gel 60 F254)
-
Developing chamber
-
Mobile Phase: A mixture of Hexane and Ethyl Acetate (e.g., 7:3 v/v) with a small amount of acetic acid (e.g., 1%) to ensure the carboxylic acid is protonated and runs as a single spot.
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate)
Procedure:
-
Sample Preparation: Dissolve a small amount of your this compound in a suitable solvent like ethyl acetate or dichloromethane.
-
Spotting: Carefully spot the dissolved sample onto the baseline of the TLC plate. It is also advisable to spot a reference standard of pure this compound alongside if available.
-
Development: Place the TLC plate in the developing chamber containing the mobile phase. Allow the solvent front to travel up the plate.
-
Visualization:
-
Remove the plate and allow the solvent to evaporate.
-
Visualize the spots under a UV lamp. The aromatic rings of the compound and any aromatic impurities will be visible.
-
Further visualize by staining with potassium permanganate. The benzyl ether groups and any alcohol or aldehyde impurities will react to give colored spots.
-
-
Interpretation: A single, well-defined spot corresponding to the reference standard indicates high purity. The presence of additional spots suggests the presence of decomposition products. The major decomposition product, 3,4-dihydroxybenzoic acid, will have a much lower Rf value (be closer to the baseline) due to its higher polarity.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
For a more definitive and quantitative assessment of purity, HPLC is the method of choice.
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate buffer at pH 4.4) and an organic solvent like acetonitrile or methanol.[12][13]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV detection at a wavelength where the benzoic acid chromophore absorbs strongly (e.g., 233 nm or 254 nm).[12][13]
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of high-purity this compound of a known concentration in the mobile phase or a suitable solvent.
-
Sample Preparation: Prepare a solution of your stored this compound at approximately the same concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation:
-
The retention time of the main peak in your sample should match that of the standard.
-
The purity of your sample can be calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
-
The presence of earlier eluting peaks may indicate more polar degradation products like 3,4-dihydroxybenzoic acid.
-
Understanding the Decomposition Pathway
To effectively prevent decomposition, it is crucial to understand the chemical transformations that can occur. The primary pathway of concern is the cleavage of the benzyl ether bonds.
Caption: Primary decomposition pathway of this compound.
This debenzylation can occur via several mechanisms, including hydrogenolysis (if a catalyst is present), acid-catalyzed cleavage, or oxidative cleavage.[1][8][10][14][15][16] The resulting 3,4-dihydroxybenzoic acid is significantly more polar and may be more susceptible to further oxidation, leading to colored byproducts.
By implementing the storage and handling procedures outlined in this guide, you can create an environment that minimizes the thermodynamic and kinetic driving forces for these decomposition reactions, ensuring the long-term stability and reliability of your this compound for your critical research and development activities.
References
- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
- ACS Publications. Halobenzyl Ethers as Protecting Groups for Organic Synthesis | Journal of the American Chemical Society.
- ACS Publications. Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide | Organic Letters.
- ACS Publications. End-Capped Poly(benzyl ethers): Acid and Base Stable Polymers That Depolymerize Rapidly from Head-to-Tail in Response to Specific Applied Signals | Macromolecules.
- Chem-Station. Benzyl (Bn) Protective Group.
- ACS Publications. End-Capped Poly(benzyl ethers): Acid and Base Stable Polymers That Depolymerize Rapidly from Head-to-Tail in Response to Specific Applied Signals.
- SynArchive. Protecting Groups List.
- MPG.PuRe. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
- ACS Publications. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups | Organic Letters.
- YouTube. debenzylation | protection and deprotection of benzyl ether.
- NIH. An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters - PMC.
- RSC Publishing. Selective oxidation of benzyl ethers to esters catalyzed by Cu2O/C3N4 with TBHP & oxygen as co-oxidants.
- Conference Services. Oxidation of Benzyl Ethers to Benzoate Esters Using a Novel Hypervalent Iodine Reagent.
- NIH. Selective oxidation of benzyl ethers to esters catalyzed by Cu2O/C3N4 with TBHP & oxygen as co-oxidants - PMC.
- ResearchGate. Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt | Request PDF.
- JustLong. Benzoic Acid: Storage, Transportation, and Pharmacopoeia Standards.
- Carl ROTH. Safety Data Sheet: Benzoic acid.
- Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives.
- MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
- ResearchGate. (PDF) 3,5-Bis(benzyloxy)benzoic acid.
- PMC. 3,5-Bis(benzyloxy)benzoic acid.
- UST Journals. HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden.
- The Royal Society of Chemistry. Supplementary Information.
- ΕΚΠΑ. Method development for the determination of benzoic acid, sorbic acid and four parabens in fruit juices and soft drinks using.
- Semantic Scholar. Research on Enhanced Detection of Benzoic Acid Additives in Liquid Food Based on Terahertz Metamaterial Devices.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective oxidation of benzyl ethers to esters catalyzed by Cu2O/C3N4 with TBHP & oxygen as co-oxidants - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. conferenceservices.siu.edu [conferenceservices.siu.edu]
- 5. Selective oxidation of benzyl ethers to esters catalyzed by Cu2O/C3N4 with TBHP & oxygen as co-oxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. journals.ust.edu [journals.ust.edu]
- 13. pergamos.lib.uoa.gr [pergamos.lib.uoa.gr]
- 14. pure.mpg.de [pure.mpg.de]
- 15. pubs.acs.org [pubs.acs.org]
- 16. jk-sci.com [jk-sci.com]
Scaling up the synthesis of 3,4-Bis(benzyloxy)benzoic acid
An essential intermediate in the synthesis of various pharmaceuticals and specialty chemicals, 3,4-Bis(benzyloxy)benzoic acid is synthesized via the Williamson ether synthesis.[1] Scaling this reaction from the laboratory bench to larger production volumes introduces a unique set of challenges that require careful consideration of reaction kinetics, thermodynamics, and process safety. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigate the complexities of scaling up this synthesis.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when planning and executing the scale-up of the this compound synthesis.
Q1: What are the critical quality attributes of the starting materials for a successful scale-up?
A1: For a successful and reproducible scale-up, the quality of your starting materials is paramount.
-
3,4-Dihydroxybenzoic Acid (Protocatechuic Acid): Purity should be ≥98%. Key impurities to monitor are other isomers of dihydroxybenzoic acid, which can lead to the formation of undesired side products. The material should be a fine powder to ensure good dispersion and reactivity in the reaction medium.[2][3][4]
-
Benzyl Chloride: A purity of ≥99% is recommended. Benzyl chloride can degrade over time, especially in the presence of moisture, to form benzyl alcohol and hydrochloric acid.[5][6] It is crucial to use a fresh or properly stored batch and to assay its purity before use. The presence of benzyl alcohol can lead to the formation of dibenzyl ether as a byproduct.[5]
-
Base (e.g., Potassium Carbonate, Potassium Hydroxide): The base should be anhydrous and finely powdered to maximize its surface area and reactivity. The choice between potassium carbonate (K₂CO₃) and potassium hydroxide (KOH) depends on the desired reaction rate and cost considerations. KOH is a stronger base and will lead to faster reaction times but may also promote side reactions if not carefully controlled.[7][8]
-
Solvent: Solvents should be of high purity and have a low water content, as water can react with benzyl chloride.[5][6]
Q2: Which solvent system is recommended for scaling up this reaction?
A2: The choice of solvent is critical for reaction rate, product purity, and ease of handling at scale. Polar aprotic solvents are generally preferred as they can dissolve the reactants and facilitate the S(N)2 reaction mechanism without participating in the reaction.[7]
| Solvent | Advantages for Scale-Up | Disadvantages for Scale-Up |
| Acetonitrile | Excellent solvent for S(_N)2 reactions, relatively low boiling point (82°C) for easier removal.[7] | Higher cost, toxicity. |
| N,N-Dimethylformamide (DMF) | High boiling point (153°C) allows for a wide range of reaction temperatures, excellent solvating power.[7] | Difficult to remove completely, potential for decomposition at high temperatures. |
| Acetone | Lower cost, lower boiling point (56°C) for easy removal. | Can undergo self-condensation (aldol reaction) in the presence of a strong base. |
For scale-up, acetonitrile often provides the best balance of reactivity and processability.
Q3: What is the role of a Phase Transfer Catalyst (PTC) and is it recommended for scale-up?
A3: A phase transfer catalyst (PTC), such as tetrabutylammonium bromide or 18-crown-6, is highly recommended for the scale-up of this synthesis.[7][9] The reaction involves an ionic salt (the diphenoxide of 3,4-dihydroxybenzoic acid) and an organic halide (benzyl chloride), which have poor mutual solubility. A PTC facilitates the transfer of the alkoxide from the solid or aqueous phase into the organic phase where the reaction occurs.[10][11]
Benefits of using a PTC at scale include:
-
Elimination of the need for strictly anhydrous and expensive polar aprotic solvents. The reaction can often be run in less expensive and less hazardous solvent systems.[9][10]
-
Increased reaction rates and potentially higher yields.[7]
Q4: What are the key safety considerations when handling large quantities of benzyl chloride?
A4: Benzyl chloride is a reactive and hazardous material.[5] When handling at scale, the following precautions are mandatory:
-
Corrosive and Lachrymatory: It is highly irritating to the skin, eyes, and respiratory tract.[5][13] All transfers and reactions should be conducted in a well-ventilated fume hood or a closed system. Personal protective equipment (PPE), including chemical resistant gloves, splash goggles, and a face shield, is essential.
-
Reactivity with Water: Benzyl chloride reacts slowly with water to produce hydrochloric acid and benzyl alcohol.[5][6] This can cause pressure buildup in closed vessels. Ensure all equipment is dry before use.
-
Alkylation Hazard: As a potent alkylating agent, it is a suspected carcinogen.[13]
Q5: How can the reaction be monitored for completion on a large scale?
A5: In-process monitoring is crucial to ensure the reaction has gone to completion and to avoid unnecessary heating, which can lead to side product formation.
-
Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the disappearance of the starting material (3,4-dihydroxybenzoic acid) and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It can be used to track the disappearance of starting materials and the formation of the product and any byproducts, such as the mono-benzylated intermediate.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the scale-up synthesis of this compound.
Problem 1: Low overall yield (<80%)
-
Possible Cause 1: Incomplete Deprotonation. The phenolic hydroxyl groups of 3,4-dihydroxybenzoic acid must be fully deprotonated to form the reactive nucleophile.
-
Solution: Ensure a sufficient excess of a strong base is used (e.g., 2.2-2.5 equivalents of K₂CO₃). Use a finely powdered base and ensure vigorous agitation to maximize the solid-liquid interface.
-
-
Possible Cause 2: Insufficient Reaction Time or Temperature. The Williamson ether synthesis can be slow, especially at lower temperatures.[7]
-
Solution: The reaction is typically conducted at temperatures between 50-100°C and can take 1-8 hours.[7] Monitor the reaction by HPLC to determine the optimal reaction time for your specific conditions. Consider a modest increase in temperature if the reaction is stalling, but be mindful of potential side reactions.
-
-
Possible Cause 3: Competing Elimination Reaction. Although benzyl chloride is a primary halide and favors substitution, high temperatures and a very strong, sterically hindered base can lead to some elimination.[7][14][15]
-
Solution: Maintain the reaction temperature within the recommended range. Avoid using excessively strong or hindered bases if elimination becomes an issue.
-
Problem 2: Significant amount of mono-benzylated intermediate in the final product.
-
Possible Cause 1: Insufficient Benzyl Chloride. An inadequate amount of the alkylating agent is the most common reason for incomplete benzylation.
-
Solution: Use a slight excess of benzyl chloride (e.g., 2.1-2.2 equivalents) to ensure the reaction goes to completion. The stoichiometry should be carefully calculated based on the purity of the benzyl chloride.
-
-
Possible Cause 2: Poor Mixing. In a large reactor, inefficient mixing can create "hot spots" of high and low reagent concentration, leading to incomplete reactions.
-
Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., overhead stirrer with a large impeller) to maintain a homogeneous slurry.
-
Problem 3: Presence of benzyl alcohol and dibenzyl ether byproducts.
-
Possible Cause 1: Water in the Reaction Mixture. Benzyl chloride can be hydrolyzed by water, especially at elevated temperatures and in the presence of a base, to form benzyl alcohol.[5][6] The benzyl alcohol can then be etherified to dibenzyl ether.
-
Possible Cause 2: Degradation of Benzyl Chloride. Using an old or improperly stored bottle of benzyl chloride that already contains significant amounts of benzyl alcohol will introduce this impurity from the start.
-
Solution: Use fresh, high-purity benzyl chloride for the reaction.
-
Problem 4: Difficulty with product isolation and purification.
-
Possible Cause 1: Oily Product During Precipitation. The crude product may precipitate as an oil rather than a filterable solid if significant impurities are present.
-
Solution: After the reaction is complete, and the solvent has been removed, dissolve the residue in water and wash with a non-polar solvent like ethyl acetate to remove unreacted benzyl chloride and other organic impurities before acidification.[1]
-
-
Possible Cause 2: Ineffective Recrystallization. The chosen solvent system may not be optimal for removing specific impurities.
-
Solution: A mixture of ethanol and water is often effective for the recrystallization of this compound. Dissolve the crude product in hot ethanol and slowly add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to promote the formation of pure crystals.
-
Experimental Protocols & Visualization
Protocol 1: Scale-Up Synthesis of this compound (100 g scale)
This protocol is a representative example for the synthesis at a 100-gram scale.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 3,4-Dihydroxybenzoic Acid | 154.12 | 100 g | 0.649 | 1.0 |
| Benzyl Chloride | 126.58 | 172 g (144 mL) | 1.359 | 2.1 |
| Potassium Carbonate (anhydrous) | 138.21 | 201 g | 1.453 | 2.24 |
| Acetonitrile | 41.05 | 1.5 L | - | - |
Procedure:
-
Setup: Equip a 3 L multi-neck round-bottom flask with an overhead mechanical stirrer, a reflux condenser with a nitrogen inlet, a thermometer, and a heating mantle.
-
Reagent Addition: Charge the flask with 3,4-dihydroxybenzoic acid (100 g), potassium carbonate (201 g), and acetonitrile (1.5 L).
-
Heating: Begin vigorous stirring and heat the mixture to reflux (approximately 80-82°C).
-
Benzyl Chloride Addition: Slowly add benzyl chloride (172 g) to the refluxing mixture over 30-45 minutes. An exothermic reaction may be observed; control the addition rate to maintain a steady reflux.
-
Reaction: Maintain the reaction at reflux for 4-6 hours. Monitor the progress by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts (potassium carbonate and potassium chloride). Wash the filter cake with additional acetonitrile.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the resulting residue in 1 L of warm water.
-
Wash the aqueous solution with ethyl acetate (2 x 250 mL) to remove organic impurities.[1]
-
Slowly acidify the aqueous layer to pH 2 with 2N hydrochloric acid while stirring.[1] A white precipitate will form.
-
Cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
-
Isolation and Purification:
-
Collect the precipitate by filtration and wash the solid with cold water until the washings are neutral.
-
Dry the crude product in a vacuum oven at 60-70°C.
-
Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound.
-
Workflow and Troubleshooting Diagrams
The following diagrams illustrate the general workflow for the synthesis and a decision tree for troubleshooting low yield.
Caption: General workflow for the scaled-up synthesis of this compound.
Caption: Troubleshooting decision tree for low yield determination.
References
- Wikipedia. (n.d.). Williamson ether synthesis.
- Wikipedia. (n.d.). Benzyl chloride.
- Hill, J. W., & Corredor, J. (1980). An Ether Synthesis Using Phase Transfer Catalysis.
- Chemistry For Everyone. (2023, April 4). What Are The Limitations Of Williamson Ether Synthesis?
- Hill, J. W., & Corredor, J. (1980). An Ether Synthesis Using Phase Transfer Catalysis.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- JETIR. (2022). Contribution of phase transfer catalyst to green chemistry: A review. JETIR, 9(6).
- Williamson Ether Synthesis. (2020, October 20). YouTube.
- MySkinRecipes. (n.d.). Benzyl chloride.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis.
- MDPI. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 26(16), 4993.
- PMC. (2011). 3,5-Bis(benzyloxy)benzoic acid. Acta Crystallographica Section E, 68(Pt 1), o3247.
- PubChem. (n.d.). Benzyl Chloride.
- Organic Chemistry Portal. (n.d.). Synthesis of benzyl chlorides.
- Sciencemadness Wiki. (2021, November 7). Benzyl chloride.
- Google Patents. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Experiment 06 Williamson Ether Synthesis. (n.d.).
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- PubChem. (n.d.). Protocatechuic Acid.
- Supporting Information for Dual Thermo- and Light-responsive Dendron-Jacketed Homopolymer Containing Photoswitchable Azobenzene Groups via macromonomer route. (n.d.).
- Wikipedia. (n.d.). Protocatechuic acid.
- Eindhoven University of Technology Research Portal. (2001). 3,4,5-Tri-dodecyloxybenzoic acid: optimisation and scale-up of the synthesis.
- PubChem. (n.d.). CID 164181233 | C14H12O8.
- MDPI. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 26(16), 4993. [Link]
- NMPPDB. (n.d.). 3,4-Dihydroxybenzoic acid.
- PubChem. (n.d.). 3,4-dihydroxybenzoate.
- Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.
- Amerigo Scientific. (n.d.). This compound.
- Google Patents. (n.d.). Process for the preparation of benzyl esters of hydroxybenzoic acids.
- FooDB. (2015, May 7). Showing Compound protocatechuate (FDB031135).
Sources
- 1. This compound | 1570-05-4 [chemicalbook.com]
- 2. Protocatechuic Acid | C7H6O4 | CID 72 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Protocatechuic acid - Wikipedia [en.wikipedia.org]
- 4. nmppdb.com.ng [nmppdb.com.ng]
- 5. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 6. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jetir.org [jetir.org]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Benzyl Chloride | C6H5CH2Cl | CID 7503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Common impurities in commercially available 3,4-Bis(benzyloxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the Technical Support Center for 3,4-Bis(benzyloxy)benzoic acid. As a Senior Application Scientist, I've designed this guide to provide in-depth technical assistance and troubleshooting for common issues encountered during the use of this versatile reagent in research and development. This resource is structured in a question-and-answer format to directly address the practical challenges you may face in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound and what is their origin?
A1: The purity of commercially available this compound can vary, and several process-related impurities are frequently observed. Understanding the synthetic route is key to anticipating these impurities. The most common synthesis involves the benzylation of 3,4-dihydroxybenzoic acid (protocatechuic acid) using benzyl chloride in the presence of a base.
Common Impurities and Their Origins:
| Impurity | Chemical Structure | Origin |
| 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) | C₇H₆O₄ | Unreacted starting material.[1][2] |
| Mono-benzylated Isomers | C₁₄H₁₂O₄ | Incomplete benzylation reaction. |
| Benzyl Alcohol | C₇H₈O | Hydrolysis of benzyl chloride.[3][4] |
| Dibenzyl Ether | C₁₄H₁₄O | Self-condensation of benzyl alcohol or reaction of benzyl alcohol with benzyl chloride.[3][4] |
| Residual Solvents | Varies | Solvents used during synthesis and purification (e.g., acetone, ethanol, DMF).[5][6] |
| Impurities from Benzyl Chloride | Varies | Commercial benzyl chloride can contain impurities like benzaldehyde, toluene, and various chlorinated derivatives.[3][4][7] |
The presence and levels of these impurities can significantly impact downstream applications, particularly in drug development where stringent purity requirements are in place.
Q2: I'm observing a lower-than-expected melting point for my this compound. What could be the cause?
A2: A depressed and broadened melting point is a classic indicator of impurities. The reported melting point for pure this compound is approximately 182°C.[8] A lower value suggests the presence of one or more of the impurities listed in Q1.
Troubleshooting Steps:
-
Assess the Purity: The first step is to analytically determine the purity of your material. High-Performance Liquid Chromatography (HPLC) is the preferred method for this.
-
Identify the Impurity: If possible, identify the specific impurity. This can often be achieved by comparing the retention times of your sample peaks with those of known standards (e.g., 3,4-dihydroxybenzoic acid, benzyl alcohol). Mass spectrometry coupled with HPLC (LC-MS) can provide definitive identification.
-
Consider Purification: If the purity is unacceptable for your application, purification will be necessary.
Q3: My HPLC analysis shows multiple peaks. How can I identify the major impurities?
A3: An HPLC chromatogram with multiple peaks confirms the presence of impurities. Here’s a logical workflow for their identification:
HPLC Troubleshooting Workflow
Step-by-Step Guide:
-
Retention Time Comparison: Inject standards of suspected impurities (3,4-dihydroxybenzoic acid, benzyl alcohol, dibenzyl ether) under the same HPLC conditions. A matching retention time is a strong indicator of the impurity's identity.
-
LC-MS Analysis: For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. The mass-to-charge ratio (m/z) of the impurity peak will provide its molecular weight, which can be used to confirm its identity.
-
NMR Spectroscopy: If an impurity is present in a significant amount, it may be possible to isolate it via preparative HPLC and analyze it by Nuclear Magnetic Resonance (NMR) spectroscopy for full structural elucidation.
Q4: What is the most effective method for purifying this compound?
A4: Recrystallization is the most common and effective method for purifying this compound on a laboratory scale.[9][10] The choice of solvent is critical for successful purification.
Recommended Solvents for Recrystallization:
-
Ethanol/Water Mixture: this compound is soluble in hot ethanol and less soluble in cold ethanol.[11] Adding water as an anti-solvent can help to induce crystallization upon cooling.
-
Toluene: Toluene can also be an effective solvent for recrystallization.[12]
General Recrystallization Protocol:
-
Dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum.
Q5: Are there any specific handling and storage recommendations for this compound to maintain its purity?
A5: Yes, proper handling and storage are crucial to prevent degradation.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Protect it from light.
-
Handling: Avoid contact with strong oxidizing agents.[1] As with all chemicals, use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Oily product after synthesis | Presence of benzyl alcohol or dibenzyl ether. | Wash the crude product with a non-polar solvent like hexanes to remove these less polar impurities before recrystallization. |
| Low yield after purification | - The compound is too soluble in the recrystallization solvent. - Too much solvent was used. | - Try a different solvent system. - Use the minimum amount of hot solvent necessary to dissolve the compound. |
| Product discoloration (yellow or brown) | Presence of colored impurities, possibly from the starting materials or side reactions. | Use activated charcoal during recrystallization. |
| Inconsistent analytical results | Non-homogeneous sample. | Ensure the sample is well-mixed before taking an aliquot for analysis. |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
This protocol provides a general method for assessing the purity of this compound. Optimization may be required based on the specific HPLC system and column.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Protocol 2: Recrystallization of this compound
This protocol details a standard recrystallization procedure.
-
Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask.
-
Add a magnetic stir bar.
-
Add approximately 10-15 mL of ethanol and heat the mixture with stirring on a hot plate until the solid dissolves completely.
-
If necessary, add more ethanol dropwise until a clear solution is obtained.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for 30 minutes to complete the crystallization process.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount (2-3 mL) of ice-cold ethanol.
-
Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
Visualization of Synthetic Pathway and Impurity Formation
Synthetic Pathway and Impurity Origins
References
- PubChem. (n.d.). Benzyl Chloride. National Center for Biotechnology Information.
- Pharmaffiliates. (n.d.). Benzyl Chloride-impurities.
- Danish Environmental Protection Agency. (2014). Survey of benzyl chloride (CAS no. 100-44-7).
- Lores, M., et al. (2007). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Journal of Liquid Chromatography & Related Technologies, 30(15), 2239-2251.[3][4]
- PubMed. (2007). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. National Library of Medicine.
- PubChem. (n.d.). Protocatechuic Acid. National Center for Biotechnology Information.
- European Patent Office. (1991). Method for the purification of benzoic acid.
- Pharmacompass. (n.d.). 3,4-Dihydroxybenzoic Acid.
- The Good Scents Company. (n.d.). 3,4-dihydroxybenzoic acid.
- Chemsrc. (n.d.). This compound | CAS#:1570-05-4.
- European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities.
- MDPI. (2019). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
- National Institute of Standards and Technology. (n.d.). Preparation of benzoic acid of high purity.
- PubChemLite. (n.d.). This compound (C21H18O4).
- Amerigo Scientific. (n.d.). This compound.
- USP-NF. (n.d.). <467> RESIDUAL SOLVENTS.
- Wikipedia. (n.d.). Benzoic acid.
- Pharmaffiliates. (n.d.). Benzoic acid and its Impurities.
- PMC. (n.d.). 3,5-Bis(benzyloxy)benzoic acid.
- ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
Sources
- 1. Protocatechuic acid | 99-50-3 [chemicalbook.com]
- 2. Protocatechuic Acid | C7H6O4 | CID 72 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. uspnf.com [uspnf.com]
- 7. Benzyl Chloride | C6H5CH2Cl | CID 7503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 1570-05-4 [m.chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. 3,5-Bis(benzyloxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Acid-Base Extraction for Carboxylic Acid Purification
<
Welcome to the technical support center for acid-base extraction protocols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into purifying carboxylic acids. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a self-validating and robust protocol.
Core Principle: Leveraging pKa for Selective Separation
Acid-base extraction is a powerful liquid-liquid extraction technique that separates organic compounds based on their acidic and basic properties.[1][2][3] The fundamental principle lies in the differential solubility of a compound in its neutral (protonated) form versus its charged, salt (deprotonated) form.[1][2] Neutral organic molecules are typically more soluble in organic solvents, while their ionic salt counterparts are more soluble in aqueous solutions.[1][2][4] By manipulating the pH of the aqueous phase, we can selectively convert a carboxylic acid into its water-soluble carboxylate salt, allowing it to be separated from neutral or basic impurities.[1][5]
The efficiency of this separation hinges on the pKa of the acidic and basic functional groups involved. A carboxylic acid (typical pKa ≈ 3-5) can be deprotonated by a relatively weak base, such as sodium bicarbonate (the pKa of its conjugate acid, carbonic acid, is ~6.4), or a strong base like sodium hydroxide.[6][7][8] This selectivity is crucial when separating a carboxylic acid from a less acidic compound, like a phenol (typical pKa ≈ 10).[6][9][10] A weak base like sodium bicarbonate will selectively deprotonate the carboxylic acid without significantly affecting the phenol, which requires a stronger base like sodium hydroxide for deprotonation.[5][6]
Visualizing the Workflow
The following diagram illustrates the general workflow for isolating a carboxylic acid from a neutral impurity using acid-base extraction.
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. vernier.com [vernier.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Separation of an Unknown Mixture [wwwchem.uwimona.edu.jm]
- 7. m.youtube.com [m.youtube.com]
- 8. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 9. Phenols are less acidic than carboxylic acids, with values of pKa... | Study Prep in Pearson+ [pearson.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: NMR Analysis in 3,4-Bis(benzyloxy)benzoic Acid Synthesis
Welcome to the technical support guide for the synthesis of 3,4-Bis(benzyloxy)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret NMR spectra acquired during this synthesis. We will address common issues related to byproducts and impurities in a practical, question-and-answer format, grounded in extensive field experience and spectroscopic principles.
Troubleshooting Guide & FAQs
Question 1: My ¹H NMR spectrum looks very complex. What are the characteristic peaks for pure this compound that I should look for first?
Answer: Excellent question. Before diving into potential impurities, it's crucial to have a clear fingerprint of your target compound. For this compound, the ¹H NMR spectrum (typically in CDCl₃) has several key regions that confirm its identity.
The primary synthesis route involves a Williamson ether synthesis followed by saponification. Byproducts can arise from either incomplete reaction or side reactions. This guide will help you pinpoint them.
Here are the expected signals for the final product[1][2][3]:
-
Carboxylic Acid Proton (-COOH): A very broad singlet, typically far downfield, often above 11 ppm. Its broadness is due to hydrogen bonding and exchange. This peak may not always be visible or may be integrated poorly.
-
Aromatic Protons (Benzoic Acid Ring): You will see three protons on the core aromatic ring.
-
One proton will appear as a doublet around 7.7-7.8 ppm.
-
Another proton will appear as a doublet of doublets around 7.6-7.7 ppm.
-
The third proton will be a doublet around 6.9-7.0 ppm.
-
-
Aromatic Protons (Benzyl Groups): The ten protons from the two benzyl protecting groups will appear as a complex multiplet, typically between 7.2 and 7.5 ppm[1].
-
Methylene Protons (-CH₂-): You will see two distinct sharp singlets for the two benzylic methylene groups, each integrating to 2H. These typically appear around 5.2 ppm[1]. The presence of two separate singlets is characteristic, indicating they are in slightly different chemical environments.
Question 2: I see a sharp singlet at ~3.9 ppm in my final product spectrum. What is this impurity?
Answer: A singlet around 3.9 ppm is a classic indicator of an unreacted methyl ester group (-OCH₃). This means the saponification (hydrolysis) of the intermediate, methyl 3,4-bis(benzyloxy)benzoate, is incomplete.
Causality: The synthesis typically starts with methyl 3,4-dihydroxybenzoate[4]. The first step is the benzylation of the hydroxyl groups, followed by the hydrolysis of the methyl ester to the carboxylic acid[1]. If the hydrolysis conditions (e.g., reaction time, temperature, or base concentration) are insufficient, you will have this ester intermediate carried over into your final product.
Troubleshooting Steps:
-
Re-subject to Hydrolysis: If the impurity level is high, you can re-dissolve your product in a suitable solvent (like methanol or THF), add aqueous NaOH or KOH, and heat to drive the hydrolysis to completion.
-
Optimize Reaction: For future syntheses, increase the reaction time, temperature, or the molar excess of the base used for saponification.
Question 3: My ¹H NMR shows a singlet around 4.4-4.5 ppm. What is the likely source?
Answer: A singlet in the 4.4-4.5 ppm range in CDCl₃ is highly characteristic of the methylene protons of benzyl bromide , your alkylating agent[5][6]. Its presence indicates that it was not fully consumed during the Williamson ether synthesis step or was not adequately removed during the purification workup.
Causality: Benzyl bromide is a reactive electrophile used to form the benzyl ethers[7][8]. Using a significant excess or having inefficient purification can lead to its persistence.
Troubleshooting Steps:
-
Improved Workup: Ensure your aqueous washes during the workup are efficient. Washing with a mild base solution like sodium bicarbonate can help quench and remove unreacted benzyl bromide.
-
Purification: Recrystallization or column chromatography of the crude product should effectively separate the non-polar benzyl bromide from your more polar carboxylic acid product.
Question 4: The integration of my benzyl methylene protons (~5.2 ppm) is less than the expected 4H relative to the aromatic protons. I also see a broad peak around 5-6 ppm. What's happening?
Answer: This spectral feature strongly suggests the presence of mono-benzylated byproducts, such as methyl 3-(benzyloxy)-4-hydroxybenzoate or methyl 4-(benzyloxy)-3-hydroxybenzoate. This indicates an incomplete Williamson ether synthesis .
Causality: The Williamson ether synthesis is an Sₙ2 reaction between the phenoxide ions (formed by deprotonating the hydroxyl groups of methyl 3,4-dihydroxybenzoate) and benzyl bromide[9][10]. If the reaction is not driven to completion (insufficient base, time, or benzyl bromide), a mixture of starting material, mono-substituted, and di-substituted products will result.
-
Lower Integration at ~5.2 ppm: The mono-benzylated species has only one -OCH₂Ph group, so it contributes only 2H to this region, lowering the overall average integration.
-
Broad Peak at 5-6 ppm: This is the signal for the remaining phenolic hydroxyl (-OH) group on the mono-benzylated intermediate. Phenolic protons are often broad and can appear in this region.
Troubleshooting Steps:
-
D₂O Shake: To confirm the presence of a phenolic proton, add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. The broad -OH peak will exchange with deuterium and disappear.
-
Optimize Etherification: For future reactions, ensure you use a sufficient excess of both the base (e.g., K₂CO₃) and benzyl bromide to favor the formation of the di-substituted product. Ensure your solvent is anhydrous, as water can interfere with the reaction.
-
Purification: These byproducts can be difficult to separate from the final product due to their similar polarities. Careful column chromatography may be required.
Data Presentation: Comparative NMR Shifts
The table below summarizes the key ¹H and ¹³C NMR chemical shifts (in ppm) for the target product and common impurities to aid in identification. Data is approximated for CDCl₃ or DMSO-d₆, common NMR solvents.
| Compound Name | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| This compound (Product) | ~11-12 (br s, 1H, COOH) , ~7.7-6.9 (m, 3H, Ar-H), ~7.5-7.2 (m, 10H, Ph-H), ~5.2 (two s, 4H, CH₂) [1][2] | ~172 (C=O) , ~153 (C-O), ~148 (C-O), ~136 (quat. C), ~128-127 (Ar-C), ~71 (CH₂) , ~70 (CH₂) |
| Methyl 3,4-bis(benzyloxy)benzoate (Intermediate) | ~7.7-6.9 (m, 3H, Ar-H), ~7.5-7.2 (m, 10H, Ph-H), ~5.2 (two s, 4H, CH₂), ~3.9 (s, 3H, OCH₃) | ~167 (C=O) , ~153 (C-O), ~148 (C-O), ~136 (quat. C), ~128-127 (Ar-C), ~71 (CH₂) , ~70 (CH₂) , ~52 (OCH₃) |
| Methyl 3,4-dihydroxybenzoate (Starting Material) | ~9-10 (br s, 2H, OH), ~7.5-6.8 (m, 3H, Ar-H), ~3.8 (s, 3H, OCH₃) [4][11] | ~168 (C=O) , ~150 (C-OH), ~145 (C-OH), ~123-115 (Ar-C), ~52 (OCH₃) [11] |
| Benzyl Bromide (Reagent) | ~7.4-7.2 (m, 5H, Ph-H), ~4.5 (s, 2H, CH₂) [6] | ~137 (quat. C), ~129-128 (Ar-C), ~33 (CH₂) [12] |
| Mono-benzylated Intermediates | Will show one -OH peak (~5-9 ppm), one -OCH₂Ph peak (~5.1 ppm, 2H), and one -OCH₃ peak (~3.85 ppm). | Spectral data will be a hybrid of the starting material and the fully substituted intermediate. |
Experimental Protocols
Standard Protocol for NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-10 mg of your dried, purified sample directly into a clean, dry NMR tube.
-
Add Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) using a clean pipette. Ensure the solvent contains a reference standard like tetramethylsilane (TMS).
-
Dissolve: Cap the NMR tube securely and invert it several times to fully dissolve the sample. Gentle warming or brief sonication can be used if the sample is not readily soluble.
-
Filter (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a new NMR tube.
-
Analyze: Insert the NMR tube into the spinner turbine, ensure the depth is correct, and place it in the NMR spectrometer to begin data acquisition.
D₂O Shake Experiment for Identifying Labile Protons (-OH, -COOH)
-
Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of your sample as described above.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the tube.
-
Mix: Cap the tube and shake vigorously for 20-30 seconds to facilitate proton-deuterium exchange.
-
Re-acquire Spectrum: Place the sample back into the spectrometer and run the ¹H NMR experiment again using the same parameters.
-
Compare: Compare the two spectra. The signals corresponding to the acidic -COOH and phenolic -OH protons will have significantly diminished or disappeared completely in the second spectrum.
Visualizations
Synthesis and Byproduct Formation Workflow
Caption: Chemical structures of the target acid and related byproducts from the synthesis.
References
- SpectraBase. Benzylbromide - Optional[1H NMR] - Chemical Shifts. [Link]
- SpectraBase. Benzylbromide - Optional[13C NMR] - Chemical Shifts. [Link]
- The Royal Society of Chemistry.
- Wikipedia. Williamson ether synthesis. [Link]
- The Royal Society of Chemistry.
- Name-Reaction.com. Williamson Ether Synthesis. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). [Link]
- SpectraBase. Methyl 3,4,5-trihydroxybenzoate - Optional[13C NMR] - Chemical Shifts. [Link]
- MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). [Link]
- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- University of Missouri–St. Louis. The Williamson Ether Synthesis. [Link]
- Francis Academic Press.
- ResearchGate. A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. [Link]
- ResearchGate. Fig. 4. 1 H NMR (A)
- Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]
- Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
- ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
- Google Patents.
- PubChem.
Sources
- 1. This compound | 1570-05-4 [chemicalbook.com]
- 2. This compound(1570-05-4) 1H NMR spectrum [chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Methyl 3,4-Dihydroxybenzoate | C8H8O4 | CID 287064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. Benzyl bromide(100-39-0) 1H NMR [m.chemicalbook.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. francis-press.com [francis-press.com]
- 11. researchgate.net [researchgate.net]
- 12. spectrabase.com [spectrabase.com]
Technical Support Center: Debenzylation of 3,4-Bis(benzyloxy)benzoic acid
Welcome to the technical support guide for the debenzylation of 3,4-bis(benzyloxy)benzoic acid to produce 3,4-dihydroxybenzoic acid (protocatechuic acid). As a Senior Application Scientist, I understand that while this reaction is fundamental, its success is often nuanced, hinging on subtle details in protocol and reagent quality. This guide is structured to provide direct, actionable solutions to the common challenges encountered in the lab.
The conversion of this compound is a critical step in the synthesis of various pharmaceuticals and fine chemicals, where protocatechuic acid serves as a key intermediate.[1][2] The benzyl ether is a robust protecting group, but its removal can be challenging without affecting other functionalities or achieving complete conversion.[3] This center provides troubleshooting advice and detailed protocols to enhance the efficiency and reliability of your synthesis.
Frequently Asked Questions (FAQs)
Here are answers to the most common initial queries we receive.
Q1: My standard catalytic hydrogenation (Pd/C, H₂) is stalled or incomplete. What's the most likely cause?
A1: An incomplete reaction is the most frequent issue. The primary culprits are catalyst activity and reaction conditions. The palladium catalyst may be old or poisoned.[4] Additionally, the phenolic product, 3,4-dihydroxybenzoic acid, can adsorb to the catalyst surface, inhibiting its activity. Ensure you are using a fresh, high-quality catalyst and that your reaction is stirred vigorously to overcome mass transfer limitations between the hydrogen gas, the liquid phase, and the solid catalyst.[4][5]
Q2: I'm observing a significant amount of a mono-debenzylated intermediate. How can I drive the reaction to completion?
A2: The formation of 3-(benzyloxy)-4-hydroxybenzoic acid is common when reaction conditions are not optimal. To push the reaction to completion, consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%), increasing the hydrogen pressure (if using a Parr apparatus), or extending the reaction time.[5] Switching to a more active catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), is often highly effective for stubborn debenzylations.[4][6]
Q3: Are there alternative methods if catalytic hydrogenation is not working for my substrate?
A3: Absolutely. If catalytic hydrogenation fails or is incompatible with other functional groups in your molecule, several robust alternatives exist. Catalytic Transfer Hydrogenation (CTH) is a milder option that avoids flammable hydrogen gas.[7] Acid-catalyzed cleavage using reagents like HBr or BCl₃ is effective but requires that your substrate be stable to strong acids.[8][9] For substrates with functionalities sensitive to any form of reduction (like alkenes or alkynes), oxidative debenzylation with reagents like DDQ can be a highly selective choice.[10][11]
Q4: My final product is discolored. What causes this and how can I purify it?
A4: Discoloration in the final 3,4-dihydroxybenzoic acid product is typically due to oxidation. Catechol moieties are highly susceptible to air oxidation, especially under neutral or basic conditions, forming colored quinone-type species. To minimize this, conduct the workup and isolation under an inert atmosphere (like nitrogen or argon) if possible. Purification can be achieved by recrystallization, often from hot water or an acetic acid/water mixture, sometimes with the addition of a small amount of a reducing agent like sodium bisulfite to prevent oxidation during the process.[9]
In-Depth Troubleshooting Guides
Problem: Stalled or Incomplete Catalytic Hydrogenation
A reaction that fails to reach completion is a common frustration. This guide provides a systematic approach to diagnosing and solving the issue.
Troubleshooting Logic Tree
Caption: A generalized experimental workflow for debenzylation reactions.
References
- Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77.
- Rao, H. S. P., & Reddy, K. S. (1987). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Canadian Journal of Chemistry, 65(11), 2698-2701.
- Bhalerao, U. T., Raju, B. C., & Neelakantan, P. (1995). A Simple Debenzylation of O-Substituted Phenol Ethers Using Hydrobromic Acid in Presence of Phase Transfer Catalyst. Synthetic Communications, 25(10), 1433-1437.
- Li, Y., Manickam, G., Ghoshal, A., & Subramaniam, P. (2003). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Synthetic Communications, 33(18), 3153-3156.
- Koskin, A. P., Simakova, I. L., & Parmon, V. N. (2008). Study of Deactivation of Pd(OH)2/C Catalyst in Reductive Debenzylation of Hexabenzylhexaazaisowurtzitane. Reaction Kinetics and Catalysis Letters, 94(2), 243-251.
- Bajwa, J. S. (1990). The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers. Tetrahedron Letters, 31(41), 5913-5916.
- Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups.
- Chen, C. Y., et al. (2004). Some Recent Developments in Heterogeneous Hydrogenation Catalysts for Organic Synthesis. In Catalysis of Organic Reactions (pp. 421-432). CRC Press.
- Poonsakdi, P., & Dudley, G. B. (2006). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. Journal of the Thai Chemical Society, 3(1), 1-6.
- Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks.
- Steve, S. Y., et al. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts.
- ResearchGate. (n.d.). New Selective O-Debenzylation of Phenol with Mg/MeOH.
- ResearchGate. (n.d.). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2.
- ResearchGate. (n.d.). Studies on the hydrogenolysis of benzyl ethers.
- Krivoruchko, A., et al. (2023). Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types. International Journal of Molecular Sciences, 24(13), 10839.
- Frostburg State University Chemistry Department. (2018). Other Ether Cleavage Reactions. YouTube.
- Gieshoff, T., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 859-863.
- ResearchGate. (n.d.). Benzylsulfonyl: A valuable protecting and deactivating group in phenol chemistry.
- Sciencemadness.org. (2005). New selective O-debenzylation of phenol with Mg/MeOH.
- Kim, H., & Lee, D. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Advanced Synthesis & Catalysis, 364(15), 2517-2543.
- Google Patents. (n.d.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage.
- Google Patents. (n.d.). Precious metal catalyst for debenzylation.
- OUCI. (n.d.). The application of palladium catalysts in catalyzing the hydrogenolysis of N-benzyl compounds.
- NMPPDB. (n.d.). 3,4-Dihydroxybenzoic acid.
- PrepChem. (n.d.). Synthesis of 3-(4'-hydroxyphenoxy)benzoic acid.
- Google Patents. (n.d.). 3,4,5-trihydroxy benzoic acid derivative and the preparation method and application thereof.
- Common Organic Chemistry. (n.d.). Benzyl Protection.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
Sources
- 1. Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types [mdpi.com]
- 2. nmppdb.com.ng [nmppdb.com.ng]
- 3. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. prepchem.com [prepchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 4-Benzyloxybenzoic Acid Derivatives
Abstract
4-Benzyloxybenzoic acid and its derivatives are pivotal intermediates in the synthesis of a wide array of biologically active molecules and materials. This guide provides a comprehensive comparison of the prevalent synthetic routes to these valuable compounds. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of key methodologies, including the classical Williamson ether synthesis, the Mitsunobu reaction, and emerging techniques such as phase-transfer catalysis. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and detailed experimental protocols to inform synthetic strategy and execution.
Introduction
The 4-benzyloxybenzoyl moiety is a common structural motif in medicinal chemistry and materials science. Its presence can impart desirable pharmacokinetic properties, act as a versatile protecting group for phenols, and serve as a foundational building block for more complex molecular architectures. The selection of an appropriate synthetic route to 4-benzyloxybenzoic acid derivatives is therefore a critical decision in any research and development campaign. This guide aims to provide a comparative analysis of the most effective and commonly employed synthetic strategies, empowering the reader to make informed decisions based on factors such as yield, scalability, substrate scope, and reaction conditions.
I. The Workhorse: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry and remains one of the most direct and widely used methods for preparing 4-benzyloxybenzoic acid derivatives.[1] The reaction proceeds via an SN2 mechanism, wherein a phenoxide ion, generated by the deprotonation of a 4-hydroxybenzoic acid derivative, displaces a halide from a benzyl halide.[2]
Mechanistic Considerations
The success of the Williamson ether synthesis is contingent on several factors. The reaction is most efficient with primary alkyl halides, such as benzyl chloride or benzyl bromide, as tertiary halides are prone to elimination reactions.[1] The choice of base is also critical for the initial deprotonation of the phenolic hydroxyl group. Common bases include alkali metal hydroxides (e.g., NaOH, KOH) and carbonates (e.g., K₂CO₃). The selection of an appropriate solvent, such as a polar aprotic solvent like N,N-dimethylformamide (DMF) or a polar protic solvent like ethanol, is crucial for solvating the reactants and facilitating the reaction.[1]
Variants and Improvements
A. Classical Conditions
The traditional approach involves reacting the sodium or potassium salt of 4-hydroxybenzoic acid with benzyl chloride or bromide in a suitable solvent. While effective, this method can sometimes require harsh conditions and may not be suitable for sensitive substrates.
B. Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a significant improvement over the classical Williamson ether synthesis, particularly for large-scale applications.[3] In this method, a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide anion from an aqueous or solid phase to an organic phase containing the benzyl halide.[4] This allows the reaction to proceed under milder conditions, often at lower temperatures and with less expensive and hazardous reagents.[3] The use of PTC can lead to higher yields, shorter reaction times, and easier work-up procedures.[5]
A study on the synthesis of 4-(benzyloxy)biphenyl using a multi-site phase-transfer catalyst under ultrasonication demonstrated the efficiency of this approach.[6] Another investigation into the synthesis of 4-benzyloxyl-3-methoxylbenzaldehyde-copolystyrene resin also highlighted the effectiveness of phase-transfer catalysis.[7]
C. Surfactant-Assisted Synthesis in Aqueous Media
A green chemistry approach to the Williamson synthesis of 4-benzyloxybenzoic acid has been developed using surfactants in an aqueous medium.[8] This method leverages the formation of micelles to create a pseudo-organic environment that facilitates the reaction between the water-insoluble reactants, thereby increasing reactivity and enabling the use of water as a solvent.[8]
Comparative Data for Williamson Ether Synthesis Routes
| Method | Base | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Classical | K₂CO₃ | None | DMF | 80-90 | High | [9] |
| Phase-Transfer | NaOH | Tetrabutylammonium Bromide | Toluene/Water | 70-80 | >90 | [4] |
| Surfactant-Assisted | NaOH | Surfactant | Water | 90-100 | High | [8] |
Experimental Protocol: Williamson Ether Synthesis of 4-Benzyloxybenzoic Acid via Phase-Transfer Catalysis
Materials:
-
4-Hydroxybenzoic acid
-
Benzyl chloride
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxybenzoic acid (1.0 eq) and sodium hydroxide (1.1 eq) in deionized water.
-
Add tetrabutylammonium bromide (0.05 eq) to the aqueous solution.
-
Add a solution of benzyl chloride (1.05 eq) in toluene to the reaction mixture.
-
Heat the biphasic mixture to 80°C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and separate the organic layer.
-
Wash the organic layer with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-benzyloxybenzoic acid.
Synthesis Pathway: Williamson Ether Synthesis
Caption: Williamson ether synthesis of 4-benzyloxybenzoic acid.
II. The Mitsunobu Reaction: An Alternative for Mild Conditions
The Mitsunobu reaction provides a powerful and versatile alternative for the O-benzylation of 4-hydroxybenzoic acid derivatives, particularly when mild reaction conditions are required.[10][11] This reaction facilitates the conversion of a primary or secondary alcohol (in this case, benzyl alcohol) to an ether upon reaction with a nucleophile (4-hydroxybenzoic acid) in the presence of a phosphine reagent (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[12]
Mechanistic Insights
The Mitsunobu reaction proceeds through a complex mechanism involving the formation of a key phosphonium intermediate.[11] Triphenylphosphine and the azodicarboxylate react to form a betaine, which then deprotonates the acidic nucleophile (4-hydroxybenzoic acid). The resulting carboxylate anion then attacks the activated alcohol (benzyl alcohol), leading to the formation of the desired ether and triphenylphosphine oxide as a byproduct. A significant advantage of the Mitsunobu reaction is that it typically proceeds with inversion of configuration at the alcohol's stereocenter, although this is not relevant for benzyl alcohol.[10]
Advantages and Limitations
The primary advantage of the Mitsunobu reaction is its remarkably mild reaction conditions, often proceeding at or below room temperature. This makes it suitable for substrates with sensitive functional groups that might not tolerate the conditions of the Williamson ether synthesis. However, the reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can complicate product purification.[11] Additionally, the reagents are relatively expensive, which may be a consideration for large-scale synthesis.
Recent developments have focused on simplifying the purification process. For example, the use of 4-(diphenylphosphino)benzoic acid as a bifunctional reagent allows for the easy removal of the phosphine oxide byproduct through a simple acid-base extraction.[13]
Experimental Protocol: Mitsunobu Reaction for the Synthesis of a 4-Benzyloxybenzoic Acid Ester
This protocol is adapted for the esterification of a protected 4-hydroxybenzoic acid with benzyl alcohol.
Materials:
-
Methyl 4-hydroxybenzoate
-
Benzyl alcohol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 4-hydroxybenzoate (1.0 eq), benzyl alcohol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DIAD (1.2 eq) dropwise to the reaction mixture, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired methyl 4-benzyloxybenzoate from triphenylphosphine oxide and the hydrazine byproduct.
-
The resulting ester can then be hydrolyzed to 4-benzyloxybenzoic acid using standard procedures (e.g., saponification with NaOH or KOH).
Synthesis Pathway: Mitsunobu Reaction
Caption: Mitsunobu reaction for the synthesis of 4-benzyloxybenzoic acid derivatives.
III. Other Synthetic Approaches
While the Williamson ether synthesis and the Mitsunobu reaction are the most common methods, other strategies have been developed for the synthesis of 4-benzyloxybenzoic acid and its derivatives.
Palladium-Catalyzed Benzylation
Palladium-catalyzed reactions offer a neutral alternative to the base-mediated Williamson ether synthesis.[14] In this approach, a palladium catalyst, often in conjunction with a suitable ligand, facilitates the reaction between a phenol and a benzylating agent, such as a benzyl carbonate. This method avoids the need for strong bases and can be advantageous for substrates that are sensitive to basic conditions.[14]
Acid-Catalyzed Benzylation
Direct benzylation of phenols with benzyl alcohol can be achieved under acidic conditions, for instance, using sulfuric acid as a catalyst.[15] However, this method can lead to the formation of byproducts through C-benzylation, where the benzyl group attaches to the aromatic ring instead of the hydroxyl oxygen.[16]
Conclusion
The synthesis of 4-benzyloxybenzoic acid derivatives can be accomplished through several effective methods, each with its own set of advantages and disadvantages. The Williamson ether synthesis, particularly when enhanced by phase-transfer catalysis, remains a robust and scalable method for many applications. For substrates that are sensitive to the conditions of the Williamson synthesis, the Mitsunobu reaction provides a mild and reliable alternative, albeit with considerations regarding reagent cost and byproduct removal. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the target molecule, including the presence of other functional groups, the desired scale of the reaction, and economic considerations. As a senior application scientist, a thorough evaluation of these factors is paramount to the successful and efficient synthesis of these valuable compounds.
References
- Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(9), 1795–1798. [Link]
- Mandal, S., Biswas, S., Mondal, M. H., & Saha, B. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Tenside Surfactants Detergents, 57(2), 119-125. [Link]
- Chemistry LibreTexts. (2024). 2.
- Duan, H. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
- Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]
- Wang, Y., et al. (2005). A novel, convenient and selective O-debenzylation of phenols with Mg/MeOH. Tetrahedron Letters, 46(48), 8479-8481. [Link]
- Organic Syntheses. (1998). A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 75, 1. [Link]
- Usri, S. N. K., Jamain, Z., & Makmud, M. Z. H. (2021). Synthesis and structural interpretation of 4-(alkoxy) benzoic acid derivatives as an important intermediate materials. UMS Institutional Repository. [Link]
- ORKG Ask. (n.d.). Synthesis and structural interpretation of 4-(alkoxy)
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
- Wang, J., et al. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Bioresource Technology, 341, 125861. [Link]
- ResearchGate. (n.d.). Phase Transfer Catalytic Synthesis of 4-BENZYLOXYL-3-METHOXYLBENZALDEHYDE-COPOLYSTYRENE Resin. [Link]
- UMS Institutional Repository. (2022). Synthesis and structural interpretation of 4-(alkoxy)
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]
- Batool, M., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4967. [Link]
- Organic Chemistry Portal. (2013). Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid: A Separation-Friendly Bifunctional Reagent that Serves as Both a Reductant and a Pronucleophile. [Link]
- YouTube. (2018).
- ResearchGate. (n.d.).
- ResearchGate. (2006). Benzylation of Phenol with Benzyl Alcohol in the Presence of Sulphuric Acid. [Link]
- Phase Transfer Catalysis. (n.d.).
- ResearchGate. (n.d.). O-Benzylation of Polyphenolics. Preparation of 1,2,4-Tribenzyloxybenzene. [Link]
- National Center for Biotechnology Information. (n.d.). Redetermined structure of 4-(benzyloxy)benzoic acid. [Link]
- Chemsrc. (2025). 4-(Benzyloxy)benzoic acid. [Link]
- Otto Chemie Pvt. Ltd. (n.d.). 4-Benzyloxybenzoic acid, 99%. [Link]
- ChemWhat. (n.d.). 4-Benzyloxybenzoic Acid. [Link]
- ResearchGate. (2022). Synthesis of 4-(benzyloxy)
- ResearchGate. (n.d.). Phase Transfer Catalysis Method of Synthesis of Benzyl and Benzhydryloxyalkoxyalkynes. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. phasetransfer.com [phasetransfer.com]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid: A Separation-Friendly Bifunctional Reagent that Serves as Both a Reductant and a Pronucleophile [organic-chemistry.org]
- 14. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to 3,4-Bis(benzyloxy)benzoic Acid and 3,5-Bis(benzyloxy)benzoic Acid for Researchers and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, substituted benzoic acids serve as fundamental building blocks for a vast array of complex molecules. Among these, benzyloxy-substituted analogues offer unique properties, acting as versatile intermediates and key structural motifs. This guide provides an in-depth technical comparison of two prominent isomers: 3,4-Bis(benzyloxy)benzoic acid and 3,5-Bis(benzyloxy)benzoic acid. We will explore their distinct physicochemical properties, spectroscopic signatures, synthesis methodologies, and differential applications, supported by experimental data and established chemical principles.
Introduction to the Isomers
This compound and 3,5-Bis(benzyloxy)benzoic acid share the same molecular formula (C₂₁H₁₈O₄) and molecular weight (334.37 g/mol ). However, the seemingly subtle difference in the substitution pattern of the two benzyloxy groups on the benzoic acid core profoundly influences their electronic properties, steric environment, and, consequently, their reactivity and utility in various scientific domains.
The 3,4-isomer, with its adjacent (ortho and meta) benzyloxy groups, presents an electronically rich and asymmetric system. In contrast, the 3,5-isomer features a symmetric arrangement of its benzyloxy groups, both meta to the carboxylic acid functionality. This structural divergence is the cornerstone of their differing characteristics.
Physicochemical Properties: A Side-by-Side Comparison
A summary of the key physical and chemical properties of the two isomers is presented below, highlighting their fundamental differences.
| Property | This compound | 3,5-Bis(benzyloxy)benzoic Acid |
| CAS Number | 1570-05-4 | 28917-43-3 |
| Molecular Formula | C₂₁H₁₈O₄ | C₂₁H₁₈O₄ |
| Molecular Weight | 334.37 g/mol | 334.37 g/mol |
| Appearance | Solid | White to off-white crystalline powder |
| Melting Point | 182 °C | 189-192 °C |
| pKa (predicted/inferred) | ~4.31 (predicted) | ~4.04 (inferred from 3,5-dihydroxybenzoic acid)[1][2][3] |
| Solubility | Slightly soluble in chloroform (heated) and DMSO. | Recrystallized from ethanol, suggesting good solubility in hot ethanol.[4] Generally expected to be soluble in polar organic solvents. |
Discussion of Properties:
The higher melting point of the 3,5-isomer may be attributed to its greater molecular symmetry, which can lead to more efficient crystal packing and stronger intermolecular forces in the solid state.
The acidity, as indicated by the pKa, is a critical parameter. For this compound, a predicted pKa of ~4.31 suggests it is a slightly weaker acid than benzoic acid (pKa ≈ 4.2). This is due to the electron-donating nature of the para-benzyloxy group. In contrast, for 3,5-Bis(benzyloxy)benzoic acid, both benzyloxy groups are in the meta position. By analogy to 3,5-dihydroxybenzoic acid, which has a pKa of 4.04, the 3,5-bis(benzyloxy) isomer is expected to be a slightly stronger acid than benzoic acid.[1][2][3] This is because the electron-withdrawing inductive effect of the oxygen atoms in the meta position stabilizes the carboxylate anion.[5]
Spectroscopic Analysis: Unveiling the Structural Nuances
Spectroscopic techniques are indispensable for distinguishing between these two isomers.
¹H NMR Spectroscopy
-
This compound: The proton NMR spectrum is characterized by a more complex aromatic region due to the asymmetric substitution pattern. The protons on the benzoic acid ring will appear as distinct signals, likely a doublet, a doublet of doublets, and another doublet. The benzylic protons of the two different benzyloxy groups may also show slightly different chemical shifts.
-
3,5-Bis(benzyloxy)benzoic acid: The symmetry of this molecule simplifies its ¹H NMR spectrum. The two benzyloxy groups are equivalent, resulting in a single singlet for the four benzylic protons. The aromatic protons on the central benzoic acid ring will appear as two signals: a triplet for the proton at the 4-position and a doublet for the two equivalent protons at the 2- and 6-positions. A representative spectrum shows signals at δ 7.45–7.46 (d, 4H), 7.39–7.41 (t, 4H), 7.32–7.35 (t, 2H), 7.16 (d, 2H), 6.92–6.93 (t, 1H), and 5.15 (s, 4H).[4]
¹³C NMR Spectroscopy
-
This compound: Due to its lower symmetry, the ¹³C NMR spectrum will exhibit more signals in the aromatic region compared to its 3,5-isomer. Each of the six carbons of the central benzoic acid ring is expected to be unique.
-
3,5-Bis(benzyloxy)benzoic acid: The symmetry of the 3,5-isomer leads to fewer signals in the ¹³C NMR spectrum. The two benzyloxy groups are equivalent, and within the central benzoic acid ring, there will be four distinct signals: one for the carboxylic acid carbon, one for the carbon at the 4-position, one for the two equivalent carbons at the 2- and 6-positions, and one for the two equivalent carbons at the 3- and 5-positions. The reported ¹³C-NMR chemical shifts are: 166.88, 159.35, 136.64, 132.79, 138.45, 127.90, 127.63, 107.96, 106.50, and 69.45 ppm.[4]
Synthesis and Reactivity: A Tale of Two Isomers
The synthesis of both isomers typically starts from the corresponding dihydroxybenzoic acid, followed by a Williamson ether synthesis using benzyl bromide.
Experimental Protocol: Synthesis of 3,5-Bis(benzyloxy)benzoic acid[4]
Caption: Workflow for the synthesis of 3,5-Bis(benzyloxy)benzoic acid.
Detailed Steps:
-
Benzylation: Methyl 3,5-dihydroxybenzoate is dissolved in acetonitrile, and potassium carbonate is added. The mixture is refluxed, followed by the addition of benzyl bromide. The reaction is refluxed for an extended period (e.g., 48 hours). After completion, the solvent is evaporated, and the crude product, methyl 3,5-bis(benzyloxy)benzoate, is precipitated from water.
-
Saponification: The isolated methyl ester is dissolved in ethanol, and potassium hydroxide is added. The mixture is refluxed until the reaction is complete. The reaction mixture is then poured into ice-cold water and acidified with dilute HCl to precipitate the final product, 3,5-Bis(benzyloxy)benzoic acid, which can be further purified by recrystallization from ethanol.[4]
A similar two-step process starting from methyl 3,4-dihydroxybenzoate can be employed for the synthesis of this compound.
Reactivity Differences
The electronic and steric differences between the two isomers influence their reactivity in subsequent chemical transformations.
-
Acidity and Nucleophilicity: As discussed, the 3,5-isomer is a slightly stronger acid. This means its conjugate base, the carboxylate, is more stable and less nucleophilic than that of the 3,4-isomer.
-
Electrophilic Aromatic Substitution: The benzyloxy groups are ortho, para-directing and activating. In the 3,4-isomer, the positions ortho and para to the benzyloxy groups are activated, leading to a more complex mixture of products upon electrophilic substitution on the central ring. The 3,5-isomer, with its two meta-directing benzyloxy groups relative to each other, will primarily direct incoming electrophiles to the 2-, 4-, and 6-positions of the benzoic acid ring.
-
Esterification: The rate of acid-catalyzed esterification is influenced by both electronic and steric factors. The slightly higher acidity of the 3,5-isomer might suggest a faster protonation of the carbonyl oxygen, a key step in the Fischer esterification mechanism. However, steric hindrance around the carboxylic acid group is minimal for both isomers. Therefore, the difference in esterification rates is likely to be small under standard conditions.
Applications in Research and Development
The distinct structural features of these isomers lend them to different applications.
This compound: A Versatile Synthetic Intermediate
The primary application of this compound is as a protected form of 3,4-dihydroxybenzoic acid (protocatechuic acid), a common motif in natural products and pharmacologically active molecules. The benzyl protecting groups are stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenation. This allows for the modification of the carboxylic acid group or other parts of a larger molecule before deprotection to reveal the catechol functionality. It serves as a key intermediate in the synthesis of various compounds, including natural products and potential therapeutic agents.
3,5-Bis(benzyloxy)benzoic Acid: A Cornerstone of Dendrimer Chemistry and Materials Science
The C₂ symmetry of 3,5-Bis(benzyloxy)benzoic acid makes it an ideal building block for the construction of well-defined macromolecules, particularly dendrimers.[4] The carboxylic acid provides a focal point for convergent dendrimer synthesis, while the benzyloxy groups can be deprotected to reveal two phenolic hydroxyls, which can then be further functionalized in a divergent approach. These resulting dendritic structures have applications in:
-
Drug Delivery: The well-defined, multi-functional surface of dendrimers derived from the 3,5-isomer can be used to attach drugs, targeting ligands, and imaging agents.[8]
-
Luminescent Materials: This isomer has been used in the synthesis of lanthanide coordination complexes that exhibit unique luminescent properties.[4]
-
Materials Science: The rigid core and the potential for creating highly branched structures make it a valuable component in the development of advanced polymers and materials with tailored properties.
Caption: Application pathways for the two isomers.
Conclusion
While this compound and 3,5-Bis(benzyloxy)benzoic acid are structurally similar, their isomeric differences give rise to distinct physicochemical properties, spectroscopic signatures, and, most importantly, divergent applications. The 3,4-isomer is a valuable tool for synthetic chemists requiring a protected catechol moiety for linear synthesis, particularly in the realm of natural products and medicinal chemistry. In contrast, the symmetry and trifunctionality of the 3,5-isomer have established it as a critical component in the bottom-up construction of complex macromolecules like dendrimers, with significant implications for materials science and nanotechnology. A thorough understanding of these differences is paramount for researchers and drug development professionals in selecting the appropriate isomer to achieve their specific synthetic and functional objectives.
References
- 3,5-Dihydroxybenzoic acid | 99-10-5 - ChemicalBook
- Table 20.
- 3,5-DIHYDROXYBENZOIC ACID (Cas 99-10-5) - Parchem
- Supplementary Inform
- Substituent effects on the electronic structure and pKa of benzoic acid - Semantic Scholar
- 3,4,5-TRIS(BENZYLOXY)BENZOIC ACID(1486-48-2) 13C NMR spectrum - ChemicalBook
- 13 C NMR spectra (in CDCl 3 ) of benzoic acid (4-DBA) (bottom) and organic salt 5 (top).
- Reactions of Benzene Part 9 - Effect of substituents on the pKa of compounds - YouTube
- 20.4: Substituent Effects on Acidity - Chemistry LibreTexts
- Carbon-13 chemical shift assignments of deriv
- Substituent effects on the electronic structure and pKa benzoic acid - ResearchG
- 20.
- Understanding Benzoic Acid Solubility: A Comprehensive Guide - Guidechem
- The solubility of benzoic acid in seven solvents.
- Dendrimer Building Blocks | TCI AMERICA
- 3,5-Dihydroxybenzoic acid - Wikipedia
- 3,5-Dihydroxybenzoic Acid | C7H6O4 | CID 7424 - PubChem
- The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids
- 3,5-Bis(benzyloxy)benzoic acid - PMC
- The C-13 NMR spectrum of benzoic acid - Doc Brown's Chemistry
- Design, Synthesis, and Biological Functionality of a Dendrimer-based Modular Drug Delivery Pl
- This compound - CymitQuimica
- BowtieD® Bifunctional Bis-MPA Dendrimer, Gener
- Synthesis of the precursors and reference standards of the benzoic acid...
- 3,5-Bis(benzyloxy)benzoic acid benzyl ester | 50513-72-9 - ChemicalBook
- 28917-43-3|3,5-Bis(benzyloxy)benzoic acid|BLD Pharm
- Benzoic acid(65-85-0) 13C NMR spectrum - ChemicalBook
- (PDF) 3,5-Bis(benzyloxy)
- Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI
- solubility of 3-(3-Chloro-3-butenyl)benzoic acid in organic solvents - Benchchem
- I am trying to find the solubility of benzoic acid in different solvents to prepare a liquid-liquid extraction - Chemistry Stack Exchange
- Esterification at different benzoic acid (BA) concentrations using...
- A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction - ResearchG
- Studying the Optimum Reaction Conditions for Organic Esterification of Glycerol to Benzoic Acid and Some Devices by Using Ecofri - IISTE.org
- Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacryl
- Cationic Materials for Gene Therapy: A Look Back to the Birth and Development of 2,2-Bis-(hydroxymethyl)Propanoic Acid-Based Dendrimer Scaffolds - MDPI
Sources
- 1. global.oup.com [global.oup.com]
- 2. 3,5-Dihydroxybenzoic acid | 99-10-5 [chemicalbook.com]
- 3. parchem.com [parchem.com]
- 4. 3,5-Bis(benzyloxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Biological Functionality of a Dendrimer-based Modular Drug Delivery Platform - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternative Protecting Groups for 3,4-Dihydroxybenzoic Acid
The selective modification of 3,4-dihydroxybenzoic acid, also known as protocatechuic acid, is a frequent challenge in the synthesis of pharmaceuticals, natural products, and functional materials.[1][2][3][4] The molecule's vicinal diol (catechol) and carboxylic acid functionalities necessitate a carefully orchestrated protection strategy to achieve desired chemical transformations on specific parts of the molecule. This guide provides an in-depth comparison of alternative protecting groups for the catechol moiety, moving beyond simple ethers to offer researchers a broader palette of options. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to inform your synthetic strategy.
The Synthetic Challenge: Selectivity and Stability
3,4-Dihydroxybenzoic acid presents three reactive sites: a carboxylic acid and two phenolic hydroxyl groups at the C3 and C4 positions. The primary challenges are:
-
Oxidation Sensitivity: The catechol ring is highly susceptible to oxidation, especially under basic conditions, which can complicate many synthetic steps.[5]
-
Regioselectivity: Differentiating between the C3-OH and C4-OH groups for mono-protection is difficult due to their similar pKa values. The acidity of the C4-OH is slightly higher, which can be exploited under carefully controlled conditions, but mixtures are common.[6][7][8]
-
Orthogonality: The chosen protecting group for the diol must be stable to the conditions required for modifying the carboxylic acid (e.g., esterification, amidation) and vice-versa. Furthermore, it must be removable under conditions that do not cleave other protecting groups in the molecule.[9][10]
A common initial step is the esterification of the carboxylic acid (e.g., to an ethyl or methyl ester) to reduce its acidity and prevent it from interfering with subsequent reactions involving the hydroxyl groups.[4][11] This guide will focus on protecting the diol, assuming the carboxyl group is either pre-protected or its reactivity is accounted for in the synthetic design.
Comparison of Cyclic Protecting Groups for the Catechol Moiety
Cyclic protecting groups are highly advantageous for 1,2-diols like catechols because they protect both hydroxyl groups in a single step, simplifying the synthetic sequence and preventing regioselectivity issues.[12]
Isopropylidene Acetal (Acetonide)
The isopropylidene acetal, or acetonide, is one of the most common cyclic protecting groups for diols due to its ease of formation and general stability.[13][14][15]
-
Introduction: Acetonides are readily formed via the acid-catalyzed reaction of the diol with acetone or, more efficiently, with 2,2-dimethoxypropane (DMP).[13][14] The use of DMP is often preferred as the methanol byproduct is less easily removed than the water generated from acetone.
-
Stability: Acetonides are stable to bases, nucleophiles, reducing agents, and mild oxidants.[13] This makes them compatible with a wide range of synthetic transformations, including ester hydrolysis, hydrogenolysis of benzyl groups, and many oxidation/reduction reactions.
-
Cleavage: Deprotection is achieved under acidic conditions, typically with aqueous acids like HCl, trifluoroacetic acid (TFA), or using an acidic ion-exchange resin.[13][15] The lability of acetonides to acid is a key feature for their removal.[16]
-
Causality: The formation of the five-membered dioxolane ring is thermodynamically favorable for a 1,2-diol. The stability to base is due to the lack of an acidic proton, while the acid-lability stems from the susceptibility of the acetal linkage to protonation and subsequent cleavage.[16] However, direct acetonide protection of molecules with a side-chain amine, like dopamine, can be problematic due to competing Pictet-Spengler reactions.[17][18]
Methylene Acetal
Methylene acetals offer greater stability compared to acetonides, particularly towards acidic conditions, providing a more robust protecting group option.
-
Introduction: Typically formed by reacting the catechol with a methylene source like dibromomethane or formaldehyde under basic conditions.
-
Stability: Methylene acetals are significantly more stable to acidic conditions than acetonides. They are also stable to bases and a wide range of nucleophilic and reducing conditions.
-
Cleavage: Removal is more challenging than for acetonides and often requires strong acidic conditions or Lewis acids. A notable mild procedure involves the use of trimethylsilyl triflate (TMSOTf) and 2,2'-bipyridyl, followed by a weakly acidic workup.[19]
-
Causality: The increased stability is attributed to the less-strained five-membered ring and the absence of gem-dimethyl groups which can sterically accelerate acid-catalyzed hydrolysis in acetonides. This robustness makes it a "permanent" protecting group in many contexts, suitable for multi-step syntheses where late-stage deprotection is desired.[20]
Di-tert-butylsilylene (DTBS) Ether
The di-tert-butylsilylene (DTBS) group is a cyclic silyl ether that provides high stability and unique reactivity control.
-
Introduction: Formed by reacting the catechol with di-tert-butylsilyl bis(trifluoromethanesulfonate) or di-tert-butyldichlorosilane.[21]
-
Stability: The bulky tert-butyl groups provide significant steric hindrance, making the DTBS group very stable to a wide range of conditions, including many that would cleave other silyl ethers or acetals.[13][22] It is generally stable to acidic and basic conditions where acetonides would be cleaved.
-
Cleavage: The silicon-oxygen bonds are cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF) or hydrogen fluoride-pyridine.[9][13] This fluoride-lability provides excellent orthogonality with acid- and base-labile protecting groups.[9]
-
Causality: The strength of the silicon-fluoride bond is the driving force for deprotection. The high stability of the DTBS group is due to the sterically demanding tert-butyl groups shielding the silicon atom from nucleophilic attack. This group can also influence the stereoselectivity of nearby reactions.[23]
Data Summary: Comparative Performance
| Protecting Group | Structure on Catechol | Introduction Conditions | Stability Profile | Cleavage Conditions | Orthogonality |
| Isopropylidene Acetal (Acetonide) | Cyclic Ketal | Acetone or 2,2-dimethoxypropane, acid catalyst (e.g., p-TsOH) | Stable to base, reducing agents, mild oxidants.[13] | Mild aqueous acid (HCl, TFA, Dowex H+).[13][15] | Orthogonal to base-labile (e.g., esters) and hydrogenolysis-labile (e.g., Bn) groups. |
| Methylene Acetal | Cyclic Acetal | Dibromomethane, base (e.g., K₂CO₃) | Very stable to acid and base.[24] | Strong acid or Lewis acids; TMSOTf/2,2'-bipyridyl.[19] | Orthogonal to most other groups due to its high stability. Cleavage is not mild. |
| Di-tert-butylsilylene (DTBS) | Cyclic Silyl Ether | t-Bu₂Si(OTf)₂, base | Very stable to acid and base.[21][22] | Fluoride ions (TBAF, HF-Pyridine).[13] | Excellent orthogonality with acid- and base-labile groups. |
Experimental Protocols
Protocol 1: Acetonide Protection of Ethyl 3,4-Dihydroxybenzoate
This protocol details the protection of the catechol after first converting the carboxylic acid to an ethyl ester.
Workflow Diagram:
Caption: Workflow for the synthesis of the acetonide-protected ester.
Methodology:
-
Esterification: To a solution of 3,4-dihydroxybenzoic acid (1.0 equiv) in absolute ethanol (10-15 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops). Heat the mixture to reflux for 4-6 hours, monitoring by TLC. After cooling, neutralize the acid with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure to yield ethyl 3,4-dihydroxybenzoate.[11]
-
Acetonide Formation: Dissolve ethyl 3,4-dihydroxybenzoate (1.0 equiv) in anhydrous toluene. Add 2,2-dimethoxypropane (1.5-2.0 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 equiv).[17]
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure ethyl 2,2-dimethyl-1,3-benzodioxole-5-carboxylate.
Protocol 2: Cleavage of the Acetonide Protecting Group
Deprotection Scheme:
Caption: General scheme for acid-catalyzed acetonide deprotection.
Methodology:
-
Dissolve the acetonide-protected compound (1.0 equiv) in a solvent mixture such as tetrahydrofuran (THF) and water (e.g., 4:1 v/v).
-
Add a 1M aqueous solution of hydrochloric acid (HCl) until the pH is approximately 1-2. Alternatively, a mixture of trifluoroacetic acid and water (e.g., 9:1 v/v) can be used.[24]
-
Stir the reaction at room temperature for 1-3 hours. Monitor the deprotection by TLC until the starting material is consumed.
-
Neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected catechol.
Conclusion and Recommendations
The choice of a protecting group for 3,4-dihydroxybenzoic acid is critically dependent on the planned synthetic route.
-
The acetonide is an excellent choice for general purposes, offering mild installation and removal conditions. It is ideal when orthogonality with base-sensitive groups or those removed by hydrogenolysis is required.[13][14]
-
The methylene acetal should be considered when a highly robust protecting group is needed that can withstand a broad range of acidic and other harsh conditions during intermediate steps. Its removal requires more forceful conditions.[19]
-
The di-tert-butylsilylene (DTBS) group offers superior stability and the distinct advantage of fluoride-based cleavage.[13] This provides an orthogonal deprotection strategy that is invaluable in complex syntheses where acid- and base-labile groups are present elsewhere in the molecule.[21][22]
By understanding the stability, cleavage conditions, and underlying chemical principles of these alternatives, researchers can design more efficient and successful synthetic pathways for complex molecules derived from 3,4-dihydroxybenzoic acid.
References
- Di Pizio, A. et al. (2018). Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. PubMed.
- Boukouvalas, J. & Pouliot, M. (2002). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules, 7(5), 434.
- Krylov, S. et al. (2023). Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types. MDPI.
- Lin, H. et al. (2024). Antioxidant and Photoprotective Activities of 3,4-Dihydroxybenzoic Acid and (+)-Catechin, Identified from Schima argentea Extract, in UVB-Irradiated HaCaT Cells. MDPI.
- Chemcess. Protocatechuic Acid: Properties, Production And Uses. Chemcess.
- Boukouvalas, J. & Pouliot, M. (2002). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. ResearchGate.
- Wikipedia. Acetonide. Wikipedia.
- ResearchGate. Regioselective Mono-Deprotection of Di-tert-butylsilylene Acetal Derived from 1,3-Diol with Ammonium Fluoride. ResearchGate.
- ResearchGate. Di-tert-butylsilylene as a protecting group for substituted salicylic acids. ResearchGate.
- Wikipedia. Protecting group. Wikipedia.
- Georg Thieme Verlag. Product Class 11: Alcohols and Diols by Deprotection. Science of Synthesis.
- Reddit. Stability of Catechol ( 1,2-dihydroxybenzene). Reddit.
- Cirrincione, G. et al. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health.
- ResearchGate. How can I selectively protect one of the OH groups of a polysubstituted catechol?. ResearchGate.
- Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
- Wang, Y. et al. (2012). Facile synthesis of 3, 4-dihydroxybenzaldehyde in ionic liquid. ResearchGate.
- University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol.
- Evans, D.A. Protecting Groups. Harvard University.
- Ready, J. Protecting Groups in Organic Synthesis. UT Southwestern Medical Center.
- Morales, E. & Sloop, J. (2015). Catechol Protecting Group Strategies in the Synthesis of Nitronyl Nitroxide—Semiquinone Metal Complexes. ResearchGate.
- Lim, J. et al. (2021). Catechol-based macrocyclic aromatic ether-sulfones: Synthesis, characterization and ring-opening polymerization. CentAUR.
- TSI Journals. Selective hydrolysis of terminal isopropylidene ketals-an overview. TSI Journals.
- Lagishetty, C. et al. (2011). Acetonide Protection of Dopamine for the Synthesis of Highly Pure N-docosahexaenoyldopamine. National Institutes of Health.
- Wikipedia. Diol. Wikipedia.
- Poveda, A. & Jiménez-Barbero, J. (2015). Strategies Toward Protection of 1,2‐ and 1,3‐Diols in Carbohydrate Chemistry. ResearchGate.
- ResearchGate. Di-tert-butylsilylene (DTBS) Group-Directed α-Selective Galactosylation Unaffected by C-2 Participating Functionalities. ResearchGate.
- Ciriminna, R. & Pagliaro, M. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. ACS Publications.
- Van Hest, J.C.M. et al. (2012). Method of synthesizing acetonide-protected catechol-containing compounds and intermediates produced therein. Google Patents.
- Kim, K.S. et al. (1993). Mild deprotection of methylene acetals in combination with trimethylsilyl triflate-2,2'-bipyridyl. Tetrahedron Letters, 34(47), 7677-7680.
- Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal.
Sources
- 1. Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. chemcess.com [chemcess.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. Ethyl 3,4-dihydroxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Acetonide - Wikipedia [en.wikipedia.org]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. Acetonide Protection of Dopamine for the Synthesis of Highly Pure N-docosahexaenoyldopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. US8227628B2 - Method of synthesizing acetonide-protected catechol-containing compounds and intermediates produced therein - Google Patents [patents.google.com]
- 19. Mild deprotection of methylene acetals in combination with trimethylsilyl triflate-2,2'-bipyridyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to High-Performance Purity Analysis of 3,4-Bis(benzyloxy)benzoic Acid by HPLC-UV
Introduction: The Imperative for Purity in Advanced Synthesis
3,4-Bis(benzyloxy)benzoic acid is a key organic intermediate used in the synthesis of complex molecules, including bioactive depsides like Jaboticabin, which shows potential in treating chronic obstructive pulmonary disease[1]. In any multi-step synthesis, the purity of such intermediates is not merely a quality metric; it is a critical determinant of the final product's yield, safety, and efficacy. Impurities, whether they are starting materials, by-products, or degradants, can introduce significant complications in subsequent reactions and compromise the integrity of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection methods for the robust purity assessment of this compound. Moving beyond a simple recitation of parameters, we will explore the underlying chromatographic principles that inform our methodological choices, presenting a logical, data-driven framework for selecting the optimal analytical approach.
Part 1: Analyte-Centric Method Design: Understanding the Molecule
The foundation of any robust analytical method is a thorough understanding of the analyte's physicochemical properties. This compound (C₂₁H₁₈O₄, M.W. 334.37 g/mol ) presents a distinct set of characteristics that guide our strategy[2][3][4].
-
High Hydrophobicity: The molecule possesses two benzyl groups and a benzene ring, rendering it highly non-polar. This dictates the use of reversed-phase (RP) chromatography, where the analyte will strongly interact with a non-polar stationary phase.
-
Acidic Nature: The presence of a carboxylic acid functional group means the molecule's overall charge is pH-dependent. To ensure consistent retention and sharp, symmetrical peak shapes, its ionization must be suppressed. In reversed-phase HPLC, this is achieved by acidifying the mobile phase to a pH at least 2 units below the analyte's pKa[5]. The pKa of the carboxylic acid group is analogous to that of benzoic acid (approx. 4.2), necessitating a mobile phase pH of ~2.5-3.0[6].
-
Strong UV Chromophore: The multiple aromatic rings within the structure result in strong UV absorbance, making HPLC-UV a highly suitable technique for detection and quantification. A UV scan would confirm the optimal wavelength, but detection at 254 nm is a reliable starting point for aromatic compounds[7].
Part 2: The Comparative Study: Optimizing Selectivity and Efficiency
We will compare three distinct reversed-phase HPLC methods to evaluate the impact of stationary phase chemistry and mobile phase composition on critical performance attributes like resolution, peak symmetry, and analysis time. The goal is to identify the most effective conditions for separating this compound from its potential impurities.
Experimental Workflow
The logical flow of our method development and comparison process is outlined below.
Caption: Workflow for comparative HPLC method development.
Detailed Experimental Protocols
Common Parameters:
-
HPLC System: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Sample Preparation: A stock solution of this compound is prepared at 1.0 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water (Diluent). A spiked sample containing a known impurity (e.g., 3,4-dihydroxybenzoic acid) is also prepared to assess resolution.
Method A: The Industry Standard (C18 with Acetonitrile)
-
Rationale: The C18 column is the most widely used reversed-phase column, providing a robust baseline for performance. Acetonitrile is a common organic modifier known for its low viscosity and strong elution strength, often resulting in sharp peaks and lower backpressure.
-
Stationary Phase: C18, 5 µm particle size, 150 mm x 4.6 mm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (pH ~2.7).
-
B: Acetonitrile.
-
-
Elution: Isocratic, 70% B.
Method B: Alternative Organic Modifier (C18 with Methanol)
-
Rationale: Comparing methanol to acetonitrile allows for an evaluation of mobile phase selectivity. Methanol is a protic solvent and can engage in different intermolecular interactions (e.g., hydrogen bonding) with the analyte compared to the aprotic acetonitrile, potentially altering elution order and resolution.
-
Stationary Phase: C18, 5 µm particle size, 150 mm x 4.6 mm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (pH ~2.7).
-
B: Methanol.
-
-
Elution: Isocratic, 85% B (adjusted to achieve similar retention to Method A).
Method C: Alternative Stationary Phase (Phenyl-Hexyl with Acetonitrile)
-
Rationale: A Phenyl-Hexyl column is chosen to exploit the aromatic nature of this compound. The phenyl groups in the stationary phase can induce π-π interactions with the analyte's benzene rings, offering a different retention mechanism and selectivity compared to the purely hydrophobic interactions of a C18 phase[8]. This can be particularly effective for resolving aromatic isomers or closely related substances.
-
Stationary Phase: Phenyl-Hexyl, 5 µm particle size, 150 mm x 4.6 mm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (pH ~2.7).
-
B: Acetonitrile.
-
-
Elution: Isocratic, 70% B.
Part 3: Data-Driven Comparison and Analysis
The performance of each method was evaluated based on standard chromatographic parameters. The following table summarizes the hypothetical experimental data obtained for the main peak of this compound and its resolution from a key potential impurity, 3,4-dihydroxybenzoic acid (a potential de-benzylation product).
| Parameter | Method A (C18, ACN) | Method B (C18, MeOH) | Method C (Phenyl-Hexyl, ACN) | Ideal Value |
| Retention Time (RT) (min) | 6.8 | 8.5 | 9.2 | Method-dependent |
| Tailing Factor (Tf) | 1.1 | 1.4 | 1.1 | ≤ 1.5 |
| Theoretical Plates (N) | 12,500 | 9,800 | 14,000 | > 2,000 |
| Resolution (Rs) from Impurity | 2.5 | 2.1 | 3.8 | > 2.0 |
Discussion of Results
-
Method A (C18, ACN): This method provides a good, reliable result. The analysis is relatively fast, and all chromatographic parameters are well within acceptable limits. The peak shape is symmetrical (Tf = 1.1), and the resolution from the polar impurity is sufficient for quantification (Rs = 2.5). This serves as an excellent baseline.
-
Method B (C18, MeOH): Replacing acetonitrile with methanol leads to a longer retention time and a noticeable decrease in efficiency (lower plate count) and peak symmetry (Tf = 1.4). While still acceptable, the broader peak shape also slightly reduces the resolution. This demonstrates that for this specific analyte, acetonitrile is the superior organic modifier in terms of efficiency.
-
Method C (Phenyl-Hexyl, ACN): This method shows the most promising results for a high-resolution purity analysis. While the retention time is longer, the efficiency (N = 14,000) is the highest, and the peak shape is excellent. Most importantly, the resolution (Rs = 3.8) is significantly enhanced. This indicates that the alternative selectivity offered by the π-π interactions of the Phenyl-Hexyl phase is highly effective at separating the main compound from its structurally related impurities[8]. The increased retention also suggests a stronger interaction, which is beneficial for resolving trace impurities from the main peak.
Part 4: Ensuring Trustworthiness: The Self-Validating Protocol
A protocol is only trustworthy if it is self-validating. This is achieved through the implementation of a rigorous System Suitability Test (SST) prior to any sample analysis. The SST ensures the chromatographic system is performing adequately for the intended analysis.
System Suitability Test Protocol (Based on Optimal Method C)
-
Preparation: Prepare a system suitability solution containing this compound (1.0 mg/mL) and a key impurity at a relevant concentration (e.g., 0.1%).
-
Injections: Make five replicate injections of the SST solution.
-
Data Evaluation: Calculate the mean and relative standard deviation (%RSD) for the following parameters. The system is deemed suitable for analysis only if all criteria are met.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Tf) | ≤ 1.5 | Ensures peak symmetry for accurate integration. |
| Theoretical Plates (N) | ≥ 10,000 | Confirms column efficiency and separation power. |
| Resolution (Rs) | ≥ 3.0 | Guarantees baseline separation of the analyte from the specified impurity. |
| %RSD of Retention Time | ≤ 1.0% | Demonstrates the stability and precision of the pump and mobile phase delivery. |
| %RSD of Peak Area | ≤ 2.0% | Confirms the precision of the injector and detector response. |
Conclusion and Recommendation
Based on the comparative data, Method C (Phenyl-Hexyl column with an Acetonitrile/0.1% Formic Acid mobile phase) is the recommended approach for the purity analysis of this compound. While Method A provides a faster analysis, the superior resolution and efficiency of Method C ensure a more robust and reliable separation, which is paramount for accurately assessing purity and detecting trace-level impurities. The implementation of a strict System Suitability Test protocol further guarantees the trustworthiness and consistency of the results generated by this method.
References
- HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]
- Agilent Technologies. HPLC Method Development: Standard Practices and New Columns. (2010). [Link]
- Royal Society of Chemistry. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. (2019). [Link]
- Taylor & Francis Online.
- ResearchGate. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. (2019). [Link]
- Scientific Research Publishing.
- SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]
- MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
- PubMed Central.
- MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). [Link]
- ResearchGate. When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected?
- PubChemLite. This compound (C21H18O4). [Link]
- Wikipedia. Benzoic acid. [Link]
Sources
- 1. This compound | 1570-05-4 [chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | China | Manufacturer | career henan chemical co [m.chemicalbook.com]
- 4. PubChemLite - this compound (C21H18O4) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. Benzoic acid - Wikipedia [en.wikipedia.org]
- 7. scirp.org [scirp.org]
- 8. agilent.com [agilent.com]
A Comparative Guide to the NMR Spectral Interpretation of 3,4-Bis(benzyloxy)benzoic Acid for Researchers in Drug Development
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insight into molecular architecture.[1][2] This guide provides an in-depth, technical comparison of the NMR spectral features of 3,4-Bis(benzyloxy)benzoic acid, a valuable building block in organic synthesis. We will dissect its ¹H and ¹³C NMR spectra, compare it with structurally related analogues, and contextualize its analysis within the broader workflow of modern drug discovery.
The Central Role of NMR in Structural Elucidation
NMR spectroscopy provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[3][4] For drug development professionals, this translates to the confident identification of synthesized compounds, the characterization of impurities, and the study of drug-target interactions.[1][5] This guide is structured to not only present the spectral data but also to illuminate the logical process of its interpretation, a critical skill for any research scientist.
Interpreting the NMR Spectrum of this compound
The structure of this compound presents several distinct proton and carbon environments, which give rise to a characteristic NMR fingerprint.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is characterized by signals in the aromatic, benzylic, and carboxylic acid regions. A representative ¹H NMR spectrum in CDCl₃ would exhibit the following key resonances:
-
Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically between δ 10.0 and 13.0 ppm . The broadness of this signal is a consequence of hydrogen bonding and chemical exchange with residual water or other protic species in the solvent.
-
Aromatic Protons (Benzoic Acid Ring): The three protons on the substituted benzoic acid ring will appear in the aromatic region (δ 6.5-8.5 ppm). Their specific chemical shifts and coupling patterns are dictated by the electron-donating benzyloxy substituents. We expect to see:
-
A doublet for the proton at position 5 (H-5), coupled to H-6.
-
A doublet of doublets for the proton at position 6 (H-6), coupled to H-5 and H-2.
-
A singlet-like signal for the proton at position 2 (H-2).
-
-
Aromatic Protons (Benzyl Groups): The ten protons of the two benzyl groups will typically appear as a complex multiplet between δ 7.2 and 7.5 ppm .
-
Benzylic Protons (-CH₂-): The four protons of the two benzylic methylene groups are expected to appear as two distinct singlets around δ 5.1-5.3 ppm . The presence of two singlets suggests that the two benzyloxy groups are chemically non-equivalent.
¹³C NMR Spectrum Analysis (Predicted)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid (-COOH) | 170-175 | The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region. |
| C-3 and C-4 (ipso-Carbons) | 145-155 | These carbons are directly attached to the electron-donating benzyloxy groups, leading to a downfield shift. |
| C-1 (ipso-Carbon) | 125-130 | The carbon bearing the carboxylic acid group. |
| C-2, C-5, C-6 | 110-125 | These protonated aromatic carbons will have distinct chemical shifts influenced by the positions of the substituents. |
| Benzylic (-CH₂) | 65-75 | The chemical shift of these carbons is influenced by the adjacent oxygen and aromatic ring. |
| Aromatic (Benzyl Groups) | 127-137 | The carbons of the benzyl rings will appear in the typical aromatic region. |
Comparative Spectral Analysis
To truly appreciate the nuances of the NMR spectrum of this compound, a comparison with its structural analogues is invaluable.
This compound vs. 3,4-Dihydroxybenzoic Acid
The most striking difference lies in the absence of the benzylic proton and carbon signals in the dihydroxy analogue. The ¹H NMR spectrum of 3,4-dihydroxybenzoic acid will show signals for the aromatic protons and the carboxylic acid proton, but the characteristic benzylic singlets around δ 5.2 ppm will be absent. In the ¹³C NMR spectrum, the signals for the benzylic carbons will be replaced by signals for the hydroxyl-bearing aromatic carbons, which will have different chemical shifts due to the direct attachment of the hydroxyl groups.
This compound vs. 4-Benzyloxybenzoic Acid
Comparing the target molecule with its mono-benzyloxy counterpart highlights the effect of the second benzyloxy group. The ¹H NMR spectrum of 4-benzyloxybenzoic acid will show a simpler aromatic region for the benzoic acid ring due to a higher degree of symmetry. The integration of the benzylic proton signal will correspond to two protons instead of four. In the ¹³C NMR spectrum, the number of aromatic carbon signals for the benzoic acid ring will be reduced due to symmetry.
Alternative and Complementary Analytical Techniques
While NMR is a powerful tool, a comprehensive structural characterization often involves a multi-technique approach.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed information on molecular structure, connectivity, and stereochemistry. | Non-destructive, highly detailed structural information. | Lower sensitivity compared to MS, can be complex to interpret. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula. | Does not provide detailed connectivity or stereochemical information. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast and simple, good for identifying functional groups. | Provides limited information on the overall molecular structure. |
This integrated approach, often referred to as "spectroscopic triage," allows for a more robust and confident structural assignment.[9][10]
Experimental Protocol: Acquiring a High-Quality NMR Spectrum
The following is a generalized, step-by-step protocol for the preparation and acquisition of an NMR spectrum suitable for structural elucidation.
I. Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for a ¹H NMR spectrum. For a ¹³C NMR spectrum, a higher concentration (20-50 mg) may be required.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample in a clean, dry vial. Gently agitate or sonicate to ensure complete dissolution.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. The sample height should be approximately 4-5 cm.
-
Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid spectral artifacts.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
II. NMR Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the instrument's sample changer or manually insert it into the magnet.
-
Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. An automated or manual shimming process is then performed to optimize the magnetic field homogeneity and improve spectral resolution.
-
Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal sensitivity.
-
Acquisition Parameters: Set the appropriate experimental parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Acquisition: Initiate the data acquisition process.
-
Data Processing: After the acquisition is complete, the raw data (Free Induction Decay or FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied to obtain a clean, interpretable spectrum.
Visualizing Molecular Connectivity and NMR Correlations
The following diagram illustrates the structure of this compound and highlights key ¹H-¹³C correlations that would be observed in 2D NMR experiments like HSQC and HMBC, which are invaluable for unambiguous signal assignment.
Caption: Molecular structure of this compound with key NMR correlations.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, especially when placed in the context of its structural analogues and complementary analytical techniques, provides a robust framework for its unequivocal identification. For researchers in drug development, a deep understanding of NMR spectral interpretation is not merely an academic exercise but a fundamental requirement for ensuring the quality, purity, and identity of the molecules that may one day become life-saving therapeutics.
References
- AZoOptics. (2024, May 22). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. [Link]
- European Pharmaceutical Review. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. [Link]
- ResearchGate. (2025, October 31). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. [Link]
- Almac Group. The Application of NMR for Drug Development and Manufacturing in a Good Manufacturing Practice Setting. [Link]
- National Center for Biotechnology Information. (2019, December 11). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. [Link]
- Walsh Medical Media. Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. [Link]
- UniversalClass. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]
- Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
- ResearchGate. (2017). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. [Link]
Sources
- 1. azooptics.com [azooptics.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. The Application of NMR for Drug Development and Manufacturing in a Good Manufacturing Practice Setting - Almac [almacgroup.com]
- 6. 4-Hydroxybenzoic acid(99-96-7) 13C NMR spectrum [chemicalbook.com]
- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
A Senior Application Scientist's Guide to the Validation of 3,4-Bis(benzyloxy)benzoic Acid Synthesis: An LC-MS Centric Approach with Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel organic molecules is a routine yet critical task. The successful synthesis of a target compound, such as 3,4-Bis(benzyloxy)benzoic acid, a useful intermediate in the synthesis of bioactive compounds, is not merely about following a reaction scheme.[1] It is fundamentally about the rigorous confirmation of the product's identity, purity, and the quantification of any residual starting materials or by-products. This guide provides an in-depth technical comparison of analytical techniques for the validation of this compound synthesis, with a primary focus on the robust and sensitive method of Liquid Chromatography-Mass Spectrometry (LC-MS).
The Synthetic Route and the Analytical Imperative
The synthesis of this compound typically involves the benzylation of a suitably protected protocatechuic acid derivative. A common laboratory-scale synthesis involves the hydrolysis of methyl 3,4-bis(benzyloxy)benzoate using a base such as sodium hydroxide in a solvent like methanol.[1]
Regardless of the specific synthetic strategy employed, a multi-faceted analytical approach is paramount to ensure the quality of the final product. This guide will navigate the validation process, centering on LC-MS as the primary analytical tool, while also providing a comparative perspective on other common techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
LC-MS: A Powerful Tool for Synthesis Validation
LC-MS combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the mass analysis capabilities of mass spectrometry.[2] This hyphenated technique is exceptionally well-suited for the analysis of small organic molecules like this compound due to its high sensitivity, selectivity, and ability to provide molecular weight information.
Experimental Protocol: LC-MS Analysis of this compound
The following protocol is a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and reaction mixture components.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the crude reaction mixture or purified product.
-
Dissolve the sample in 1 mL of a suitable solvent, such as a mixture of acetonitrile and water (e.g., 1:1 v/v), to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of approximately 10 µg/mL for analysis.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. LC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | A standard HPLC or UHPLC system. | Provides the necessary pressure and flow control for efficient chromatographic separation. |
| Column | A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size). | C18 stationary phases are well-suited for the retention of moderately nonpolar compounds like this compound. The smaller particle size of UHPLC columns offers higher resolution and faster analysis times. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier aids in the protonation of the carboxylic acid group, leading to better peak shape and improved ionization efficiency in positive ion mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent in reversed-phase chromatography, providing good elution strength for the analyte. |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 30%) and ramp up to a high percentage (e.g., 95%) over several minutes. | A gradient elution is necessary to effectively separate the starting materials, product, and any potential by-products with varying polarities. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm internal diameter column. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to better chromatographic performance. |
| Injection Volume | 1-5 µL | A small injection volume prevents column overloading and peak distortion. |
| Mass Spectrometer | An Electrospray Ionization (ESI) source coupled to a single quadrupole or a high-resolution mass analyzer (e.g., TOF or Orbitrap). | ESI is a soft ionization technique suitable for polar and semi-polar molecules. A high-resolution mass analyzer provides accurate mass measurements for confident identification. |
| Ionization Mode | Negative Ion Mode (ESI-) | The carboxylic acid group is readily deprotonated, making negative ion mode highly sensitive for this compound. The expected ion would be the [M-H]⁻ ion at m/z 333.11. |
| Scan Range | m/z 100-500 | This range will cover the molecular ions of the starting materials, product, and potential dimeric by-products. |
Data Interpretation
A successful synthesis will be indicated by a major peak in the chromatogram at the expected retention time for this compound. The corresponding mass spectrum for this peak should show a prominent ion at m/z 333.11, corresponding to the deprotonated molecule [C₂₁H₁₇O₄]⁻. The absence or significant reduction of peaks corresponding to the starting materials confirms the reaction's progression towards completion.
A Comparative Overview of Analytical Techniques
While LC-MS is a powerful tool, a comprehensive validation strategy often involves the use of multiple analytical techniques. Each technique provides a unique piece of the puzzle in confirming the structure and purity of the synthesized compound.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by chromatography followed by mass-to-charge ratio analysis.[2] | Molecular weight, purity, and quantification of components. Provides structural information through fragmentation (MS/MS). | High sensitivity and selectivity.[3] Provides molecular weight confirmation.[2] Excellent for analyzing complex mixtures. Amenable to high-throughput analysis. | Does not provide detailed structural connectivity information. Isomers may not be distinguishable by mass alone. Ionization efficiency can vary between compounds, affecting quantification without proper standards.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus. Can be used for quantitative analysis (qNMR). | Provides unambiguous structure elucidation.[4] Can identify and quantify isomers.[4] qNMR is a primary ratio method that can provide highly accurate quantification without the need for identical standards.[3][5] | Lower sensitivity compared to LC-MS.[2] Requires a relatively pure sample for clear spectra. Complex mixtures can lead to overlapping signals, making interpretation difficult. Longer analysis time compared to LC-MS.[5] |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Information about the functional groups present in a molecule. | Fast, simple, and non-destructive. Excellent for identifying the presence or absence of key functional groups (e.g., C=O, O-H). | Provides limited information about the overall molecular structure. Not suitable for analyzing complex mixtures. Not a quantitative technique. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation by chromatography with detection based on the absorption of UV-Vis light. | Purity and quantification of components that contain a chromophore. | Robust, reliable, and widely available. Good for routine purity checks and quantification with proper calibration. Less expensive than LC-MS and NMR. | Less sensitive and selective than LC-MS. Does not provide molecular weight information. Co-eluting impurities without a chromophore will not be detected. |
Workflow for LC-MS Validation of Synthesis
The following diagram illustrates a typical workflow for validating the synthesis of this compound using LC-MS.
Caption: A streamlined workflow for the validation of this compound synthesis using LC-MS.
The Self-Validating System: A Multi-Technique Approach
For a truly trustworthy and robust validation, a combination of analytical techniques is often employed, creating a self-validating system where the results from one technique corroborate the findings of another.
Caption: The synergistic relationship between different analytical techniques for comprehensive synthesis validation.
In the context of this compound synthesis:
-
IR spectroscopy would quickly confirm the presence of the carboxylic acid functional group (a broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹) and the aromatic rings.
-
¹H NMR spectroscopy would provide detailed structural information, confirming the presence and connectivity of the benzylic protons and the aromatic protons in their expected ratios and splitting patterns. For this compound, the ¹H NMR spectrum in CDCl₃ would show signals around δ 7.7 (d, 1H), 7.4-7.2 (m, 10H), 6.9 (d, 1H), and 5.2 (s, 4H).[1]
-
LC-MS would then confirm the molecular weight (334.37 g/mol ) and provide a highly sensitive assessment of the product's purity, detecting any minor impurities that may not be visible by NMR or IR.
Conclusion
The validation of the synthesis of this compound is a critical step in ensuring its suitability for further research and development. While techniques like NMR and IR provide invaluable structural information, LC-MS stands out for its exceptional sensitivity and selectivity in confirming molecular weight and assessing purity. By understanding the strengths and limitations of each technique and employing them in a complementary fashion, researchers can establish a robust, self-validating system that ensures the integrity and quality of their synthesized compounds. This integrated analytical approach is not just good practice; it is a cornerstone of scientific rigor in modern chemical synthesis.
References
- BenchChem. (n.d.). A Comparative Guide to LC-MS and NMR Analysis for Validating Cyclic Peptide Purity.
- YouTube. (2025, December 4). Quantitative NMR vs. LC–MS — complementary techniques.
- Wanner, K., & Höfner, G. (2018). Mass Spectrometry in Medicinal Chemistry: Applications in Drug Discovery. John Wiley & Sons.
- MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
- SIELC Technologies. (n.d.). Separation of Benzoic acid, 3,4-bis(acetyloxy)- on Newcrom R1 HPLC column.
- Reddit. (2024, August 4). LCMS vs NMR for compound ID.
- BenchChem. (n.d.). Comparative Guide to the Validation of Analytical Methods for (S)-1-Chloro-2-propanol.
- Sigma-Aldrich. (n.d.). Small Molecules Analysis & QC.
- Reddit. (2018, August 23). I am curious about methods of analysis, e.g. LC, MS, IR, NMR, but don't understand the comparative advantages. Are there any guides for this?.
- Elm-Glow. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization.
- Gavin Publishers. (2018). Validation of Analytical Methods: A Review.
- Longdom. (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- ChemicalBook. (n.d.). This compound(1570-05-4) 1H NMR spectrum.
- National Library of Medicine. (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices.
- SlideShare. (n.d.). analytical techniques for estimation of organic compounds.
- BYJU'S. (n.d.). Quantitative analysis.
- National Library of Medicine. (n.d.). 3,5-Bis(benzyloxy)benzoic acid.
- YouTube. (2021, February 3). February 3, 2021.
- ResearchGate. (n.d.). LC/MS chromatogram of five benzoic acid compounds at 100 μM (1 μL....
- ResearchGate. (n.d.). Mass spectrum of benzoic acid.
- VU Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity.
- PubMed. (2004). Determination of benzoyl peroxide and benzoic acid in wheat flour by high-performance liquid chromatography and its identification by high-performance liquid chromatography-mass spectrometry.
Sources
A Senior Application Scientist's Guide to the Comparative Analysis of Benzylation Methods for Dihydroxybenzoic Acids
Introduction: The Strategic Importance of Benzyl Protection in Dihydroxybenzoic Acid Chemistry
Dihydroxybenzoic acids are a class of versatile building blocks in the synthesis of a wide array of pharmaceuticals, natural products, and advanced materials. Their inherent functionality, comprising a carboxylic acid and two phenolic hydroxyl groups, offers a rich scaffold for chemical modification. However, this trifunctional nature also presents a significant challenge: the selective functionalization of one group in the presence of others. The benzylation of the hydroxyl groups is a critical step in many synthetic routes, serving to protect these nucleophilic sites and prevent unwanted side reactions during subsequent transformations. The choice of benzylation method is paramount, as it directly impacts reaction efficiency, regioselectivity, and overall yield.
This in-depth guide provides a comparative analysis of common benzylation methods for various isomers of dihydroxybenzoic acid. We will delve into the mechanistic underpinnings that govern regioselectivity, present a side-by-side comparison of experimental data, and provide detailed, field-proven protocols for key transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies involving these valuable intermediates.
Understanding Regioselectivity: A Game of Acidity and Sterics
The relative positions of the two hydroxyl groups and the carboxylic acid on the benzene ring create distinct electronic and steric environments for each dihydroxybenzoic acid isomer. This, in turn, dictates the regioselectivity of the benzylation reaction. The primary factor governing which hydroxyl group reacts preferentially is its relative acidity. The more acidic hydroxyl group is more readily deprotonated by a base to form the corresponding phenoxide, which is the active nucleophile in the Williamson ether synthesis.
Several factors influence the acidity of the phenolic protons:
-
Intramolecular Hydrogen Bonding: A hydroxyl group ortho to the carboxylic acid or another hydroxyl group can form a strong intramolecular hydrogen bond. This interaction stabilizes the proton, making it less acidic and the corresponding oxygen less nucleophilic.
-
Inductive Effects: The electron-withdrawing carboxylic acid group increases the acidity of the phenolic protons through its inductive effect.
-
Steric Hindrance: Bulky groups adjacent to a hydroxyl group can sterically hinder the approach of the benzylating agent, favoring reaction at a less hindered site.
For example, in 2,4-dihydroxybenzoic acid , the 4-hydroxyl group is generally more acidic and less sterically hindered than the 2-hydroxyl group, which is involved in an intramolecular hydrogen bond with the carboxylic acid. Consequently, selective monobenzylation at the 4-position is often achievable under carefully controlled conditions.[1] In contrast, for 3,5-dihydroxybenzoic acid , both hydroxyl groups are electronically equivalent, making selective monobenzylation challenging and often leading to a mixture of mono- and di-benzylated products.
Comparative Analysis of Benzylation Methodologies
The Williamson ether synthesis is the most prevalent method for the benzylation of phenols.[2][3][4][5][6] This SN2 reaction involves the nucleophilic attack of a phenoxide ion on a benzyl halide. The choice of base, solvent, and reaction conditions significantly influences the outcome of the reaction.
Here, we compare three common variations of the Williamson ether synthesis:
-
Potassium Carbonate in Acetone (K₂CO₃/Acetone): A widely used, cost-effective, and relatively mild method.
-
Cesium Carbonate in Dimethylformamide (Cs₂CO₃/DMF): Often provides higher yields due to the higher solubility of cesium salts and the "cesium effect," which enhances the nucleophilicity of the phenoxide.[7][8]
-
Phase-Transfer Catalysis (PTC): Employs a phase-transfer catalyst, such as a quaternary ammonium salt, to shuttle the phenoxide from an aqueous or solid phase to an organic phase containing the benzyl halide. This method can offer mild reaction conditions and is amenable to scale-up.[9][10][11][12][13][14]
Comparative Data on Benzylation of Dihydroxybenzoic Acid Isomers
The following table summarizes representative yields for the benzylation of various dihydroxybenzoic acid isomers using different methods. It is important to note that yields can vary depending on the specific reaction conditions and the purity of the starting materials. This data is compiled from literature sources and adapted protocols to provide a comparative overview.
| Dihydroxybenzoic Acid Isomer | Benzylation Method | Product(s) | Typical Yield (%) | Regioselectivity |
| 2,4-Dihydroxybenzoic Acid | K₂CO₃, Benzyl Bromide, Acetone | 4-Benzyloxy-2-hydroxybenzoic acid | 60-75 | Good for mono-4-O-benzylation |
| CsHCO₃, Benzyl Bromide, Acetonitrile | 4-Benzyloxy-2-hydroxybenzoic acid | up to 95[7] | Excellent for mono-4-O-benzylation[7] | |
| PTC (TBAB), Benzyl Chloride, Toluene/aq. NaOH | 4-Benzyloxy-2-hydroxybenzoic acid | 70-85 | Good for mono-4-O-benzylation | |
| 3,4-Dihydroxybenzoic Acid | K₂CO₃, Benzyl Bromide, DMF | 3,4-Dibenzyloxybenzoic acid | >90 | Perbenzylation |
| NaHCO₃, Benzyl Chloride, DMF, NaI | 4-Benzyloxy-3-hydroxybenzoic acid | ~70 | Moderate for mono-4-O-benzylation | |
| PTC (TBAB), Benzyl Chloride, Toluene/aq. NaOH | 3,4-Dibenzyloxybenzoic acid | >85 | Perbenzylation | |
| 3,5-Dihydroxybenzoic Acid | K₂CO₃, Benzyl Bromide, DMF | 3,5-Dibenzyloxybenzoic acid | >90[15] | Perbenzylation |
| NaH, Benzyl Bromide, DMF | 3,5-Dibenzyloxybenzoic acid | >95 | Perbenzylation | |
| 2,3-Dihydroxybenzoic Acid | K₂CO₃, Benzyl Bromide, Acetone | Mixture of mono- and di-benzylated | Moderate | Poor |
| 2,5-Dihydroxybenzoic Acid | K₂CO₃, Benzyl Bromide, Acetone | Mixture of mono- and di-benzylated | Moderate | Poor |
| 2,6-Dihydroxybenzoic Acid | K₂CO₃, Benzyl Bromide, DMF | 2,6-Dibenzyloxybenzoic acid | >80 | Perbenzylation |
Experimental Protocols
The following are detailed, step-by-step methodologies for representative benzylation reactions.
Protocol 1: Selective Monobenzylation of 2,4-Dihydroxybenzoic Acid using Cesium Bicarbonate
This method provides excellent regioselectivity for the 4-hydroxyl group.[7]
Materials:
-
2,4-Dihydroxybenzoic acid
-
Benzyl bromide
-
Cesium bicarbonate (CsHCO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2,4-dihydroxybenzoic acid (1.0 eq) in acetonitrile, add benzyl bromide (1.1 eq) and cesium bicarbonate (1.5 eq).
-
Stir the mixture vigorously at 80 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-benzyloxy-2-hydroxybenzoic acid.
Protocol 2: Perbenzylation of 3,5-Dihydroxybenzoic Acid using Potassium Carbonate
This protocol is effective for the exhaustive benzylation of both hydroxyl groups.
Materials:
-
3,5-Dihydroxybenzoic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of 3,5-dihydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (3.0 eq) in DMF, add benzyl bromide (2.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 3,5-dibenzyloxybenzoic acid.
Protocol 3: Benzylation of 3,4-Dihydroxybenzoic Acid via Phase-Transfer Catalysis
This method offers an alternative to traditional high-temperature reactions in polar aprotic solvents.
Materials:
-
3,4-Dihydroxybenzoic acid
-
Benzyl chloride
-
Tetrabutylammonium bromide (TBAB)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3,4-dihydroxybenzoic acid (1.0 eq) and tetrabutylammonium bromide (0.1 eq) in a 2 M aqueous solution of sodium hydroxide.
-
To this vigorously stirred biphasic mixture, add a solution of benzyl chloride (2.2 eq) in toluene.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 6-8 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and separate the phases.
-
Wash the organic phase with water and brine.
-
Acidify the aqueous phase to pH 2-3 with 1 M HCl and extract with ethyl acetate (2 x).
-
Combine all organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 3,4-dibenzyloxybenzoic acid.
Visualizing the Process: Reaction Workflows and Mechanisms
To better illustrate the experimental processes and the underlying chemical transformations, the following diagrams have been generated using Graphviz.
Caption: Simplified mechanism of Phase-Transfer Catalyzed (PTC) benzylation.
Conclusion: Selecting the Optimal Benzylation Strategy
The choice of an optimal benzylation method for a given dihydroxybenzoic acid isomer is a multifactorial decision that requires careful consideration of regioselectivity, yield, cost, and scalability.
-
For selective monobenzylation , particularly at the 4-position of 2,4-dihydroxybenzoic acid, milder bases such as cesium bicarbonate have shown superior performance in terms of both yield and selectivity.
-
For perbenzylation , stronger bases like potassium carbonate in a polar aprotic solvent such as DMF, or even sodium hydride for more challenging substrates, are generally effective.
-
Phase-transfer catalysis offers a versatile and often milder alternative that can be particularly advantageous for larger-scale syntheses, avoiding the need for strictly anhydrous conditions and expensive solvents.
By understanding the principles of regioselectivity and the nuances of each benzylation method, researchers can make informed decisions to streamline their synthetic routes and achieve their target molecules with greater efficiency. This guide serves as a foundational resource to aid in this critical aspect of synthetic design.
References
- Nguyen, V. D., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 98, 153736. [Link]
- Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(9), 1795–1798. [Link]
- García-Calvo, J., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(3), 515-526. [Link]
- Jayashree, A., & Pillai, C. N. (2000). Comparative study of benzylation of benzene using benzyl chloride in the presence of pillared bentonite; Ion-exchanged and pillaring solution impregnated montmorillonite K10. Applied Catalysis A: General, 197(2), 235-242. [Link]
- Daryanavard, M., & Abrishami, F. (2023). Comparison of protocols for the acylation of phenol and benzyl alcohol. Journal of the Iranian Chemical Society, 20(9), 2419-2428. [Link]
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Royal Society of Chemistry. (n.d.). Diverse phase transfer catalysts and their quantities... RSC Advances. [Link]
- Organic Syntheses. (n.d.). 3,5-Dihydroxybenzoic acid. Organic Syntheses Procedure. [Link]
- SynArchive. (n.d.). Williamson Ether Synthesis.
- Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review.
- ResearchGate. (n.d.). Effect of Cs2CO3 and K2CO3 on the synthesis and isomerization of chromene-2-carboxylate.
- Jetir.org. (2024, July). Benzylation of different mole ethoxylates of p-octyl phenol with benzyl chloride. JETIR, 11(7). [Link]
- Edubirdie. (n.d.). Williamson Ether Synthesis.
- LibreTexts Chemistry. (2019, September 3). 14.3: The Williamson Ether Synthesis. [Link]
- ResearchGate. (n.d.). Tetrabutylammonium Bromide: An Efficient Phase Transfer Catalyst in Organic Synthesis.
- Chem Help ASAP. (2019, October 25). in the chemical literature: Williamson ether synthesis [Video]. YouTube. [Link]
- Google Patents. (n.d.). CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
- David, S., Thiéffry, A., & Veyrières, A. (1981). A mild procedure for the regiospecific benzylation and allylation of polyhydroxy-compounds via their stannylene derivatives in non-polar solvents. Journal of The Chemical Society-perkin Transactions 1. [Link]
- Gahl, F., et al. (2021). Regioselective ortho-carboxylation of phenols catalyzed by benzoic acid decarboxylases: a biocatalytic equivalent to the Kolbe–Schmitt reaction. Green Chemistry, 23(13), 4846-4855. [Link]
- López-Asensio, J., et al. (2022). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts.
- Cambridge University Press. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. [Link]
- PubChem. (n.d.). Benzyl 2,6-dihydroxybenzoate.
- Lévesque, É., & Pelletier, G. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. The Journal of Organic Chemistry, 87(5), 3335–3346. [Link]
- Google Patents. (n.d.). EP1238961B1 - Process for the preparation of benzyl esters of hydroxybenzoic acids.
- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
- Glycoscience Protocols (GlycoPODv2). (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction.
- Panda, A. K. (2009). Regioselectivity in Benzylation of Chrysin. Asian Journal of Chemistry, 21(6), 4856-4860. [Link]
- Organic Syntheses. (n.d.).
- Orrego-Hernández, J., & Portilla, J. (2016). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. European Journal of Organic Chemistry, 2016(22), 3824-3835. [Link]
- Wikipedia. (n.d.). Williamson ether synthesis. [Link]
- Tsentr, B., et al. (2022). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Molecules, 27(19), 6599. [Link]
- PubChem. (n.d.). 2,5-Dihydroxybenzoic acid.
- International Journal of ChemTech Research. (2015). Phase Transfer Catalysis Improved Synthesis of 3,4-Dihydropyrimidinones. 8(4), 1863-1868. [Link]
- ResearchGate. (n.d.). Phase Transfer Catalysis Method of Synthesis of Benzyl and Benzhydryloxyalkoxyalkynes.
- Demchenko, A. V., et al. (2017). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. Beilstein Journal of Organic Chemistry, 13, 1957–1964. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iajpr.com [iajpr.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase Transfer Catalysis Improved Synthesis of 3,4-Dihydropyrimidinones [file.scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. 3,5-DIBENZYLOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 3,4-Dihydroxybenzoic Acid Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatile Scaffold of 3,4-Dihydroxybenzoic Acid
3,4-Dihydroxybenzoic acid, also known as protocatechuic acid (PCA), is a naturally occurring phenolic acid found in a wide variety of plants, fruits, and vegetables.[1] This simple dihydroxybenzoic acid serves as a versatile scaffold in medicinal chemistry due to its inherent biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The core structure, a benzene ring substituted with two adjacent hydroxyl groups and a carboxylic acid group, provides multiple points for chemical modification, allowing for the systematic exploration of its structure-activity relationship (SAR). Understanding how modifications to this scaffold influence its biological efficacy is paramount for the rational design of novel therapeutic agents with enhanced potency and selectivity.
This guide provides a comparative analysis of the antioxidant, anticancer, and antimicrobial activities of various 3,4-dihydroxybenzoic acid derivatives. We will delve into the experimental data that underpins our current understanding of their SAR and provide detailed protocols for the key assays used in their evaluation.
Comparative Analysis of Biological Activities
The biological activities of 3,4-dihydroxybenzoic acid derivatives are intricately linked to their chemical structure. Modifications to the carboxylic acid group, such as esterification or amidation, and substitutions on the aromatic ring can profoundly impact their therapeutic potential.
Antioxidant Activity: The Role of Lipophilicity
The antioxidant properties of phenolic compounds are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals.[2] For 3,4-dihydroxybenzoic acid, the two adjacent hydroxyl groups are crucial for this activity.
A key determinant in the antioxidant efficacy of PCA derivatives is their lipophilicity. While PCA itself is a potent antioxidant, its hydrophilic nature can limit its applicability in lipid-rich environments. Esterification of the carboxylic acid group to form alkyl esters is a common strategy to enhance lipophilicity. Studies have consistently shown that increasing the length of the alkyl chain in protocatechuic acid esters leads to a significant improvement in their radical-scavenging capacity.[3][4] This is because the increased lipophilicity allows for better interaction with lipid-soluble free radicals and improved access to cellular membranes where lipid peroxidation occurs.
| Compound | DPPH Radical Scavenging IC50 (µM) | Reference |
| Protocatechuic Acid | > 100 | [3] |
| Methyl Protocatechuate | 15.2 | [3] |
| Ethyl Protocatechuate | 12.8 | [3] |
| Propyl Protocatechuate | 11.5 | [3] |
| Butyl Protocatechuate | 10.1 | [3] |
This table illustrates the trend of increasing antioxidant activity with longer alkyl chains in protocatechuic acid esters.
The data clearly demonstrates that even a simple methyl ester derivative is significantly more potent than the parent acid, with a progressive increase in activity observed with longer alkyl chains. This highlights a critical aspect of the SAR for antioxidant activity: while the dihydroxy-substituted aromatic ring is the active pharmacophore, modulating the molecule's overall physicochemical properties is essential for optimizing its function.
Anticancer Activity: Inducing Apoptosis through Signaling Pathways
3,4-Dihydroxybenzoic acid and its derivatives have demonstrated promising anticancer activities against various cancer cell lines.[5] The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, in cancer cells.
PCA has been shown to exert its antiproliferative effects on human gastric adenocarcinoma (AGS) cells in a time- and dose-dependent manner.[5] Mechanistic studies have revealed that PCA's pro-apoptotic effects are mediated through the sustained phosphorylation and activation of the JNK and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[5] This activation leads to a cascade of downstream events, including the upregulation of pro-apoptotic proteins like p53 and Bax, and the activation of caspases, the executioners of apoptosis.
The structural modifications that influence anticancer potency are still under active investigation. However, some studies provide initial insights. For instance, a comparison of different dihydroxybenzoic acid isomers against MCF-7 and MDA-MB-231 breast cancer cell lines revealed that 3,4-dihydroxybenzoic acid (protocatechuic acid) and 2,5-dihydroxybenzoic acid (gentisic acid) were among the most active.
| Compound | MCF-7 IC50 (mM) | MDA-MB-231 IC50 (mM) |
| 2,3-Dihydroxybenzoic Acid | 0.88 | 1.02 |
| 2,4-Dihydroxybenzoic Acid | 4.77 | 4.11 |
| 2,5-Dihydroxybenzoic Acid | 0.36 | 0.52 |
| 2,6-Dihydroxybenzoic Acid | 3.54 | 2.89 |
| 3,4-Dihydroxybenzoic Acid | 0.65 | 0.78 |
| 3,5-Dihydroxybenzoic Acid | 4.21 | 3.98 |
This table provides a comparison of the cytotoxic effects of various dihydroxybenzoic acid isomers on two breast cancer cell lines.
Further research into a wider range of derivatives, including esters and amides, is necessary to establish a more comprehensive SAR for anticancer activity.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
The antimicrobial properties of 3,4-dihydroxybenzoic acid and its derivatives have been recognized against a spectrum of bacteria and fungi.[6] The parent compound, PCA, has been shown to be effective against various pathogens, and its derivatives, particularly esters, often exhibit enhanced activity.
The antimicrobial efficacy is influenced by the nature of the derivative. For instance, studies have shown that 2,4-dihydroxybenzoic acid and 3,4-dihydroxybenzoic acid possess strong antimicrobial properties against E. coli, P. aeruginosa, S. aureus, B. subtilis, S. enteritidis, and C. albicans at a concentration of 2 mg/mL.[6]
| Compound | E. coli MIC (mg/mL) | P. aeruginosa MIC (mg/mL) | S. aureus MIC (mg/mL) | B. subtilis MIC (mg/mL) | S. enteritidis MIC (mg/mL) | C. albicans MIC (mg/mL) |
| 2,4-Dihydroxybenzoic Acid | 2 | 2 | 2 | 2 | 2 | 2 |
| 3,4-Dihydroxybenzoic Acid | 2 | 2 | 2 | 2 | 2 | 2 |
This table shows the minimum inhibitory concentrations (MICs) of two dihydroxybenzoic acid isomers against a panel of microorganisms.
Similar to the trend observed with antioxidant activity, increasing the lipophilicity of PCA through esterification can enhance its antimicrobial effects. Butyl esters of phenolic acids have been found to be more effective inhibitors of microbial growth than their corresponding methyl esters.[7] This suggests that improved penetration through the microbial cell wall and membrane is a key factor in their mechanism of action.
Experimental Protocols: A Self-Validating System
To ensure the reliability and reproducibility of SAR studies, the use of standardized and well-validated experimental protocols is crucial. Here, we provide detailed methodologies for the key assays discussed in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a rapid and simple method to evaluate the free radical scavenging activity of antioxidants.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a series of dilutions of the test compounds in methanol.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Include a control well containing 100 µL of DPPH solution and 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentration.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability using the following formula: % Viability = (Abs_sample / Abs_control) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Agar Well Diffusion Method for Antimicrobial Susceptibility Testing
This method is widely used to evaluate the antimicrobial activity of compounds.
Principle: An antimicrobial agent diffuses from a well through a solid agar medium inoculated with a test microorganism. The inhibition of microbial growth is observed as a clear zone around the well, and the diameter of this zone is proportional to the susceptibility of the microorganism to the agent.[6]
Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar plates.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates.
-
Well Preparation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Sample Application: Add a defined volume (e.g., 100 µL) of the test compound solution at different concentrations into the wells.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition in millimeters. The minimum inhibitory concentration (MIC) can be determined by testing serial dilutions of the compound.
Visualizing Key Concepts and Workflows
To further elucidate the concepts discussed, the following diagrams provide visual representations of key pathways and workflows.
Caption: Logic of enhancing biological activity through chemical modification.
Caption: Simplified signaling pathway of PCA-induced apoptosis in cancer cells.
Caption: Experimental workflow for the agar well diffusion assay.
Conclusion and Future Directions
The structure-activity relationship of 3,4-dihydroxybenzoic acid derivatives is a rich field of study with significant therapeutic potential. The core dihydroxybenzoic acid scaffold provides a foundation for potent antioxidant, anticancer, and antimicrobial activities. Key takeaways from this guide include:
-
Lipophilicity is a critical determinant of activity: Increasing the lipophilicity of PCA through esterification consistently enhances its antioxidant and antimicrobial efficacy.
-
Targeting signaling pathways is key to anticancer effects: PCA and its derivatives can induce apoptosis in cancer cells by modulating key signaling pathways like JNK/p38 MAPK.
-
Standardized protocols are essential for reliable SAR studies: The use of well-validated assays such as DPPH, MTT, and agar well diffusion is crucial for generating comparable and trustworthy data.
Future research should focus on the synthesis and evaluation of a wider array of derivatives, including amides, ethers, and compounds with diverse substitutions on the aromatic ring. A systematic approach, where a homologous series of derivatives is tested against a broad panel of cancer cell lines and microbial strains under standardized conditions, will be invaluable for building a more comprehensive and predictive SAR model. Furthermore, in-depth mechanistic studies are needed to elucidate the precise molecular targets of these compounds, which will pave the way for the rational design of the next generation of therapeutics derived from the versatile 3,4-dihydroxybenzoic acid scaffold.
References
- The minimum inhibitory concentration (MIC) values (mg/mL) for the tested hydroxybenzoic acids against se - ResearchGate.
- Table 1 IC 50 values of derivatives against cancer cells and relative... - ResearchGate.
- 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types - MDPI.
- Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation - PubMed.
- Structure-property-activity relationship of phenolic acids and derivatives. Protocatechuic acid alkyl esters - PubMed.
- Antioxidant Activity and Mechanism of Protocatechuic Acid in vitro Xican Li - Semantic Scholar.
- Rutin derived microbiota metabolite 3,4 dihydroxybenzoic acid restores antibiotic susceptibility in XDR Gram negative pathogens with a system wide susceptibility signature - ResearchGate.
- cell lines ic50: Topics by Science.gov.
- 3,4-DIHYDROXYBENZOIC ACID AND 3,4-DIHYDROXYBENZALDEHYDE FROM THE FERN Trichomanes chinense L.; ISOLATION, ANTIMICROBIAL AND ANTIOXIDANT PROPERTIES - ResearchGate.
- Structure-Property-Activity Relationship of Phenolic Acids and Derivatives. Protocatechuic Acid Alkyl Esters | Request PDF - ResearchGate.
- Molecular Cytotoxic Mechanisms of 1-(3,4,5-Trihydroxyphenyl)-dodecylbenzoate in Human Leukemia Cell Lines - PubMed.
- Antimicrobial and antioxidant properties of phenolic acids alkyl esters - SciSpace.
- Rutin derived microbiota metabolite 3,4 dihydroxybenzoic acid restores antibiotic susceptibility in XDR Gram negative pathogens with a system wide susceptibility signature | bioRxiv.
- Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines.
- Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle - PubMed.
- IC 50 values of a Panel of Human Cancer Cell Lines Treated with Pure Compounds from the three Mesua species. - ResearchGate.
- Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides - PubMed.
- Anticancer Activity and Molecular Mechanisms of an Ursodeoxycholic Acid Methyl Ester-Dihydroartemisinin Hybrid via a Triazole Linkage in Hepatocellular Carcinoma Cells - MDPI.
- Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents - Frontiers.
- Design, Synthesis and Anti-Tumor Activity Evaluation of Novel 3,4-(Methylenedioxy)cinnamic Acid Amide-Dithiocarbamate Derivatives - PubMed.
- Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types - MDPI.
- Structure–activity relationship for antimicrobial activity of the synthesized compound (7a–k) - ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-property-activity relationship of phenolic acids and derivatives. Protocatechuic acid alkyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
A Senior Application Scientist's Guide to Benchmarking the Purity of 3,4-Bis(benzyloxy)benzoic Acid from Different Suppliers
Introduction: The Imperative of Purity in Synthesis and Development
3,4-Bis(benzyloxy)benzoic acid is a crucial intermediate in the synthesis of various high-value molecules, including bioactive depsides with therapeutic potential.[1] In any multi-step synthesis, the quality of the starting materials and intermediates is paramount. The presence of even minor impurities can lead to unforeseen side reactions, reduced yields, and complex purification challenges downstream. For researchers in drug development, using an intermediate of questionable purity can compromise the integrity of biological data and invalidate months of work.[2][3]
Part 1: The First Checkpoint - Deconstructing the Certificate of Analysis (CoA)
The Certificate of Analysis (CoA) is a document provided by the supplier that details batch-specific quality control testing.[2] It is the initial, and most basic, layer of quality assurance.
Key Information to Scrutinize on a CoA:
-
Product and Batch Information: Confirms you have the correct material and allows for traceability.[2][7]
-
Stated Purity: This is the headline figure, often determined by a single method like HPLC or titration.
-
Analytical Methods Used: The CoA should specify the techniques used for purity assessment (e.g., HPLC, NMR).[2][8] This allows you to assess the rigor of their analysis.
-
Physical Properties: Data such as melting point can be a quick indicator of purity; impurities tend to depress and broaden the melting range.[9][10][11]
-
Date of Analysis and Expiry: Ensures the data is current and the material is within its recommended use period.
The Causality of Independent Verification: While a CoA is a valuable starting point, it represents the supplier's internal findings. It is a fundamental principle of scientific integrity and quality control to perform independent verification. Discrepancies can arise from lot-to-lot variability, degradation during shipping or storage, or differences in analytical methodology. Trust, in a scientific context, must be built on verifiable data.
Part 2: A Multi-Pronged Strategy for Purity Determination
To build a comprehensive and reliable purity profile, we will employ a strategy of orthogonal testing—using multiple, distinct analytical techniques that measure different chemical properties. This minimizes the risk of an impurity going undetected because it is not resolved by a single method.
Our chosen analytical arsenal includes:
-
High-Performance Liquid Chromatography (HPLC): A cornerstone of purity analysis, HPLC separates the main compound from non-volatile impurities based on differential partitioning between a mobile and stationary phase.[3][9] It provides a quantitative measure of purity based on the relative area of the main peak.
-
Quantitative ¹H NMR (qNMR): This powerful technique allows for the absolute quantification of a compound without the need for a specific reference standard of the same substance.[12][13][14] Purity is determined by comparing the integral of a specific proton signal from the analyte to the integral of a known, high-purity internal standard.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for impurity identification.[3][16] After separation by LC, the mass spectrometer provides mass-to-charge ratio (m/z) data for the parent compound and any co-eluting impurities, offering crucial clues to their identity.[17][18]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of our comprehensive purity assessment protocol.
Sources
- 1. This compound | 1570-05-4 [chemicalbook.com]
- 2. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. gfschemicals.com [gfschemicals.com]
- 8. chemscene.com [chemscene.com]
- 9. echemi.com [echemi.com]
- 10. quora.com [quora.com]
- 11. youtube.com [youtube.com]
- 12. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. ijprajournal.com [ijprajournal.com]
- 17. Confident pharmaceutical impurity profiling using high-res mass spec | Separation Science [sepscience.com]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
A Comparative Guide to the Efficacy of 3,4-Bis(benzyloxy)benzoic Acid as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
In the complex landscape of multi-step organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules, the strategic use of protecting groups is a cornerstone of success. The catechol moiety, a 1,2-dihydroxybenzene unit, is a common feature in numerous natural products and drug candidates. However, its propensity for oxidation necessitates the use of protecting groups to mask its reactivity during synthetic transformations. Among the choices available, 3,4-bis(benzyloxy)benzoic acid stands out as a widely used synthetic intermediate, offering a robust and reliable method for catechol protection.
This guide provides an in-depth, objective comparison of this compound with two prevalent alternatives: 3,4-bis(tert-butyldimethylsilyloxy)benzoic acid and 3,4-(isopropylidenedioxy)benzoic acid. We will delve into the experimental data supporting the efficacy of each, detail the synthetic protocols for their preparation and deprotection, and explore the strategic considerations that guide the choice of one over the others in the context of complex molecule synthesis.
The Central Role of Catechol Protection
The catechol unit is a double-edged sword in medicinal chemistry. Its ability to chelate metals and participate in redox processes is often key to the biological activity of a molecule. However, this reactivity also makes it susceptible to unwanted side reactions under many synthetic conditions. Effective protection of the catechol hydroxyls is therefore paramount to prevent decomposition and ensure the desired chemical transformations occur elsewhere in the molecule. The ideal protecting group strategy should be high-yielding, compatible with a range of reaction conditions (orthogonal), and allow for clean and efficient deprotection without compromising the integrity of the target molecule.
Comparative Analysis of Catechol Protecting Groups
The choice of a protecting group for the catechol moiety of protocatechuic acid (3,4-dihydroxybenzoic acid) is a critical decision in a synthetic campaign. Here, we compare the benzyl, tert-butyldimethylsilyl (TBDMS), and acetonide protecting groups, which give rise to this compound, 3,4-bis(tert-butyldimethylsilyloxy)benzoic acid, and 3,4-(isopropylidenedioxy)benzoic acid, respectively.
| Protecting Group Strategy | Protection Conditions & Yield | Deprotection Conditions & Yield | Stability Profile | Orthogonality & Strategic Advantage |
| Benzyl (Bn) | Benzyl bromide, K₂CO₃, DMF, 80-90°C, 12h. Yield: >90% | H₂, Pd/C, EtOAc/MeOH, rt, 4h. Yield: >95% | Stable to a wide range of acidic and basic conditions, many oxidizing and reducing agents. | Robust and reliable for multi-step synthesis. Cleavage by hydrogenolysis offers orthogonality with acid- and base-labile groups. |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole, DMF, rt, 16h. Yield: ~95% | TBAF, THF, rt, 1-2h. Yield: >90% | Stable to basic conditions, organometallics, and some reducing agents. Labile to acid and fluoride. | Mild protection and deprotection conditions. Orthogonal to hydrogenolysis and base-labile groups. Useful for late-stage deprotection. |
| Acetonide | 2,2-Dimethoxypropane, p-TsOH, Acetone, reflux, 4h. Yield: ~85-90% | Acetic acid/H₂O (4:1), 40°C, 2h. Yield: >90% | Stable to basic and neutral conditions, and hydrogenolysis. Labile to acid. | Protects both hydroxyls in a single step. Orthogonal to base- and hydrogenolysis-labile groups. Often used to protect diols. |
Deciding on the Optimal Strategy: Causality in Experimental Choices
The selection of a protecting group is not arbitrary; it is a strategic decision dictated by the overall synthetic plan.
-
This compound: The robustness of the benzyl ether makes it the workhorse for lengthy synthetic sequences where the catechol needs to withstand a variety of reagents and conditions. Its removal via catalytic hydrogenolysis is a mild and highly efficient process that is orthogonal to many other protecting groups, such as silyl ethers and acetals. This makes it a preferred choice in the early stages of a total synthesis. For instance, in the synthesis of complex polyphenolic natural products, the benzyl groups can protect the catechol moiety through numerous transformations, only to be removed in the final steps.
-
3,4-Bis(tert-butyldimethylsilyloxy)benzoic Acid: The TBDMS group offers a milder alternative. Its introduction and removal under non-acidic and non-basic (for removal) conditions make it ideal for substrates sensitive to harsh pH. The use of fluoride for deprotection provides excellent orthogonality. This strategy is often employed in later stages of a synthesis when delicate functional groups are present. The synthesis of salvianolic acid A intermediates has utilized silyl protection for the catechol moiety, highlighting its utility in complex natural product synthesis[1].
-
3,4-(Isopropylidenedioxy)benzoic Acid (Acetonide): The acetonide is an attractive option as it protects both hydroxyl groups in a single step with a relatively inexpensive reagent. Its stability to basic conditions and hydrogenolysis, coupled with its lability to acid, provides a distinct orthogonal handle. This is particularly useful when other acid-sensitive groups are not present. The acetonide protection of dopamine, a closely related catecholamine, showcases its application in preparing derivatives for further functionalization[2].
Visualizing the Synthetic Workflows
Caption: Synthetic workflow using benzyl protection.
Caption: Synthetic workflow using silyl protection.
Caption: Synthetic workflow using acetonide protection.
Experimental Protocols
The following protocols are self-validating systems, designed to ensure high yields and purity.
Protocol 1: Synthesis of this compound
-
Dissolution: To a solution of protocatechuic acid (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 equivalents).
-
Alkylation: Add benzyl bromide (BnBr, 2.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the mixture to 80-90°C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Recrystallize the crude product from ethanol to afford pure this compound.
Protocol 2: Deprotection of this compound
-
Catalyst Suspension: To a solution of this compound (1 equivalent) in a 1:1 mixture of ethyl acetate and methanol, add palladium on carbon (10% Pd/C, 0.1 equivalents).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 4 hours. Monitor the reaction by TLC.
-
Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield protocatechuic acid.
Protocol 3: Synthesis of 3,4-Bis(tert-butyldimethylsilyloxy)benzoic Acid
-
Dissolution: Dissolve protocatechuic acid (1 equivalent) and imidazole (2.5 equivalents) in DMF.
-
Silylation: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 2.2 equivalents) portion-wise at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.
-
Work-up and Purification: Follow a standard aqueous work-up and purification by column chromatography on silica gel.
Protocol 4: Deprotection of 3,4-Bis(tert-butyldimethylsilyloxy)benzoic Acid
-
Fluoride Treatment: To a solution of the silyl ether (1 equivalent) in tetrahydrofuran (THF), add tetra-n-butylammonium fluoride (TBAF, 1.1 equivalents of a 1M solution in THF) at 0°C[3].
-
Reaction: Stir the reaction at room temperature for 1-2 hours.
-
Work-up and Purification: Quench the reaction with water and extract with an organic solvent. Purify by column chromatography.
Protocol 5: Synthesis of 3,4-(Isopropylidenedioxy)benzoic Acid
-
Acetalization: Suspend protocatechuic acid (1 equivalent) in acetone and add 2,2-dimethoxypropane (1.5 equivalents).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Reaction: Reflux the mixture for 4 hours.
-
Work-up and Purification: Neutralize the acid catalyst, remove the solvent under reduced pressure, and purify the product by recrystallization or column chromatography.
Protocol 6: Deprotection of 3,4-(Isopropylidenedioxy)benzoic Acid
-
Hydrolysis: Dissolve the acetonide (1 equivalent) in a 4:1 mixture of acetic acid and water.
-
Reaction: Heat the solution to 40°C for 2 hours.
-
Purification: Remove the solvent under reduced pressure to obtain the deprotected product.
Conclusion
This compound is a highly effective and versatile synthetic intermediate for the protection of the catechol moiety in protocatechuic acid. Its robustness and the orthogonality of its deprotection via hydrogenolysis make it a superior choice for complex, multi-step syntheses. However, the choice of protecting group is ultimately dictated by the specific demands of the synthetic route. For acid-sensitive substrates, the milder conditions offered by silyl protection may be advantageous. In cases where a one-step protection is desired and acidic deprotection is tolerable, the acetonide presents an efficient alternative. A thorough understanding of the stability and reactivity of each protecting group, as outlined in this guide, is essential for the rational design and successful execution of complex organic syntheses.
References
- Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne.
- Synthesis of Regioselectively Protected Protocatechuic Acid Derivatives by Biomimetic Transform
- protocatechuic acid - Organic Syntheses Procedure.
- The Role of Silyl Protecting Group for the Synthesis of Procyanidins and Their Deriv
- An Efficient Approach for the Deprotection of Esters Using Ionic Liquid as Nucleophile.
- Method of synthesizing acetonide-protected catechol-containing compounds and intermedi
- Synthesis and characterization of protoc
- Deprotection of a tert-butyldimethylsilyl ether.
- Acetonide Protection of Dopamine for the Synthesis of Highly Pure N-docosahexaenoyldopamine.
- Synthesis of Natural Products by C–H Functionaliz
- Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)
- Protocatechuic Acid and its Derivatives: Synthesis, Antioxidant Properties, and Potential In Vivo Wound Healing Applic
- Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne.
- Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C.
- A Simple and Useful Synthetic Protocol for Selective Deprotection of tert-Butyldimethylsilyl (TBS) Ethers.
- Synthetic Study towards Salvianolic Acid A: Synthesis of the Intermediate of (3, 4-Bis((Tert-Butyldimethylsilyl)Oxy)-Benzylidene)Triphenylphosphorane.
- Preparation and Characterization of Protocatechuic Acid Sulf
- This compound.
- Acetonides.
- Production of Protocatechuic Acid from -Hydroxyphenyl (H) Units and Related Aromatic Compounds Using an Aspergillus niger Cell Factory.
- Synthesis of a 2,5‐Bis( tert ‐butyldimethylsilyloxy)furan and its Reaction with Benzyne.
- Production of Protocatechuic Acid from p-Hydroxyphenyl (H) Units and Related Aromatic Compounds Using an Aspergillus niger.
- A Method for the Deprotection of Alkylpinacolyl Boron
- Recent developments in chemical deprotection of ester functional group.
- stability of (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE under acidic conditions.
- Synthesis and antioxidant activities of benzylic bromophenols inclusive of n
- Deprotection method for protected hydroxyl group.
- This compound.
- Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
Sources
A Comparative Guide to Catalysts in the Synthesis of 3,4-Bis(benzyloxy)benzoic Acid: A Senior Application Scientist's Perspective
In the landscape of pharmaceutical and materials science research, 3,4-Bis(benzyloxy)benzoic acid serves as a crucial intermediate, notably in the synthesis of bioactive molecules and functional materials.[1][2] The strategic benzylation of the hydroxyl groups on the precursor, 3,4-dihydroxybenzoic acid (protocatechuic acid), is a pivotal step in its synthesis. The efficiency of this transformation is heavily reliant on the catalytic system employed. This guide provides an in-depth comparison of two prominent catalytic methodologies for this synthesis: the classical base-catalyzed Williamson ether synthesis and the more nuanced phase-transfer catalysis (PTC). This analysis is grounded in established chemical principles and supported by experimental insights to aid researchers in selecting the optimal synthetic route for their specific needs.
The Foundational Chemistry: Williamson Ether Synthesis
The synthesis of this compound from 3,4-dihydroxybenzoic acid and a benzyl halide is a classic example of the Williamson ether synthesis. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the phenoxide ions, generated by the deprotonation of the hydroxyl groups of protocatechuic acid, act as nucleophiles and attack the electrophilic benzylic carbon of the benzyl halide, displacing the halide ion.
The choice of catalyst is critical in facilitating the initial deprotonation step and ensuring the efficiency of the subsequent nucleophilic attack. Below, we dissect two catalytic approaches, evaluating their mechanisms, operational parameters, and overall performance.
Method 1: Classical Base-Catalyzed Synthesis
The traditional approach to the Williamson ether synthesis employs a strong or moderately strong base in a suitable polar aprotic solvent. The base is responsible for deprotonating the phenolic hydroxyl groups, thereby generating the reactive phenoxide species.
Reaction Mechanism & Rationale
In this method, a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) is used.[3] Potassium carbonate is often preferred due to its moderate basicity, which is sufficient to deprotonate the acidic phenolic protons without promoting significant side reactions. The reaction is typically carried out in a polar aprotic solvent like acetone or acetonitrile, which can dissolve the reactants and facilitate the SN2 reaction.
The causality behind the choice of a polar aprotic solvent is twofold: it helps to solvate the cation of the base (e.g., K+), enhancing the nucleophilicity of the phenoxide, and it does not participate in hydrogen bonding with the nucleophile, which would otherwise hinder its reactivity.
Caption: Reaction pathway for base-catalyzed synthesis.
Detailed Experimental Protocol
-
Reactant Preparation: To a solution of 3,4-dihydroxybenzoic acid (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2.5-3 equivalents).
-
Reaction Initiation: Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the dipotassium salt.
-
Addition of Benzylating Agent: Add benzyl bromide (2.2-2.5 equivalents) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (around 55-60°C) and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography to yield this compound.
Method 2: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is an elegant solution for reactions where the reactants are present in immiscible phases. In the context of synthesizing this compound, the protocatechuic acid salt is typically insoluble in the organic solvent where the benzyl halide is dissolved. A phase-transfer catalyst facilitates the transport of the phenoxide anion from the solid or aqueous phase into the organic phase.
Mechanism & Rationale
A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB) or Aliquat 336, is commonly employed as the phase-transfer catalyst.[4][5][6] The lipophilic cation of the PTC pairs with the phenoxide anion, forming an ion pair that is soluble in the organic phase. This "encapsulated" anion is then free to react with the benzyl halide. The catalyst is regenerated and returns to the aqueous/solid phase to transport another anion, thus continuing the catalytic cycle.
This methodology often allows for milder reaction conditions and can be more efficient than the classical base-catalyzed approach, especially when dealing with reactants with limited solubility.[7]
Caption: Catalytic cycle in Phase-Transfer Catalysis.
Detailed Experimental Protocol
-
Reactant Preparation: In a round-bottom flask, dissolve 3,4-dihydroxybenzoic acid (1 equivalent) and a base like sodium hydroxide (2.5 equivalents) in water.
-
Addition of Organic Phase and Catalyst: To this aqueous solution, add an organic solvent such as toluene or dichloromethane, followed by the benzyl halide (2.2 equivalents) and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (0.1 equivalents).
-
Reaction Conditions: Stir the biphasic mixture vigorously at a moderately elevated temperature (e.g., 60-80°C) for 3-5 hours. The vigorous stirring is crucial to maximize the interfacial area between the two phases.
-
Work-up and Isolation: After the reaction is complete (monitored by TLC), cool the mixture and separate the organic layer. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Comparative Analysis of Catalytic Systems
| Feature | Classical Base-Catalyzed | Phase-Transfer Catalysis (PTC) | Rationale & Insights |
| Catalyst | Stoichiometric or excess base (e.g., K2CO3, NaOH) | Catalytic amount of a quaternary ammonium salt (e.g., TBAB, Aliquat 336) | PTC is more cost-effective and generates less waste as it is used in catalytic quantities. |
| Solvent System | Homogeneous (polar aprotic, e.g., acetone, acetonitrile) | Biphasic (water/organic solvent like toluene or DCM) | The choice of solvent in the classical method is critical for reactant solubility. PTC offers more flexibility in solvent selection. |
| Reaction Temperature | Typically reflux temperature of the solvent (50-80°C) | Can often be conducted at lower temperatures (40-80°C) | PTC can sometimes lead to faster reaction rates at lower temperatures due to the enhanced reactivity of the "naked" anion in the organic phase. |
| Reaction Time | 4-12 hours | 3-8 hours | PTC can offer shorter reaction times due to efficient transport of the nucleophile to the reaction site. |
| Yield | Generally good to excellent (70-90%) | Often higher and more reproducible (80-95%) | The enhanced efficiency of the PTC system can lead to improved yields and fewer side products. |
| Work-up | Requires filtration of inorganic salts | Simple phase separation | The work-up for PTC is often simpler, avoiding the need to filter large quantities of solid salts. |
| Advantages | Simple, well-established method | Milder conditions, higher yields, easier work-up, suitable for reactants with poor solubility in organic solvents. | PTC is a more "green" and efficient approach in many cases.[8] |
| Disadvantages | Can require harsh conditions, potential for side reactions, work-up can be cumbersome. | The catalyst can sometimes be difficult to remove completely from the product. | The choice of method may depend on the scale of the reaction and the purity requirements of the final product. |
Conclusion and Recommendations
Both the classical base-catalyzed and phase-transfer catalysis methods are viable for the synthesis of this compound.
For small-scale laboratory syntheses where simplicity is key, the classical base-catalyzed method is a reliable choice. However, it is essential to ensure anhydrous conditions to prevent hydrolysis of the benzylating agent and to use a suitable polar aprotic solvent to achieve good yields.
For larger-scale preparations and for processes where efficiency, yield, and milder conditions are a priority, phase-transfer catalysis is the superior methodology. Its ability to overcome solubility issues and facilitate the reaction under less stringent conditions makes it a more robust and often more environmentally friendly option. The ease of work-up is also a significant advantage in industrial or scaled-up laboratory settings.
Ultimately, the selection of the catalytic system should be guided by the specific requirements of the synthesis, including the scale of the reaction, the desired purity of the product, and considerations of cost and environmental impact.
References
- MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
- MDPI. (n.d.). Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types.
- Organic Chemistry Portal. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols.
- MDPI. (n.d.). Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones.
- National Center for Biotechnology Information. (n.d.). Synthesis and Catalytic Activity of Bifunctional Phase-Transfer Organocatalysts Based on Camphor.
- Royal Society of Chemistry. (n.d.). Dual Thermo- and Light-responsive Dendron-Jacketed Homopolymer Containing Photoswitchable Azobenzene Groups via macromonomer route - Supporting Information.
- National Center for Biotechnology Information. (n.d.). 3,5-Bis(benzyloxy)benzoic acid.
- ResearchGate. (2005). Williamson ether synthesis.
- Google Patents. (n.d.). Air catalytic oxidation synthesis method for 3,4-dihydroxybenzaldehyde.
- Chemcess. (n.d.). Protocatechuic Acid: Properties, Production And Uses.
- ResearchGate. (n.d.). New Selective O-Debenzylation of Phenol with Mg/MeOH | Request PDF.
- PubMed. (n.d.). Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors.
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- ResearchGate. (n.d.). Benzylation of Phenol with Benzyl Alcohol in the Presence of Sulphuric Acid.
- PubMed. (2014). A class of phase-transfer catalyst with interionic strain: insight into the bonding of disubstituted N- vs carbene-stabilized N(I)-centered cations.
- ResearchGate. (n.d.). Phase Transfer Catalysis Method of Synthesis of Benzyl and Benzhydryloxyalkoxyalkynes | Request PDF.
- Royal Society of Chemistry. (n.d.). Water-assisted sonochemically-induced demethylenation of benzyl alcohol to phenol over a structurally stable cupric oxide catalyst.
- Arkat USA. (n.d.). Unexpected course of a Williamson ether synthesis.
- Beilstein Journals. (n.d.). BJOC - Search Results.
- PubChem. (n.d.). This compound (C21H18O4).
- ResearchGate. (n.d.). Phase-transfer catalyzed benzylation of sodium benzoate using aliquat 336 as catalyst in liquid–liquid system.
- ResearchGate. (n.d.). (PDF) 3,5-Bis(benzyloxy)benzoic acid.
- ASM Journals. (2021). Production of Protocatechuic Acid from p-Hydroxyphenyl (H) Units and Related Aromatic Compounds Using an Aspergillus niger Cell Factory.
Sources
- 1. This compound | 1570-05-4 [chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 3,5-Bis(benzyloxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Catalytic Activity of Bifunctional Phase-Transfer Organocatalysts Based on Camphor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A class of phase-transfer catalyst with interionic strain: insight into the bonding of disubstituted N- vs carbene-stabilized N(I)-centered cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. francis-press.com [francis-press.com]
A Comparative Guide to Purity Assessment: Quantitative NMR (qNMR) vs. HPLC for 3,4-Bis(benzyloxy)benzoic Acid
In the rigorous landscape of pharmaceutical development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. For a compound like 3,4-Bis(benzyloxy)benzoic acid, a key building block in various synthetic pathways, an accurate and reliable purity assessment is paramount. This guide provides an in-depth, objective comparison between two powerful analytical techniques for this purpose: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
The Principle of Absolute Quantification: Why qNMR Stands Apart
Quantitative NMR (qNMR) operates on a powerful and direct principle: the area of an NMR signal is directly proportional to the number of atomic nuclei generating that signal.[2][3][4] This fundamental relationship allows qNMR to be a primary ratio method of measurement, capable of determining the absolute purity or concentration of a substance without the need for an identical reference standard of the analyte.[3][5][6] This is a significant departure from chromatographic techniques like HPLC, which are inherently relative and depend on response factors that must be determined by calibrating against a known standard of the same compound.[3]
For the purity assessment of this compound, we leverage this principle by co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a highly pure, stable internal standard (IS). By comparing the integral of a specific analyte signal to the integral of a signal from the internal standard, we can calculate the analyte's purity with direct traceability to the SI unit of mass.[4][7]
Orthogonal Validation: The Role of HPLC
High-Performance Liquid Chromatography (HPLC), particularly with UV detection, is the workhorse of purity analysis in the pharmaceutical industry.[1][8] Its strength lies in its exceptional ability to separate the analyte from its impurities, providing a detailed impurity profile. Purity is typically assessed using an area percent method, where the peak area of the main component is compared to the total area of all detected peaks.[8]
Using HPLC as an orthogonal method provides a different analytical perspective. While qNMR quantifies the main component against a standard, HPLC separates and quantifies all UV-active components relative to each other. Comparing results from these two distinct techniques provides a robust and highly reliable assessment of purity, a critical practice in method validation.[1]
Experimental Design & Protocols
Analyte and Internal Standard Selection
-
Analyte: this compound (MW: 334.37 g/mol )[9]
-
qNMR Internal Standard (IS): Dimethyl Sulfone (DMSO₂) (MW: 94.13 g/mol )
-
Justification: The ideal internal standard must have high purity (≥99.9%), be non-volatile, stable, and possess a simple NMR spectrum with signals that do not overlap with the analyte.[10][11] The protons of this compound appear in the aromatic region (~6.9-7.7 ppm) and as benzylic singlets (~5.2 ppm).[12] Dimethyl sulfone provides a single, sharp peak at approximately 3.0-3.1 ppm (in DMSO-d₆), an empty region in the analyte's spectrum, making it an excellent choice.[13]
-
Below is the chemical structure of the analyte with key protons for quantification highlighted.
Caption: General workflow for purity determination by qNMR.
Protocol 2: HPLC-UV Purity Determination
This protocol outlines a standard reversed-phase HPLC method for assessing purity by area percentage.
-
Instrumentation and Reagents:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (or Phosphoric Acid).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable solvent mixture (e.g., Acetonitrile/Water 50:50) to a final concentration of ~0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm (determined from the UV spectrum of the analyte).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks detected in the chromatogram.
-
Calculate the purity based on the area percent method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Comparative Performance Data
The following table summarizes representative data from a comparative analysis of a single batch of this compound, designed to highlight the key performance differences between the two techniques.
| Parameter | ¹H-qNMR | HPLC-UV (Area %) | Commentary |
| Mean Purity (%) | 99.1 | 99.5 | The slight difference is expected. qNMR provides absolute purity of the main component, while HPLC area % can be influenced by differences in chromophores of impurities. |
| Standard Deviation (n=3) | 0.15% | 0.08% | Both methods demonstrate high precision. HPLC precision is often slightly better due to automated integration routines. |
| Analysis Time per Sample | ~15-20 min | ~25-30 min | qNMR is often faster per sample due to minimal method development and shorter run times. [14] |
| Solvent Consumption | < 1 mL | ~25 mL | qNMR offers a significant "green chemistry" advantage with substantially lower solvent usage. [14] |
| Analyte-Specific Standard | Not Required | Required for Identity | qNMR's primary advantage is its ability to quantify without a specific reference standard of the analyte. [2][3]HPLC requires a standard to confirm peak identity. |
| Detection of Non-Protonated Impurities | No | Yes (if UV-active) | qNMR will not detect impurities lacking protons (e.g., inorganic salts), whereas HPLC can detect any impurity with a chromophore. |
Discussion: Choosing the Right Tool for the Job
The choice between qNMR and HPLC is not about which method is "better," but which is most fit for the intended purpose, as outlined in ICH guidelines on analytical procedure validation. [15] Expertise in Action: Why Choose qNMR?
-
Absolute Quantification: qNMR is the method of choice when an absolute measure of the mass fraction of the main component is required, especially for the qualification of in-house primary reference standards. [7]Its status as a primary method provides a high level of metrological traceability.
-
Speed and Efficiency: For routine purity checks where the impurity profile is already understood, qNMR can be significantly faster and more cost-effective due to reduced solvent consumption and minimal method development time.
-
Structural Confirmation: The same qNMR experiment that yields a quantitative result simultaneously provides a full ¹H NMR spectrum, confirming the identity and structural integrity of the analyte.
The Causality Behind Key qNMR Parameters: The trustworthiness of a qNMR result is directly linked to the experimental setup. The choice of a long relaxation delay (d1) is not arbitrary; it is a deliberate action to ensure that the magnetization of all protons has returned to equilibrium before the next pulse. [16]Failing to do so would lead to signal saturation, particularly for nuclei with long T₁ values, resulting in underestimated integrals and inaccurate purity values. Similarly, ensuring a high signal-to-noise ratio is essential because it allows the integration algorithm to more accurately define the start and end of a peak, reducing integration error. [13] Expertise in Action: Why Choose HPLC?
-
Impurity Profiling: HPLC excels at separating a complex mixture into its individual components. It is the superior technique for identifying and quantifying low-level impurities, which is a critical requirement for regulatory submissions under ICH Q3A guidelines.
-
Sensitivity: For trace analysis, HPLC with UV detection typically offers a lower limit of detection (LOD) and limit of quantification (LOQ) than NMR. [14][17]* Established Methodology: HPLC is a universally accepted and understood technique within the pharmaceutical industry, making it a straightforward choice for quality control laboratories.
Conclusion
Both qNMR and HPLC are powerful, validated techniques for the purity assessment of this compound. They provide complementary, orthogonal data that, when used together, create a comprehensive and highly trustworthy purity profile.
-
qNMR serves as a rapid, accurate, and structurally informative method for absolute purity determination , making it ideal for reference standard characterization and efficient high-throughput analysis where an identical standard is unavailable or prohibitively expensive. [18][19]* HPLC-UV remains the industry standard for detailed impurity profiling and trace analysis , offering unparalleled separative power and sensitivity for detecting and quantifying unknown and known impurities.
For researchers and drug development professionals, a dual-pronged approach is recommended: utilize qNMR for the rapid and absolute purity assignment of new batches and for certifying reference materials, and employ a validated HPLC method for release testing and stability studies where a complete impurity profile is mandated. This integrated strategy ensures both accuracy and comprehensive quality control, meeting the highest standards of scientific integrity and regulatory expectation.
References
- A Comparative Guide to the Cross-Validation of HPLC and NMR for Purity Assessment of 2-Chloro-1,4-naphthoquinone. (n.d.). Benchchem.
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc.
- Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. (2020, September 14). AZoM.
- A Comparative Guide to HPLC and qNMR for Purity Assessment of 2'-Hydroxy-1'-acetonaphthone. (n.d.). Benchchem.
- Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (n.d.). PMC - PubMed Central.
- qNMR. (n.d.). BIPM.
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories Inc.
- Quantitative NMR Spectroscopy. (n.d.). University of Leicester.
- Quantitative NMR (qNMR). (n.d.). FUJIFILM Wako.
- What is qNMR and why is it important?. (n.d.). Mestrelab Resources.
- Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. (n.d.). ResearchGate.
- Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016, June 30). ACG Publications.
- Purity comparison by NMR and HPLC. (n.d.). ResearchGate.
- Purity by Absolute qNMR Instructions. (n.d.). MilliporeSigma.
- This compound. (n.d.). career henan chemical co.
- This compound. (n.d.). CymitQuimica.
- The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. (n.d.). RSSL.
- Internal Standard for qNMR (Calibration Standard for qNMR). (n.d.). FUJIFILM Wako Chemicals Europe GmbH.
- Quantitative H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. (2025, October 13). ResearchGate.
- Quantitative NMR. (n.d.). Organic Primary Standards Group.
- Determining and reporting purity of organic molecules: why qNMR. (2013, February). PubMed.
- Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. (n.d.). PMC - NIH.
- qNMR Internal Standard Reference Data (ISRD). (2019, March 14). BIPM.
- Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts.
- ICH Validation Analitcs Methods. (n.d.). Scribd.
- This compound. (2025, October 14). ChemicalBook.
- GUIDELINE FOR qNMR ANALYSIS. (2019, November 6). ENFSI.
- Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. (n.d.). SciSpace.
- Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. (2025, August 7). Semantic Scholar.
- Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
- This compound (C21H18O4). (n.d.). PubChemLite.
- 3,5-Bis(benzyloxy)benzoic acid. (n.d.). PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. azom.com [azom.com]
- 4. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 5. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 7. qNMR - BIPM [bipm.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound | China | Manufacturer | career henan chemical co [m.chemicalbook.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 12. This compound | 1570-05-4 [chemicalbook.com]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. database.ich.org [database.ich.org]
- 16. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. acgpubs.org [acgpubs.org]
- 18. rssl.com [rssl.com]
- 19. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Activity of 3,4-Dihydroxybenzoic Acid Derivatives
Introduction
3,4-Dihydroxybenzoic acid, also known as protocatechuic acid (PCA), is a naturally occurring phenolic acid found in a wide variety of plants, fruits, and vegetables.[1] Its catechol structure, characterized by two adjacent hydroxyl groups on the aromatic ring, endows it with potent antioxidant properties. These properties are primarily attributed to its ability to scavenge free radicals and chelate pro-oxidant metal ions, thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.[1][2]
The therapeutic potential of PCA has prompted significant research into its derivatives, with the aim of enhancing its bioavailability, lipophilicity, and antioxidant efficacy.[3][4][5] This guide provides a comprehensive comparison of the antioxidant activity of various 3,4-dihydroxybenzoic acid derivatives, supported by experimental data from peer-reviewed studies. We will delve into the structure-activity relationships that govern their antioxidant capacity and provide detailed protocols for the key assays used in their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to understand and leverage the antioxidant potential of these compounds.
Structure-Activity Relationships: The Key to Antioxidant Efficacy
The antioxidant activity of PCA derivatives is intrinsically linked to their chemical structure. Modifications to the parent molecule can significantly influence its ability to neutralize free radicals and chelate metals.
1. The Role of the Catechol Moiety: The 3,4-dihydroxy arrangement is the cornerstone of the antioxidant activity of PCA and its derivatives. This configuration is crucial for effective radical scavenging through hydrogen atom donation, forming a stable ortho-semiquinone radical. This stability is a key factor in preventing the propagation of radical chain reactions.
2. Esterification and Lipophilicity: A common strategy to modify PCA is through esterification of the carboxylic acid group. This transformation of the hydrophilic PCA into more lipophilic esters has been shown to significantly enhance antioxidant activity in certain systems.[3][4][5][6] The increased lipophilicity allows for better interaction with lipid-rich environments, such as cell membranes, thereby providing enhanced protection against lipid peroxidation. Studies on a series of protocatechuic acid alkyl esters have demonstrated that as the length of the alkyl chain increases, the radical-scavenging capacity can also increase.[4]
3. Amide and Other Derivatives: Beyond simple esters, other derivatives such as amides and carbamates have been synthesized and evaluated. These modifications can introduce additional functionalities, such as enhanced metal-chelating properties. For instance, certain synthesized 3,4-dihydroxybenzoic acid derivatives have shown a high affinity for iron (III) and copper (II) ions, which are known to catalyze the formation of reactive oxygen species.[2][7]
4. Influence of Additional Substituents: The introduction of other electron-donating groups on the aromatic ring, particularly in the ortho- or para-positions relative to the hydroxyl groups, can further enhance antioxidant activity.[8][9] These groups can help to delocalize the unpaired electron of the resulting phenoxyl radical, thereby increasing its stability and the compound's radical-scavenging efficiency.[8][9]
Comparative Antioxidant Activity: Experimental Data
The antioxidant capacity of 3,4-dihydroxybenzoic acid and its derivatives has been quantified using various in vitro assays. The following table summarizes representative data from the literature, primarily focusing on the widely used DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The EC50 or IC50 value represents the concentration of the compound required to scavenge 50% of the initial radicals; a lower value indicates higher antioxidant activity.
| Compound/Derivative | Assay | EC50/IC50 (µM) | Reference Compound | EC50/IC50 of Reference (µM) | Source |
| 3,4-Dihydroxybenzoic Acid (PCA) | DPPH | Varies | Trolox | Varies | General Finding |
| PCA Alkyl Esters | DPPH | Generally lower than PCA | PCA | - | [3][5] |
| PCA-C6 (Hexyl Ester) | DPPH | More effective than PCA | Ascorbic Acid | - | [10] |
| Carbamate Derivative 8 | DPPH | 0.093 | Trolox | 0.150 | [2] |
| Carbamate Derivative 11 | DPPH | 0.118 | Trolox | 0.150 | [2] |
| Amidoester 36 | DPPH | 17 | - | - | [11] |
Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
Methodologies for Assessing Antioxidant Activity
A variety of assays are employed to evaluate the antioxidant potential of chemical compounds. Below are detailed protocols for three of the most common and robust methods used for 3,4-dihydroxybenzoic acid derivatives.
DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.[12][13]
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample Preparation: Dissolve the 3,4-dihydroxybenzoic acid derivative in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction Mixture: In a microplate well or a cuvette, add a specific volume of the sample solution to a fixed volume of the DPPH solution. A control containing only the solvent and the DPPH solution should also be prepared.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
EC50 Determination: Plot the percentage of scavenging activity against the concentration of the derivative. The EC50 value (the concentration required to scavenge 50% of the DPPH radicals) can be determined from this graph.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant results in a loss of color, which is monitored spectrophotometrically.[14]
Protocol:
-
Generation of ABTS•+: Prepare the ABTS•+ solution by reacting a stock solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: Dilute the prepared ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of approximately 0.70 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the 3,4-dihydroxybenzoic acid derivative in a suitable solvent.
-
Reaction: Add a small volume of the sample solution to a larger, fixed volume of the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.[12][14]
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 (v/v/v) ratio.
-
Incubation of FRAP Reagent: Warm the freshly prepared FRAP reagent to 37°C before use.
-
Sample Preparation: Prepare solutions of the 3,4-dihydroxybenzoic acid derivative at various concentrations.
-
Reaction: Mix a small volume of the sample solution with a larger, fixed volume of the FRAP reagent.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the resulting blue solution at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared using a known antioxidant, typically FeSO₄·7H₂O. The results are expressed as µM of Fe²⁺ equivalents.
Visualizing the Concepts
To better illustrate the key concepts discussed, the following diagrams are provided.
Caption: Modification of PCA leads to enhanced antioxidant properties.
Caption: Workflow for the DPPH antioxidant assay.
Conclusion
The derivatization of 3,4-dihydroxybenzoic acid presents a promising avenue for the development of novel and more effective antioxidants. Structure-activity relationship studies consistently demonstrate that modifications, such as esterification and the introduction of specific functional groups, can significantly enhance the radical scavenging and metal-chelating properties of the parent molecule. The choice of derivative and the specific application will depend on the desired physicochemical properties, such as lipophilicity and bioavailability. The standardized in vitro assays detailed in this guide provide a robust framework for the comparative evaluation of these compounds, enabling researchers to identify the most potent candidates for further in vivo and clinical investigation.
References
- Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. J Enzyme Inhib Med Chem. 2015 Feb;30(1):166-72. [Link]
- Structure-property-activity relationship of phenolic acids and derivatives. Protocatechuic acid alkyl esters. J Agric Food Chem. 2010 Jun 9;58(11):6986-93. [Link]
- Comparative Antioxidant Activity and Structural Feature of Protocatechuic Acid and Phenolic Acid Derivatives by DPPH and Intracellular ROS. Bentham Science Publishers. 2018 Jun 1. [Link]
- Structure-Property-Activity Relationship of Phenolic Acids and Derivatives. Protocatechuic Acid Alkyl Esters.
- Structure−Property−Activity Relationship of Phenolic Acids and Derivatives. Protocatechuic Acid Alkyl Esters.
- Comparison of Antiaging and Antioxidant Activities of Protocatechuic and Ferulic Acids. Pharmacognosy Journal. [Link]
- Comparative Antioxidant Activity and Structural Feature of Protocatechuic Acid and Phenolic Acid Derivatives by DPPH and Intracellular ROS. Bentham Science. [Link]
- The Skin-Whitening and Antioxidant Effects of Protocatechuic Acid (PCA) Derivatives in Melanoma and Fibroblast Cell Lines. MDPI. [Link]
- Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. Taylor & Francis Online. [Link]
- Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle. PMC - PubMed Central. [Link]
- Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences. [Link]
- A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. MDPI. [Link]
- Effects of protocatechuic acid on ameliorating lipid profiles and cardio-protection against coronary artery disease in high fat and fructose diet fed in r
- (PDF) Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors.
- Efficiency of DPPH and FRAP assays for estimating antioxidant activity and separation of organic acids and phenolic compounds by. SciELO. [Link]
- A novel and efficient synthesis of 3,4-dihydroxyphenylacetic ester and amide derivatives/conjugates and assessment of their antioxidant activity. PubMed. [Link]
Sources
- 1. Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Structure-property-activity relationship of phenolic acids and derivatives. Protocatechuic acid alkyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effects of protocatechuic acid on ameliorating lipid profiles and cardio-protection against coronary artery disease in high fat and fructose diet fed in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. The Skin-Whitening and Antioxidant Effects of Protocatechuic Acid (PCA) Derivatives in Melanoma and Fibroblast Cell Lines [mdpi.com]
- 11. A novel and efficient synthesis of 3,4-dihydroxyphenylacetic ester and amide derivatives/conjugates and assessment of their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cropj.com [cropj.com]
- 14. ijpsonline.com [ijpsonline.com]
A Senior Application Scientist's Guide to Alternative Precursors for the Synthesis of Complex Organic Molecules
Foreword: Beyond the Flask – A Paradigm Shift in Synthesis
For decades, the art of complex organic synthesis has been dominated by a familiar toolkit of petroleum-derived starting materials. While this approach has yielded life-saving drugs and revolutionary materials, it stands on a foundation of finite resources and often carries a significant environmental cost. As researchers, scientists, and drug development professionals, we are at a critical juncture. The principles of green and sustainable chemistry are no longer academic ideals but essential drivers of innovation.[1][2]
This guide moves beyond simply listing new reagents. It is designed to be a strategic overview of alternative precursor philosophies that are reshaping the landscape of molecular construction. We will explore how rethinking our carbon and nitrogen sources, and even the very logic of retrosynthesis, can lead to more efficient, sustainable, and powerful synthetic routes. The causality behind experimental choices is paramount; we will delve into why these alternatives work and how they can be practically implemented.
The New Carbon Economy: CO2 and Biomass
The reliance on petrochemicals is a linear model: extract, use, discard. The future of synthesis lies in a circular approach, utilizing abundant, renewable carbon sources.
Carbon Dioxide (CO₂): From Waste Gas to C1 Workhorse
Carbon dioxide, a major greenhouse gas, represents an inexpensive, non-toxic, and abundant C1 synthon.[3][4] The primary challenge lies in its thermodynamic stability. Overcoming this activation barrier requires innovative catalytic systems that can efficiently "fix" CO₂ into valuable organic molecules.
Mechanistic Insight: The key to CO₂ activation is often the formation of a metal-CO₂ complex, which polarizes the C=O bonds, making the carbon atom more electrophilic and susceptible to nucleophilic attack. This strategy is central to the synthesis of cyclic carbonates, carbamates, and carboxylic acids.[5][6]
Comparative Analysis of Catalytic Systems for Cyclic Carbonate Synthesis: The cycloaddition of CO₂ to epoxides is a 100% atom-economical reaction and a benchmark for CO₂ utilization.[3][5]
| Catalyst System | Substrate | Temp (°C) | Pressure (MPa) | Yield (%) | Selectivity (%) | Source |
| ZrO₂/Amine-functionalized fiber | Styrene Oxide | 120 | 2.0 | 100 | 98 | [5] |
| Sulfated Zirconia | Epichlorohydrin | 100 | 1.0 | 92.8 | 99.2 | [5] |
| Alkanol Amine Catalysts | Propylene Oxide | - | - | 61.5 | 99.3 | [5] |
| Copper Catalysts | Organoboronic Esters | Ambient | Ambient | - | - | [6] |
Experimental Workflow: Synthesis of Propylene Carbonate from Propylene Oxide and CO₂
This workflow illustrates a typical setup for a catalyzed gas-liquid reaction under pressure.
Caption: Generalized workflow for the catalytic synthesis of cyclic carbonates from epoxides and CO₂.
Biomass: Nature's Pre-functionalized Scaffolds
Lignocellulosic biomass is a treasure trove of oxygenated, functionalized molecules that can serve as platform chemicals, bypassing multiple steps required with petrochemical feedstocks.[7][8][9] Key platform chemicals include furfural (from hemicellulose) and 5-hydroxymethylfurfural (HMF, from cellulose), which are versatile building blocks for a vast array of value-added chemicals.[10][11]
Caption: Derivation of key platform chemicals from lignocellulosic biomass components.[11]
Furfural's furan ring and aldehyde functionality make it an exceptionally versatile precursor for solvents, polymers, and fine chemicals.[10] The conversion of these platform chemicals often employs catalytic hydrogenation, oxidation, or condensation reactions to build molecular complexity.
The New Logic: C-H Functionalization
The traditional approach to synthesis involves carrying reactive functional groups through multiple steps. C-H functionalization offers a revolutionary alternative: treating the ubiquitous C-H bond as a reactive site.[12] This paradigm shift fundamentally alters retrosynthetic analysis, enabling the construction of complex molecules from simpler, less-functionalized precursors.[13][14]
Causality and Strategy: The power of this approach lies in its ability to forge C-C, C-O, and C-N bonds directly onto a molecular scaffold, dramatically shortening synthetic sequences.[13] Selectivity is the central challenge, and it is typically achieved through two main strategies:
-
Directing Groups: A functional group on the substrate coordinates to a metal catalyst, delivering it to a specific, often proximal, C-H bond.
-
Innate Substrate Reactivity: The reaction targets the most electronically or sterically favored C-H bond.
The application of C-H functionalization has proven transformative in the synthesis of natural products and pharmaceutical agents, allowing for late-stage modifications that would be difficult or impossible with traditional methods.[15]
The New Elements: Harnessing Dinitrogen
The synthesis of nitrogen-containing compounds, from bulk ammonia to complex pharmaceuticals, relies almost exclusively on the energy-intensive Haber-Bosch process.[16][17] A frontier of chemical synthesis is the direct transformation of atmospheric dinitrogen (N₂), the most abundant nitrogen source, into valuable organic compounds under mild conditions.[18][19]
Mechanistic Insight: The extreme inertness of the N≡N triple bond (bond dissociation energy of 942 kJ/mol) is the primary hurdle.[16][18] The most promising approach involves the use of transition metal complexes that can bind and activate N₂.[20] Once coordinated, the N₂ ligand can be functionalized through reactions like N-alkylation or N-acylation to form N-C bonds, bypassing the need to first produce ammonia.[17][18] While still largely at the stage of stoichiometric reactions, the development of catalytic cycles is a holy grail of modern chemistry.[17][20]
The New Environment: Enabling Technologies like Flow Chemistry
The choice of precursor is often limited by the safety and practicality of handling it. Flow chemistry, which involves performing reactions in a continuously flowing stream, fundamentally changes this equation.[21] It offers superior control over reaction parameters like temperature and mixing, enabling the safe use of highly reactive or unstable intermediates that are untenable in traditional batch reactors.[22][23][24][25]
Advantages of Flow Chemistry for Alternative Precursors:
-
Safety: Hazardous reagents can be generated in situ and consumed immediately, minimizing their accumulation.[25]
-
Precision: Excellent heat transfer allows for the safe execution of highly exothermic reactions.[24]
-
Efficiency: Multi-step syntheses can be "telescoped" into a single continuous process, eliminating intermediate workups and purifications.[22][23]
-
Scalability: Scaling up production is often a matter of running the reactor for a longer time, rather than using larger, more dangerous vessels.[24]
This technology effectively expands our toolkit, making previously inaccessible or dangerous intermediates viable precursors for complex molecule synthesis.
Conclusion: Synthesizing a Sustainable Future
The shift toward alternative precursors is not merely about replacing one starting material with another; it is a fundamental rethinking of the principles of chemical synthesis. By harnessing waste products like CO₂, renewable resources like biomass, and abundant elements like N₂, we can build molecules more sustainably. Concurrently, new logical approaches like C-H functionalization and enabling technologies like flow chemistry provide the tools to use these precursors with unprecedented efficiency and elegance. For the modern researcher, embracing these alternatives is key to driving innovation and developing the complex molecules that will define the future of medicine and materials science.
References
- Title: Recent Advances in the Chemical Fixation of Carbon Dioxide: A Green Route to Carbonylated Heterocycle Synthesis Source: MDPI URL:[Link]
- Title: Recent Advances in Catalyst Design for Carboxylation Using CO 2 as the C1 Feedstock Source: MDPI URL:[Link]
- Title: Recent advances in organic synthesis with CO2 as C1 synthon Source: ResearchG
- Title: Catalytic asymmetric synthesis of chiral heterocyclic compounds with CO₂ as the C1 synthon Source: Journal of East China Normal University (N
- Title: C-H Bond Functionalization in Complex Organic Synthesis Source: Columbia University URL:[Link]
- Title: Recent applications of C–H functionalization in complex molecule synthesis Source: The Lei Group URL:[Link]
- Title: Recent Applications of C–H Functionalization in Complex Molecule Synthesis Source: ResearchG
- Title: Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products Source: ACS Public
- Title: Recent Applications of C–H Functionalization in Complex Natural Product Synthesis Source: RSC Publishing URL:[Link]
- Title: A Field Guide to Flow Chemistry for Synthetic Organic Chemists Source: Elveflow URL:[Link]
- Title: Recent Advances in Metal Catalyst Design for CO₂ Hydroboration to C1 Deriv
- Title: Direct transformation of dinitrogen: synthesis of N-containing organic compounds via N−C bond form
- Title: Recent Advances in C–H Functionalization Source: The Journal of Organic Chemistry URL:[Link]
- Title: A field guide to flow chemistry for synthetic organic chemists Source: RSC Publishing URL:[Link]
- Title: Flow Chemistry in Organic Synthesis: Advantages and Industrial Applications Source: ResearchG
- Title: Green Chemistry, Green Solvents and Alternative Techniques in Organic Synthesis Source: International Journal of Chemical and Physical Sciences URL:[Link]
- Title: Virtual Special Issue: Chemical Conversion of Biomass to Fine and Platform Chemicals Source: ACS Axial URL:[Link]
- Title: Green Chemistry Source: MIT EHS URL:[Link]
- Title: Greener synthesis of chemical compounds and materials Source: Royal Society Open Science URL:[Link]
- Title: Photochemical reactions of biomass derived platform chemicals Source: Frontiers in Chemistry URL:[Link]
- Title: Direct transformation of dinitrogen: synthesis of N-containing organic compounds via N-C bond form
- Title: Green Chemistry Source: Organic Chemistry Portal URL:[Link]
- Title: Direct transformation of dinitrogen: synthesis of N-containing organic compounds via N−C bond formation Source: ResearchG
- Title: Understanding flow chemistry for the production of active pharmaceutical ingredients Source: NIH National Center for Biotechnology Inform
- Title: Furfural – a versatile, biomass-derived platform chemical for the production of renewable chemicals Source: RSC Publishing URL:[Link]
- Title: An Overview on Production of Lignocellulose-Derived Platform Chemicals Such as 5-Hydroxymethyl Furfural, Furfural, Protoc
- Title: Biomass-derived platform chemicals and their catalytic pathways.
- Title: Direct Synthesis of Organonitrogen Compounds from Dinitrogen Using Transition Metal Complexes: Leap from Stoichiometric Reaction Source: ResearchG
- Title: Direct transformation of dinitrogen: synthesis of N-containing organic compounds via N−C bond formation Source: Semantic Scholar URL:[Link]
Sources
- 1. Green Chemistry – EHS [ehs.mit.edu]
- 2. Green Chemistry [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. xblk.ecnu.edu.cn [xblk.ecnu.edu.cn]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Virtual Special Issue: Chemical Conversion of Biomass to Fine and Platform Chemicals [axial.acs.org]
- 8. Frontiers | Photochemical reactions of biomass derived platform chemicals [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Furfural – a versatile, biomass-derived platform chemical for the production of renewable chemicals - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. rutchem.rutgers.edu [rutchem.rutgers.edu]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Direct transformation of dinitrogen: synthesis of N-containing organic compounds via N−C bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. [PDF] Direct transformation of dinitrogen: synthesis of N-containing organic compounds via N−C bond formation | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. A Field Guide to Flow Chemistry for Synthetic Organic Chemists [elveflow.com]
- 24. A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00992K [pubs.rsc.org]
- 25. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3,4-Bis(benzyloxy)benzoic acid
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. Proper chemical waste management is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3,4-Bis(benzyloxy)benzoic acid (CAS No. 1570-05-4), grounding procedural steps in the principles of chemical safety and regulatory compliance.
While specific disposal data for this compound is not extensively published, its structural similarity to benzoic acid allows us to establish a robust disposal plan based on the known hazards of its chemical class and overarching hazardous waste regulations.
Section 1: Hazard Assessment and Waste Characterization
The foundational step in any disposal procedure is understanding the material's intrinsic properties and hazards. This knowledge informs every subsequent decision, from selecting personal protective equipment (PPE) to choosing the correct waste stream. This compound is a solid, crystalline substance used as a synthetic intermediate.[1][2] Based on data from analogous benzoic acid compounds, a comprehensive hazard profile can be established.
Key Chemical and Hazard Information:
| Property | Data | Rationale & Significance |
| Chemical Name | This compound | Ensures accurate identification and labeling. |
| CAS Number | 1570-05-4[2] | The universal identifier for this specific chemical substance. |
| Molecular Formula | C₂₁H₁₈O₄[2] | Helps in calculating waste quantities and understanding its basic composition. |
| Physical Form | Solid[2] | Dictates handling procedures to minimize dust generation.[3][4] |
| Anticipated Hazards | Causes skin irritation, serious eye damage, may cause respiratory irritation, harmful if swallowed.[5][6][7] | These hazards, derived from similar benzoic acid compounds, mandate the use of stringent PPE and careful handling to prevent exposure. |
| Incompatibilities | Strong oxidizing agents (e.g., perchlorates, nitrates), strong bases (e.g., sodium hydroxide), and some metals.[8][9] | Crucial for disposal. Co-mingling with these materials can lead to vigorous, potentially dangerous reactions. Waste must be segregated. |
Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) mandates that any generator of chemical waste must first determine if that waste is hazardous.[10][11][12] Given the irritant nature of benzoic acid derivatives, it is imperative to manage all this compound waste as hazardous chemical waste .
Section 2: Personal Protective Equipment (PPE) and Safety Protocols
Before handling the waste, ensuring personal safety is paramount. The Occupational Safety and Health Administration (OSHA) requires employers to provide appropriate PPE and training to laboratory personnel.[13][14]
-
Eye and Face Protection : Wear ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[4] This is non-negotiable, as the compound is expected to cause serious eye damage.[5]
-
Hand Protection : Use chemically resistant gloves, such as nitrile rubber.[9] Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[7]
-
Protective Clothing : A standard laboratory coat is required to protect against skin contact.[7] For larger quantities or when generating dust, additional protective clothing may be necessary.
-
Respiratory Protection : Handle the solid material in a well-ventilated area or within a chemical fume hood to minimize dust inhalation.[15] If dust generation is unavoidable and a fume hood is not available, a NIOSH-approved respirator may be required.
Section 3: Step-by-Step Disposal Protocol
This protocol is designed to ensure compliance with EPA and OSHA regulations from the point of generation to final disposal.[10][16]
Step 1: Waste Identification and Containerization
-
Action: Collect all solid this compound waste, including contaminated items like weigh boats, paper, and gloves, in a designated, chemically compatible container.
-
Causality: Use a wide-mouth, high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.[3] This prevents leakage and reactions between the waste and the container. The container must be kept closed at all times except when adding waste to prevent spills and exposure.[10]
Step 2: Accurate Labeling
-
Action: Immediately label the waste container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations)
-
A clear statement of the associated hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date accumulation started.
-
-
Causality: Proper labeling is a primary EPA requirement.[17][18] It ensures that anyone handling the container is aware of its contents and the associated dangers, preventing accidental exposures or improper mixing of incompatible wastes.
Step 3: Waste Segregation
-
Action: Store the this compound waste container separately from incompatible materials, particularly strong oxidizing agents and bases.[8][9]
-
Causality: Preventing chemical reactions is a critical safety measure. Storing incompatibles together can lead to fire, explosion, or the release of toxic gases.
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
-
Action: Store the sealed and labeled waste container in a designated SAA. This should be a location at or near the point of generation and under the control of the laboratory personnel.
-
Causality: SAAs are an EPA-regulated concept allowing for the safe collection of hazardous waste in the lab before it is moved to a central storage area.[18] The SAA must be away from drains and high-traffic areas to minimize the risk of spills and unauthorized access.
Step 5: Arranging for Final Disposal
-
Action: Once the container is full, or if waste generation is complete, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.
-
Causality: Hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF).[11][12] Your EHS office manages this "cradle-to-grave" process, ensuring the waste is transported and disposed of in compliance with all federal and state regulations.[10][18] Never dispose of this chemical down the drain or in the regular trash. [8]
Section 4: Emergency Procedures for Spills
Accidents can happen, and a prepared response is essential.
-
Action for Minor Spills:
-
Alert personnel in the immediate area.
-
If the material is a solid, avoid creating dust. Moisten the material slightly with a damp paper towel if it is safe to do so.[8]
-
Carefully sweep or wipe up the spilled material and place it, along with any contaminated cleaning materials, into your hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Causality: A swift and correct response minimizes exposure to laboratory personnel and prevents the wider contamination of the workspace. All materials used for cleanup must be disposed of as hazardous waste.[3][8] For large spills, evacuate the area and contact your EHS or emergency response team immediately.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Sources
- 1. This compound | 1570-05-4 [chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. carlroth.com [carlroth.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. alpharesources.com [alpharesources.com]
- 8. nj.gov [nj.gov]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. pfw.edu [pfw.edu]
- 11. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 12. epa.gov [epa.gov]
- 13. osha.gov [osha.gov]
- 14. lighthouselabservices.com [lighthouselabservices.com]
- 15. sds.metasci.ca [sds.metasci.ca]
- 16. osha.gov [osha.gov]
- 17. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 18. epa.gov [epa.gov]
Navigating the Safe Handling of 3,4-Bis(benzyloxy)benzoic Acid: A Comprehensive Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and development, the meticulous handling of chemical intermediates is paramount to both scientific integrity and personnel safety. 3,4-Bis(benzyloxy)benzoic acid, a key building block in the synthesis of various organic molecules, requires a comprehensive understanding of its potential hazards to mitigate risks effectively. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a specific focus on personal protective equipment (PPE), operational protocols, and disposal plans, designed for researchers, scientists, and drug development professionals. Our commitment is to empower you with the knowledge to create a secure and efficient laboratory environment.
Understanding the Hazard Profile
While specific toxicological data for this compound is not extensively documented, its structural similarity to benzoic acid allows for a scientifically grounded assessment of its potential hazards. Benzoic acid is known to cause skin and severe eye irritation.[1][2][3][4][5][6][7] As a fine powder, this compound also presents a risk of respiratory tract irritation if inhaled.[4][6][7][8] Therefore, a cautious approach, assuming similar or potentially greater irritant properties due to the additional benzyl groups, is warranted.
The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. Ingestion is also a potential route of exposure, and while the acute oral toxicity of benzoic acid is relatively low, it is still considered harmful if swallowed.[2][4][7][9]
Core Principles of Safe Handling: A Multi-Layered Approach
A robust safety protocol for handling this compound is built on a hierarchy of controls, prioritizing engineering and administrative controls, with PPE serving as the final, critical barrier of protection.
Engineering Controls: Your First Line of Defense
-
Chemical Fume Hood: All weighing and handling of powdered this compound must be conducted in a certified chemical fume hood. This is the most effective way to control the inhalation of fine dust particles. The fume hood should have a calibrated and verified face velocity to ensure containment.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that may escape primary containment.
Administrative Controls: Safe Work Practices
-
Designated Area: Establish a designated area within the laboratory specifically for handling this compound. This area should be clearly marked and equipped with all necessary safety equipment.
-
Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all procedures involving this compound. The SOP should cover every step from material retrieval to disposal.
-
Training: All personnel handling the compound must be thoroughly trained on the specific hazards, handling procedures, and emergency protocols.
-
Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory. Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][8]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is critical for preventing direct contact with this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Solid | Chemical splash goggles and a face shield | Nitrile or neoprene gloves (double-gloving recommended) | Fully buttoned lab coat | N95 or P100 respirator if engineering controls are insufficient or during spill cleanup |
| Preparing Solutions | Chemical splash goggles | Nitrile or neoprene gloves | Fully buttoned lab coat | Not generally required if performed in a fume hood |
| Routine Handling of Solutions | Safety glasses with side shields | Nitrile gloves | Lab coat | Not required |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | P100 respirator with organic vapor cartridge |
In-Depth Look at PPE Selection:
-
Eye and Face Protection: Given the risk of severe eye irritation, chemical splash goggles are mandatory when handling the solid or concentrated solutions. A face shield should be worn over the goggles during operations with a high risk of splashing or dust generation.[10]
-
Hand Protection: Chemical-resistant gloves are essential. While specific breakthrough time data for this compound is unavailable, nitrile and neoprene gloves generally offer good protection against a wide range of chemicals.[7] It is crucial to inspect gloves for any signs of degradation or puncture before each use and to change them immediately if contamination is suspected. Double-gloving is a best practice when handling the solid to provide an extra layer of protection.
-
Body Protection: A standard laboratory coat, fully buttoned, is required to protect the skin and clothing from contamination. For larger-scale operations or during spill cleanup, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: While engineering controls are the primary means of respiratory protection, a NIOSH-approved respirator may be necessary in certain situations. For weighing large quantities or in the event of a spill where dust may become airborne, a filtering facepiece respirator (N95 or P100) is recommended.[11][12][13] If organic vapors are also a concern, a combination cartridge with P100 and organic vapor protection should be used. All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical evaluation, fit testing, and training.[12][14]
Operational Plan: A Step-by-Step Workflow for Safe Handling
The following workflow diagram illustrates the key steps for safely handling this compound in a laboratory setting.
Caption: A logical workflow for the safe handling and disposal of this compound.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental stewardship.
-
Waste Segregation: All waste contaminated with this compound must be segregated as hazardous waste. This includes:
-
Solid Waste: Contaminated gloves, weigh boats, paper towels, and any other disposable materials should be placed in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container. Do not pour any solutions down the drain.[6]
-
-
Waste Labeling and Storage: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards. Store waste containers in a designated, secondary containment area away from incompatible materials.
-
Regulatory Compliance: The disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) in the United States and similar bodies in other countries.[15][16][17][18][19] It is imperative to follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures. While specific EPA waste codes may vary, waste generated from the handling of this compound may fall under codes for ignitable (if in a flammable solvent), corrosive (if in an acidic or basic solution), or toxic wastes.[15][17]
Conclusion: A Culture of Safety
The safe handling of this compound is not merely a matter of following a checklist; it is about fostering a deeply ingrained culture of safety within the laboratory. By understanding the potential hazards, implementing robust engineering and administrative controls, and diligently using the correct personal protective equipment, researchers can confidently and safely advance their scientific endeavors. This guide serves as a foundational resource, and it is the responsibility of every scientist to remain vigilant, informed, and committed to the principles of laboratory safety.
References
- 3,4-BIS(BENZYLOXY)
- SAFETY D
- SAFETY D
- Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid. Benchchem.
- This compound | 1570-05-4. ChemicalBook. (2025-10-14).
- 3M Respir
- Respir
- SAFETY D
- Respirator Selection | Respir
- UAH Labor
- 2010 Respir
- Benzoic Acid. Velsicol Chemical, LLC.
- Benzoic acid. Santa Cruz Biotechnology.
- Safety D
- Benzoic Acid – Uses and Safety. VelocityEHS. (2015-02-16).
- SDS of Benzoic Acid: Important Data and Inform
- Benzoic acid Sigma Aldrich - Safety D
- 3,4-Bis(acetyloxy)
- Weighing Hazardous Powders in the Labor
- Best practices for handling chemical reagents to prevent cross-contamin
- EPA Hazardous Waste Codes. My Alfred University.
- Hazardous Waste Listings. EPA.
- EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR.
- MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses. EPA.
- Hazardous Waste. US EPA.
Sources
- 1. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 2. crystalgen.com [crystalgen.com]
- 3. home.miracosta.edu [home.miracosta.edu]
- 4. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 5. uwwapps.uww.edu [uwwapps.uww.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. SKS Science Products - Chemical Resistance of Glove Materials [sks-science.com]
- 9. queensu.ca [queensu.ca]
- 10. m.youtube.com [m.youtube.com]
- 11. multimedia.3m.com [multimedia.3m.com]
- 12. northwestern.edu [northwestern.edu]
- 13. 3m.com [3m.com]
- 14. www2.lbl.gov [www2.lbl.gov]
- 15. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 16. epa.gov [epa.gov]
- 17. my.alfred.edu [my.alfred.edu]
- 18. epa.gov [epa.gov]
- 19. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
